Product packaging for 5-Fluoro-2-methoxypyrimidin-4-amine(Cat. No.:CAS No. 1993-63-1)

5-Fluoro-2-methoxypyrimidin-4-amine

Cat. No.: B592671
CAS No.: 1993-63-1
M. Wt: 143.121
InChI Key: BYALTIIVASWNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-2-methoxypyrimidin-4-amine is a critically important pyrimidine derivative in pharmaceutical research, primarily serving as a well-characterized impurity reference standard in the development and commercial production of the chemotherapeutic drug Capecitabine . Its primary research value lies in enabling stringent quality control and meeting regulatory requirements for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) by providing a benchmark for quantitative analysis . Researchers leverage this compound in analytical method development to ensure the safety and efficacy of the active pharmaceutical ingredient by accurately monitoring and controlling impurity profiles. The structural features of the 5-fluoropyrimidine core, a known pharmacophore, also make this amine a versatile synthetic intermediate for exploring novel chemical entities and building complex molecular architectures in medicinal chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6FN3O B592671 5-Fluoro-2-methoxypyrimidin-4-amine CAS No. 1993-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYALTIIVASWNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659957
Record name 5-Fluoro-2-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993-63-1
Record name 5-Fluoro-2-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-fluoro-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Fluoro-2-methoxypyrimidin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine

Authored by: Gemini, Senior Application Scientist
Date: January 10, 2026

Abstract

This compound is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a fluorine atom at the C5 position, a methoxy group at C2, and an amino group at C4, impart specific physicochemical properties that make it a valuable building block for the synthesis of complex, biologically active molecules. The strategic placement of the fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, a common strategy in modern drug design.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug discovery and development.

Core Chemical Identity and Physicochemical Properties

Proper identification and understanding of the fundamental properties of a chemical entity are paramount for its effective use in research and development.

Nomenclature and Structural Identifiers
  • Common Name: this compound

  • CAS Number: 1993-63-1[3][4]

  • Synonyms: 4-Amino-5-fluoro-2-methoxypyrimidine, 2-Methoxy-5-fluoro-4-pyrimidinamine[3][4][5][6]

  • Molecular Formula: C₅H₆FN₃O[3][4]

  • Molecular Weight: 143.12 g/mol [3][4]

Structural and System Identifiers
IdentifierValue
IUPAC Name This compound[4][5]
SMILES COC1=NC=C(C(=N1)N)F[4]
InChI InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)[3][4]
InChIKey BYALTIIVASWNSY-UHFFFAOYSA-N[4]
Physicochemical Data

The physical properties of this compound are characteristic of a small, functionalized heterocyclic molecule.

PropertyValueSource(s)
Physical Form White to off-white solid, powder to crystal.[3]ChemicalBook, Daoge Biopharma
Melting Point 193 °C[3]ChemicalBook
Boiling Point (Predicted) 278.9 ± 43.0 °C[3]ChemicalBook
Density (Predicted) 1.345 ± 0.06 g/cm³[3]ChemicalBook
pKa (Predicted) 3.63 ± 0.10[3]ChemicalBook
Solubility Soluble in polar solvents like a Water:Methanol (1:1) mixture.[1][7]CymitQuimica, KMM

Synthesis and Reactivity Profile

The synthesis of this compound is well-documented, typically involving a nucleophilic aromatic substitution pathway. Understanding its synthesis is key to appreciating its role as a versatile intermediate.

Dominant Synthetic Pathway

The most common industrial synthesis starts from 2-methoxy-4-chloro-5-fluoropyrimidine.[3][8] The chloro group at the C4 position is an excellent leaving group, readily displaced by an amine source, such as ammonia. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrimidine ring.

The causality behind this experimental choice is the high reactivity of the C4 position towards nucleophilic attack, which is further activated by the electron-withdrawing effects of the ring nitrogens and the fluorine atom. The use of a solution of ammonia in isopropanol provides the nucleophile and a suitable solvent system for the reaction to proceed efficiently at a moderately elevated temperature.[3][8]

Synthesis_of_5_Fluoro_2_methoxypyrimidin_4_amine Start 2-Methoxy-4-chloro- 5-fluoropyrimidine Product This compound Start->Product Nucleophilic Aromatic Substitution (40-60 °C, 3-5 hours) Reagent Ammonia (in Isopropanol) Reagent->Product

Sources

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No. 1993-63-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyrimidines

The incorporation of fluorine into heterocyclic scaffolds has been a transformative strategy in medicinal chemistry, enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Within this chemical space, fluorinated pyrimidines represent a cornerstone, with compounds like 5-Fluorouracil (5-FU) being a mainstay in oncology for decades.[1][2] This guide focuses on a critical, yet less individually profiled, member of this family: 5-Fluoro-2-methoxypyrimidin-4-amine. While not an end-product therapeutic itself, its role as a key intermediate, particularly in the synthesis of the widely used oral chemotherapeutic Capecitabine, makes a deep understanding of its properties, synthesis, and reactivity paramount for researchers in drug discovery and process development.[3][4] This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the handling and application of this versatile building block.

Physicochemical and Spectroscopic Profile

This compound is an off-white solid at room temperature.[5] A thorough characterization is fundamental for its effective use in synthesis and for quality control.

Core Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 1993-63-1[5][6]
Molecular Formula C₅H₆FN₃O[5][6][7]
Molecular Weight 143.12 g/mol [3][5][6]
Appearance Off-white solid/powder to crystal[5]
Purity Typically ≥97-98%[7]
Solubility Soluble in a 1:1 mixture of Water and Methanol[5]
Storage Store at 2-8 °C, protected from light in an inert atmosphere[5][7]
Spectroscopic Characterization

Spectroscopic analysis is crucial for identity confirmation and purity assessment. While raw spectral data is often proprietary to suppliers, Certificates of Analysis (CoA) confirm that this data is generated for batch release and is available upon request.[3][4][5]

Workflow for Spectroscopic Analysis

Caption: Generalized workflow for the spectroscopic analysis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR would show distinct signals for the methoxy protons, the amine protons, and the aromatic proton on the pyrimidine ring. The ¹³C NMR would provide signals for each of the five carbon atoms, with the carbon attached to the fluorine atom showing a characteristic splitting pattern. ¹⁹F NMR is also highly informative for confirming the presence and environment of the fluorine atom. While specific shifts are not publicly available, a typical CoA confirms the structure via ¹H NMR.[5] For related compounds like 5-Fluoro-2-methoxypyrimidin-4(3H)-one, predicted ¹H NMR shifts in DMSO-d₆ are around 7.8-8.0 ppm for the C6-H and 3.9-4.1 ppm for the O-CH₃ protons.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would reveal characteristic absorption bands for the functional groups present. Key expected peaks would include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the methoxy and aromatic groups, C=N and C=C stretching vibrations from the pyrimidine ring, and a strong C-F stretching band.[6] A CoA confirms the identity of the compound via IR spectroscopy.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 144.12. This is confirmed as part of a standard characterization data package.[3]

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound is a critical process, and several routes have been developed. The choice of a particular synthetic pathway often depends on factors such as the availability of starting materials, desired scale, cost, and safety considerations.

Route 1: Classical Approach from a Substituted Pyrimidine

A widely referenced and industrially relevant method involves the nucleophilic substitution of a pre-functionalized pyrimidine ring. This is a robust and scalable approach.

Experimental Protocol: Amination of 4-Chloro-5-fluoro-2-methoxypyrimidine

This protocol is based on a patented industrial process.

  • Reaction Setup: To a suitable reaction vessel, add 2-methoxy-4-chloro-5-fluoropyrimidine (1 equivalent).

  • Solvent and Reagent Addition: Add a 10 wt% solution of ammonia in isopropanol. The use of a significant excess of ammonia drives the reaction to completion.

  • Reaction Conditions: Heat the mixture to 40-60 °C and stir for 3-5 hours. The elevated temperature is necessary to facilitate the nucleophilic aromatic substitution (SNAr) of the chlorine atom by ammonia. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate. The solid product is collected by filtration.

  • Purification: The collected solid is washed with isopropanol to remove residual impurities and dried to yield this compound as a white solid.

  • Yield and Purity: This method has been reported to produce the target compound in high yield (around 95%) and high purity (≥99% by HPLC).

Causality and Rationale: The C4 position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the fluorine atom at C5. Chlorine is a good leaving group, making this substitution with ammonia an efficient transformation. Isopropanol is a suitable solvent that allows for the necessary reaction temperature and facilitates the precipitation of the product upon cooling.

Route 2: Cyclocondensation Approach

An alternative strategy involves the construction of the pyrimidine ring from acyclic precursors. This approach offers flexibility and can utilize different starting materials.

Conceptual Protocol: Cyclocondensation of a β-Fluoroenolate Salt

This method utilizes potassium (Z)-2-cyano-2-fluoroethenolate as a key fluorinated building block.[9]

  • Precursor Synthesis: The potassium (Z)-2-cyano-2-fluoroethenolate is typically prepared in a multi-step synthesis starting from chloroacetamide.[9]

  • Cyclocondensation: The fluoroenolate salt is reacted with O-methylisourea hemisulfate in a solvent system such as methanol/water.

  • Reaction Mechanism: The reaction proceeds via a cyclocondensation mechanism where the O-methylisourea acts as the N-C-N unit, reacting with the three-carbon fluorinated precursor to form the pyrimidine ring.

  • Isolation and Purification: The product is isolated from the reaction mixture and purified, often requiring chromatographic techniques.

  • Yield: This route has been reported to furnish this compound in a 41% yield.

Synthesis Route Comparison

Synthesis_Comparison cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Cyclocondensation cluster_analysis Comparative Analysis start1 4-Chloro-5-fluoro- 2-methoxypyrimidine proc1 Amination (Ammonia, Isopropanol) start1->proc1 end1 5-Fluoro-2-methoxy- pyrimidin-4-amine proc1->end1 Analysis Route 1: - High Yield (~95%) - Scalable - Relies on availability of  chlorinated precursor Route 2: - Lower Yield (~41%) - Utilizes a novel building block - Avoids chlorinated pyrimidine start2 β-Fluoroenolate Salt + O-Methylisourea proc2 Cyclocondensation start2->proc2 end2 5-Fluoro-2-methoxy- pyrimidin-4-amine proc2->end2 Capecitabine_Synthesis This compound Intermediate N-(5-fluoro-2-methoxypyrimidin-4-yl) (pentyloxy)carboxamide This compound->Intermediate + n-Pentyl Chloroformate (Base, Organic Solvent) Capecitabine Precursor ... Intermediate->Capecitabine Precursor Further Steps

Caption: Acylation of this compound in the synthesis of a Capecitabine precursor.

Mechanistic Consideration: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the pentyl chloroformate. A base is typically used to neutralize the HCl generated during the reaction, driving it to completion. This step is a crucial part of a multi-step synthesis that ultimately leads to Capecitabine. [10]

Safety, Handling, and Disposal

As with any active chemical reagent, adherence to strict safety protocols is non-negotiable.

Hazard Identification

This compound is classified as a hazardous substance.

  • GHS Hazard Statements:

    • H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H335: May cause respiratory irritation. * Signal Word: Warning [6]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [5]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety glasses with side shields or goggles are mandatory. [5] * Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. [5] * Skin and Body Protection: A lab coat and appropriate protective clothing should be worn. Avoid all personal contact. [5]* Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling. [5]

Spill Management and Disposal
  • Spill Cleanup: In case of a spill, ensure the area is well-ventilated. Use dry clean-up procedures to avoid generating dust. The spilled material should be swept or vacuumed into a clean, dry, labeled, and sealable container for disposal. [5]* Disposal: All waste containing this material must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. [5]

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of key intermediates in modern pharmaceutical manufacturing. While its direct biological activity is not its primary feature, its structural attributes make it an indispensable precursor for complex, high-value molecules like Capecitabine. A comprehensive understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is crucial for chemists and researchers aiming to innovate in the field of oncology and beyond. As drug development continues to evolve, the demand for efficient and scalable syntheses of such critical building blocks will undoubtedly grow, ensuring the continued relevance of this compound in the landscape of medicinal chemistry.

References

  • Certificate of Analysis for this compound. (2024). KMM001005-01. [Link]
  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information.
  • Veeprho. (n.d.). This compound | CAS 1993-63-1.
  • Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]
  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019). Organic Process Research & Development. [Link]
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. [Link]
  • ResearchGate. (n.d.). FTIR spectrum of 5-fluorouracil.
  • SpectraBase. (n.d.). 5-AMINO-2-FLUORO-5-NITRO-PYRIDINE.
  • Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts. (2010). Analytical and Bioanalytical Chemistry. [Link]
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

Sources

5-Fluoro-2-methoxypyrimidin-4-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1993-63-1), a pivotal heterocyclic compound in modern medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-tested synthesis protocol is presented, accompanied by a discussion of its strategic applications, particularly as a key building block in the development of pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering expert insights into the causality behind experimental choices and ensuring a self-validating system of protocols and data interpretation.

Introduction and Strategic Significance

This compound is a substituted pyrimidine derivative whose strategic importance is rooted in the unique combination of its functional groups. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including nucleobases. The incorporation of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to modulate electronic properties, enhance metabolic stability, and improve binding affinity to target proteins[1][2]. The methoxy and amine groups at the 2- and 4-positions, respectively, provide versatile handles for further chemical modification, making this compound a valuable intermediate.

This molecule is recognized primarily as a key intermediate and a well-characterized reference material in the synthesis of chemotherapeutic agents, most notably as an impurity or precursor related to Capecitabine[3]. Its structural attributes make it a subject of interest for developing novel therapeutics where the fluoropyrimidine motif is desired[1]. Understanding its molecular architecture is therefore fundamental to its effective utilization and the quality control of its downstream products.

Molecular Structure and Physicochemical Profile

The definitive structure of this compound has been elucidated through a combination of spectroscopic methods and is supported by extensive documentation in chemical databases.

Chemical Identifiers and Properties

A summary of the key identifiers and computed physicochemical properties is provided below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 1993-63-1[4]
Molecular Formula C₅H₆FN₃O[4][5]
Molecular Weight 143.12 g/mol [4][5]
SMILES COC1=NC=C(C(=N1)N)F[4]
InChI InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)[4]
InChIKey BYALTIIVASWNSY-UHFFFAOYSA-N[4]
Melting Point 193 °C[5]
Boiling Point (Predicted) 278.9 ± 43.0 °C[5]
Density (Predicted) 1.345 ± 0.06 g/cm³[5]
pKa (Predicted) 3.63 ± 0.10[5]
LogP 0.2065[6]
Topological Polar Surface Area (TPSA) 61.03 Ų[6]
Appearance White to off-white solid/powder to crystal[5][7]
Spectroscopic Signature for Structural Verification

The molecular structure is unequivocally confirmed by a suite of analytical techniques. While raw spectral data is instrument-dependent, the expected patterns provide a reliable fingerprint for identity and purity assessment. Comprehensive characterization data, including HPLC, Mass Spectrometry, FT-IR, and ¹H NMR, are typically provided with commercial reference standards[3][7].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:

    • A singlet at approximately 3.8-4.0 ppm, integrating to 3H, corresponding to the methoxy (-OCH₃) protons.

    • A broad singlet or two distinct signals in the range of 6.5-7.5 ppm, integrating to 2H, for the amine (-NH₂) protons. The broadness is due to quadrupole broadening and potential hydrogen exchange.

    • A doublet at approximately 8.0-8.2 ppm, integrating to 1H, for the proton at the C6 position of the pyrimidine ring. The splitting into a doublet is caused by coupling with the adjacent fluorine atom.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups:

    • N-H Stretching: Medium to sharp bands in the 3100-3400 cm⁻¹ region, characteristic of the primary amine.

    • C-H Stretching: Bands around 2850-3000 cm⁻¹ from the methoxy group.

    • C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ range, typical for the pyrimidine ring.

    • C-O Stretching: A strong band around 1200-1300 cm⁻¹ for the aryl-ether linkage of the methoxy group.

    • C-F Stretching: A strong absorption in the 1000-1100 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry will show a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 143 or 144, respectively, confirming the molecular weight.[3]

Synthesis Protocol: Amination of a Halogenated Precursor

The most direct and widely cited synthesis of this compound involves the nucleophilic aromatic substitution of a chloro- or fluoro-pyrimidine precursor with ammonia. The following protocol is a robust and high-yielding procedure adapted from established methods.[5][8]

Causality: This pathway is efficient because the electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-fluorine atom activates the C4-position for nucleophilic attack by ammonia. Isopropanol is a suitable solvent that facilitates the dissolution of the starting material and the ammonia reagent while allowing for moderate heating to drive the reaction to completion.

Materials and Reagents
  • 2-Methoxy-4-chloro-5-fluoropyrimidine (Starting Material)

  • Ammonia in Isopropanol (10 wt% solution)

  • Isopropanol (for washing)

  • Reaction Vessel (Pressure-rated)

  • Magnetic Stirrer with Heating

  • Filtration Apparatus (Büchner funnel)

  • Drying Oven

Step-by-Step Methodology
  • Charging the Reactor: In a suitable pressure-rated reaction vessel, charge 170 g of a 10 wt% solution of ammonia in isopropanol.

  • Addition of Starting Material: To the stirred ammonia solution, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 40-60 °C. Maintain vigorous stirring.

  • Monitoring and Reaction Time: Allow the reaction to proceed for 3-5 hours. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., HPLC or TLC) to confirm the consumption of the starting material.

  • Cool-down and Isolation: Once the reaction is complete, cool the mixture naturally to room temperature. A solid precipitate of the product will form.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with isopropanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the collected white solid to a constant weight. The expected yield is approximately 27.2 g (95% molar yield) with a purity of ≥99% as determined by HPLC.[5][8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product SM 2-Methoxy-4-chloro- 5-fluoropyrimidine Reaction Reaction 40-60 °C, 3-5h SM->Reaction Ammonia Ammonia in Isopropanol (10%) Ammonia->Reaction Cooldown Cool to Room Temp Reaction->Cooldown Filter Filtration & Washing Cooldown->Filter Dry Drying Filter->Dry Product 5-Fluoro-2-methoxy- pyrimidin-4-amine (95% Yield, 99% Purity) Dry->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound is as a molecular building block. The fluoropyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound offers a straightforward entry point to more complex derivatives.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key precursor in the multi-step synthesis of various pharmaceutical candidates. The amine group can be readily functionalized, and the pyrimidine ring can undergo further substitutions, allowing for the construction of diverse molecular libraries for screening. It is specifically noted as an impurity and intermediate for Capecitabine, highlighting its role in the manufacturing of established drugs[3].

  • Fragment-Based Drug Discovery: Due to its relatively small size and defined chemical features, it can be used in fragment-based screening to identify initial binding interactions with biological targets, which can then be optimized into more potent leads.

  • Agrochemical Research: The fluorinated pyrimidine core is also found in some agrochemicals, suggesting potential applications in the development of novel herbicides or fungicides[9].

Role as a Chemical Building Block

Building_Block Start 5-Fluoro-2-methoxy- pyrimidin-4-amine Mod1 Further Functionalization (e.g., N-alkylation, acylation) Start->Mod1 Mod2 Coupling Reactions (e.g., Buchwald-Hartwig) Start->Mod2 End Complex Bioactive Molecules (e.g., API Precursors) Mod1->End Mod2->End

Caption: Role as a versatile intermediate for complex molecule synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) and GHS classifications.[4]

GHS Hazard Classification
Hazard ClassCodeStatement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — Single exposureH335May cause respiratory irritation
Recommended Safety and Handling Protocols
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood[10][11].

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[10].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in the dark and under an inert atmosphere for long-term stability[5].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[11].

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated container for disposal. For large spills, follow institutional and local regulatory procedures[10].

Conclusion

This compound is a well-characterized and synthetically accessible compound with significant value in the pharmaceutical and chemical industries. Its molecular structure, defined by the strategic placement of fluoro, methoxy, and amino groups on a pyrimidine ring, provides a unique combination of stability and reactivity. The robust synthesis and clear spectroscopic profile detailed in this guide provide researchers with the necessary information for its confident use as a building block in the pursuit of novel chemical entities. Adherence to the outlined safety protocols is paramount to ensure its responsible handling.

References

  • 4-Amino-5-fluoro-2-methoxypyrimidine.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • This compound. Veeprho. [Link]
  • SAFETY D
  • This compound. Daoge Biopharma Co.,Ltd.. [Link]
  • 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • COA - this compound.
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.
  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. National Institutes of Health (NIH). [Link]
  • FDA-Approved Fluorinated Heterocyclic Drugs

Sources

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 5-Fluoro-2-methoxypyrimidin-4-amine is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural features, including the fluorinated pyrimidine core, are crucial for modulating the biological activity of target molecules.[1] This guide provides a comprehensive overview of the primary and alternative synthetic pathways for this compound, offering detailed experimental protocols, mechanistic insights, and comparative data to inform researchers and professionals in drug development.

Introduction: The Significance of this compound

The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, and the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1][3] this compound serves as a critical intermediate, leveraging these advantageous properties in the synthesis of more complex molecules. Its proper and efficient synthesis is therefore a matter of considerable interest in the pharmaceutical and agrochemical industries.[4] This document will explore the most prevalent and efficient synthesis routes, providing the necessary technical details for their successful implementation.

Primary Synthesis Pathway: Amination of 2-Methoxy-4-chloro-5-fluoropyrimidine

The most common and high-yielding route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with an amino group.[5][6] This pathway is favored for its efficiency and relatively straightforward execution.

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the electronegativity of the fluorine and chlorine substituents, activates the C4 position towards nucleophilic attack by ammonia. The methoxy group at the C2 position also influences the electronic properties of the ring.

Visualizing the Primary Pathway

Primary_Synthesis_Pathway 2-Methoxy-4-chloro-5-fluoropyrimidine 2-Methoxy-4-chloro-5-fluoropyrimidine This compound This compound 2-Methoxy-4-chloro-5-fluoropyrimidine->this compound Nucleophilic Aromatic Substitution Ammonia (in Isopropanol) Ammonia (in Isopropanol) Ammonia (in Isopropanol)->this compound

Caption: Primary synthesis route to this compound.

Detailed Experimental Protocol

This protocol is adapted from a patented industrial process, ensuring its relevance for larger-scale synthesis.[5][6]

Step 1: Amination of 2-Methoxy-4-chloro-5-fluoropyrimidine

  • To a suitable reaction vessel, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.

  • Add 170 g of a 10 wt% solution of ammonia in isopropanol.

  • Heat the mixture to a temperature between 40-60 °C.

  • Stir the reaction mixture vigorously for 3-5 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, allow the reaction mixture to cool naturally to room temperature.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the collected solid with isopropanol to remove any unreacted starting materials and byproducts.

  • Dry the solid to obtain this compound.

Quantitative Data
ParameterValueReference
Starting Material2-Methoxy-4-chloro-5-fluoropyrimidine[5][6]
ReagentAmmonia in Isopropanol (10 wt%)[5][6]
Temperature40 - 60 °C[5][6]
Reaction Time3 - 5 hours[5][6]
Molar Yield95.0%[5][6]
HPLC Purity99.0%[5][6]

Synthesis of the Precursor: 2-Methoxy-4-chloro-5-fluoropyrimidine from 5-Fluorouracil

The starting material for the primary pathway, 2-methoxy-4-chloro-5-fluoropyrimidine, is typically synthesized from the readily available 5-fluorouracil.[4] This multi-step process involves chlorination followed by methoxylation.

Visualizing the Precursor Synthesis

Precursor_Synthesis 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine POCl3, Triethylamine Chlorination Chlorination Chlorination->2,4-Dichloro-5-fluoropyrimidine 2-Methoxy-4-chloro-5-fluoropyrimidine 2-Methoxy-4-chloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine->2-Methoxy-4-chloro-5-fluoropyrimidine Sodium Methoxide Methoxylation Methoxylation Methoxylation->2-Methoxy-4-chloro-5-fluoropyrimidine

Caption: Synthesis of the key precursor, 2-Methoxy-4-chloro-5-fluoropyrimidine.

Detailed Experimental Protocol

Step 1: Chlorination of 5-Fluorouracil

  • In a reaction flask, suspend 5-fluorouracil in a suitable solvent such as toluene.

  • Add a base, for example, N,N-dimethylaniline.[4]

  • Add a chlorinating agent, such as phosphorus oxychloride (POCl₃), dropwise while maintaining temperature control.[4][7]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.[4]

  • After cooling, the reaction is carefully quenched with ice water.

  • The product, 2,4-dichloro-5-fluoropyrimidine, is extracted with an organic solvent.

Step 2: Selective Methoxylation

  • The crude or purified 2,4-dichloro-5-fluoropyrimidine is dissolved in an appropriate solvent.

  • A solution of sodium methoxide in methanol is added dropwise at a controlled temperature.[8] The C4 position is more reactive towards nucleophilic substitution than the C2 position, allowing for selective monomethoxylation.

  • The reaction is stirred until completion.

  • Work-up typically involves neutralization and extraction to isolate the desired 2-methoxy-4-chloro-5-fluoropyrimidine.

Alternative Synthesis Pathway: From a β-Fluoroenolate Salt

An alternative approach to constructing the fluorinated pyrimidine ring involves the cyclocondensation of a β-fluoroenolate salt with a suitable amidine.[3][9]

Mechanistic Rationale

This method builds the pyrimidine ring from acyclic precursors. Potassium (Z)-2-cyano-2-fluoroethenolate can react with O-methylisourea in a cyclization reaction to form the this compound.[3][9] This route offers a different disconnection approach and can be advantageous for accessing a variety of substituted pyrimidines.

Visualizing the Alternative Pathway

Alternative_Synthesis_Pathway Potassium (Z)-2-cyano-2-fluoroethenolate Potassium (Z)-2-cyano-2-fluoroethenolate This compound This compound Potassium (Z)-2-cyano-2-fluoroethenolate->this compound Cyclocondensation O-Methylisourea O-Methylisourea O-Methylisourea->this compound

Caption: An alternative synthesis route via cyclocondensation.

Safety and Handling

  • This compound: May cause skin and serious eye irritation.[10]

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Ammonia: Corrosive and toxic. Use in a well-ventilated area.

  • Sodium methoxide: Corrosive and flammable.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound is a well-established process with the amination of 2-methoxy-4-chloro-5-fluoropyrimidine being the most industrially relevant and high-yielding method. The precursor itself is readily accessible from 5-fluorouracil. For researchers exploring novel synthetic strategies, the cyclocondensation route from a β-fluoroenolate salt presents a viable alternative. The choice of synthetic pathway will ultimately depend on factors such as scale, available starting materials, and desired purity.

References

  • 2-Methoxy-5-fluoro-4-aminopyrimidine synthesis - ChemicalBook. (URL: )
  • 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 - ChemicalBook. (URL: )
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchG
  • CAS No.1993-63-1, this compound | Daoge Biopharma Co.,Ltd. (URL: [Link])
  • 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem. (URL: [Link])
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenol
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically - Journal of Applied Pharmaceutical Science. (URL: [Link])

Sources

Spectroscopic data of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 5-Fluoro-2-methoxypyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS: 1993-63-1). As a key intermediate and potential impurity in the synthesis of pharmaceuticals such as Capecitabine, rigorous structural confirmation is paramount for quality control and regulatory compliance.[1] While experimentally acquired data is confirmed to exist for commercial reference standards, such spectra are not broadly disseminated in the public domain.[2] This document, therefore, presents a detailed elucidation based on established spectroscopic principles and predicted data. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and holistic structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction and Molecular Structure

This compound is a substituted pyrimidine with the molecular formula C₅H₆FN₃O and a molecular weight of 143.12 g/mol .[3][4] Its structure is characterized by a pyrimidine core functionalized with an amine group at C4, a fluorine atom at C5, and a methoxy group at C2. The strategic placement of the fluorine atom is of particular note, as it significantly influences the electronic properties of the ring and provides a unique spectroscopic handle for characterization.

The unequivocal identification of this molecule is critical. Spectroscopic analysis serves as the cornerstone of this process, providing an electronic and vibrational fingerprint that confirms atomic connectivity and overall structure. This guide explains the causality behind the expected spectroscopic signatures and outlines the self-validating protocols required to generate high-fidelity data.

Figure 1: Molecular Structure of this compound.

Analytical Workflow: A Holistic Approach

A robust analytical strategy does not rely on a single technique but rather integrates multiple, orthogonal methods to build an irrefutable case for the compound's identity and purity. The workflow below illustrates a self-validating system where each step provides complementary information, culminating in a comprehensive structural dossier.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_interp Data Integration & Verification Prep Reference Standard (CAS: 1993-63-1) MS Mass Spectrometry (Molecular Weight) Prep->MS IR FTIR Spectroscopy (Functional Groups) Prep->IR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) Prep->NMR Interpret Synthesize Data MS->Interpret IR->Interpret NMR->Interpret Confirm Confirm Structure C₅H₆FN₃O Interpret->Confirm

Caption: A validated workflow for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality

¹H NMR is the primary tool for revealing the proton environment of a molecule. For this compound, it is indispensable for confirming the presence and connectivity of the methoxy group, the aromatic proton, and the amine protons. The key diagnostic feature is the splitting of the C6-H signal by the adjacent fluorine atom (³JH-F coupling), providing direct evidence of their spatial relationship.

Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual proton signal (δ ~2.50 ppm) does not typically overlap with analyte signals.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a sufficient number of scans (e.g., 16-32) to achieve a signal-to-noise ratio >100:1 for the aromatic proton.

    • Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).

  • Self-Validation: To confirm the labile amine protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the amine signal validates its assignment.

Predicted Data & Interpretation

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Rationale
~7.85 Doublet (d) ~4.0 Hz C6-H (1H) Located on the electron-deficient pyrimidine ring. The doublet arises from coupling to the adjacent fluorine atom (³JH-F).
~6.80 Broad Singlet (br s) - -NH₂ (2H) The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. Disappears upon D₂O exchange.

| ~3.90 | Singlet (s) | - | -OCH₃ (3H) | A sharp singlet in the typical range for a methoxy group attached to an aromatic system. No adjacent protons to couple with. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Causality

¹³C NMR spectroscopy provides a map of the carbon skeleton. Its application here is crucial for confirming the five distinct carbon environments in the molecule. The most powerful diagnostic feature is the large one-bond coupling constant (¹JC-F) for C5 and the smaller two-bond coupling (²JC-F) for C4 and C6. This C-F coupling is an unambiguous indicator of the fluorine atom's position on the ring.

Experimental Protocol
  • Sample and Setup: Use the same sample prepared for ¹H NMR.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

  • Self-Validation: An Attached Proton Test (APT) or DEPT-135 experiment should be run. This will distinguish between CH₃/CH carbons (positive phase) and CH₂ carbons (negative phase), while quaternary carbons will be absent. This confirms the assignment of the methoxy and aromatic CH carbons.

Predicted Data & Interpretation

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale & Expected Coupling
~158.0 C2 Quaternary carbon attached to two electronegative nitrogens and an oxygen.
~155.5 C4 Quaternary carbon attached to two nitrogens. Expected to be a doublet due to two-bond coupling with fluorine (²JC-F ~15-20 Hz).
~140.0 C5 Carbon directly bonded to fluorine. Exhibits a very large one-bond C-F coupling constant (¹JC-F > 200 Hz), making it a prominent doublet.
~135.0 C6 Aromatic CH carbon. Expected to be a doublet due to two-bond coupling with fluorine (²JC-F ~10-15 Hz).

| ~55.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Mass Spectrometry (MS)

Expertise & Causality

Mass spectrometry is the definitive technique for confirming molecular weight. For this compound, an exact mass measurement using a high-resolution technique like Electrospray Ionization Time-of-Flight (ESI-TOF) provides the molecular formula, a critical piece of identifying evidence. The fragmentation pattern under Electron Ionization (EI) can further corroborate the structure by showing characteristic losses of functional groups.

Experimental Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer.

  • Data Acquisition (ESI+):

    • Acquire a full scan spectrum in positive ion mode. The amine group is readily protonated, making [M+H]⁺ the expected base peak.

    • The expected m/z for [M+H]⁺ is 144.0571, corresponding to the formula [C₅H₇FN₃O]⁺.

  • Self-Validation: The measured mass should be within 5 ppm of the theoretical exact mass. The characteristic isotope pattern, though minor for this formula, should also be consistent.

Predicted Data & Interpretation

Table 3: Predicted Mass Spectrometry Data

m/z Ion Rationale
144.0571 [M+H]⁺ Protonated molecular ion (exact mass). The primary evidence of molecular weight and formula.
143.0495 [M]⁺ Molecular ion (observed in EI-MS). An odd molecular weight is consistent with the Nitrogen Rule (3 nitrogen atoms).

| 128 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxy aromatics. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality

FTIR spectroscopy probes the vibrational modes of functional groups, providing a rapid and non-destructive confirmation of their presence. For this compound, the key diagnostic regions are the N-H stretching region (confirming the primary amine), the C-H stretching region (distinguishing aromatic from aliphatic C-H), and the fingerprint region, which will contain characteristic vibrations for the C-F bond and the pyrimidine ring structure.

Experimental Protocol (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact and record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Self-Validation: The spectrum should be reproducible. The absence of a broad band around 3400 cm⁻¹ would indicate a lack of significant water content, confirming sample integrity.

Predicted Data & Interpretation

Table 4: Predicted FTIR Data

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3450 - 3300 N-H Stretch Primary Amine (-NH₂) A characteristic pair of medium-intensity peaks for the symmetric and asymmetric stretching of the primary amine.
3050 - 3000 C-H Stretch Aromatic C-H Confirms the presence of the C6-H bond on the pyrimidine ring.
2980 - 2850 C-H Stretch Aliphatic C-H Confirms the C-H bonds of the methoxy (-OCH₃) group.
1650 - 1550 C=N, C=C Stretch Pyrimidine Ring A series of strong absorptions characteristic of the aromatic ring system.
1250 - 1200 C-O Stretch Aryl-Alkyl Ether Asymmetric stretching of the C-O-C bond of the methoxy group.

| 1150 - 1050 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption confirming the presence of the C-F bond. |

Conclusion: Holistic Structural Confirmation

The structural elucidation of this compound is achieved through the synergistic integration of multiple spectroscopic techniques. Mass spectrometry establishes the correct molecular formula of C₅H₆FN₃O. FTIR spectroscopy confirms the presence of all key functional groups: the primary amine, methoxy group, aromatic ring, and carbon-fluorine bond. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic connectivity, with the observed H-F and C-F coupling patterns unambiguously fixing the position of the fluorine atom at C5. The convergence of these predicted datasets provides a robust and self-consistent spectroscopic profile that would serve to unequivocally identify this compound.

References

  • Veeprho. (2026). This compound | CAS 1993-63-1.
  • Kamlesh Mooney Chemicals. (2024). Certificate of Analysis - this compound.
  • Pharmaffiliates. (2026). 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • SciELO. (2003). Hydroxylation of the Labdane Diterpene Cupressic Acid by Fusarium graminearum.
  • University of Calgary. (2022). Table of Characteristic IR Absorptions.
  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-2-methoxypyrimidin-4-amine, a key building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the theoretical principles governing the spectrum, a detailed prediction of the spectral features, and a robust experimental protocol for acquiring high-quality data. By elucidating the causality behind spectral characteristics, this guide serves as a practical resource for structural verification and impurity profiling in a pharmaceutical setting.[2][3][4][5][6]

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS No. 1993-63-1) is a substituted pyrimidine that serves as a vital intermediate in the synthesis of various pharmaceutical agents.[1] Its structural integrity is paramount to the efficacy and safety of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2][3] For professionals in drug development, a thorough understanding of the ¹H NMR spectrum of this compound is crucial for identity confirmation, purity assessment, and the characterization of potential impurities or degradants.[5]

This guide will deconstruct the ¹H NMR spectrum of this compound, providing a detailed rationale for the expected chemical shifts and coupling patterns. This approach is designed to empower the researcher to not only interpret the spectrum but also to troubleshoot and optimize data acquisition.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of each proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyrimidine ring, while the multiplicity of the signals is governed by spin-spin coupling (J-coupling) with neighboring nuclei, most notably the fluorine atom.

The Influence of Substituents on Chemical Shifts

The pyrimidine ring is an electron-deficient aromatic system. The substituents—a fluorine atom, a methoxy group, and an amino group—each exert distinct electronic effects that modulate the shielding of the protons:

  • Fluorine (at C5): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which generally deshields nearby protons. However, it also has electron-donating resonance effects that can be complex.[7] The influence of fluorine on proton chemical shifts is a subject of detailed study.[7]

  • Methoxy Group (at C2): The oxygen atom of the methoxy group is electron-withdrawing inductively, but it is also a strong electron-donating group through resonance. This resonance effect increases electron density on the pyrimidine ring, leading to greater shielding of the ring protons.

  • Amino Group (at C4): Similar to the methoxy group, the nitrogen of the amino group is inductively electron-withdrawing but donates electron density to the ring via resonance, which contributes to the shielding of the ring protons. The chemical shift of amino protons can be broad and its position is often concentration and solvent dependent.

The Intricacies of Proton-Fluorine (¹H-¹⁹F) Coupling

A key feature of the ¹H NMR spectrum of this molecule will be the splitting of proton signals by the fluorine atom. ¹⁹F has a nuclear spin (I) of ½ and 100% natural abundance, leading to observable J-coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and their spatial orientation.

  • Through-Bond Coupling: This occurs through the polarization of electrons in the intervening bonds. We can expect to see:

    • ³J(H-F) (three-bond coupling) between the fluorine at C5 and the proton at C6.

    • Longer-range couplings, such as ⁴J or ⁵J, may also be observable, though typically with smaller J-values.[8]

  • Through-Space Coupling: If a proton and the fluorine atom are in close proximity, regardless of the number of bonds separating them, through-space J-coupling can occur.[9][10][11][12] This can be a valuable tool for conformational analysis.

Predicted ¹H NMR Spectrum

Based on the theoretical principles outlined above and data from similar compounds, the following is a detailed prediction of the ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-OCH₃ 3.9 - 4.1Singlet (s)N/AProtons of the methoxy group are equivalent and not coupled to other protons. Their chemical shift is in the typical range for methoxy groups attached to an aromatic ring.
-NH₂ 5.0 - 7.0 (broad)Singlet (br s)N/AThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.
H6 7.8 - 8.2Doublet (d)~3-5 Hz (³JH6-F5)This proton is on the pyrimidine ring and is directly coupled to the fluorine at C5, resulting in a doublet. The electron-withdrawing nature of the adjacent nitrogen and the fluorine atom will cause this proton to be significantly deshielded.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential.

Sample Preparation
  • Analyte Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this compound due to its polarity, which should aid in solubilization and allow for the observation of the NH₂ protons. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency for both ¹H and ¹⁹F. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Experiment: A standard one-dimensional proton experiment (e.g., 'zg30' on a Bruker instrument).

    • Pulse Angle: 30° pulse angle is recommended to allow for a shorter relaxation delay.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover all expected signals.

    • Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹⁹F Decoupling (Optional): To confirm the H-F coupling, a proton spectrum with ¹⁹F decoupling can be acquired. In this experiment, the H6 doublet would collapse into a singlet.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

  • Integration: Integrate all signals to determine the relative number of protons for each resonance. The integral of the H6 doublet, the -OCH₃ singlet, and the -NH₂ singlet should be in a 1:3:2 ratio, respectively.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constant (J) for the H6 doublet in Hertz.

Visualizing the Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and the key through-bond coupling interaction that defines the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

J_Coupling F5 F5 C5 C5 F5->C5 ¹J H6 H6 F5->H6 ³J(H-F) C6 C6 C5->C6 ¹J C6->H6 ¹J

Caption: Through-bond ³J coupling between F5 and H6.

Conclusion: A Self-Validating Approach to Structural Confirmation

This in-depth guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. By grounding the spectral interpretation in fundamental principles and providing a detailed experimental protocol, researchers are equipped to confidently verify the structure and purity of this important pharmaceutical intermediate. The predicted spectral data serves as a benchmark for experimental results, creating a self-validating system for quality control in the drug development pipeline. The application of advanced NMR techniques, such as 2D correlation experiments (e.g., HMQC, HMBC), can further solidify the structural assignment and provide even deeper insights into the molecular architecture.

References

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • Algor Library. (n.d.). Drug Development NMR Spectroscopy.
  • Tolbert, T. J., & Williamson, J. R. (2003). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 125(34), 10357–10364.
  • Powers, R. (n.d.). NMR Screening Methods for Drug Discovery. University of Nebraska–Lincoln.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine.
  • Ilić, N., & Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 381-399.
  • Myhre, P. C., & Andrade, J. (1970). The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. Journal of the American Chemical Society, 92(25), 7499–7500.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pharmaffiliates. (2025). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.
  • Falk, B., & Mueller, L. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Powers, R. (2014). Advances in Nuclear Magnetic Resonance for Drug Discovery. Future Medicinal Chemistry, 6(16), 1837–1855.
  • Fojtíková, V., et al. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Chemistry, 18(3), 981-6.
  • Supplementary Information. (n.d.).
  • Veeprho. (n.d.). This compound | CAS 1993-63-1.
  • Stupka, T., et al. (2011). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications, 47(37), 10377–10379.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • Kim, H., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128257.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Pharmaffiliates. (n.d.). 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • Reddit. (2020). Multiplicity of Fluorine on Proton NMR.
  • Holcomb, M. J., et al. (2017). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 8(5), 3647–3656.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
  • Gerig, J. T. (2001). Fluorine NMR.
  • The Wüthrich Laboratory. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
  • Wiberg, K. B., & Marquez, M. (1998). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 63(24), 8917–8926.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • Aguilar, J. A., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.

Sources

An In-depth Technical Guide to the Melting Point of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the melting point of 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No. 1993-63-1), a critical intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the scientific principles, experimental best practices, and contextual factors that influence this key physicochemical property. We will detail a robust protocol for accurate melting point determination, discuss the implications of purity on measurement, and situate the compound within its synthetic and application-based framework.

Introduction: The Significance of a Fundamental Property

This compound is a fluorinated pyrimidine derivative of significant interest in medicinal and process chemistry. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an intermediate for the chemotherapy agent Capecitabine.[1] Its molecular structure, featuring a pyrimidine core with fluoro, methoxy, and amine functional groups, makes it a versatile synthon.[2]

In any synthetic workflow, the unambiguous identification and purity assessment of intermediates are paramount. The melting point is a fundamental thermal property that serves as a first-line criterion for both identity and purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of this range.[3] For a critical intermediate like this compound, an accurate and reproducible melting point determination is a non-negotiable component of quality control, ensuring the integrity of the downstream synthesis and the final product.

Physicochemical & Structural Properties

A thorough understanding of a compound begins with its core properties. This compound is typically an off-white to white solid or powder at room temperature.[4][5] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 1993-63-1[5][6][7]
Molecular Formula C₅H₆FN₃O[5][7]
Molecular Weight 143.12 g/mol [5][7][8]
Appearance White to Almost white powder to crystal[5]
Melting Point 193 °C[5]
191.0 to 195.0 °C
181.9–183.3 °C[9]
Boiling Point 278.9±43.0 °C (Predicted)[5]
pKa 3.63±0.10 (Predicted)[5]
IUPAC Name This compound[7]
InChIKey BYALTIIVASWNSY-UHFFFAOYSA-N[5]

Note on Melting Point Variation: The observed variation in the literature (ranging from ~182 °C to 195 °C) underscores the importance of a standardized determination protocol. This variance can stem from differences in sample purity, crystalline form (polymorphism), or the specific methodology and apparatus used for measurement (e.g., heating rate, calibration).

Experimental Protocol: High-Fidelity Melting Point Determination

The following protocol describes a self-validating system for determining the melting point of this compound using a modern digital capillary apparatus. The causality behind each step is explained to ensure technical and logical integrity.

Materials and Apparatus
  • Sample: this compound (must be completely dry and finely powdered).

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar).

  • Tools: Capillary tubes (one end sealed), spatula, mortar and pestle (if sample is not a fine powder).

  • Calibration Standards: Certified standards with known melting points (e.g., Urea, Cinnamic Acid).

Step-by-Step Methodology
  • Instrument Calibration (Trustworthiness Pillar): Before analyzing the sample, the accuracy of the apparatus's thermometer must be verified.

    • Action: Determine the melting point of a certified standard.[10]

    • Causality: This step ensures that any observed melting point is a true reflection of the sample's properties, not an artifact of instrumental error. If the observed value for the standard deviates significantly from its certified value, a calibration correction must be applied or the instrument serviced.

  • Sample Preparation (Experience Pillar): Proper sample preparation is critical for reproducibility.

    • Action: Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it into a fine powder.[10][11] Jab the open end of a capillary tube into the powder until a small amount enters the tube.

    • Causality: A fine powder ensures uniform heat transfer throughout the sample. Large crystals can lead to inefficient packing and uneven melting, resulting in a broader, less accurate melting range.

  • Sample Packing:

    • Action: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.[11] The final packed sample height should be no more than 2-3 mm.[11]

    • Causality: A densely packed, small sample size minimizes thermal gradients within the sample. A sample column taller than 3 mm will experience a temperature differential between the top and bottom, artificially broadening the melting range.[11]

  • Approximate Melting Point Determination (Rapid Scan):

    • Action: Place the packed capillary into the heating block. Set a rapid heating rate (e.g., 10-20 °C/minute).[10] Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool significantly before the next step.

    • Causality: This initial, fast determination saves time by quickly identifying the region of interest. It is not an accurate measurement but provides the necessary bounds for the precise determination to follow.[10] A fresh sample must be used for the next step, as the thermal history of the melted sample can alter its crystalline structure and subsequent melting behavior.[11][12]

  • Accurate Melting Point Determination (Slow Scan):

    • Action: Using a new capillary tube with a fresh sample, place it in the cooled apparatus. Rapidly heat to a temperature approximately 20 °C below the approximate melting point found in the previous step.[11] Then, decrease the heating rate to 1-2 °C per minute through the expected melting range.[12]

    • Causality: A slow heating rate is the most critical parameter for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly causes the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.

  • Data Recording and Interpretation:

    • Action: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid crystal melts into a clear liquid.[11] The result is reported as a range: T1 - T2.

    • Causality: For a highly pure compound, this range should be narrow (typically < 1-2 °C). A wide range (> 3 °C) is a strong indicator of impurities, which disrupt the crystal lattice and cause the substance to melt over a broader temperature range and at a lower temperature than the pure compound.[3]

Workflow Visualization

The logical flow of this protocol can be visualized as follows:

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_determination Phase 2: Measurement cluster_analysis Phase 3: Analysis A Calibrate Apparatus with Certified Standard B Prepare Sample: Dry, Pulverize, & Pack (2-3 mm) A->B Ensures instrument accuracy C Perform Rapid Scan (10-20°C/min) to find approximate M.P. B->C D Cool Apparatus >20°C below approx. M.P. C->D Establish range E Perform Slow Scan (1-2°C/min) with FRESH sample D->E Prepare for precision F Record T1 (first droplet) and T2 (fully liquid) E->F Ensure thermal equilibrium G Calculate Range (T2 - T1) F->G H Range < 2°C? G->H I Result: Pure Sample Report Range T1-T2 H->I Yes J Result: Impure Sample Consider Purification H->J No

Fig. 1: Workflow for Accurate Melting Point Determination

Synthesis Context and Purity

The melting point of this compound is directly influenced by its purity, which is a function of its synthesis and purification. A common industrial synthesis involves the reaction of 2-methoxy-4-chloro-5-fluoropyrimidine with ammonia.[4][5]

  • Reaction: 2-methoxy-4-chloro-5-fluoropyrimidine is heated in a solution of ammonia in isopropanol (e.g., at 40-60 °C for 3-5 hours).[4]

  • Workup: Upon cooling, the solid product precipitates and is collected by filtration. It is then washed with a solvent like isopropanol and dried.[4][5]

  • Purity: This method can yield a product with high purity (e.g., >99.0% by HPLC) and a high molar yield (~95.0%).[4]

Potential impurities could include unreacted starting material (2-methoxy-4-chloro-5-fluoropyrimidine) or side-products. The presence of such impurities would lead to a lower and broader melting range, as detected by the protocol in Section 3.

Synthesis Pathway Diagram

SynthesisPathway reactant 2-methoxy-4-chloro- 5-fluoropyrimidine product 5-Fluoro-2-methoxypyrimidin- 4-amine (White Solid) reactant->product Nucleophilic Aromatic Substitution workup Cool to RT Filter Wash & Dry product->workup Isolation reagents Ammonia (NH3) in Isopropanol reagents->product conditions Heat (40-60°C) Stir (3-5h) conditions->product

Fig. 2: Synthesis of this compound

Conclusion

The melting point of this compound, while reported with some variability in the literature (generally in the 182-195 °C range), is a definitive physical constant when measured under controlled conditions. For drug development professionals and synthetic chemists, adhering to a rigorous, self-validating experimental protocol is not merely an academic exercise; it is a fundamental practice of quality control. By understanding the causality behind sample preparation, heating rates, and instrument calibration, researchers can confidently use the melting point to verify the identity and assess the purity of this critical pharmaceutical intermediate, ensuring the success and reproducibility of complex synthetic endeavors.

References

  • Melting point determin
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • Measuring the Melting Point. Westlab Canada. [Link]
  • Experiment 1 - Melting Points. St.
  • experiment (1) determination of melting points. University of Technology, Iraq. [Link]
  • This compound. Veeprho. [Link]
  • 6.
  • CAS No.1993-63-1, this compound. Daoge Biopharma Co.,Ltd. [Link]
  • 4-Amino-5-fluoro-2-methoxypyrimidine.
  • COA - this compound.

Sources

The Solubility Profile of 5-Fluoro-2-methoxypyrimidin-4-amine: A Technical Guide for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 5-Fluoro-2-methoxypyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, predictive principles, and detailed experimental protocols for accurate solubility determination in various organic solvents. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this guide equips you with the foundational knowledge and practical methodologies to determine its solubility profile for your specific applications.

Introduction: The Critical Role of Solubility in Drug Development

This compound (CAS No. 1993-63-1) is a fluorinated pyrimidine derivative with significant potential in medicinal chemistry.[1][2] Its structural similarity to endogenous nucleobases makes it a valuable building block for the synthesis of novel therapeutic agents. The physicochemical properties of this compound, particularly its solubility, are fundamental to its successful application in drug discovery and development. Accurate solubility data is crucial for optimizing reaction conditions, purification processes, and formulation development, thereby enhancing yield, purity, and ultimately, bioavailability.[3]

This guide will navigate through the theoretical landscape of solubility, explore the molecular characteristics of this compound that govern its behavior in different solvents, and provide detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination.

Theoretical Framework: Understanding the Energetics of Dissolution

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of the system.[4] For dissolution to occur spontaneously, the Gibbs free energy change (ΔG) must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the Gibbs free energy equation:

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH_sol) : This represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Dissolution can be either endothermic (absorbs heat, ΔH > 0) or exothermic (releases heat, ΔH < 0).[4]

  • Entropy of Solution (ΔS_sol) : This reflects the change in disorder of the system. Generally, the dissolution of a solid into a liquid increases the overall entropy (ΔS > 0) as the molecules become more dispersed.[4]

The fundamental principle of "like dissolves like" is a practical application of these thermodynamic concepts.[5] Polar solutes, like this compound with its amine, methoxy, and fluoro groups, are more likely to dissolve in polar solvents. This is because the energy required to break the intermolecular forces in both the solute and solvent is compensated by the energy released from the formation of new, favorable solute-solvent interactions.[1]

Physicochemical Properties of this compound

Understanding the molecular properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₅H₆FN₃O[6]
Molecular Weight 143.12 g/mol [6]
Appearance Off-white to white solid/powder[2][7]
Melting Point Approximately 193 °C[2]
Polarity Polar[1]

The presence of hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group), along with the electronegative fluorine atom, contribute to the polar nature of the molecule.[1] This suggests a higher affinity for polar solvents.

Predicting Solubility: A Practical Approach

While experimental determination is the gold standard, predictive models can offer valuable initial insights. The solubility of this compound can be qualitatively predicted based on solvent polarity.

Expected Solubility Trend:

  • High Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). These solvents can engage in hydrogen bonding and strong dipole-dipole interactions.[5]

  • Moderate Solubility: Solvents of intermediate polarity (e.g., acetone, ethyl acetate).

  • Low Solubility: Nonpolar solvents (e.g., hexane, toluene).

For a more quantitative estimation in the absence of direct data, the solubility of structurally similar compounds can serve as a useful proxy. 5-Fluorouracil (5-FU), a widely studied anticancer drug, shares the core fluorinated pyrimidine structure. Published solubility data for 5-FU can provide a reasonable starting point for solvent selection and experimental design.[3][8][9][10]

Table of 5-Fluorouracil Solubility Data (for reference):

SolventSolubility (mg/mL)Temperature (°C)
Water12.225
Methanol125
EthanolSparingly soluble25
AcetoneSparingly soluble25
Diethyl EtherPractically insoluble25
DMSO525
DMF525

Note: This data is for 5-Fluorouracil and should be used as an estimation for this compound with caution. Experimental verification is essential.

Experimental Determination of Solubility

To obtain precise and reliable data, experimental measurement is paramount. The following section provides detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the definitive technique for determining the equilibrium solubility of a compound.[3] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution in equilibrium with the solid drug.

Experimental Workflow:

G A 1. Add excess compound to a known volume of solvent in a sealed vial. B 2. Equilibrate at a constant temperature with agitation (e.g., 24-48h on an orbital shaker). A->B C 3. Allow undissolved solid to settle. B->C D 4. Withdraw supernatant and filter through a 0.45 µm syringe filter. C->D E 5. Dilute the filtrate to a suitable concentration for analysis. D->E F 6. Quantify the concentration using a validated HPLC method. E->F G 7. Calculate solubility in mg/mL or mol/L. F->G

A generalized workflow for determining equilibrium solubility.

Detailed Protocol:

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the chosen analytical solvent (e.g., methanol or a mixture that ensures complete dissolution) at known concentrations. These will be used to construct a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the test organic solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Separation of Undissolved Solid: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC-UV:

    • Dilute the filtered saturated solution with the analytical solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solution by HPLC with UV detection. A typical starting point for a reversed-phase method would be a C18 column with a mobile phase of acetonitrile and water. The detection wavelength should be set to the λ_max of the compound.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the test solvent.

Kinetic Solubility: High-Throughput Screening with Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous or organic medium. This method is faster than the shake-flask method and is well-suited for early-stage drug discovery screening.

Experimental Workflow:

G A 1. Prepare a high-concentration stock solution in DMSO. B 2. Dispense the stock solution into a microtiter plate. A->B C 3. Add the test organic solvent to each well to create a concentration gradient. B->C D 4. Incubate the plate with shaking for a defined period (e.g., 1-2 hours). C->D E 5. Measure light scattering at 90° using a nephelometer. D->E F 6. Determine the concentration at which precipitation occurs (the kinetic solubility). E->F

A generalized workflow for kinetic solubility determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Setup: In a multi-well plate (e.g., 96-well), create a serial dilution of the DMSO stock solution with the desired organic solvent to generate a range of concentrations.

  • Incubation: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25 °C) for a set period (typically 1 to 2 hours).

  • Nephelometric Measurement: Place the microtiter plate into a nephelometer. The instrument will pass a light beam through each well and measure the amount of light scattered at a 90-degree angle by any suspended particles (precipitate).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background signal of the solvent alone.

Conclusion

References

  • Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Stuyver, T. et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal (2021). [Link]
  • Abraham, M. H. & Acree Jr, W. E. The Abraham solvation equation: a versatile and useful QSPR. Chemistry – A European Journal (2014). [Link]
  • Jorgensen, W. L. & Duffy, E. M. Prediction of drug solubility from structure. Advanced Drug Delivery Reviews (2002). [Link]
  • StackExchange. How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange (2014). [Link]
  • PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine.
  • Akay, S. et al. Solubility and dissolution thermodynamics of 5-fluorouracil in (ethanol + water) mixtures. Journal of Molecular Liquids (2021). [Link]
  • Zorrilla-Veloz, R. I. et al. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.
  • Baluja, S. et al. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News (2016). [Link]
  • Krack, M. et al. COA - this compound. Krack M. (2024). [Link]
  • Zorrilla-Veloz, R. I. et al. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. National Institutes of Health (2022). [Link]
  • ResearchGate. Can anyone help me with finding the proper solvents?.
  • Stuyver, T. et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles (2021). [Link]
  • Gmeiner, W. H. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (2020). [Link]
  • Shayanfar, A. et al. Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. International Journal of Molecular Sciences (2023). [Link]
  • OpenStax. Thermodynamics of the Dissolution Process. YouTube (2021). [Link]
  • Bonnafis, E. et al. Solubility of Flavonoids in Organic Solvents.
  • Bonnafis, E. et al. Solubility of Flavonoids in Organic Solvents. Scite.ai (2011). [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-methoxypyrimidin-4-amine (CAS No. 1993-63-1) has emerged as a critical building block in the pharmaceutical industry, primarily owing to its integral role in the synthesis of high-value active pharmaceutical ingredients (APIs). Its unique molecular architecture, featuring a fluorinated pyrimidine core, provides a scaffold that imparts desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity.[1] This guide offers a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its function as a key intermediate. We provide field-proven synthetic protocols, mechanistic insights, and analytical methodologies designed for researchers, chemists, and drug development professionals dedicated to advancing medicinal chemistry.

Introduction: The Strategic Importance of a Fluorinated Pyrimidine

The strategic incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties.[1] this compound serves as a quintessential example of a fluorinated heterocyclic intermediate. It is a structurally optimized precursor for synthesizing complex molecules, most notably in the production of antineoplastic agents like Capecitabine.[2] The presence of the fluoro, methoxy, and amine groups at specific positions on the pyrimidine ring offers distinct points for chemical modification, making it a versatile and highly sought-after intermediate in multi-step synthetic campaigns. This document will elucidate the fundamental chemistry and practical applications of this compound, providing a robust knowledge base for its effective utilization in a laboratory and scale-up setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use. This compound is typically a white to off-white crystalline solid, stable under recommended storage conditions.[3][4]

PropertyValueSource(s)
CAS Number 1993-63-1[3][5]
Molecular Formula C₅H₆FN₃O[3][5]
Molecular Weight 143.12 g/mol [3][5]
IUPAC Name This compound[5]
Synonyms 4-Amino-5-fluoro-2-methoxypyrimidine, 5-Fluoro-2-methoxy-4-pyrimidinamine[3][5][6]
Appearance White to Almost white powder to crystal[3]
Melting Point 193 °C[3]
Storage Keep in dark place, Inert atmosphere, Room temperature[3]
Solubility Soluble in polar solvents[1]

Spectroscopic data is crucial for structural confirmation. Characterization data typically includes ¹H NMR, Mass Spectrometry, and FT-IR to confirm identity and purity.[2][4]

Synthesis and Mechanistic Pathway

The predominant and highly efficient synthesis of this compound is achieved through the amination of a chlorinated precursor. This reaction is a classic example of a Nucleophilic Aromatic Substitution (SₙAr), a cornerstone reaction in heterocyclic chemistry.

The SₙAr Mechanism: An Expert's View

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing fluoro group at the C5 position. This electronic arrangement makes the chlorinated carbon atom (C4) highly electrophilic and susceptible to attack by nucleophiles. Ammonia serves as the nucleophile, displacing the chloride leaving group to form the final amine product. The choice of an alcohol solvent like isopropanol is strategic; it readily dissolves the ammonia and the starting material while being relatively inert under the reaction conditions. The moderate heating (40-60 °C) provides the necessary activation energy to overcome the reaction barrier without promoting significant side reactions, leading to high yields and purity.[3][7]

sn_ar_mechanism Figure 1: SₙAr Mechanism for Synthesis start_material 2-methoxy-4-chloro- 5-fluoropyrimidine meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) start_material->meisenheimer + NH₃ nucleophile NH₃ (Ammonia) product 5-Fluoro-2-methoxypyrimidin- 4-amine meisenheimer->product - Cl⁻ leaving_group Cl⁻ (Chloride) meisenheimer->leaving_group capecitabine_synthesis Figure 2: Role as an Intermediate in Drug Synthesis intermediate This compound reagents Multi-step reaction sequence (e.g., coupling with a pentyl carbamate precursor) intermediate->reagents api Capecitabine (API) reagents->api Synthesis & Purification analytical_workflow Figure 3: Analytical & QC Workflow raw_material Raw Material 5-Fluoro-2-methoxy- pyrimidin-4-amine hplc Purity Check HPLC Analysis ≥99.0% Purity raw_material->hplc spectroscopy Structural Verification ¹H NMR Mass Spec FT-IR raw_material->spectroscopy release {Batch Release | Certificate of Analysis (CoA)} hplc->release spectroscopy->release

Sources

The Strategic Role of 5-Fluoro-2-methoxypyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

In the intricate world of drug discovery, certain molecular motifs consistently emerge as cornerstones of successful therapeutic design. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and, most importantly, the ability to engage with biological targets in a predictable and tunable manner. 5-Fluoro-2-methoxypyrimidin-4-amine is a prime example of such a scaffold, a seemingly simple molecule that has proven to be a powerhouse in the development of targeted therapies, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical exploration of this versatile building block, from its fundamental properties and synthesis to its strategic application in the design of life-saving medicines. We will delve into the nuanced interplay of its constituent functional groups and explore the causal relationships that make it an indispensable tool for medicinal chemists.

Physicochemical Properties and Structural Rationale

At its core, this compound is a substituted pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring.[1][2] The strategic placement of its functional groups—a fluorine atom at the 5-position, a methoxy group at the 2-position, and an amino group at the 4-position—endows it with a unique set of properties that are highly advantageous in drug design.

PropertyValueSource
Molecular Formula C5H6FN3O[1]
Molecular Weight 143.12 g/mol [1]
CAS Number 1993-63-1[3]
Appearance White to off-white crystalline solid[4]
Melting Point 193-195 °C[5]
Solubility Soluble in polar organic solvents
pKa 3.63 (predicted)

The true value of this molecule lies in the synergistic contribution of each substituent:

  • The 4-Amino Group: This primary amine serves as a crucial hydrogen bond donor, enabling the molecule to anchor itself within the hinge region of many kinase active sites. This interaction mimics the hydrogen bonding pattern of the adenine base of ATP, making it an effective competitor for the enzyme's natural substrate.[6]

  • The 5-Fluoro Group: The introduction of a fluorine atom at this position has profound effects on the molecule's properties.[7] Fluorine's high electronegativity can modulate the pKa of the pyrimidine ring, influencing its binding affinity. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and in vivo half-life of the resulting drug.[7] This increased stability is a critical factor in designing orally bioavailable drugs.

  • The 2-Methoxy Group: The methoxy group at the 2-position serves multiple purposes. It can act as a hydrogen bond acceptor and its presence influences the overall electronic distribution of the pyrimidine ring. More importantly, it provides a synthetic handle for further functionalization, allowing for the introduction of larger and more diverse substituents to explore the solvent-exposed regions of the kinase active site, which is key for achieving selectivity and potency.

This trifecta of functional groups creates a scaffold that is pre-organized for effective target engagement while offering avenues for fine-tuning pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound: A Validated Protocol

The reliable and scalable synthesis of this compound is crucial for its widespread use in drug discovery programs. The most common and efficient route involves the nucleophilic aromatic substitution of a chlorine atom with ammonia.

Synthetic Workflow

The synthesis is typically a two-step process starting from the readily available 2-methoxy-5-fluorouracil.

Synthesis_Workflow A 2-Methoxy-5-fluorouracil B 2-Methoxy-4-chloro-5-fluoropyrimidine A->B  POCl3, Toluene   C This compound B->C  NH3, Isopropanol  

A generalized synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is based on established and validated procedures, providing a reliable method for the laboratory-scale synthesis of the title compound.[4]

Step 1: Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-methoxy-5-fluorouracil (14.4 g, 0.1 mol) and toluene (100 mL).

  • Reagent Addition: While stirring, add phosphorus oxychloride (POCl3, 27.5 g, 0.18 mol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring. Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-4-chloro-5-fluoropyrimidine as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve the crude 2-methoxy-4-chloro-5-fluoropyrimidine (from the previous step, approx. 0.1 mol) in a 10 wt% solution of ammonia in isopropanol (170 g).

  • Reaction: Heat the mixture to 40-60 °C and stir for 3-5 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Isolation and Purification: After the reaction is complete, cool the vessel to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold isopropanol (2 x 30 mL), and dry under vacuum to afford this compound as a white to off-white solid. A typical yield is around 95% with a purity of >99% as determined by HPLC.[4]

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care in a well-ventilated fume hood. The amination step should be carried out in a sealed vessel due to the volatility of ammonia and the pressure generated at elevated temperatures.

Application in Kinase Inhibitor Design: Case Studies

The true utility of this compound is best illustrated through its application in the synthesis of clinically relevant kinase inhibitors.

Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

Osimertinib is a potent and selective inhibitor of both the sensitizing and the T790M resistance mutations of the epidermal growth factor receptor (EGFR).[8][9] The this compound core is a key component of the Osimertinib structure, providing the essential hinge-binding interactions.

Osimertinib_Synthesis A This compound C Coupling Reaction (Buchwald-Hartwig) A->C B Substituted Aniline B->C D Key Intermediate C->D F Final Acylation D->F E Acryloyl Chloride E->F G Osimertinib F->G

Simplified synthetic route to Osimertinib highlighting the use of the core scaffold.

In the synthesis of Osimertinib, the 4-amino group of this compound is coupled with a substituted aniline derivative via a Buchwald-Hartwig cross-coupling reaction.[10][11] This forms the core of the molecule, which is then further functionalized to introduce the acrylamide "warhead" that forms a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases is implicated in various cancers. Several FGFR inhibitors utilize the 2,4-diaminopyrimidine scaffold for its ability to effectively compete with ATP. The this compound moiety is an ideal starting point for the synthesis of these inhibitors.

For instance, in the development of novel FGFR inhibitors, the 4-amino group can be functionalized to introduce a variety of substituents that can interact with specific residues in the FGFR active site, thereby conferring selectivity. The 2-methoxy group can be displaced by other nucleophiles to further elaborate the molecule and optimize its properties.

Structure-Activity Relationship (SAR) Insights

The extensive use of the this compound scaffold has led to a deep understanding of its structure-activity relationships.

  • Hinge-Binding: As previously mentioned, the 4-amino group is critical for hinge-binding. Modification or removal of this group almost invariably leads to a significant loss of activity.

  • Selectivity and Potency: The substituent at the 2-position plays a crucial role in determining selectivity and potency. Replacing the methoxy group with larger, more lipophilic groups can enhance binding to the hydrophobic regions of the kinase active site, leading to increased potency. However, careful consideration must be given to avoid steric clashes.

  • Role of the 5-Fluoro Group: The 5-fluoro group is not merely a metabolic blocker. In some cases, it can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the active site, thereby contributing to the overall binding affinity. Its electron-withdrawing nature also influences the basicity of the pyrimidine nitrogens, which can fine-tune the hinge-binding interactions.

The interplay of these factors allows for a rational, data-driven approach to drug design, where modifications to the this compound core can be used to systematically optimize the desired pharmacological profile.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its elegant and deceptively simple structure provides the perfect balance of reactivity, stability, and biological activity. As our understanding of the kinome and other enzyme families continues to expand, it is highly probable that this privileged scaffold will find new applications in the development of next-generation targeted therapies. The principles of medicinal chemistry embodied in this molecule—the strategic use of fluorine to enhance pharmacokinetic properties, the importance of hinge-binding motifs, and the modular nature of its synthetic handles—will undoubtedly continue to guide the design of new and improved medicines for years to come. For researchers and drug development professionals, a thorough understanding of the properties and potential of this compound is not just beneficial, but essential for innovation in the field.

References

  • PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine.
  • Voulgari, P., et al. Improvements in the Synthesis of the Third-Generation EGFR Inhibitor Osimertinib. ChemistrySelect, 2021.
  • ResearchGate. Synthetic Strategies in the Preparation of Osimertinib.
  • MDPI. Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs.
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1- f ][8][12][13]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors.
  • World Journal of Gastrointestinal Oncology. Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase.
  • ACS Pharmacology & Translational Science. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.
  • Google Patents. FGFR inhibitors and methods of making and using the same.
  • NIH National Center for Biotechnology Information. A Structure-guided Approach to Creating Covalent FGFR Inhibitors.
  • PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine.
  • Pharmaffiliates. 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • PubMed Central. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][12][13]triazine-based VEGFR-2 kinase inhibitors.
  • PubMed Central. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • PubMed Central. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor.

Sources

The Strategic Incorporation of Fluorine: A Deep Dive into Fluorinated Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into medicinal chemistry has revolutionized the development of therapeutic agents. This in-depth technical guide explores the critical role of fluorinated pyrimidines in drug discovery, with a particular focus on their application in oncology. We will delve into the core principles behind their mechanism of action, provide detailed experimental protocols for their synthesis and analysis, and present key quantitative data to inform further research and development. This guide is designed to provide a comprehensive resource for professionals in the field, blending established knowledge with practical, field-proven insights.

Core Concepts: The Power of the Fluorine Atom

The strategic placement of a fluorine atom on a molecule can dramatically alter its physicochemical properties, often leading to enhanced therapeutic efficacy. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to these beneficial changes. These modifications can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target, ultimately improving its pharmacokinetic and pharmacodynamic profile.

Fluorinated pyrimidines are a class of antimetabolite drugs that structurally mimic the natural pyrimidine bases (uracil, cytosine, and thymine) used in DNA and RNA synthesis. By incorporating a fluorine atom, these molecules can effectively disrupt these critical cellular processes in rapidly dividing cells, such as cancer cells.

Key Fluorinated Pyrimidine Drugs in Oncology

Three fluorinated pyrimidines have become cornerstones of cancer chemotherapy: 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine. While they share a common pyrimidine backbone, their distinct mechanisms of action and metabolic pathways lead to different clinical applications and efficacy profiles.

5-Fluorouracil (5-FU): The Archetype

5-Fluorouracil is a workhorse in oncology, used in the treatment of a wide range of solid tumors.[1] It functions as a prodrug that is converted intracellularly into several active metabolites.[2]

Mechanism of Action: The primary cytotoxic effect of 5-FU is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] The 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's function.[2][3] This leads to a depletion of dTMP, resulting in "thymineless death" in rapidly proliferating cancer cells.[4] Additionally, another 5-FU metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and function.[3][4]

Metabolic Activation:

Figure 1: Metabolic activation of 5-Fluorouracil (5-FU). OPRT: Orotate phosphoribosyltransferase; TP: Thymidine phosphorylase; TK: Thymidine kinase.

Capecitabine: Tumor-Selective Activation

Capecitabine is an orally administered prodrug of 5-FU, designed to improve its therapeutic index and patient convenience.[5][6]

Mechanism of Action: Capecitabine is inactive until it undergoes a three-step enzymatic conversion to 5-FU.[5][7] The final conversion step is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissue compared to normal tissue.[5][8] This tumor-selective activation of 5-FU leads to higher concentrations of the active drug at the tumor site, potentially reducing systemic toxicity.[7]

Conversion Pathway:

Capecitabine_Activation cluster_liver Liver cluster_tumor Tumor Capecitabine Capecitabine 5'-DFCR 5'-Deoxy-5-fluorocytidine Capecitabine->5'-DFCR Carboxylesterase 5'-DFUR 5'-Deoxy-5-fluorouridine 5'-DFCR->5'-DFUR Cytidine Deaminase 5-FU 5-FU 5'-DFUR->5-FU Thymidine Phosphorylase Tumor_Cell Tumor Cell

Figure 2: Three-step enzymatic conversion of Capecitabine to 5-FU, highlighting tumor-selective activation.

Gemcitabine: Masked Chain Termination

Gemcitabine (dFdC) is a nucleoside analog of deoxycytidine that is effective against a variety of solid tumors, including pancreatic, breast, and non-small cell lung cancer.[9]

Mechanism of Action: Gemcitabine is a prodrug that requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[10][11] The triphosphate metabolite, dFdCTP, is incorporated into DNA, where it inhibits further DNA synthesis through a process known as "masked chain termination."[9][11] After the incorporation of dFdCTP, one additional nucleotide is added, effectively hiding the gemcitabine nucleotide from DNA repair enzymes.[11] This leads to the termination of DNA elongation and induces apoptosis.[10][12] Additionally, the diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[9][10]

Inhibition of DNA Synthesis:

Gemcitabine_MoA Gemcitabine Gemcitabine dFdCMP dFdCMP Gemcitabine->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Incorporation Chain_Termination Masked Chain Termination DNA_Strand->Chain_Termination dNTPs dNTP Pool RNR->dNTPs

Figure 3: Mechanism of action of Gemcitabine, showing both DNA incorporation and inhibition of ribonucleotide reductase. dCK: Deoxycytidine kinase.

Experimental Protocols

Synthesis of 5-Fluorouracil (Representative Protocol)

This protocol describes a common laboratory-scale synthesis of 5-fluorouracil.

Materials:

  • Uracil

  • Trifluoroacetic acid (anhydrous)

  • Fluorine gas (20 mol% in Nitrogen)

  • Microchannel reaction system with heat exchanger

  • Quenching module

  • Gas-liquid separator

Procedure:

  • Prepare a 7% (w/w) solution of uracil in anhydrous trifluoroacetic acid.

  • Set up the microchannel reaction system, maintaining a reaction temperature of -10°C using the heat exchanger.

  • Set the reaction pressure to 0.3 MPa.

  • Continuously feed the uracil solution into the microchannel reactor at a rate of 50 g/min .

  • Simultaneously, introduce the 20 mol% fluorine-nitrogen gas mixture into the reactor, maintaining a molar ratio of fluorine to uracil of 1.2:1.

  • The reaction mixture is passed through a quenching module and a gas-liquid separator.

  • The resulting product is further purified and dried to obtain 5-fluorouracil.

Disclaimer: This is a representative protocol and should be performed by trained personnel in a properly equipped laboratory with all necessary safety precautions.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for 5-FU and Metabolites

This method allows for the simultaneous determination of 5-FU and its metabolites in plasma.[10]

  • Column: ODS1 (5 µm), 4.6 x 250 mm, not end-capped.[10]

  • Mobile Phase: 1.5 mM K₃PO₄, pH 5 (isocratic).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 268 nm for 5-FU and 275 nm for its metabolites.[13]

  • Internal Standard: 5-Bromo-5,6-dihydro-uracil.[10]

  • Sample Preparation: Plasma samples are subjected to solid-phase or liquid-liquid extraction.[13]

¹⁹F NMR Spectroscopy for Fluorinated Pyrimidines

¹⁹F NMR is a powerful tool for studying the metabolism and conformational changes of fluorinated pyrimidines.[12]

  • Spectrometer: Bruker Avance II+ 600 MHz NMR spectrometer with a 5 mm QNP probe.[12]

  • Frequency: 564.7 MHz for ¹⁹F.[12]

  • Parameters:

    • Spectral width: 5.647 kHz

    • ¹⁹F excitation pulse: 12.4 µs

    • Acquisition time: 1.0 s

    • Relaxation delay: 2 s

    • Proton decoupling: Waltz-16

  • Reference: External CCl₃F.[12]

Mass Spectrometry (MS) for Capecitabine and Metabolites

LC-MS/MS is a highly sensitive and specific method for the quantification of capecitabine and its metabolites in biological matrices.[2][14]

  • Chromatography: Reversed-phase C18 column.[13][14]

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[2][14]

  • Detection: Tandem mass spectrometry (MS/MS).[14]

  • Sample Preparation: Liquid-liquid extraction of plasma samples.[13]

  • Internal Standard: Stable isotopic derivative of 5-FU.[13]

Quantitative Data and Analysis

In Vitro Efficacy of Fluorinated Pyrimidines

The following table summarizes the 50% inhibitory concentration (IC50) values of 5-FU, Capecitabine, and Gemcitabine in various cancer cell lines, demonstrating their cytotoxic potential.

DrugCell LineCancer TypeIC50 (µM)
5-Fluorouracil Capan-1Pancreatic0.22
T3M4Pancreatic4.63
AsPC-1Pancreatic3.08
Mia-PaCa-2Pancreatic4.63
Capecitabine MCF-7Breast~20-50
HT-29Colorectal~10-30
Gemcitabine Capan-1Pancreatic0.01151
T3M4Pancreatic0.0422
AsPC-1Pancreatic0.025
Mia-PaCa-2Pancreatic0.038

Note: IC50 values can vary depending on the experimental conditions. Data compiled from multiple sources.[15][16][17][18]

Pharmacokinetic Properties

This table provides a comparative overview of the key pharmacokinetic parameters of 5-FU, Capecitabine, and Gemcitabine.

Parameter5-FluorouracilCapecitabineGemcitabine
Bioavailability Highly variable (oral)~100% (oral)~100% (IV)
Half-life (t½) ~10-20 minutes~0.5-1 hour~40-90 minutes
Metabolism Hepatic (DPD)Hepatic and tumor tissueIntracellular phosphorylation
Excretion RenalRenalRenal

Data compiled from multiple sources.[12][19][20]

Mechanisms of Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance. Cancer cells can acquire resistance to fluorinated pyrimidines through several mechanisms:

  • Target Enzyme Alterations: Increased expression or mutation of thymidylate synthase can reduce the efficacy of 5-FU and its prodrugs.[4][9]

  • Decreased Drug Activation: Reduced activity of enzymes required for the conversion of the prodrugs to their active forms can lead to resistance.[11]

  • Increased Drug Catabolism: Upregulation of dihydropyrimidine dehydrogenase (DPD), the enzyme that degrades 5-FU, can lead to its rapid inactivation.[8]

  • Altered Drug Transport: Changes in the expression of nucleoside transporters can affect the uptake of gemcitabine into cancer cells.

Future Perspectives

The field of fluorinated pyrimidines continues to evolve. Current research is focused on developing novel fluorinated pyrimidine derivatives with improved tumor selectivity and reduced toxicity. Additionally, strategies to overcome drug resistance, such as the co-administration of DPD inhibitors or the development of agents that target resistance pathways, are being actively investigated. The unique properties of the fluorine atom will undoubtedly continue to be exploited in the design of next-generation anticancer agents.

References

  • Laird, D., & van Aalten, D. M. F. (2008). Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. The EMBO Journal, 20(11), 2873–2884. [Link]
  • Ciccolini, J., Mercier, C., Dahan, L., & Evrard, A. (2002). Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 679–686. [Link]
  • Klapötke, T. M., & Mayer, P. (2018). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 46(18), 9263–9273. [Link]
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • Peters, G. J., van der Wilt, C. L., van Triest, B., & Pinedo, H. M. (1995). Mechanisms of resistance to fluoropyrimidines. Seminars in Oncology, 22(6 Suppl 11), 12–25. [Link]
  • Sakurada, K., et al. (2000). Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells. International Journal of Cancer, 88(5), 784–789. [Link]
  • Guerrieri, A., et al. (1997). Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography: application to a pharmacokinetic study.
  • Miwa, M., et al. (1998). Capecitabine, a new oral fluoropyrimidine carbamate with tumor-selective activation. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 25(4), 493–501.
  • Schüller, J., et al. (2000). Preferential activation of capecitabine in tumor following oral administration to colorectal cancer patients. Cancer Chemotherapy and Pharmacology, 45(4), 291–297.
  • UniProt Consortium. (2024). DPYD - Dihydropyrimidine dehydrogenase [NADP(+)] - Homo sapiens (Human). UniProtKB. [Link]
  • Xu, Y., & Grem, J. L. (2003). Liquid chromatography-mass spectrometry method for the analysis of the anti-cancer agent capecitabine and its nucleoside metabolites in human plasma.
  • Guichard, S., Mayer, I., & Jodrell, D. I. (2005). Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies.
  • Longley, D. B., et al. (2013).
  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical Therapeutics, 27(1), 23–44.
  • van Kuilenburg, A. B. P. (2004). Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European Journal of Cancer, 40(7), 939–950.
  • Mini, E., et al. (2006). Cellular and clinical pharmacology of gemcitabine. Annals of Oncology, 17(Supplement 5), v7–v12.
  • Plunkett, W., et al. (1995). Preclinical pharmacology of gemcitabine. Seminars in Oncology, 22(4 Suppl 11), 3–10.
  • Huang, P., & Plunkett, W. (1995). A new drug-development strategy: "self-potentiation" of gemcitabine. Clinical Cancer Research, 1(10), 1147–1150.
  • Cancer Research UK. (2023). Fluorouracil (5FU). [Link]
  • Gimsing, P., et al. (2002). Oral fluoropyrimidines in the treatment of advanced colorectal cancer--results of two consecutive phase II trials. Acta Oncologica, 41(2), 202–203. [Link]
  • Joerger, M., et al. (2006). Population pharmacokinetics and concentration-effect relationships of capecitabine metabolites in colorectal cancer patients. British Journal of Clinical Pharmacology, 61(5), 524–535. [Link]
  • Cancer.Net Editorial Board. (2022). DPD Deficiency. [Link]
  • EP2241556A1 - Method for the preparation of capecitabine and intermediates used in said method. (2010).
  • Zhang, N., et al. (2008). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 13(11), 2733–2744. [Link]
  • Li, X., et al. (2013). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 18(12), 14835–14849. [Link]
  • Abdel-Aziz, A. A. M., et al. (2015). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 7(10), 235–243. [Link]
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
  • ResearchGate. (n.d.). Dihydropyrimidine dehydrogenase (DPD) structural analysis. (A) Diagram... [Link]
  • ResearchGate. (n.d.). Synthesis of capecitabine. [Link]
  • Salvador, A., et al. (2011). Simultaneous LC-MS-MS Analysis of Capecitabine and its Metabolites (5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, 5-fluorouracil) After Off-Line SPE from Human Plasma.
  • Gieschke, R., et al. (2003). Population pharmacokinetic analysis of the major metabolites of capecitabine. British Journal of Clinical Pharmacology, 55(3), 252–262. [Link]
  • Deenen, M. J., et al. (2016). Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. Cancer Chemotherapy and Pharmacology, 77(1), 161–169. [Link]
  • Maxwell, R. J., et al. (1990). In Vivo 19F NMR Spectroscopy of the Antimetabolite 5-fluorouracil and Its Analogues. An Assessment of Drug Metabolism. Biochemical Pharmacology, 39(5), 881–886. [Link]
  • ResearchGate. (n.d.). New Method for Synthesis of Antitumor Drug Capecitabine. [Link]
  • Reigner, B., et al. (2001). Population pharmacokinetic analysis of the major metabolites of capecitabine. British journal of clinical pharmacology, 52(2), 159–169. [Link]
  • CyVerse. (n.d.). Intro to DOT language. [Link]
  • Wyrwicz, L. S., et al. (2018). Combined in silico and 19F NMR analysis of 5-fluorouracil metabolism in yeast at low ATP conditions. Bioscience Reports, 38(2), BSR20171650. [Link]
  • New Drug Approvals. (2013). Capecitabine. [Link]
  • ResearchGate. (n.d.). IC50 values of GF on different cancer cell lines. [Link]
  • ResearchGate. (n.d.). IC50 (± Standard deviation (SD)) values of different cell lines-cytotoxicity assays. [Link]
  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]
  • Foroozandeh, M., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(24), 6077–6084. [Link]
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
  • Grem, J. L. (2000). Pharmacokinetic Modelling of 5-FU Production from Capecitabine—A Population Study in 40 Adult Patients with Metastatic Cancer. Clinical Pharmacokinetics, 39(4), 267–278. [Link]

Sources

The 5-Fluoro-2-methoxypyrimidin-4-amine Core: Foundational Chemistry and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine: Synthesis, Properties, and Therapeutic Landscape

Executive Summary

The this compound scaffold represents a cornerstone in modern medicinal chemistry, particularly within the realm of fluorinated heterocyclic compounds. The strategic incorporation of a fluorine atom at the C5 position of the pyrimidine ring imparts unique physicochemical properties that are highly advantageous for drug design, including enhanced metabolic stability and modulated target binding affinity. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, spectroscopic characterization, structure-activity relationships (SAR), and therapeutic applications of this compound and its analogs. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document aims to empower researchers in their efforts to design and develop novel therapeutics based on this privileged scaffold.

The Privileged Role of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine ring is a fundamental building block of life, forming the core of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance makes the pyrimidine scaffold a highly attractive starting point for the design of therapeutic agents. The introduction of fluorine, a small and highly electronegative atom, into organic molecules can dramatically improve pharmacological properties.[2] Fluorination often enhances metabolic stability by strengthening the C-F bond against enzymatic degradation, increases lipophilicity to improve membrane permeability, and can lead to more potent and selective binding interactions with biological targets.[2][3] Consequently, fluorinated pyrimidines, such as the well-known anticancer drug 5-Fluorouracil (5-FU), have become a major class of pharmaceuticals.[1][4][5][6]

Physicochemical & Spectroscopic Profile

Accurate characterization of the this compound core is essential for its use in synthesis and drug discovery. The compound's identity and purity are confirmed through a combination of physical property measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 1993-63-1 [7][8][9]
Molecular Formula C₅H₆FN₃O [9][10]
Molecular Weight 143.12 g/mol [8][9][10]
Appearance Off-white to white solid [11]
Melting Point 181.9–183.3 °C [12]

| IUPAC Name | this compound |[7][10] |

Spectroscopic Characterization: The structural elucidation of this compound relies heavily on spectroscopic techniques. While experimental spectra should always be acquired for confirmation, predicted data serves as a valuable reference.[13]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (-OCH₃), the amino protons (-NH₂), and the single proton on the pyrimidine ring (C6-H).

  • ¹³C NMR: The carbon spectrum will reveal signals for each of the five unique carbon atoms in the molecule. The carbon attached to the fluorine atom (C5) will typically appear as a doublet due to C-F coupling.[13]

  • ¹⁹F NMR: This is a crucial technique for any fluorinated compound, showing a characteristic signal for the C5-F group.[13]

  • Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as N-H stretches from the amine and C-O stretches from the methoxy group.

Synthesis and Derivatization Strategies

The accessibility of the this compound core through robust synthetic routes is a key factor in its widespread use. Several efficient methods have been developed, often starting from readily available pyrimidine precursors.

Synthesis of the Core Scaffold: A Validated Protocol

A common and high-yielding method involves the amination of a chloro-substituted pyrimidine intermediate. The causality here is the high reactivity of the chlorine at the C4 position, which acts as a good leaving group for nucleophilic aromatic substitution by ammonia.

Protocol 1: Synthesis from 2-methoxy-4-chloro-5-fluoropyrimidine [11][14]

  • Step 1: Reaction Setup: In a suitable pressure vessel, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.

  • Step 2: Reagent Addition: Add 170 g of a 10 wt% solution of ammonia in isopropanol. The isopropanol serves as a solvent that facilitates the dissolution of the starting material and is compatible with the reaction conditions.

  • Step 3: Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 40-60 °C. Maintain this temperature with stirring for 3-5 hours. The elevated temperature is necessary to drive the nucleophilic substitution to completion.

  • Step 4: Isolation: After the reaction is complete (monitored by a technique like TLC or LC-MS), allow the mixture to cool naturally to room temperature. The product, being a solid, will precipitate out of the solution.

  • Step 5: Purification: Collect the solid product by filtration. Wash the filter cake with isopropanol to remove any unreacted starting materials or soluble impurities.

  • Step 6: Drying: Dry the purified solid to obtain this compound.

  • Expected Outcome: This protocol typically yields a white solid with a molar yield of approximately 95.0% and HPLC purity exceeding 99.0%.[11][14]

G start Starting Material: 2-methoxy-4-chloro-5-fluoropyrimidine reagent Reagent: 10% Ammonia in Isopropanol start->reagent 1. Add condition Conditions: 40-60 °C, 3-5 hours reagent->condition 2. Heat & Stir workup Workup: Cool, Filter, Wash with Isopropanol condition->workup 3. Isolate product Final Product: This compound workup->product 4. Purify & Dry SAR_Logic core Core Scaffold This compound mod_c2 Modify C2 Position (e.g., replace -OCH3) core->mod_c2 mod_c4 Modify C4 Position (e.g., derivatize -NH2) core->mod_c4 mod_c5 Modify C5 Position (e.g., replace -F) core->mod_c5 outcome Evaluate Impact On: Potency Selectivity Bioavailability mod_c2->outcome:p1 Alters Kinase Binding mod_c4->outcome:p2 Tunes Target Interactions mod_c5->outcome:p3 Modulates Metabolism G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_nmr Dissolve in Deuterated Solvent acq_1h ¹H NMR prep_nmr->acq_1h acq_13c ¹³C NMR prep_nmr->acq_13c acq_19f ¹⁹F NMR prep_nmr->acq_19f prep_ir Place on ATR Crystal acq_ir FT-IR prep_ir->acq_ir analysis Compare Data to Reference Spectra acq_1h->analysis acq_13c->analysis acq_19f->analysis acq_ir->analysis confirm Structure & Purity Confirmation analysis->confirm

Workflow for Spectroscopic Analysis
Summary of Synthesis Data

The following table summarizes key quantitative data from the primary synthesis protocol, providing researchers with expected outcomes.

Table 2: Summary of Synthesis Protocol 1 Data

Parameter Value Reference(s)

| Starting Material | 2-methoxy-4-chloro-5-fluoropyrimidine | |[11][14] | Key Reagent | 10 wt% Ammonia in Isopropanol | |[11][14] | Temperature | 40 - 60 °C | |[11][14] | Reaction Time | 3 - 5 hours | |[11][14] | Molar Yield | 95.0% | |[11][14] | HPLC Purity | 99.0% | |[11][14]

Conclusion and Future Perspectives

This compound is a molecule of significant strategic value in medicinal chemistry. Its robust synthesis, combined with the advantageous properties conferred by the fluoropyrimidine core, establishes it as a powerful building block for the discovery of new therapeutic agents. The well-defined chemical handles on the scaffold provide ample opportunity for the creation of diverse chemical libraries, enabling the exploration of a wide range of biological targets. Future research will likely focus on applying novel synthetic methodologies to generate more complex analogs and on exploring derivatives of this core against emerging disease targets, continuing the legacy of fluorinated pyrimidines in medicine.

References

  • Spectroscopic Profile of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide. (n.d.). BenchChem.
  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. (n.d.). BenchChem.
  • 2-Methoxy-5-fluoro-4-aminopyrimidine synthesis. (n.d.). ChemicalBook.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (n.d.). ResearchGate.
  • Al-Sanea, M. M., & Al-Agamy, M. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436. [Link]
  • Al-Sanea, M. M., & Al-Agamy, M. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436. [Link]
  • Kumar, A., et al. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Drug Discoveries & Therapeutics, 6(4), 198-204. [Link]
  • 4-Amino-5-fluoro-2-methoxypyrimidine. (n.d.). PubChem.
  • Sharma, V., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(11), 3298. [Link]
  • S., A. J., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
  • Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. [Link]
  • Ajmera, S., et al. (1982). Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Journal of Medicinal Chemistry, 25(6), 720-723. [Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Journal of Drug Delivery and Therapeutics, 11(4-S), 183-191. [Link]
  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. (n.d.). BenchChem.
  • This compound. (n.d.). Veeprho.
  • Pesch, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 576-583. [Link]
  • Hrovat, A., et al. (2020).
  • El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(48), 31201-31226. [Link]

Sources

The Core Biology of Fluorinated Pyrimidines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Evolving Landscape of Fluorinated Pyrimidines in Oncology

Since the rational design of 5-fluorouracil (5-FU) in the 1950s, fluorinated pyrimidines have remained a cornerstone of cancer chemotherapy, treating over two million patients worldwide annually.[1][2] Their development was spurred by the observation that certain tumors utilize the pyrimidine uracil more rapidly than normal tissues, identifying uracil metabolism as a promising therapeutic target.[3][4] This guide provides an in-depth exploration of the biological activity of this critical class of antimetabolite drugs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, the molecular basis of resistance, and the experimental methodologies crucial for their preclinical and clinical evaluation.

I. The Central Mechanism: Disruption of DNA and RNA Synthesis

The anticancer effects of fluorinated pyrimidines are primarily exerted through the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of their metabolites into RNA and DNA.[3] 5-FU, the archetypal fluoropyrimidine, serves as an excellent model to understand this multi-faceted mechanism.

A. Metabolic Activation: The Gateway to Cytotoxicity

Fluorinated pyrimidines are administered as prodrugs and must undergo intracellular conversion to their active forms. 5-FU, for instance, is converted into three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][5]

Diagram: Metabolic Activation of 5-Fluorouracil

Metabolic_Activation_of_5-Fluorouracil 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT / UP & UK FUDP FUDP FUMP->FUDP UMP Kinase FUTP FUTP FUDP->FUTP UDP Kinase FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_Damage RNA_Damage FUTP->RNA_Damage RNA Polymerase FdUMP FdUMP TS_Inhibition TS_Inhibition FdUMP->TS_Inhibition Forms ternary complex FdUDP->FdUMP dUTPase FdUTP FdUTP FdUDP->FdUTP dUDP Kinase DNA_Damage DNA_Damage FdUTP->DNA_Damage DNA Polymerase

Caption: Metabolic activation pathways of 5-Fluorouracil (5-FU).

B. The Triad of Cytotoxicity
  • Inhibition of Thymidylate Synthase (TS): The metabolite FdUMP is a potent inhibitor of TS, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[6][7] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the normal substrate dUMP from accessing the enzyme's active site.[3] This leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells.[6]

  • RNA Dysfunction: The metabolite FUTP is incorporated into various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA).[6][7] This fraudulent incorporation disrupts normal RNA processing and function, leading to errors in protein synthesis and contributing to cytotoxicity.[5][7]

  • DNA Damage: FdUTP can be misincorporated into DNA by DNA polymerases.[3][7] This leads to DNA strand breaks and triggers cell death pathways.[8]

II. Key Fluorinated Pyrimidine Compounds in Clinical Use

While sharing a common mechanistic backbone, several fluorinated pyrimidine derivatives have been developed to improve efficacy, selectivity, and oral bioavailability.

CompoundMechanism of ActionKey FeaturesPrimary Clinical Applications
5-Fluorouracil (5-FU) Inhibits Thymidylate Synthase; incorporated into RNA and DNA.[3][6]Intravenous administration; often used in combination with leucovorin to enhance TS inhibition.[6]Colorectal, breast, gastric, and pancreatic cancers.[9][10]
Capecitabine (Xeloda®) Oral prodrug that is converted to 5-FU preferentially in tumor tissue.[11][12]Oral bioavailability; tumor-selective activation by thymidine phosphorylase.[11][13]Metastatic breast and colorectal cancers.[12]
Gemcitabine (Gemzar®) A nucleoside analog that inhibits DNA synthesis and ribonucleotide reductase.[14][15]Broad-spectrum activity; requires intracellular phosphorylation for activation.[14][16]Pancreatic, non-small cell lung, ovarian, and breast cancers.[14][17]
Trifluridine/Tipiracil (Lonsurf®) Trifluridine is incorporated into DNA, causing dysfunction; Tipiracil inhibits trifluridine's degradation.[8][18][19]Active in 5-FU-resistant tumors; dual-mechanism of action.[18]Metastatic colorectal and gastric cancers.[20]

III. Mechanisms of Resistance: A Significant Clinical Challenge

The development of resistance, either intrinsic or acquired, is a major limitation to the long-term efficacy of fluoropyrimidine-based therapies.[7][21] Understanding these mechanisms is crucial for developing strategies to overcome resistance.

A. Key Resistance Mechanisms
  • Upregulation of Thymidylate Synthase (TS): Increased expression of the target enzyme, TS, can overwhelm the inhibitory effects of FdUMP, allowing DNA synthesis to proceed.[11][21]

  • Altered Drug Metabolism: Changes in the activity of enzymes involved in the activation or catabolism of fluoropyrimidines can reduce the concentration of active metabolites in tumor cells.[22] For example, increased activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to resistance.[7][23]

  • Downregulation of Activating Enzymes: Reduced expression or activity of enzymes like thymidine phosphorylase, which is required to convert capecitabine to 5-FU, can impair drug activation and lead to resistance.[11][24]

  • Evasion of Apoptosis: Cancer cells can develop alterations in apoptotic pathways, making them less susceptible to drug-induced cell death.[22]

Diagram: Mechanisms of Fluoropyrimidine Resistance

Fluoropyrimidine_Resistance cluster_drug Fluoropyrimidine Prodrug cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Prodrug Prodrug Active_Metabolites Active_Metabolites Prodrug->Active_Metabolites Activation Enzymes (e.g., TP) TS Thymidylate Synthase Active_Metabolites->TS Inhibition DNA_RNA_Damage DNA/RNA Damage Active_Metabolites->DNA_RNA_Damage Incorporation Apoptosis Apoptosis DNA_RNA_Damage->Apoptosis Upregulated_TS Upregulation of TS Upregulated_TS->TS Altered_Metabolism Altered Metabolism (e.g., increased DPD) Altered_Metabolism->Active_Metabolites Decreased_Activation Decreased Activation (e.g., decreased TP) Decreased_Activation->Active_Metabolites Apoptosis_Evasion Evasion of Apoptosis Apoptosis_Evasion->Apoptosis

Caption: Key mechanisms of resistance to fluoropyrimidine chemotherapy.

IV. Experimental Protocols for Evaluating Biological Activity

A robust and multi-tiered experimental approach is essential for the preclinical evaluation of novel fluorinated pyrimidine compounds.

A. In Vitro Evaluation
  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays are fundamental for determining the cytotoxic effects of a compound on cancer cell lines. They provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which is crucial for comparing the potency of different compounds.[25]

    Protocol: MTT Assay for Cytotoxicity

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the fluorinated pyrimidine compound for a specified duration (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

  • Enzyme Inhibition Assays: To confirm the mechanism of action, direct measurement of the compound's effect on its target enzyme is necessary. For many fluorinated pyrimidines, this involves a thymidylate synthase (TS) inhibition assay.

    Protocol: Thymidylate Synthase (TS) Inhibition Assay

    • Enzyme and Substrate Preparation: Prepare purified recombinant TS enzyme and its substrates, dUMP and CH2THF.

    • Compound Incubation: Incubate the TS enzyme with varying concentrations of the activated form of the fluorinated pyrimidine (e.g., FdUMP).

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates.

    • Reaction Quenching: Stop the reaction after a defined time period.

    • Product Detection: Measure the amount of dTMP produced using a suitable method (e.g., spectrophotometry or HPLC).

    • Data Analysis: Calculate the percentage of TS inhibition and determine the IC50 value for enzyme inhibition.

B. In Vivo Evaluation
  • Xenograft Models: The most commonly used in vivo models for anticancer drug screening involve the transplantation of human tumor cells into immunocompromised mice.[26][27] These models allow for the assessment of a compound's efficacy in a more physiologically relevant setting.[28][29]

    Protocol: Subcutaneous Xenograft Model

    • Tumor Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size and monitor their growth regularly using calipers.

    • Compound Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups and administer the fluorinated pyrimidine compound according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group to determine the in vivo efficacy of the compound.

  • Orthotopic Models: For a more clinically relevant assessment, tumor cells can be implanted into the organ of origin (e.g., colon cancer cells into the cecal wall).[27] These models better recapitulate the tumor microenvironment and metastatic potential.[27]

Diagram: Experimental Workflow for Preclinical Evaluation

Preclinical_Evaluation_Workflow In_Vitro_Screening In Vitro Screening Cell_Viability_Assays Cell Viability Assays (e.g., MTT) In_Vitro_Screening->Cell_Viability_Assays Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., TS assay) In_Vitro_Screening->Enzyme_Inhibition_Assays In_Vivo_Testing In Vivo Testing Cell_Viability_Assays->In_Vivo_Testing Enzyme_Inhibition_Assays->In_Vivo_Testing Xenograft_Models Xenograft Models (Subcutaneous/Orthotopic) In_Vivo_Testing->Xenograft_Models Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Testing->Pharmacokinetics Lead_Optimization Lead Optimization Xenograft_Models->Lead_Optimization Pharmacokinetics->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: A streamlined workflow for the preclinical evaluation of fluorinated pyrimidines.

V. Future Directions and Conclusion

The field of fluorinated pyrimidines continues to evolve, with ongoing research focused on several key areas:

  • Overcoming Resistance: The development of novel compounds and combination therapies that can circumvent known resistance mechanisms is a high priority.[30]

  • Personalized Medicine: Identifying predictive biomarkers to select patients most likely to respond to a specific fluoropyrimidine-based therapy is a critical area of investigation.[2][3]

  • Targeted Delivery: Enhancing the tumor-specific delivery of fluorinated pyrimidines to increase their therapeutic index remains an important goal.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330–338. [Link]
  • Wikipedia. (2024). Fluorouracil. [Link]
  • Zhang, N., Yin, Y., Xu, J., & Chen, W. (2019). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Cancer, 10(10), 2297–2307. [Link]
  • Ferraboschi, P., & Gribaldo, L. (2017). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides.
  • OncoDaily. (2025). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. [Link]
  • Bertino, J. R., Mini, E., & Sobrero, A. (1988). Mechanisms of resistance to fluoropyrimidines. Seminars in oncology, 15(2 Suppl 2), 27–33. [Link]
  • Giovannetti, E., & Peters, G. J. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current pharmaceutical design, 18(19), 2829–2842. [Link]
  • Heidelberger, C., & Ansfield, F. J. (1963). Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research, 23(8 Part 1), 1226–1243. [Link]
  • Bloch, A., & Hutchison, D. J. (1964). A Mechanism of Resistance to Fluoropyrimidines. Cancer Research, 24(3 Part 1), 433–439. [Link]
  • Le, H., & Fesler, M. J. (2016). Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer. P & T : a peer-reviewed journal for formulary management, 41(11), 695–702. [Link]
  • MassiveBio. (2024).
  • BC Cancer. (2020). Trifluridine-tipiracil. [Link]
  • Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9469–9489. [Link]
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]
  • Lee, J. J., et al. (2021).
  • Drugs.com. (2024). Trifluridine and Tipiracil Monograph for Professionals. [Link]
  • SlideShare. (2023). Trifluridine and Tipiracil (Lonsurf).pdf. [Link]
  • YouTube. (2024). Pharmacology of Gemcitabine (Gemzar); Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
  • Wikipedia. (2024). DOT (graph description language). [Link]
  • International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
  • Tel Aviv University. (2013). In vivo screening models of anticancer drugs. [Link]
  • Guarcello, M., et al. (2021). Epigenetic Approaches to Overcome Fluoropyrimidines Resistance in Solid Tumors. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • Wikipedia. (2024). Trifluridine/tipiracil. [Link]
  • Budach, W., & Matuschek, C. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 188, 1–14. [Link]
  • Grem, J. L. (2000). Fluoropyrimidine resistance in colon cancer. Investigational new drugs, 18(4), 299–313. [Link]
  • Sheng, J., & Ghoshal, K. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3433. [Link]
  • ResearchGate. (2013). (PDF) In vivo screening models of anticancer drugs. [Link]
  • AIR Unimi. (2017).
  • Singh, V., & Kumar, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules (Basel, Switzerland), 27(19), 6542. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Gemcitabine Hydrochloride?. [Link]
  • Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9469–9489. [Link]
  • Pinschof, V. (2025).
  • Heidelberger, C. (1973). On the rational development of a new drug: the example of the fluorinated pyrimidines. Acta pharmacologica et toxicologica, 32(5), 77–80. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Capecitabine?. [Link]
  • Li, Y., et al. (2025). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology, 16, 1515099. [Link]
  • Wikipedia. (2024). Gemcitabine. [Link]
  • Heidelberger, C., & Ansfield, F. J. (1963). Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research, 23(8 Part 1), 1226–1243. [Link]
  • de Bono, J. S., & Cassidy, J. (2000). The oral fluorinated pyrimidines. Investigational new drugs, 18(4), 315–323. [Link]
  • Reigner, B., et al. (2001). Capecitabine: a review of its clinical pharmacology and therapeutic use. Clinical pharmacokinetics, 40(2), 85–104. [Link]
  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]
  • Sheng, J., & Ghoshal, K. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3433. [Link]
  • Developer Documentation. (n.d.).
  • Wikipedia. (2024). Capecitabine. [Link]
  • CancerNetwork. (2001).
  • Sheng, J., & Ghoshal, K. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3433. [Link]
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
  • ResearchGate. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]
  • Graphviz. (2024). DOT Language. [Link]

Sources

An In-Depth Technical Guide to the Safety and Handling of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the safe handling, application, and characterization of 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No. 1993-63-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure both personnel safety and experimental integrity.

Compound Profile and Significance

This compound is a fluorinated pyrimidine derivative recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a pyrimidine core with fluorine, methoxy, and amine functional groups, makes it a versatile building block in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic properties of the final drug product.[1][2]

Most notably, this compound is a crucial precursor in the commercial production of Capecitabine, an oral fluoropyrimidine carbamate that is converted in the body to the widely used anticancer agent 5-fluorouracil (5-FU).[3][4][5] Understanding the safe handling of this intermediate is therefore of paramount importance for chemists and process developers working on the synthesis of this and other related therapeutic agents.

Chemical and Physical Properties

A foundational understanding of the compound's properties is the first step in safe handling.

PropertyValueReference(s)
Molecular Formula C₅H₆FN₃O[6]
Molecular Weight 143.12 g/mol [6]
Appearance Off-white to white solid/powder to crystal[6]
Melting Point 193 °CChemicalBook[7]
Solubility Soluble in a 1:1 mixture of water and methanol.[6]
Storage Temperature Room temperature; for long-term storage, 2-8°C is recommended.[6]

Hazard Identification and Risk Mitigation

This compound is classified as a hazardous substance. A thorough risk assessment is mandatory before any handling. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification
  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[9]

  • Signal Word: Warning[10]

  • GHS Pictogram: GHS07 (Exclamation Mark)[10]

Causality: The hazardous nature of this compound stems from its chemical reactivity and ability to interact with biological tissues. As a substituted pyrimidine, it can interfere with cellular processes upon absorption. The fine, powdered nature of the solid form increases the risk of aerosolization, leading to respiratory tract irritation if inhaled.

Engineering Controls: The First Line of Defense

The principle of containment is central to safely handling potent chemical intermediates. The primary objective is to isolate the compound and the process, rather than relying solely on personal protective equipment (PPE).[11]

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust.

  • Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent areas to contain any airborne particles.[12]

  • Closed Systems: For larger-scale operations, the use of closed-handling systems like glove boxes or isolators is strongly recommended to minimize exposure.[13]

Personal Protective Equipment (PPE): A Self-Validating System

A robust PPE protocol is mandatory. The selection of appropriate PPE creates a multi-layered barrier against exposure.

PPE CategorySpecificationRationaleReference(s)
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, tested to EN 374 standard).Prevents dermal absorption, which is a primary route of exposure.Benchchem[14]
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles causing serious eye irritation.Benchchem[14]
Body Protection A standard laboratory coat is required to prevent skin contact. For larger quantities or where significant dust may be generated, a disposable, solid-front gown is recommended.Protects skin and personal clothing from contamination.Benchchem[14]
Respiratory Protection Not required if handling within a fume hood. If weighing outside of a containment system, a NIOSH-approved N95 (or higher) respirator is necessary.Prevents inhalation of the irritant powder.[9]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) Don1 1. Lab Coat/Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 HandWash1 Wash Hands Don4->HandWash1 Enter Work Area Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Gown Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 HandWash2 Wash Hands Doff4->HandWash2 Start Start Start->Don1 End End HandWash1->Doff1 Leave Work Area HandWash2->End

Caption: Logical sequence for donning and doffing PPE to minimize cross-contamination.

Emergency Procedures: A Validating Response System

Immediate and correct first aid is critical in the event of an exposure.

Exposure RouteFirst Aid ProtocolReference(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[13]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.Benchchem[14]
Spill Response
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use dry cleanup procedures. Avoid generating dust. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.[14]

Emergency Response Logic

Emergency_Response Exposure Exposure Event Assess Assess Situation (Route of Exposure, Spill Size) Exposure->Assess Spill Spill Occurs Assess->Spill Material Release Personnel Personnel Exposure Assess->Personnel Direct Contact Evacuate Evacuate Area Spill->Evacuate Remove Remove from Source Personnel->Remove FirstAid Administer First Aid (See Table) Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical PPE_Spill Don Appropriate PPE Evacuate->PPE_Spill Contain Contain & Clean Spill PPE_Spill->Contain Dispose Dispose of Waste Contain->Dispose

Caption: Decision workflow for responding to an exposure or spill event.

Experimental Protocols: Synthesis and Analysis

The following sections provide detailed methodologies for the synthesis and analysis of this compound, reflecting common practices in a drug development setting.

Synthesis Protocol

This protocol describes a common method for synthesizing this compound from 2-methoxy-4-chloro-5-fluoropyrimidine.

Objective: To prepare this compound with high yield and purity.

Materials:

  • 2-methoxy-4-chloro-5-fluoropyrimidine

  • Isopropanol

  • Ammonia (10 wt% solution in isopropanol)

  • Reaction flask with stirrer, condenser, and temperature control

Step-by-Step Procedure:

  • Charge Reactor: To a suitable reaction vessel, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.

  • Add Reagent: Add 170 g of a 10 wt% solution of ammonia in isopropanol. Causality: Ammonia acts as the nucleophile, displacing the chlorine atom at the C4 position of the pyrimidine ring. Isopropanol serves as the reaction solvent.

  • Reaction Conditions: Heat the mixture to 40-60 °C and stir for 3-5 hours. Causality: Moderate heating increases the reaction rate to ensure complete conversion within a practical timeframe without promoting significant side reactions.

  • Cool Down: Once the reaction is complete (monitored by a suitable method like TLC or HPLC), allow the mixture to cool naturally to room temperature.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration.

  • Washing: Wash the collected solid with isopropanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the solid product. The expected yield is approximately 27.2 g (95% molar yield) of a white solid with an HPLC purity of around 99.0%.[15]

Synthesis Workflow

Synthesis_Workflow Start Start Charge 1. Charge Reactor with 2-methoxy-4-chloro-5-fluoropyrimidine Start->Charge Add_Reagent 2. Add 10% Ammonia in Isopropanol Charge->Add_Reagent Heat 3. Heat to 40-60°C Stir for 3-5 hours Add_Reagent->Heat Cool 4. Cool to Room Temperature Heat->Cool Filter 5. Filter to Isolate Solid Product Cool->Filter Wash 6. Wash Solid with Isopropanol Filter->Wash Dry 7. Dry the Final Product Wash->Dry End Final Product Dry->End

Caption: Step-by-step workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard analytical techniques include HPLC, Mass Spectrometry, and NMR.

5.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Generalized Protocol:

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., mobile phase or a water/methanol mixture) to a known concentration.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak. A certificate of analysis for a similar batch showed 98.30% purity by HPLC.[6]

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Generalized Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[12]

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer.

  • Analysis: The chemical shifts, coupling constants, and multiplicities of the signals should be consistent with the structure of this compound. Key expected signals would include those for the aromatic proton, the methoxy group protons, and the amine protons, with characteristic couplings observed in the proton and carbon spectra due to the fluorine atom.[12]

5.2.3. Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Generalized Protocol:

  • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the molecular weight of 143.12 g/mol .[6]

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

  • For long-term storage, refrigeration at 2-8°C is recommended.[6]

  • Protect from light, as pyrimidine ring systems can be susceptible to photodegradation.

Disposal:

  • This material and its container must be disposed of as hazardous waste.

  • Do not allow the product to enter drains or waterways.

  • Disposal must be in accordance with all local, state, and federal regulations, typically via a licensed hazardous waste management company.[14]

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis. Its handling requires a disciplined approach grounded in a thorough understanding of its hazards. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to established protocols for handling, emergencies, and disposal, researchers can work with this compound safely and effectively. The causality-driven procedures and self-validating checks outlined in this guide provide a framework for maintaining the highest standards of laboratory safety and scientific integrity.

References

  • Veeprho. (n.d.). This compound | CAS 1993-63-1.
  • Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs.
  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine.
  • Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • ResearchGate. (2025, August 6). The design and synthesis of a new tumor-selective fluoropyrimidine carbamate, Capecitabine.
  • KMM. (2024, April 12). COA - this compound.
  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • PubMed. (n.d.). Tumor selective delivery of 5-fluorouracil by capecitabine, a new oral fluoropyrimidine carbamate, in human cancer xenografts.
  • Beilstein Journals. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • NVKC. (n.d.). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry.
  • PubMed. (n.d.). Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine).
  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Fluoro-2-methoxypyrimidine Scaffold in Modern Drug Discovery

The 5-fluoro-2-methoxypyrimidin-4-amine core is a privileged scaffold in medicinal chemistry. As a fluorinated pyrimidine, it belongs to a class of compounds known as antimetabolites, which are fundamental in chemotherapy.[1][2] The fluorine atom at the C5 position can enhance metabolic stability, binding affinity, and lipophilicity, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[3] Derivatives of this core are explored for a wide range of therapeutic applications, including but not limited to kinase inhibitors for oncology, antiviral agents, and antibacterial compounds.[4]

The strategic placement of reactive sites—the C4-amino group, the electron-rich C6-position, and the methoxy group—offers a versatile platform for the synthesis of diverse chemical libraries. This guide provides detailed protocols for the derivatization of this compound, focusing on N-functionalization of the exocyclic amine and C-C bond formation at the C6 position through modern synthetic methodologies.

PART 1: Direct N-Functionalization of the 4-Amino Group

The exocyclic amine at the C4 position is a primary nucleophile, making it an excellent handle for direct modification via acylation, sulfonylation, or alkylation. These reactions are typically straightforward and provide a rapid means to explore the structure-activity relationship (SAR) associated with this part of the molecule.

Protocol 1.1: N-Acylation with an Acid Chloride

This protocol describes the synthesis of N-(5-fluoro-2-methoxypyrimidin-4-yl)acetamide as a representative example of N-acylation. The causality behind this choice is its simplicity and high efficiency. A mild base like pyridine is used to neutralize the HCl byproduct without promoting hydrolysis of the starting material or product.

Experimental Workflow: N-Acylation

reagents Dissolve this compound and Pyridine in DCM addition Add Acetyl Chloride dropwise at 0°C reagents->addition reaction Stir at Room Temperature (Monitor by TLC/LC-MS) addition->reaction workup Quench with sat. NaHCO₃ (aq) Separate organic layer reaction->workup purification Dry (Na₂SO₄), Concentrate Purify by Column Chromatography workup->purification product Isolate N-(5-fluoro-2-methoxypyrimidin-4-yl)acetamide purification->product

Caption: General workflow for N-acylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 143 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add pyridine (1.2 eq, e.g., 96 µL, 1.2 mmol) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq, e.g., 78 µL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

ParameterCondition/ValueRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, dissolves starting materials, low boiling point for easy removal.
Base PyridineActs as a nucleophilic catalyst and scavenges the HCl byproduct.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Monitoring TLC (e.g., 1:1 Hexanes:EtOAc)Allows for visual tracking of starting material consumption.

PART 2: C6-Functionalization via Palladium-Catalyzed C-H Activation

Direct C-H activation has emerged as a powerful strategy in organic synthesis, offering an atom-economical way to form new bonds without pre-functionalization.[5][6] For the this compound scaffold, the C6-H bond is the most sterically accessible and electronically activated position for such a transformation. The amino group at C4 can act as a directing group, facilitating regioselective arylation at the C6 position. This approach is based on methodologies developed for the C5-arylation of 2-aminopyrimidines.[7]

Protocol 2.1: Directed C6-Arylation with an Aryl Bromide

This protocol outlines a palladium-catalyzed direct arylation at the C6 position. The choice of a pivaloyl (Piv) directing/protecting group on the C4-amine is critical. It serves a dual purpose: it protects the amine from side reactions and acts as a transient directing group to bring the palladium catalyst into proximity with the C6-H bond, ensuring high regioselectivity.

Catalytic Cycle: Pd(II)/Pd(IV) C-H Activation

pd_ii Pd(II) Precatalyst (e.g., Pd(OAc)₂) + Ligand coordination Substrate Coordination N-Piv amine directs Pd(II) pd_ii->coordination 1 cmd Concerted Metalation- Deprotonation (CMD) C-H activation at C6 coordination->cmd 2 palladacycle {Palladacycle Intermediate} cmd->palladacycle ox_add Oxidative Addition Aryl Bromide adds to Pd(II) palladacycle->ox_add 3 pd_iv {Pd(IV) Intermediate} ox_add->pd_iv red_elim Reductive Elimination Forms C6-Aryl bond pd_iv->red_elim 4 product_release Product Release & Catalyst Regeneration red_elim->product_release 5 product_release->pd_ii Catalyst Regeneration

Caption: Simplified catalytic cycle for directed C-H arylation.

Step-by-Step Methodology:

Step A: N-Protection

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Acylation: Cool the solution to 0°C and add pivaloyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up & Isolation: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over Na₂SO₄, concentrate, and purify by chromatography to obtain N-(5-fluoro-2-methoxypyrimidin-4-yl)pivalamide.

Step B: C6-Arylation

  • Reaction Setup: To a sealable reaction tube, add the N-pivaloyl protected pyrimidine (1.0 eq), the desired aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), and a suitable ligand such as XPhos (10 mol%).

  • Reagent Addition: Add a base, such as K₂CO₃ (2.0 eq), and a solvent, typically a polar aprotic solvent like 1,4-dioxane or DMA.

  • Reaction: Seal the tube and heat the mixture to 100-120°C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the C6-arylated product.

Step C: Deprotection

  • Reaction Setup: Dissolve the purified C6-arylated product in a suitable solvent (e.g., methanol).

  • Hydrolysis: Add a strong acid (e.g., 6M HCl) or base (e.g., 5M NaOH) and heat to reflux until the reaction is complete (monitor by TLC/LC-MS).

  • Work-up & Isolation: Cool the reaction, neutralize carefully, and extract the product with an appropriate organic solvent. Dry, concentrate, and purify as needed to obtain the final C6-arylated derivative.

PART 3: Derivatization via Halogenation and Cross-Coupling

A classical and highly versatile approach to derivatization involves introducing a halogen "handle" onto the pyrimidine ring, which can then participate in a wide array of cross-coupling reactions. While the C5 position is blocked, the C6 position can be halogenated, though this often requires N-protection of the C4-amine to prevent side reactions and modulate the ring's electronics.

Protocol 3.1: Synthesis of 6-Bromo-5-fluoro-2-methoxypyrimidin-4-amine

This multi-step protocol first protects the amine as a tert-butyloxycarbonyl (Boc) carbamate, a common protecting group that is stable to many reaction conditions but easily removed with acid.[8][9] Bromination is then achieved using N-Bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich heterocycles.

Synthetic Workflow: Bromination and Suzuki Coupling

start 5-Fluoro-2-methoxypyrimidin- 4-amine protect N-Protection (Boc₂O, DMAP) start->protect boc_protected Boc-Protected Intermediate protect->boc_protected brominate C6-Bromination (NBS, ACN) boc_protected->brominate bromo_intermediate 6-Bromo Intermediate brominate->bromo_intermediate suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst) bromo_intermediate->suzuki coupled_product C6-Aryl Product (Protected) suzuki->coupled_product deprotect N-Deprotection (TFA or HCl) coupled_product->deprotect final_product Final C6-Aryl Derivative deprotect->final_product

Caption: Multi-step workflow for C6-derivatization.

Step-by-Step Methodology:

Step A: N-Boc Protection

  • Dissolve this compound (1.0 eq) in THF.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature overnight.

  • Concentrate the reaction mixture and purify by column chromatography to yield the Boc-protected amine.

Step B: C6-Bromination

  • Dissolve the Boc-protected intermediate (1.0 eq) in acetonitrile (ACN).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

  • Stir for 2-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Quench with aqueous sodium thiosulfate solution, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate to yield the crude 6-bromo intermediate, which can often be used directly in the next step.

Step C: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the 6-bromo intermediate (1.0 eq), an arylboronic acid (1.3 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ (2.0 eq).

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Degas the mixture with argon, then heat to 80-100°C (or use microwave irradiation) for 1-4 hours.

  • Work-up and Purification: After cooling, dilute with water and extract with ethyl acetate. Wash, dry, and concentrate the organic layers. Purify by column chromatography.

  • Deprotection: Treat the purified product with trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane to remove the Boc group and yield the final C6-aryl derivative.

ParameterCondition/ValueRationale & Reference
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Standard, robust catalysts for Suzuki couplings.[10]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Essential for the transmetalation step in the Suzuki cycle.[10]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Deprotection TFA or HClStandard acidic conditions for facile cleavage of the Boc group.[8]

Conclusion

The this compound scaffold is a highly valuable starting point for the generation of diverse molecular architectures. The protocols outlined in this guide provide robust and reproducible methods for its derivatization. Direct N-functionalization offers a rapid route to probe SAR at the C4-amino position. For more complex modifications, modern C-H activation provides an elegant and efficient path to C6-arylated analogs, while the classic halogenation-cross-coupling sequence remains a versatile and powerful strategy for accessing a wide range of C-C and C-N coupled products. Researchers can leverage these methodologies to accelerate the discovery of novel therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing.
  • Royal Society of Chemistry. (2010). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry.
  • Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib.
  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics.
  • MDPI. (2018). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • National Center for Biotechnology Information. (n.d.). PharmGKB summary: fluoropyrimidine pathways. PubMed Central.
  • Cieplik, J., et al. (2013). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E.
  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed.
  • National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes.
  • National Center for Biotechnology Information. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
  • SynArchive. (n.d.). Protecting Groups List.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (n.d.). US2609372A - Halogenation of 2-aminopyrimidines.
  • National Center for Biotechnology Information. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine.
  • Royal Society of Chemistry. (2019). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications.
  • MDPI. (2022). Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation.
  • YouTube. (2015). CCHF-VS 2.4 | Prof. Yu: Towards Practical C–H Activation Reactions: Substrate, Metals and Ligands.

Sources

Application Notes & Protocols: Strategic Synthesis of 6-Aryl-5-fluoro-2-methoxypyrimidin-4-amines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

The 4-amino-5-fluoropyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its functionalization allows for the precise tuning of steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for installing aryl or heteroaryl groups onto heterocyclic cores, offering a robust and versatile method for C-C bond formation.

This guide provides a comprehensive, field-proven strategy for the successful Suzuki coupling of arylboronic acids with 5-Fluoro-2-methoxypyrimidin-4-amine . It is critical to understand that the starting amine is not a direct substrate for the Suzuki reaction due to the lack of a suitable leaving group. The high strength of the C-H and C-F bonds prevents the initial, rate-limiting oxidative addition step with a palladium catalyst.

Therefore, a two-step strategy is essential:

  • Activation via Halogenation: Introduction of a chlorine atom at the electron-deficient C6 position of the pyrimidine ring to create a reactive electrophile.

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reaction of the resulting 6-chloro intermediate with a desired arylboronic acid.

This document details the optimized protocols for both the activation and coupling steps, explains the mechanistic rationale behind the choice of reagents and conditions, and provides a guide for troubleshooting.

Part I: Synthesis of the Key Intermediate: 6-Chloro-5-fluoro-2-methoxypyrimidin-4-amine

The introduction of a chlorine atom at the C6 position is achieved via electrophilic aromatic substitution using N-Chlorosuccinimide (NCS), a mild and effective chlorinating agent for electron-rich heterocycles.[1][2]

Key Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
This compoundC₅H₆FN₃O143.121238561-33-3Starting Material
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53128-09-6Chlorinating Agent
Acetonitrile (MeCN)C₂H₃N41.0575-05-8Anhydrous, reaction solvent
Saturated aq. Sodium BicarbonateNaHCO₃84.01144-55-8For work-up
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For extraction
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Step-by-Step Experimental Protocol: Chlorination
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.43 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per mmol of starting material, e.g., 100 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: In a single portion, add N-Chlorosuccinimide (1.05 eq., e.g., 1.40 g, 10.5 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot.

  • Work-up (Quenching): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in Ethyl Acetate (e.g., 100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove succinimide, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, 6-Chloro-5-fluoro-2-methoxypyrimidin-4-amine , is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Part II: Suzuki-Miyaura Cross-Coupling Protocol

With the activated 6-chloro intermediate in hand, the Suzuki-Miyaura coupling can be performed. The electron-rich nature of the 4-amino and 2-methoxy groups decreases the electrophilicity of the C6-Cl bond, necessitating a highly active palladium catalyst system. Modern Buchwald-type catalyst systems, which employ bulky, electron-rich phosphine ligands, are superior for this transformation compared to traditional catalysts like Pd(PPh₃)₄.[3] They excel at promoting the challenging oxidative addition step with chloro-heterocycles.[4]

Key Reagents and Materials
Reagent/MaterialRoleRecommended SystemNotes
6-Chloro-5-fluoro-2-methoxypyrimidin-4-amineElectrophile-Synthesized in Part I
(Hetero)Arylboronic AcidNucleophile-Commercial or synthesized
Palladium PrecatalystCatalystPd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Phosphine LigandLigandSPhos or XPhos2-4 mol%
BaseActivatorK₃PO₄ or K₂CO₃2.0 - 3.0 equivalents
Solvent SystemSolvent1,4-Dioxane / Water (5:1)Degassed
Step-by-Step Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 6-Chloro-5-fluoro-2-methoxypyrimidin-4-amine (1.0 eq., e.g., 1.78 g, 10.0 mmol), the desired arylboronic acid (1.2 eq., 12.0 mmol), and Potassium Phosphate (K₃PO₄, 2.0 eq., e.g., 4.25 g, 20.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq., 92 mg, 0.1 mmol) and the phosphine ligand (e.g., SPhos, 0.02 eq., 82 mg, 0.2 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system of 1,4-Dioxane and Water (5:1 ratio, e.g., 50 mL Dioxane, 10 mL Water).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete in 8-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (e.g., 100 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final 6-aryl-5-fluoro-2-methoxypyrimidin-4-amine product.

Mechanistic Considerations & Rationale

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[5]

  • Oxidative Addition: The rate-limiting step for this substrate. The active Pd(0)L₂ catalyst inserts into the C6-Cl bond of the pyrimidine, forming a Pd(II) intermediate. The use of an electron-rich, bulky ligand like SPhos is crucial to accelerate this difficult step.[3]

  • Transmetalation: The base (K₃PO₄) activates the organoboronic acid to form a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic groups (the pyrimidine and the aryl group) on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle

Overall Synthetic Workflow

The two-part process ensures a high probability of success for synthesizing a diverse library of target compounds.

Workflow

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion in Suzuki Step Inactive CatalystEnsure Pd precatalyst and ligand are from a reliable source and handled under inert conditions. Consider using a pre-formed catalyst like SPhos Pd G3.
Insufficiently Degassed SolventsDegas solvents thoroughly by sparging with Argon for 20-30 minutes or via freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst.
Poor Boronic Acid QualityUse high-purity boronic acid. Consider forming the trimer boroxine by azeotropic drying from toluene before use if protodeboronation is suspected.
Protodeboronation of Boronic Acid Presence of excess water or protic sources; prolonged heating.Use an anhydrous base like K₃PO₄. Minimize reaction time and ensure the boronic acid is not in solution for extended periods before the catalyst is active.
Formation of Homocoupled Byproducts Catalyst system promotes side reactions.Decrease catalyst loading. Ensure a high-purity boronic acid is used.
Difficult Purification Residual palladium or ligand byproducts.After the reaction, consider a flush through a pad of silica gel or Celite®, or use a metal scavenger resin before final chromatography.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
  • Jackson, O. D., & Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272.
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
  • Wikipedia. N-Chlorosuccinimide.
  • Couturier, C., et al. (2012). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 17(11), 13347-13361.
  • BenchChem. (2025). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342.
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2949.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Aminopyrimidines

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are critical pharmacophores in a vast array of pharmaceuticals and biologically active compounds. Substituted aminopyrimidines, in particular, are prevalent scaffolds in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. The ability to forge a bond between an aryl group and an aminopyrimidine core is therefore of paramount importance to drug discovery and development professionals.

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 5-Fluoro-2-methoxypyrimidin-4-amine. This specific substrate presents a unique set of considerations due to the electronic interplay of its substituents: the electron-withdrawing fluoro group, the electron-donating methoxy group, and the nucleophilic amino group. Understanding these nuances is key to developing a robust and high-yielding amination strategy.

Reaction Overview and Mechanistic Considerations

The Buchwald-Hartwig amination of this compound with an aryl halide (Ar-X) is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[3]

General Reaction Scheme:

The catalytic cycle, depicted below, consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aminopyrimidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl aminopyrimidine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR Amine Coordination & Deprotonation (R-NH2, Base) Ar-Pd(II)(L)-NHR->Pd(0)L Product Ar-NHR Ar-Pd(II)(L)-NHR->Product Reductive Elimination Catalyst_Regen Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_vessel 1. Prepare Reaction Vessel (Dry Schlenk tube under inert gas) add_solids 2. Add Solids (Aminopyrimidine, Aryl Bromide, Base, Catalyst, Ligand) prep_vessel->add_solids evac_backfill 3. Evacuate and Backfill (Repeat 3x with inert gas) add_solids->evac_backfill add_solvent 4. Add Anhydrous Solvent evac_backfill->add_solvent heating 5. Heat to Reaction Temperature (e.g., 100 °C) add_solvent->heating monitoring 6. Monitor Progress (TLC or LC-MS) heating->monitoring cool_down 7. Cool to Room Temperature monitoring->cool_down filtration 8. Dilute and Filter (e.g., Ethyl Acetate, Celite®) cool_down->filtration concentration 9. Concentrate in vacuo filtration->concentration purification 10. Purify by Chromatography concentration->purification

Sources

Experimental Protocol for N-arylation of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

[Application Notes & Protocols]

Abstract

This document provides a comprehensive, field-proven guide for the successful N-arylation of 5-Fluoro-2-methoxypyrimidin-4-amine. This protocol is specifically designed for researchers, scientists, and drug development professionals. The N-arylation of this pyrimidine core is a critical transformation in medicinal chemistry, as the resulting scaffolds are prevalent in a wide range of biologically active compounds. The presented methodology is grounded in the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] This guide offers a detailed, step-by-step protocol, insights into the reaction mechanism, and strategies for optimization and characterization.

Introduction: The Significance of N-arylated Pyrimidines

The 2-aminopyrimidine unit is a foundational structural motif in numerous natural products and synthetic compounds with significant biological activities.[4] When further functionalized through N-arylation, these compounds have demonstrated a broad spectrum of pharmacological properties, including acting as kinase inhibitors, antifungal agents, and pesticidal agents.[4] A notable example is Imatinib, a highly selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia, which features a substituted N-aryl-2-aminopyrimidine core.[4][5] The fluorine and methoxy substituents on the pyrimidine ring of the title compound provide unique electronic properties that can influence biological activity and metabolic stability, making its N-arylated derivatives particularly interesting for drug discovery programs.

The Buchwald-Hartwig amination has emerged as a superior method for C-N bond formation compared to traditional methods like nucleophilic aromatic substitution, which often require harsh conditions.[1][5] This palladium-catalyzed reaction offers broad substrate scope and functional group tolerance, making it an indispensable tool in modern organic synthesis.[3][6]

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The N-arylation of this compound with an aryl halide proceeds via the well-established Buchwald-Hartwig catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[6] The reactivity of the aryl halide typically follows the order I > Br > OTf > Cl.[7]

  • Amine Coordination and Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][6]

The efficiency of this cycle is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are known to accelerate the key steps of oxidative addition and reductive elimination.[8][9]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR Amine Coordination & Deprotonation Ar-Pd(II)(L)-NHR->Pd(0)L Reductive Elimination Product Product Ar-Pd(II)(L)-NHR->Product Ar-NHR Ar-NHR Ar-NHR

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-arylation of this compound with a generic aryl bromide. Optimization of specific parameters may be necessary for different aryl halides.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%Commercially available
Aryl Bromide>98%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)>98%Commercially availablePre-catalyst
Xantphos>98%Commercially availableLigand of choice for many aminopyrimidine arylations[4]
Sodium tert-butoxide (NaOtBu)>98%Commercially availableStrong, non-nucleophilic base
Anhydrous Toluene>99.8%Commercially availableAnhydrous solvent is crucial for reaction success
Diethyl EtherACS GradeCommercially availableFor workup
Saturated Aqueous Sodium Bicarbonate Solution-Prepared in-houseFor workup
Brine-Prepared in-houseFor workup
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially availableFor drying the organic layer
Celite®-Commercially availableFor filtration of the palladium catalyst
Silica Gel-Commercially availableFor column chromatography
Equipment
  • Oven-dried Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography setup

  • Standard laboratory glassware

Step-by-Step Procedure

experimental_workflow start Start reagent_prep Reagent Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup reagent_prep->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: A flowchart illustrating the key stages of the experimental workflow.

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the flask.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 100-110 °C in a preheated oil bath.

    • Maintain vigorous stirring at this temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.

    • The reaction is generally complete within 12-24 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional diethyl ether.

    • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

Optimization Strategies

While the above protocol is a robust starting point, optimization may be required for challenging substrates.

ParameterRecommended Alternatives & Considerations
Ligand For less reactive aryl chlorides, more electron-rich and bulky ligands such as RuPhos, BrettPhos, or tBuXPhos may be beneficial.[9] The choice of ligand can significantly impact reaction rate and yield.[8] Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields.[1]
Base While NaOtBu is highly effective, it is incompatible with some functional groups.[2] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance, although they may require higher catalyst loadings or longer reaction times.[2][7]
Solvent Dioxane and THF are also commonly used solvents for Buchwald-Hartwig aminations.[2]
Temperature Microwave irradiation can sometimes accelerate the reaction and improve yields.[10]

Characterization of N-arylated Product

The structure of the purified N-aryl-5-fluoro-2-methoxypyrimidin-4-amine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the pyrimidine ring proton, the methoxy group protons, and the protons of the newly introduced aryl group. The NH proton may appear as a broad singlet.[11][12]

    • ¹³C NMR: Signals corresponding to all carbon atoms in the molecule should be present. The carbon attached to the fluorine will show a characteristic C-F coupling.

    • ¹⁹F NMR: A singlet or doublet (depending on coupling to the pyrimidine proton) is expected for the fluorine atom.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy:

    • Look for characteristic absorption bands for the N-H bond, C-F bond, and aromatic C-H and C=C bonds.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The N-arylation of this compound via the Buchwald-Hartwig amination is a reliable and versatile method for the synthesis of a diverse range of potentially bioactive molecules. The protocol provided herein, along with the guidelines for optimization and characterization, offers a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful attention to reaction setup, particularly maintaining an inert atmosphere, is critical for achieving high yields and reproducibility.

References

  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Singleton, J. T. The Development of New Palladium Catalysts for the Amination of Aryl Halides.
  • Chemical Insights.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Al-Hiari, Y. M., et al.
  • Lipshutz, B. H., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 83(23), 14264-14278.
  • Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • SYNFACTS. Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006(06), 0579-0579.
  • Hartwig, J. F., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424.
  • The Organic Chemist. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Hartwig, J. F., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California.
  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19044-19069.
  • Perillo, I. A., et al. N-arylhexahydropyrimidines. Part 1. Synthesis and H-1 NMR characterization of 1,3-di and 1,2,3-trisubstituted derivatives. Journal of Heterocyclic Chemistry, 39(4), 655-661.
  • National Center for Biotechnology Information. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(21), 5195.
  • BenchChem.
  • Perillo, I. A., et al. N-arylhexahydropyrimidines. Part 1. Synthesis and 1H NMR characterization of 1,3-di and 1,2,3-trisubstituted derivatives.
  • Taylor & Francis Online. Regioselective N‐Arylation of Some Pyrimidine and Purine Nucleobases.
  • Taylor & Francis Online. Microwave-Assisted Synthesis of Novel Antimicrobial N-Arylated-Pyridopyrimidines.
  • Buchwald, S. L., et al. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 131(31), 11049-11061.
  • Wolfe, J. P., et al. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 8(19), 4279-4282.
  • National Center for Biotechnology Information. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry, 63(17), 9576-9593.
  • Arkat USA. A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II)
  • ESA-IPB.
  • SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2196-2202.
  • PubMed.
  • ResearchGate.
  • National Center for Biotechnology Information. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4998.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. Application Notes and Protocols for 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Cell Culture Assays.
  • PubMed. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2955-2959.
  • MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920.
  • ResearchGate. (PDF) Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones.
  • ResearchGate. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents.
  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 13, 1145-1153.
  • Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. ARKIVOC, 2013(iii), 173-191.
  • Indian Academy of Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 78.
  • BenchChem. Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol.
  • ACS Publications.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Fluoro-2-methoxypyrimidin-4-amine, a critical building block in contemporary drug discovery. Recognizing the paramount importance of fluorinated pyrimidines in medicinal chemistry, this document outlines robust and versatile methodologies for C-C and C-N bond formation. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-tested applications. We delve into the mechanistic intricacies of Suzuki, Buchwald-Hartwig, and Sonogashira couplings, providing a rationale for the selection of catalysts, ligands, and reaction conditions.

Introduction: The Significance of this compound in Medicinal Chemistry

The this compound scaffold is a privileged motif in modern pharmaceuticals. The presence of a fluorine atom at the C5 position can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, the development of efficient and selective methods for the functionalization of this core structure is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools in this endeavor, enabling the precise and predictable formation of new carbon-carbon and carbon-nitrogen bonds.[2][3] This guide will focus on the practical application of these powerful transformations to the this compound core, providing a foundational resource for the synthesis of novel molecular entities.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are transformative processes in organic synthesis that facilitate the creation of C-C, C-N, and C-O bonds with remarkable efficiency and selectivity.[2] These reactions universally proceed through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[3][4] A generalized mechanism comprises three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2][5]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):

    • In Suzuki couplings, an organoboron compound transfers its organic group to the palladium center.[6]

    • In Buchwald-Hartwig aminations, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[7]

    • In Sonogashira couplings, a copper(I) acetylide undergoes transmetalation with the palladium complex.

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

The efficiency and scope of these reactions are profoundly influenced by the choice of ligands coordinated to the palladium center. Ligands modulate the steric and electronic properties of the catalyst, impacting the rates of oxidative addition and reductive elimination.[8][9]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation / Amine Coordination PdII_RX->Transmetalation R'-M / R'-NH2 PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim R-R' RedElim->Pd0

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[10][11] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. While there is no direct literature on the Suzuki coupling of this compound, protocols for structurally similar pyrimidines provide a solid foundation for reaction development.[12]

Key Considerations for Suzuki Coupling
  • Leaving Group: Although not explicitly functionalized with a leaving group in the parent structure, derivatization to an aryl halide (e.g., bromo or iodo derivative) at a reactive position would be the first step. The reactivity order is generally I > Br > Cl.[13]

  • Catalyst and Ligand: For aryl chlorides, which are less reactive, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often necessary to promote oxidative addition.[14]

  • Base: A base is crucial for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[12]

Protocol: Suzuki Coupling of a Halogenated this compound Derivative

This protocol is a general starting point and may require optimization for specific substrates.

Suzuki Coupling Workflow Start Start Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert AddReagents Add Pyrimidine Halide, Boronic Acid, Base, Pd Catalyst, and Ligand Inert->AddReagents AddSolvent Add Degassed Solvent(s) AddReagents->AddSolvent Heat Heat Reaction Mixture (e.g., 80-110 °C) AddSolvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Figure 2: A generalized workflow for a Suzuki coupling experiment.

Materials:

  • Halogenated this compound derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Degassed 1,4-dioxane (4 mL)

  • Degassed water (0.8 mL)

Procedure:

  • To an oven-dried reaction vial, add the halogenated pyrimidine derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition 1 (SPhos)Condition 2 (XPhos)
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent 1,4-Dioxane/H₂O (5:1)Toluene
Temperature 100 °C110 °C
Typical Substrates Arylboronic acidsArylboronic acids

Table 1: Recommended Starting Conditions for Suzuki Coupling.[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] This reaction is instrumental in synthesizing arylamines, which are prevalent in numerous pharmaceuticals.[13] Similar to the Suzuki coupling, a halogenated derivative of this compound is required as the starting material. The inherent reactivity difference between C-Br and C-Cl bonds can be exploited for selective amination.[13]

Key Considerations for Buchwald-Hartwig Amination
  • Chemoselectivity: For di-halogenated pyrimidines, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective amination at the C-Br position.[13]

  • Catalyst and Ligand: The choice of ligand is critical for successful amination. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are highly effective.[15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, although weaker bases like cesium carbonate (Cs₂CO₃) can be used for sensitive substrates.[7]

Protocol: Buchwald-Hartwig Amination of a Halogenated this compound Derivative

This protocol provides a general starting point for C-N bond formation.

Materials:

  • Halogenated this compound derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the halogenated pyrimidine derivative and the amine.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition 1 (General)Condition 2 (Microwave)
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)XPhos (4 mol%)
Base NaOt-Bu (1.4 equiv.)KOt-Bu (2 equiv.)
Solvent TolueneToluene
Temperature 80-110 °C120-150 °C
Time 4-24 h15-60 min
Reference [15][16]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is highly valuable for introducing alkynyl functionalities into organic molecules, which can serve as versatile handles for further transformations.[18]

Key Considerations for Sonogashira Coupling
  • Catalysts: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne.[19]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, a strictly inert atmosphere is crucial.[17]

Protocol: Sonogashira Coupling of a Halogenated this compound Derivative

This generalized protocol can be adapted for various substrates.

Materials:

  • Halogenated this compound derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated pyrimidine derivative, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)
Base Et₃N or i-Pr₂NH (2-3 equiv.)
Solvent THF, DMF, or Toluene
Temperature Room Temperature to 80 °C
Reference [17]

Table 3: Recommended Conditions for Sonogashira Coupling.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Ensure a strictly inert atmosphere.[17]
Insufficiently reactive halideSwitch to a more reactive halide (e.g., from Cl to Br or I). Use a more active ligand system (e.g., biarylphosphine ligands).[10]
Side Product Formation Homocoupling of boronic acid (Suzuki)Adjust the stoichiometry of the boronic acid. Ensure efficient stirring.[15]
Homocoupling of alkyne (Sonogashira)Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[17]
Debromination/Dechlorination Catalyst decomposition at high temperaturesLower the reaction temperature and extend the reaction time. Use a more stable ligand.

Table 4: Troubleshooting Guide for Cross-Coupling Reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound and its derivatives represents a powerful and versatile strategy for the synthesis of novel compounds with significant potential in drug discovery and development. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient methods for the formation of C-C and C-N bonds. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively functionalize this important scaffold and generate diverse libraries of molecules for biological screening. The protocols and guidelines presented in this document offer a robust starting point for the successful implementation of these critical synthetic transformations.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Developing Ligands for Palladium(II)
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. (n.d.). Benchchem.
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. (n.d.). Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
  • This compound | 1993-63-1. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine. (n.d.). Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. (2007). PubMed.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenol
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH.
  • CAS No.1993-63-1, this compound. (n.d.). Daoge Biopharma Co.,Ltd..
  • 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535. (n.d.). PubChem.
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. (2025).
  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
  • Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine. (n.d.). Benchchem.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).

Sources

Application Notes & Protocols: Leveraging 5-Fluoro-2-methoxypyrimidin-4-amine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the key reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.

Abstract

The strategic incorporation of fluorinated heterocycles is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity.[1] 5-Fluoro-2-methoxypyrimidin-4-amine is a valuable building block, presenting a unique combination of features: a fluorine atom at the 5-position to improve metabolic stability and binding affinity, a primary amine for robust coupling, and a 2-methoxy group that influences the electronic character of the pyrimidine core. This guide provides a comprehensive overview of the effective utilization of this compound in solid-phase synthesis (SPS), detailing field-proven protocols, the rationale behind experimental choices, and critical analytical checkpoints for researchers in drug discovery and development.

Introduction: The Strategic Advantage of Fluorinated Pyrimidines

Pyrimidine scaffolds are integral components of DNA and RNA, making them privileged structures in drug design.[2][3] The introduction of fluorine can profoundly alter a molecule's pKa, lipophilicity, and conformational preferences, often leading to improved pharmacokinetic profiles, enhanced target selectivity, and resistance to metabolic degradation.[1][4] Compounds like 5-Fluorouracil (5-FU) are prime examples of the therapeutic impact of fluorinated pyrimidines, widely used in cancer chemotherapy.[5][6][7][8] Solid-phase synthesis (SPS) provides a highly efficient platform for the rapid assembly of compound libraries based on these valuable scaffolds, streamlining the drug discovery process.[9][10][11] This document focuses on the practical application of this compound as a key reagent in this high-throughput approach.

The Building Block: this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

Physicochemical Properties

The key characteristics of this compound (CAS: 1993-63-1) are summarized below.

PropertyValueReference
Molecular Formula C₅H₆FN₃O[12][13]
Molecular Weight 143.12 g/mol [13]
Appearance White to off-white solid/crystalline powder[4]
IUPAC Name This compound[13]
Storage Keep in dark place, inert atmosphere, room temperature
Structural Features and Reactivity

The molecule's utility in SPS is dictated by its structure. The primary amine at the C4 position serves as the primary handle for covalent attachment to a solid support or a growing molecular chain. The fluorine at C5 and the methoxy group at C2 are crucial for modulating the final compound's biological and physical properties.

Caption: Chemical structure of this compound.

Solid-Phase Synthesis Workflow

The successful incorporation of this compound into a target molecule via SPS follows a logical sequence of steps. Each stage requires careful selection of reagents and conditions to ensure high yield and purity.

Caption: General workflow for solid-phase synthesis.

Step 1: Resin Selection and Preparation

Causality: The choice of solid support (resin) is critical as it determines the nature of the linkage and the conditions required for final cleavage. For synthesizing carboxamides, Rink Amide resin is a common choice. The Fmoc-protected amine on the linker allows for controlled, stepwise synthesis.

Protocol: Resin Swelling

  • Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale, ~150-200 mg depending on loading) into a suitable reaction vessel (e.g., a fritted syringe or automated synthesizer column).

  • Add N,N-Dimethylformamide (DMF) to fully immerse the resin.

  • Allow the resin to swell at room temperature for at least 1 hour with gentle agitation. This ensures that reactive sites within the polymer matrix are accessible.

  • After swelling, drain the DMF.

Step 2: Fmoc-Protecting Group Removal

Causality: Before coupling the pyrimidine, the terminal amine on the Rink Amide linker must be deprotected. A solution of piperidine in DMF is the standard reagent for cleaving the fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.

  • Agitate the mixture for 5 minutes. Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[14]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise interfere with the subsequent coupling step.

Step 3: Coupling of this compound

Causality: This is the core step where the building block is incorporated. The protocol describes coupling the pyrimidine to a resin-bound carboxylic acid, a common scenario in fragment-based synthesis. The amine of this compound acts as the nucleophile. Carbodiimides or phosphonium/uronium salts are used as activators to form a highly reactive intermediate with the carboxylic acid, facilitating amide bond formation.[15]

Protocol: Amide Bond Formation

  • Activation Solution: In a separate vial, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

    • The carboxylic acid to be coupled (e.g., on a growing peptide chain) (0.4 mmol, 4 eq.).

    • A coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (0.38 mmol, 3.8 eq.).

    • An additive like HOAt (1-Hydroxy-7-azabenzotriazole) (0.4 mmol, 4 eq.) in DMF.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (Diisopropylethylamine) (0.8 mmol, 8 eq.) to the activation solution. This mixture is typically pre-activated for 5-10 minutes.

  • Building Block Addition: Add this compound (0.5 mmol, 5 eq.) to the activated mixture.

  • Coupling Reaction: Add the complete solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

ReagentPurposeTypical Equivalents (vs. Resin)
Carboxylic AcidSubstrate to be coupled4.0
This compoundBuilding Block5.0
HATU / HCTUCoupling Activator3.8
HOAt / HOBtAdditive (Reduces side reactions)4.0
DIPEA / CollidineNon-nucleophilic Base8.0
DMFSolvent-
Step 4: Final Cleavage and Deprotection

Causality: The final step involves cleaving the synthesized molecule from the solid support and removing any acid-labile side-chain protecting groups simultaneously. A strong acid, typically Trifluoroacetic acid (TFA), is used.[16] Scavengers are crucial additions to the cleavage cocktail; they trap the highly reactive cationic species generated during deprotection, which could otherwise modify sensitive functional groups on the target molecule.[17]

Protocol: TFA Cleavage

  • Wash the final, protected peptidyl-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail. A standard, low-odor cocktail suitable for most compounds is TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5 v/v/v) .[17]

    • TFA: The strong acid for cleavage.

    • TIS: A cation scavenger.

    • Water: Helps with solubility and scavenges certain species.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Product Precipitation: Reduce the volume of the TFA filtrate under a gentle stream of nitrogen. Add cold diethyl ether to precipitate the crude product.

  • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether 2-3 more times to remove residual scavengers.

  • Dry the crude product under vacuum.

Analytical Monitoring and Characterization

Trustworthy protocols are self-validating. Regular analytical checks are essential to ensure the synthesis is proceeding as planned.

On-Resin Monitoring:

  • Kaiser Test: Detects free primary amines. A positive test (blue beads) after a coupling step indicates incomplete reaction.

  • Cleave-and-Check: A small sample of resin is cleaved, and the resulting material is analyzed by LC-MS or HPLC to confirm the presence of the desired mass and assess purity at intermediate stages.[11][18]

Final Product Analysis:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final crude product and to purify it via preparative HPLC.[18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight confirmation of the target compound.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the final product's identity.[18]

Figure 3: Analytical Validation Workflow cluster_SPS Solid-Phase Synthesis Cycle cluster_Final Final Product Characterization Coupling Coupling Step Kaiser Kaiser Test Coupling->Kaiser Check completeness CleaveCheck Cleave-and-Check (LC-MS) Coupling->CleaveCheck Verify mass Kaiser->Coupling Recouple if positive CleaveCheck->Coupling Optimize/Recouple Crude Crude Product HPLC HPLC Analysis Crude->HPLC Purity Check LCMS LC-MS Analysis Crude->LCMS Mass Verification Purified Purified Product HPLC->Purified Purification NMR NMR Analysis Purified->NMR Structure Elucidation

Caption: A workflow diagram showing analytical checkpoints during and after synthesis.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reagent equivalents.- Steric hindrance.- Poor resin swelling.- Deactivated coupling reagents.- Double couple: repeat the coupling step with fresh reagents.- Increase reaction time or temperature (e.g., to 40°C).- Ensure resin is fully swelled before synthesis.- Use fresh, high-quality reagents.
Low Final Yield - Incomplete cleavage from the resin.- Product loss during precipitation/washing steps.- Incomplete reactions at multiple steps.- Extend cleavage time or use a stronger acid cocktail.- Ensure sufficient cold ether is used for precipitation and minimize wash steps.- Use cleave-and-check method to identify problematic steps in future syntheses.
Impure Final Product - Side reactions during cleavage due to inadequate scavengers.- Incomplete deprotection of side-chain protecting groups.- Deletion sequences from incomplete couplings.- Use a more robust scavenger cocktail (e.g., Reagent K) if sensitive residues are present.[17]- Extend cleavage time or repeat the cleavage with fresh cocktail.- Incorporate a capping step (e.g., with acetic anhydride) after coupling to terminate unreacted chains.

References

  • Aparna, E.P., & Devaky, K.S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Grem, J.L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3413. [Link]
  • Di Lucrezia, R., et al. (2000). Solid Phase Synthesis of Purines from Pyrimidines.
  • Kim, T., et al. (2022).
  • Dalvit, C., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
  • Grem, J.L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Scicinski, J.J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]
  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Singh, P., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 4(3), 157-162. [Link]
  • Tolba, M.S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 363-386. [Link]
  • Heidelberger, C., & Ansfield, F.J. (1963). Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research, 23(8_Part_1), 1226–1243. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine.
  • Grem, J.L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link]
  • Schade, M.A., & Ziegler, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 36(11), 4596-4600. [Link]
  • Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. PubChem. [Link]
  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. [Link]
  • Schade, M.A., & Ziegler, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-452. [Link]
  • Mijalis, A.J., et al. (2017). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.

Sources

Introduction: The Strategic Importance of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies for 5-Fluoro-2-methoxypyrimidin-4-amine

This compound is a critical structural motif and versatile building block in modern medicinal chemistry. Its prevalence in pharmaceuticals, particularly as a hinge-binding element in kinase inhibitors and as a core in various bioactive molecules, stems from the unique electronic properties conferred by its substituents. The 5-fluoro group acts as a hydrogen bond acceptor and can enhance metabolic stability and binding affinity, while the 2-methoxy group modulates solubility and electronic character.

However, the primary amine at the C4 position presents a significant synthetic challenge. Its nucleophilicity and basicity can interfere with a wide range of subsequent chemical transformations, such as metal-catalyzed cross-couplings, acylations, or alkylations at other positions of the molecule. Therefore, a robust and well-considered protecting group strategy for this amine is not merely a tactical step but a cornerstone of the entire synthetic route. The selection of an appropriate protecting group dictates the reaction conditions that can be employed downstream and ultimately influences the efficiency and success of the synthesis.

This guide provides a detailed analysis of various protecting group strategies for this compound, offering field-proven insights, detailed protocols, and a logical framework for selecting the optimal group for your specific synthetic needs.

Pillar 1: The Logic of Protecting Group Selection

The choice of a protecting group is a critical decision that must be made with the entire synthetic sequence in mind. The electron-deficient nature of the pyrimidine ring, further accentuated by the 5-fluoro substituent, reduces the nucleophilicity of the 4-amino group compared to anilines. This may necessitate slightly more forcing conditions for protection. The key factors for selection are:

  • Orthogonality: The chosen group must be stable to the conditions of subsequent reactions but selectively removable without affecting other functional groups in the molecule.[1][2] The concept of orthogonality is crucial in multi-step synthesis, allowing for the deprotection of one group in the presence of others.[2]

  • Stability & Robustness: The protected amine must be stable enough to withstand purification (e.g., chromatography) and the planned reaction conditions (e.g., strong bases, nucleophiles, or transition metal catalysts).

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding, operationally simple, and use readily available, cost-effective reagents.[3]

  • Impact on Reactivity: The protecting group can influence the steric and electronic properties of the substrate, which can be either a hindrance or a strategic advantage in subsequent steps.

Below is a decision-making workflow to guide the selection process.

G start Start: Need to protect This compound q1 Are subsequent steps incompatible with strong acid? start->q1 q2 Are subsequent steps incompatible with heavy metals (e.g., Pd) and H₂? q1->q2 Yes boc Use Boc Group (Acid Labile) q1->boc No q3 Is extreme stability to both acid and base required? q2->q3 Yes cbz Use Cbz Group (Hydrogenolysis) q2->cbz No q4 Is oxidative cleavage a desired orthogonal strategy? q3->q4 No piv Use Pivaloyl Group (Base/Reductive Labile) q3->piv Yes pmb Use PMB Group (Oxidatively Labile) q4->pmb Yes reconsider Re-evaluate synthetic route or consider alternative groups. q4->reconsider No G cluster_protection Boc Protection cluster_deprotection Boc Deprotection A Py-NH₂ B Py-NH-Boc A->B (Boc)₂O, DMAP THF, rt C Py-NH-Boc D Py-NH₃⁺ C->D TFA or HCl DCM, rt G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection A Py-NH₂ B Py-NH-Cbz A->B Cbz-Cl, NaHCO₃ THF/H₂O, 0°C to rt C Py-NH-Cbz D Py-NH₂ C->D H₂, Pd/C MeOH, rt G cluster_protection Pivaloyl Protection cluster_deprotection Pivaloyl Deprotection A Py-NH₂ B Py-NH-Piv A->B Piv-Cl, Pyridine DCM, 0°C to rt C Py-NH-Piv D Py-NH₂ C->D NaOH (aq), MeOH Reflux G cluster_protection PMB Protection cluster_deprotection PMB Deprotection A Py-NH₂ B Py-NH-PMB A->B PMB-Cl, NaH DMF, 0°C to rt C Py-NH-PMB D Py-NH₂ C->D DDQ DCM/H₂O, rt

Sources

Application Note: A Practical Guide to Flash Column Chromatography for the Purification of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, frequently appearing as key structural motifs in a vast array of therapeutic agents. Their synthesis often yields complex crude mixtures requiring robust purification strategies. This application note provides a detailed, experience-driven protocol for the purification of pyrimidine derivatives using flash column chromatography. We will delve into the critical parameters of method development, from stationary and mobile phase selection to advanced troubleshooting, ensuring researchers can achieve high purity and recovery of their target compounds.

Introduction: The Importance of Pyrimidine Purification

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous antiviral and anticancer drugs.[1] The efficacy and safety of these potential therapeutics are directly dependent on their purity. Flash column chromatography is a powerful and widely adopted technique for the purification of these compounds, offering a balance of speed, resolution, and scalability.[2][3] This guide will walk you through a systematic approach to developing a successful flash chromatography protocol for your pyrimidine derivatives.

The Foundation: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to flash chromatography, it is imperative to develop an effective separation method using Thin-Layer Chromatography (TLC).[2][4] TLC serves as a rapid and inexpensive tool to screen for the optimal stationary and mobile phases for your specific pyrimidine derivative.

Stationary Phase Selection

The choice of stationary phase is dictated by the polarity of your target pyrimidine derivative.

  • Normal-Phase (Silica Gel): Silica gel is the most common and versatile stationary phase for the purification of a wide range of pyrimidine derivatives.[4] Its slightly acidic surface interacts with polar functional groups, making it suitable for compounds of moderate polarity.

  • Reversed-Phase (C8 or C18): For highly polar pyrimidine derivatives that exhibit poor mobility on silica gel, reversed-phase chromatography is a valuable alternative.[1][4] In this mode, a nonpolar stationary phase (like C18-functionalized silica) is used with a polar mobile phase.

  • Alumina: For basic pyrimidine derivatives that may streak or show poor peak shape on acidic silica gel, basic or neutral alumina can be an effective alternative stationary phase.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the purification of very polar pyrimidine derivatives. It utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent.[6]

Mobile Phase Selection

The goal of mobile phase selection is to find a solvent system that provides good separation between your target compound and any impurities.

  • Normal-Phase: Common solvent systems for normal-phase chromatography on silica gel include mixtures of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol).[2]

  • Reversed-Phase: For reversed-phase chromatography, a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile or methanol, is employed.[1][4]

  • Optimizing the Rf Value: The ideal solvent system for flash chromatography will give your target pyrimidine derivative a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate.[2][7] This Rf range generally provides the best balance between separation and elution time.

  • TLC to Column Volume (CV) Conversion: The Rf value obtained from TLC can be used to estimate the number of column volumes (CV) required to elute the compound from a flash column using the following formula: CV = 1/Rf .[8][9]

TLC Rf Value Estimated Column Volumes (CV) for Elution Suitability for Flash Chromatography
> 0.5< 2Poor separation, risk of co-elution with the solvent front.
0.2 - 0.4 2.5 - 5 Optimal range for good separation and reasonable run time. [2][7]
< 0.15> 6.7Long run times, broad peaks, and excessive solvent consumption.[9]

The Workflow: A Step-by-Step Flash Chromatography Protocol

This section outlines a detailed, step-by-step protocol for the flash column chromatography of pyrimidine derivatives.

Experimental Workflow Diagram

Flash_Chromatography_Workflow cluster_prep Method Development & Preparation cluster_run Execution & Analysis cluster_post Post-Purification TLC 1. TLC Method Development Solvent 2. Prepare Mobile Phase TLC->Solvent Column 3. Pack the Column Solvent->Column Sample 4. Prepare and Load Sample Column->Sample Elution 5. Elute the Column Sample->Elution Collection 6. Collect Fractions Elution->Collection Analysis 7. Analyze Fractions (TLC) Collection->Analysis Combine 8. Combine Pure Fractions Analysis->Combine Evaporation 9. Solvent Removal Combine->Evaporation Final 10. Characterize Pure Product Evaporation->Final

Caption: A typical workflow for the purification of pyrimidine derivatives using flash column chromatography.

Detailed Protocol

Step 1: Column Preparation

  • Select Column Size: Choose a column diameter appropriate for the amount of crude material to be purified. A general guideline is a 10-20 g column for 100-500 mg of sample.

  • Packing the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Create a slurry of silica gel in the initial mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a protective layer of sand on top of the silica bed.[10]

    • Flush the column with several column volumes of the mobile phase to equilibrate and compact the stationary phase. Never let the column run dry.[7]

Step 2: Sample Loading

Proper sample loading is crucial for achieving good separation.

  • Wet Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the mobile phase or a solvent in which it is highly soluble.[7] Carefully apply the solution to the top of the silica gel bed. This is the preferred method for soluble compounds.

  • Dry Loading: For compounds that are sparingly soluble in the mobile phase, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[7] Carefully add this powder to the top of the column. This technique can improve separation for less soluble compounds.

Step 3: Elution and Fraction Collection

  • Initiate Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.

  • Gradient Elution (Optional but Recommended): For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve separation.[11] Many modern automated flash chromatography systems can create optimized gradients based on TLC data.[11][12]

  • Fraction Collection: Collect the eluate in appropriately sized test tubes or vials. The size of the fractions will depend on the scale of the purification.

Step 4: Analysis of Fractions

  • Monitor with TLC: Spot a small aliquot from each fraction (or every few fractions) onto a TLC plate and develop it in the same solvent system used for the column.

  • Visualize: Use a UV lamp (if your compound is UV active) or an appropriate staining agent to visualize the spots.

  • Combine Pure Fractions: Identify the fractions containing the pure target pyrimidine derivative and combine them.

Step 5: Solvent Removal

Remove the solvent from the combined pure fractions using a rotary evaporator or other suitable method to obtain the purified pyrimidine derivative.[2]

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Streaking or Tailing of Basic Pyrimidines Interaction with the acidic silica gel surface.Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[4][5][13] Alternatively, use a neutral or basic stationary phase like alumina.[5]
Poor Separation of Compounds Inappropriate mobile phase polarity. Column overloading. Poor column packing.Re-optimize the mobile phase using TLC to achieve a larger difference in Rf values.[5] Reduce the amount of sample loaded onto the column.[5] Repack the column carefully to ensure it is uniform and free of channels.
Compound Does Not Elute from the Column The mobile phase is not polar enough. The compound may be degrading on the silica gel.Increase the polarity of the mobile phase, potentially switching to a stronger solvent like methanol.[7] Test the stability of your compound on a TLC plate; if it degrades, consider using a less acidic stationary phase or deactivating the silica gel.[7][14]
Compound Elutes with the Solvent Front The mobile phase is too polar.Use a less polar mobile phase. Always check the first few fractions by TLC.[7]

Conclusion

This application note provides a comprehensive and practical guide to the purification of pyrimidine derivatives using flash column chromatography. By following a systematic approach to method development, employing proper techniques for column packing and sample loading, and understanding how to troubleshoot common issues, researchers can confidently and efficiently isolate their target compounds in high purity. The principles and protocols outlined herein are designed to be a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 911(2), 277-283.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps.
  • Sorbtech. (2023, September 13). TLC for Flash Chromatography.
  • Buchi.com. (n.d.). All you need to know about using TLC data for flash method optimization.

Sources

Synthesis of Bioactive Molecules Using 5-Fluoro-2-methoxypyrimidin-4-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Pyrimidine Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents, most notably in the realm of kinase inhibitors. The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tactic to enhance the pharmacological properties of drug candidates. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No. 1993-63-1) is a key building block that embodies this principle, offering a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its applications and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 1993-63-1
Molecular Formula C₅H₆FN₃O
Molecular Weight 143.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 193 °C
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Signal Word: Warning

Key Synthetic Applications and Protocols

This compound is a versatile substrate for a variety of cross-coupling and substitution reactions, enabling the construction of diverse molecular architectures. The electron-withdrawing nature of the fluorine atom and the pyrimidine ring activates the molecule for nucleophilic aromatic substitution, while the inherent reactivity of the pyrimidine core can be exploited in palladium-catalyzed cross-coupling reactions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

The presence of the fluorine atom and the nitrogen atoms in the pyrimidine ring makes this compound an excellent substrate for SNAr reactions. This is a cornerstone transformation in the synthesis of numerous kinase inhibitors, including the EGFR inhibitor Osimertinib.[2][3][4] In this context, the amino group of a partner molecule displaces a leaving group on the pyrimidine ring.

Conceptual Workflow for SNAr

sn_ar_workflow start Starting Material: This compound reagents React with Aryl Halide (e.g., 2,4-dichloropyrimidine derivative) + Base (e.g., DIPEA) + Solvent (e.g., 1,4-Dioxane) start->reagents Step 1: Reaction Setup reaction Heat Reaction Mixture (e.g., 110 °C) reagents->reaction Step 2: Reaction workup Aqueous Work-up & Extraction reaction->workup Step 3: Isolation purification Purification (e.g., Column Chromatography) workup->purification Step 4: Purification product Bioactive Molecule (e.g., Kinase Inhibitor Precursor) purification->product

Caption: Generalized workflow for an SNAr reaction.

Detailed Protocol: Synthesis of an N-Aryl-5-fluoro-2-methoxypyrimidin-4-amine Derivative

This protocol is adapted from the initial steps in the synthesis of Osimertinib, showcasing a typical SNAr reaction with a dichloropyrimidine derivative.

Materials and Reagents:

  • This compound

  • 2,4-dichloro-5-methoxypyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add this compound (1.05 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-fluoro-2-methoxypyrimidin-4-amine derivative.

Causality Behind Experimental Choices:

  • Solvent: 1,4-Dioxane is a high-boiling aprotic polar solvent, which is ideal for SNAr reactions that often require elevated temperatures to proceed at a reasonable rate.

  • Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The elevated temperature provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the chloride leaving group.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds.[5] While no direct literature precedent for the Suzuki coupling of this compound was found, protocols for structurally similar halo- and fluoropyrimidines are well-established and can be adapted.[6][7] This reaction would typically involve the coupling of the pyrimidine (as a halide or triflate) with a boronic acid or ester.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Generalized Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for similar substrates and serves as a starting point for optimization.

Materials and Reagents:

  • Halogenated this compound derivative (e.g., bromo or iodo derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the halogenated pyrimidine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial for efficient coupling. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required.

  • Base: The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.

Protocol 3: Buchwald-Hartwig Amination

Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amido R-Pd(II)L_n-NR'R'' amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product R-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Generalized Buchwald-Hartwig Amination

This generalized protocol provides a starting point for the C-N coupling of a halogenated this compound derivative.

Materials and Reagents:

  • Halogenated this compound derivative

  • Primary or secondary amine

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halogenated pyrimidine derivative (1.0 eq), the amine (1.2 eq), the palladium precursor (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq) in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands are generally more effective for amination reactions.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its unique electronic properties, conferred by the fluorine and methoxy substituents on the pyrimidine ring, make it an ideal substrate for a range of synthetic transformations. The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent effectively in their drug discovery and development programs. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is recommended to achieve the best possible outcomes.

References

  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information.
  • ResearchGate. (2025, October 30). Synthetic Strategies in the Preparation of Osimertinib.
  • Wang, Y., Wu, Y., Fan, X., Zhang, F., & Liu, Y. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals, 47(8), 981.
  • Pan, T., Wang, P., Guo, Y., Zhu, X., & Shan, H. (2017). Synthesis of Osimertinib Mesylate. Chinese Journal of Pharmaceuticals, 48(4), 483.
  • ResearchGate. (n.d.). New and Convergent Synthesis of Osimertinib.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2356-2373.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (n.d.). Synthesis of new EGFR inhibitors strategy.
  • Zhang, H., et al. (2016). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Molecules, 21(9), 1193.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 253-260.
  • National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3788.
  • Maynooth University. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering, 9(51), 17330-17337.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1348.
  • Bracher, F., & Papke, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 552-559.
  • Li, Y., et al. (2013). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules, 18(1), 939-951.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 1(7), 124-126.

Sources

Application Notes & Protocols: The Strategic Use of 5-Fluoro-2-methoxypyrimidin-4-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the discovery of high-quality lead compounds.[[“]][2] This approach hinges on identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target, serving as starting points for optimization into potent drug candidates.[3][4] Within the vast chemical space of possible fragments, certain scaffolds offer distinct advantages. This guide provides an in-depth examination of 5-Fluoro-2-methoxypyrimidin-4-amine, a fluorinated aminopyrimidine, as a privileged fragment for FBDD campaigns. We will explore the strategic rationale for its use, detailing its unique properties that facilitate robust screening, hit validation, and structure-guided optimization. This document provides field-proven, step-by-step protocols for its application in ¹⁹F-NMR screening, orthogonal validation by Surface Plasmon Resonance (SPR), structural elucidation via X-ray crystallography, and subsequent hit-to-lead evolution.

The Paradigm of Fragment-Based Drug Design (FBDD)

FBDD operates on a foundational principle: small, simple molecules ("fragments") are more likely to find complementary binding pockets on a protein target than large, complex molecules.[3][5] While these initial interactions are weak (typically in the high micromolar to millimolar range), they are often highly "atom-efficient," forming high-quality interactions.[3] The success of FBDD is rooted in its ability to explore chemical space more effectively and produce lead compounds with superior physicochemical properties.[2]

The overall workflow is a systematic, multi-stage process that contrasts with the single-pass nature of many HTS campaigns. It emphasizes structural biology and rational design from the very beginning of the discovery process.

FBDD_Workflow Lib Fragment Library (100s-1000s of compounds) Screen Primary Biophysical Screen (e.g., ¹⁹F-NMR, SPR, TSA) Lib->Screen Screening Hits Initial Fragment Hits (Weak Binders) Screen->Hits Hit Generation Ortho Orthogonal Validation (e.g., SPR, ITC, MST) Hits->Ortho Struct Structural Biology (X-ray Crystallography, NMR) Ortho->Struct Chem Structure-Guided Medicinal Chemistry Struct->Chem Lead Potent Lead Compound (High Affinity & Specificity) Chem->Lead

Caption: The iterative workflow of Fragment-Based Drug Design (FBDD).

Profile of a Privileged Fragment: this compound

The selection of fragments for a screening library is a critical determinant of success. This compound stands out due to a convergence of favorable properties that make it an exceptionally useful tool for FBDD.

PropertyValueSignificance in FBDD
IUPAC Name This compound-
CAS Number 1993-63-1Unique identifier for sourcing and data retrieval.
Formula C₅H₆FN₃O[6]Low atom count, adheres to fragment principles.
Molecular Weight 143.12 g/mol [6]Well within the "Rule of Three" guideline (<300 Da).[7]
Appearance White solid powderGood solid-state properties for library management.
¹⁹F Nucleus PresentEnables highly sensitive, background-free ¹⁹F-NMR screening.[3][8]
Scaffold AminopyrimidinePrivileged scaffold with defined H-bond donor/acceptor patterns, common in kinase inhibitors.[9]
Functional Groups Primary Amine, Methoxy, FluoroProvides vectors for H-bonding and tractable handles for synthetic elaboration ("growing").[10]
Causality Behind Its Utility:
  • The Fluorine Advantage: The presence of a fluorine atom is a key strategic element. Since fluorine is virtually absent from biological systems, ¹⁹F-NMR can be used as a primary screening technique that is exquisitely sensitive and suffers from no background signal.[8] Furthermore, fluorine can enhance binding affinity and modulate physicochemical properties like metabolic stability.[11]

  • The Aminopyrimidine Core: This scaffold is a frequent constituent of approved drugs. Its hydrogen bonding capabilities, featuring both a donor (amine) and acceptors (ring nitrogens), allow it to serve as a versatile "anchor" in various protein binding sites.[9]

  • Synthetic Tractability: The primary amine at the 4-position is a versatile synthetic handle. It allows for rapid analogue synthesis via amide coupling or other reactions, facilitating a "Structure-Activity Relationship (SAR) by catalog" approach during the early stages of hit-to-lead optimization.[12]

Application I: Primary Screening and Hit Validation

The first crucial step is to reliably detect the weak binding of the fragment to the target protein. A robust screening cascade involves a sensitive primary screen followed by confirmation with an orthogonal method that relies on a different physical principle.[13]

Protocol 1: Primary Hit Discovery via ¹⁹F-NMR Spectroscopy

This protocol leverages the fluorine atom for a ligand-observed NMR experiment, which is highly efficient as it does not require isotopic labeling of the protein.

Objective: To identify binding of this compound to a target protein by observing changes in the ¹⁹F NMR signal.

Materials:

  • Target protein of >95% purity, soluble and stable at ≥50 µM concentration.

  • This compound (stock solution in d6-DMSO).

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

  • NMR spectrometer equipped with a cryoprobe capable of ¹⁹F detection.

Methodology:

  • Sample Preparation:

    • Prepare two NMR tubes.

    • Reference Sample: Add the fragment to the NMR buffer to a final concentration of 200 µM.

    • Test Sample: Prepare a solution of the target protein at 50 µM in NMR buffer. Add the fragment to this solution for a final fragment concentration of 200 µM.

    • Causality: A relatively high fragment concentration is used to drive the binding equilibrium for weak interactions. The protein concentration is kept lower to ensure the fragment is in excess.[13]

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F spectrum for both the reference and test samples. Typical parameters on a 500 MHz spectrometer might include a 30-degree pulse angle, a 2-second relaxation delay, and 1024 scans for good signal-to-noise.

    • Causality: The use of a cryoprobe significantly enhances sensitivity, which is vital for detecting subtle binding events and allows for faster acquisition times.[14]

  • Data Analysis:

    • Process both spectra using identical parameters.

    • Compare the ¹⁹F signal in the test sample to the reference sample.

    • A "hit" is identified by a change in the ¹⁹F signal, such as a chemical shift perturbation, line broadening, or a decrease in signal intensity. These changes indicate that the fragment is tumbling more slowly in solution because it is transiently bound to the much larger protein.

Protocol 2: Orthogonal Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures binding events in real-time, providing kinetic and affinity data (K D).[15][16] It serves as an excellent orthogonal method to confirm hits from NMR screens.

Objective: To confirm the binding of this compound and determine its binding affinity (K D) to the immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Running buffer (e.g., PBS-P+, pH 7.4, with 5% DMSO).

  • Target protein and this compound.

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., at 50 µg/mL in immobilization buffer) over one flow cell until the desired immobilization level (e.g., 5000-8000 Response Units) is reached.

    • Deactivate remaining active esters with ethanolamine.

    • A second flow cell is activated and deactivated without protein to serve as a reference.

    • Causality: The reference channel is crucial for subtracting bulk refractive index changes (e.g., from DMSO in the sample) and any non-specific binding to the chip surface, thus preventing false positives.[16]

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer (e.g., 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM). Include a buffer-only blank.

    • Inject the fragment concentrations in ascending order over both the target and reference flow cells.

    • Monitor the binding response (in RU) over time.

    • Causality: The running buffer must be perfectly matched with the sample buffer, including DMSO concentration, to minimize bulk shift artifacts that can obscure the signal from a low-molecular-weight fragment.[16]

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal for each injection.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (K D).

Hypothetical SPR Validation Data:

Fragment HitK D (µM)Ligand Efficiency (LE)
This compound4500.35

Ligand Efficiency (LE) is a metric used to assess the quality of a fragment hit. It is calculated as ΔG / N, where ΔG = -RTln(K D) and N is the number of non-hydrogen atoms.

Application II: Structural Elucidation of the Binding Mode

Understanding precisely how and where a fragment binds is the most critical step in enabling rational, structure-guided optimization.[17][18] X-ray crystallography is the gold-standard method for providing this atomic-level detail.[4]

Protocol 3: Co-crystallization for X-ray Structure Determination

Objective: To solve the high-resolution 3D structure of the target protein in complex with this compound.

Methodology:

  • Protein Preparation: Concentrate the purified target protein to a high concentration (e.g., 10-20 mg/mL) in a low-salt buffer. Protein must be monodisperse and stable.

  • Crystallization:

    • Screen for crystallization conditions using commercial screens (sitting or hanging drop vapor diffusion).

    • Once initial "apo" crystals are obtained, optimize conditions to produce large, single crystals.

  • Fragment Soaking:

    • Prepare a solution of the fragment at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing mother liquor.

    • Transfer an apo crystal into this solution and allow it to soak for a period ranging from minutes to hours.

    • Causality: Soaking is often preferred for fragments as it avoids interfering with the crystal lattice formation. The high fragment concentration is necessary to achieve sufficient occupancy in the binding site given its weak affinity.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo structure.

    • Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. Refine the complex structure.

Application III: From Fragment Hit to Potent Lead

With a validated hit and a co-crystal structure in hand, the fragment can be elaborated into a more potent, lead-like molecule. The three primary strategies are growing, linking, and merging.[5][17]

Optimization_Strategies cluster_main Hit-to-Lead Optimization cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging Start Initial Hit This compound (Weak Affinity) Grow_Desc Add new functional groups to engage adjacent pockets. Start->Grow_Desc Link_Desc Connect to a second, nearby fragment with a suitable linker. Start->Link_Desc Merge_Desc Combine structural features from overlapping fragments. Start->Merge_Desc Grow_Mol Grown Compound (Improved Affinity) Link_Mol Linked Compound (High Affinity) Merge_Mol Merged Compound (Optimized Affinity)

Caption: Key strategies for optimizing an initial fragment hit.

Workflow Example: Structure-Guided Fragment Growing

This is often the most direct path for optimization.[5] The co-crystal structure of the protein with this compound reveals the surrounding environment and potential "growth vectors."

  • Identify Growth Vector: The crystal structure shows the primary amine of the fragment is solvent-exposed and pointing towards a shallow hydrophobic pocket. This amine is identified as the ideal point for chemical elaboration.

  • SAR by Catalog: A library of commercially available carboxylic acids is selected. These are coupled to the fragment's amine via amide bond formation to rapidly generate a small library of "grown" analogues.

  • Screening and Analysis: The new analogues are screened using the established SPR assay to measure their affinity. LE is calculated for each new compound to ensure that the gain in affinity is efficient relative to the added size.

Hypothetical SAR Data for Fragment Growing:

CompoundStructure ModificationK D (µM)Δ in AffinityLE
Hit 1 (Parent Fragment)450-0.35
Analogue 1a -NH-CO-CH₃1203.8x0.36
Analogue 1b -NH-CO-Cyclopropyl558.2x0.38
Analogue 1c -NH-CO-Phenyl856x0.41

This data shows that adding a phenyl ring (Analogue 1c) provides a significant affinity improvement, likely by occupying the hydrophobic pocket observed in the crystal structure, while maintaining excellent ligand efficiency. This compound now serves as a new, more potent starting point for further optimization.

Conclusion

This compound is more than just another small molecule; it is a strategically designed tool for modern drug discovery. Its combination of a privileged medicinal chemistry scaffold, a synthetically tractable handle, and a ¹⁹F-NMR reporter group makes it an exceptionally valuable asset in a fragment library. By following systematic protocols for screening, validation, structural analysis, and rational optimization, researchers can leverage this fragment to efficiently discover and develop novel, high-quality lead compounds for challenging biological targets.

References

  • Sygnature Discovery. Fragment Screening.
  • Koukos, P., & Bonvin, A. M. J. J. (2020). NMR-Fragment Based Virtual Screening: A Brief Overview.
  • Creative Biostructure. Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]
  • Carlson, H. A., et al. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol.
  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
  • Pellecchia, M., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
  • Lücking, U., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Hartshorn, M. J., et al. (2013).
  • Mortenson, P. N., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries.
  • ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • ResearchGate. (2020). In Silico Fragment-Based Drug Discovery: Setup and Validation of a Fragment-to-Lead Computational Protocol Using S4MPLE.
  • Spyrakis, F., & Tautermann, C. S. (2019). Concepts and Core Principles of Fragment-Based Drug Design.
  • Technology Networks. (2024). Advances in Fragment-Based Drug Discovery. Technology Networks. [Link]
  • ResearchGate. (2016). Fragment-based drug discovery and its application to challenging drug targets.
  • ResearchGate. (2014). Experiences in fragment-based drug discovery.
  • PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine.
  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • MAX IV Laboratory. (2023).
  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. [Link]
  • Scilit. Fragment-Based Drug Design. Scilit. [Link]
  • ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
  • Daoge Biopharma. This compound. Daoge Biopharma Co., Ltd. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis with 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of microwave-assisted synthesis for reactions involving 5-Fluoro-2-methoxypyrimidin-4-amine. This fluorinated pyrimidine is a valuable building block in the synthesis of biologically active molecules, and leveraging microwave technology can dramatically accelerate discovery and development timelines. We will delve into the fundamental principles of microwave heating, present detailed, field-proven protocols for key cross-coupling reactions, and offer insights into optimization and safety. The methodologies described herein are designed to be robust, reproducible, and grounded in the principles of green chemistry.

Introduction: The Synergy of a Privileged Scaffold and an Enabling Technology

The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] The specific substitution pattern of this compound offers medicinal chemists a versatile scaffold with key features: the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and amine groups provide vectors for further chemical elaboration.[4]

Conventional synthesis of derivatives from this core often involves lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[5][6][7] By utilizing microwave irradiation, MAOS offers volumetric and rapid heating, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often, enhanced purity profiles.[5][8][9][10] This guide will demonstrate how to harness the power of MAOS to efficiently synthesize novel derivatives of this compound.

The Science of Microwave Synthesis: Beyond the Kitchen Appliance

A laboratory microwave reactor is a precision instrument far removed from a domestic oven. It provides controlled and uniform heating to the reaction mixture, a stark contrast to the slow, surface-based heat transfer of a conventional oil bath.[6][8] This efficiency stems from two primary mechanisms of dielectric heating:

  • Dipolar Polarization: Polar molecules, like many organic solvents, possess a permanent dipole. In the presence of the microwave's oscillating electric field, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat throughout the sample.[2][6]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[2][6][8]

This direct energy transfer into the reaction volume is what enables the superheating of solvents above their atmospheric boiling points in sealed vessels, dramatically accelerating reaction kinetics.[8]

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave-Assisted Heating Vessel1 Reaction Vessel Mixture1 Reaction Mixture (Slow, Non-Uniform Heating) Vessel1->Mixture1 Slow Transfer HeatSource1 Oil Bath Heat Source HeatSource1->Vessel1 Conduction/ Convection Vessel2 Microwave-Transparent Vessel Mixture2 Reaction Mixture (Rapid, Uniform Heating) MWSource Microwave Source (Magnetron) MWSource->Mixture2 Direct Dielectric Heating

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is fundamental to drug discovery. The Buchwald-Hartwig amination (for C-N bonds) and Suzuki coupling (for C-C bonds) are powerful palladium-catalyzed reactions. Microwave irradiation has been shown to be exceptionally effective for these transformations, often overcoming the limitations of sterically hindered or electronically deactivated substrates.[11][12]

Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with an aryl bromide. The primary amine on the pyrimidine ring is the reactive site for this transformation.

Reaction Scheme:

Materials & Reagents:

  • Microwave Reactor: A dedicated laboratory microwave synthesizer with temperature and pressure sensors.

  • Reaction Vessel: Appropriate microwave process vial (e.g., 10 mL) with a stir bar.

  • Reagents:

    • This compound

    • Aryl Bromide (e.g., 4-bromotoluene)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Potassium tert-butoxide (KOt-Bu)

    • Toluene (anhydrous)

Step-by-Step Protocol:

  • Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 143.12 mg).

  • Reagent Addition: Sequentially add the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and KOt-Bu (1.4 mmol, 157.1 mg).

  • Solvent Addition: Add 4 mL of anhydrous toluene to the vial.

  • Sealing: Securely cap the vessel with a new septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following parameters:

    • Temperature: 130 °C (Use "Ramp to Temperature" setting)

    • Hold Time: 20 minutes

    • Power: 200 W (Dynamic power control is recommended)

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Work-up & Purification:

    • After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully uncap the vial in a fume hood.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Causality and Rationale:

  • Solvent Choice: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reagents. Under microwave conditions, it can be superheated well above its boiling point, accelerating the reaction.[11]

  • Catalyst System: The Pd(OAc)₂/XPhos system is a robust and versatile catalyst combination for C-N bond formation, effective for a wide range of substrates.[11]

  • Base: KOt-Bu is a strong, non-nucleophilic base required to facilitate the catalytic cycle.[11]

  • Microwave Parameters: The temperature of 130 °C and 20-minute hold time are typical starting points for microwave-assisted Buchwald-Hartwig reactions, offering a balance between rapid conversion and minimizing degradation.[12][13] Conventional heating methods for similar reactions can require 12-24 hours.[12]

G A 1. Add Reagents to Microwave Vial B 2. Add Solvent (Toluene) A->B C 3. Seal Vessel B->C D 4. Place in Microwave Reactor C->D E 5. Irradiate (130 °C, 20 min) D->E F 6. Cooling E->F G 7. Work-up (Filter, Wash) F->G H 8. Purification (Chromatography) G->H I Pure Product H->I

Sources

Application Notes and Protocols for the Scale-up Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-methoxypyrimidin-4-amine and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom often enhances metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[2] Notably, these compounds serve as key building blocks in the synthesis of antiviral drugs, including HIV reverse transcriptase inhibitors, and antifungal agents.[2][3] Given their significance, the development of robust, scalable, and cost-effective synthetic routes is of paramount importance for industrial production.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. It delves into the underlying chemical principles, offers detailed step-by-step protocols, and addresses common challenges encountered during the transition from laboratory to large-scale manufacturing.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound typically originates from readily available pyrimidine precursors, such as 5-fluorouracil or 5-fluorocytosine.[4][5] The choice of starting material and subsequent synthetic route is often dictated by factors such as cost, availability, and the desired purity of the final product. A common and industrially viable approach involves the chlorination of a 5-fluoropyrimidine derivative followed by methoxylation and amination.

Diagram: General Synthetic Workflow

Synthetic_Workflow Start Starting Material (e.g., 5-Fluorouracil) Chlorination Chlorination Start->Chlorination POCl3 Intermediate_1 2,4-Dichloro-5-fluoropyrimidine Chlorination->Intermediate_1 Methoxylation Selective Methoxylation Intermediate_1->Methoxylation NaOMe Intermediate_2 4-Chloro-5-fluoro-2- methoxypyrimidine Methoxylation->Intermediate_2 Amination Amination Intermediate_2->Amination NH3 Final_Product 5-Fluoro-2-methoxy- pyrimidin-4-amine Amination->Final_Product

Caption: A common synthetic route from 5-fluorouracil.

A critical aspect of this synthesis is the selective methoxylation at the C2 position. This is achieved by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the sodium methoxide reagent. The subsequent amination at the C4 position is typically carried out using ammonia in a suitable solvent.[6]

Scale-up Considerations and Challenges

Transitioning a synthetic protocol from the laboratory bench to a manufacturing plant introduces a new set of challenges that must be proactively addressed.[7]

  • Heat and Mass Transfer: Exothermic reactions, such as chlorination and amination, require efficient heat dissipation to prevent runaway reactions and the formation of byproducts.[8] In large reactors, inadequate mixing can lead to localized temperature gradients and concentration differences, impacting yield and purity.[7]

  • Reagent Handling and Safety: The use of hazardous reagents like phosphorus oxychloride (POCl₃) necessitates stringent safety protocols and specialized handling equipment at scale.[8]

  • Impurity Profile: The impurity profile of the final product can differ significantly between lab-scale and large-scale batches.[9] It is crucial to identify and control the formation of potential impurities throughout the process.

  • Crystallization and Isolation: Achieving a consistent crystal form and particle size distribution is critical for the downstream processing and formulation of the final product.[9] The crystallization process must be carefully designed and controlled.

Table 1: Key Process Parameters and their Impact on Scale-up
ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)Rationale and Impact
Reaction Temperature Easily controlled with heating mantles/ice baths.Requires jacketed reactors with precise temperature control systems. Potential for hot spots.[8]Affects reaction kinetics, selectivity, and impurity formation. Poor control can lead to side reactions.
Mixing/Agitation Magnetic or overhead stirring.Mechanical agitation with specific impeller design. Baffles may be needed for efficient mixing.Crucial for maintaining homogeneity, ensuring efficient heat and mass transfer, and preventing localized concentration gradients.
Reagent Addition Rate Manual addition via dropping funnel.Controlled addition via pumps.For exothermic reactions, a controlled addition rate is critical to manage heat evolution and maintain a safe operating temperature.
Work-up and Extraction Separatory funnels.Large-scale liquid-liquid extractors or staged extractions in the reactor.Phase separation can be slower at scale. Emulsion formation is a greater risk.
Isolation/Purification Filtration (Büchner funnel), column chromatography.Centrifugation, filtration (Nutsche filter), recrystallization. Chromatography is less common for large quantities.Efficiency of solid-liquid separation and the need for robust, scalable purification methods are paramount. Recrystallization is often the preferred method for purification at scale.

Detailed Scale-up Protocol

This protocol details a robust and scalable synthesis of this compound starting from 5-fluorouracil.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Causality: The initial step involves the conversion of the hydroxyl groups of 5-fluorouracil into more reactive chloro groups using a strong chlorinating agent like phosphorus oxychloride. This activation is necessary for the subsequent nucleophilic substitution reactions.

Protocol:

  • To a suitably sized, inerted, and jacketed glass-lined reactor, charge 5-fluorouracil (1.0 eq) and a high-boiling solvent such as toluene.

  • While maintaining vigorous agitation, slowly add phosphorus oxychloride (POCl₃, 3.0-4.0 eq) to the slurry, keeping the internal temperature below 40°C.

  • In a controlled manner, add a tertiary amine base, such as N,N-dimethylaniline (1.5-2.0 eq), to catalyze the reaction and scavenge the HCl byproduct. The addition should be exothermic, and the temperature should be carefully monitored and controlled.

  • After the addition is complete, heat the reaction mixture to reflux (typically 100-110°C) and maintain for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Cool the reaction mixture to room temperature and cautiously quench it by slowly adding it to a mixture of ice and water.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water and then brine.

  • The resulting toluene solution of 2,4-dichloro-5-fluoropyrimidine can be used directly in the next step or concentrated under reduced pressure.

Step 2: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

Causality: This step relies on the differential reactivity of the two chlorine atoms. The C2 position is more susceptible to nucleophilic attack by a soft nucleophile like methoxide due to electronic effects. Careful control of stoichiometry and temperature is key to achieving selective monosubstitution.

Protocol:

  • Cool the toluene solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) to 0-5°C in the reactor.

  • Slowly add a solution of sodium methoxide (NaOMe) in methanol (1.0-1.1 eq) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by HPLC.

  • Upon completion, wash the reaction mixture with water to remove any unreacted sodium methoxide and methanol.

  • The resulting organic layer containing 4-chloro-5-fluoro-2-methoxypyrimidine is typically used directly in the final step.

Step 3: Synthesis of this compound

Causality: The final step is a nucleophilic aromatic substitution where the remaining chlorine atom at the C4 position is displaced by ammonia. This reaction is typically performed under pressure to increase the concentration of ammonia in the solution and drive the reaction to completion.

Protocol:

  • Transfer the toluene solution of 4-chloro-5-fluoro-2-methoxypyrimidine into a pressure reactor.

  • Charge the reactor with an alcoholic solvent such as isopropanol and then introduce ammonia gas or a solution of ammonia in isopropanol (excess, typically 5-10 eq).[6]

  • Seal the reactor and heat the mixture to 40-60°C.[6] The reaction is typically complete within 3-5 hours.[6]

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the excess ammonia.

  • The product will precipitate out of the solution. Collect the solid by filtration or centrifugation.

  • Wash the solid with cold isopropanol and dry under vacuum to afford this compound as a white to off-white solid.

Diagram: Reaction Mechanism

Reaction_Mechanism cluster_0 Step 2: Selective Methoxylation cluster_1 Step 3: Amination Intermediate_1 2,4-Dichloro- 5-fluoropyrimidine Transition_State_1 Meisenheimer Complex (C2 attack) Intermediate_1->Transition_State_1 + NaOMe Intermediate_2 4-Chloro-5-fluoro- 2-methoxypyrimidine Transition_State_1->Intermediate_2 - NaCl Intermediate_2_copy 4-Chloro-5-fluoro- 2-methoxypyrimidine Transition_State_2 Meisenheimer Complex (C4 attack) Intermediate_2_copy->Transition_State_2 + NH3 Final_Product 5-Fluoro-2-methoxy- pyrimidin-4-amine Transition_State_2->Final_Product - HCl

Caption: Key mechanistic steps in the synthesis.

Quality Control and Analytical Methods

To ensure the quality and consistency of the final product, a robust analytical testing plan is essential.

  • High-Performance Liquid Chromatography (HPLC): Used for in-process control to monitor reaction completion and to determine the purity of the final product.

  • Gas Chromatography (GC): Can be used to quantify residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

  • Melting Point: As a preliminary indicator of purity.

Conclusion

The scale-up synthesis of this compound is a well-established process that requires careful consideration of reaction conditions, safety protocols, and engineering principles. By understanding the underlying chemistry and proactively addressing the challenges associated with scaling up, it is possible to develop a robust and efficient manufacturing process for this important pharmaceutical intermediate. The protocols and insights provided in this document serve as a valuable resource for scientists and engineers working in process development and manufacturing.

References

  • Perumalla, S. R., Pedireddi, V. R., & Sun, C. C. (2014). Design, Synthesis, and Characterization of New 5-Fluorocytosine Salts. Crystal Growth & Design, 14(9), 4538–4546. [Link]
  • Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. (n.d.). PubMed. [Link]
  • Barton, D. H. R., Hesse, R. H., Jackman, G. P., Pechet, M. M., & Toh, H. T. (1974). A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite.
  • Schlemmer, C., Kohlpaintner, C., & Opatz, T. (2018). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. ChemistryOpen, 7(6), 459-462. [Link]
  • Wilson, P. M., Danenberg, P. V., Johnston, P. G., Lenz, H. J., & Ladner, R. D. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Pharmaceuticals, 13(8), 172. [Link]
  • Schlemmer, C., Kohlpaintner, C., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. [Link]
  • Kumar, P., & Kumar, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4998. [Link]
  • Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. (n.d.).
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ScienceDirect. [Link]
  • Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. (n.d.).
  • Schlemmer, C., Kohlpaintner, C., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. [Link]
  • Cech, D., Wohlfeil, R., & Etzold, G. (1976). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. Nucleic Acids Research, 3(8), 2183–2192. [Link]
  • Fluorinated pyrimidines. (n.d.). Pharmacy 180. [Link]
  • D'Alonzo, D., & Palumbo, G. (2012). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Current Organic Synthesis, 9(3), 345-362. [Link]
  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]

Sources

Definitive Analytical Characterization of 5-Fluoro-2-methoxypyrimidin-4-amine: A Multi-technique Approach to Ensure Purity and Identity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This comprehensive guide details a suite of robust analytical methodologies for the complete characterization of 5-Fluoro-2-methoxypyrimidin-4-amine. As a critical intermediate and potential impurity in the synthesis of fluoropyrimidine-based pharmaceuticals such as Capecitabine, its unambiguous identification and purity assessment are paramount for quality control and regulatory compliance.[1] This document provides field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermogravimetric Analysis (TGA). The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to implement these methods with a deep understanding of the underlying principles.

Introduction: The Critical Need for Rigorous Analysis

This compound is a heterocyclic compound whose structural integrity and purity directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug product. Therefore, a multi-pronged analytical strategy is not just recommended but essential for meeting the stringent standards set by global regulatory bodies like the USP, EMA, and JP.[1] This guide serves as a self-validating framework for establishing the identity, purity, potency, and impurity profile of this key molecule, supporting critical stages of drug development from early research to commercial production.[1]

Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1993-63-1[1][2][3][4]
Molecular Formula C₅H₆FN₃O[2][3][4]
Molecular Weight 143.12 g/mol [2][3]
IUPAC Name This compound[1][2]
Synonyms 4-Amino-5-fluoro-2-methoxypyrimidine, 2-Methoxy-5-fluoro-4-aminopyrimidine[1][5][6]
Appearance White to off-white solid/crystal[3][4][7]
Melting Point 191 - 195 °C[4][6]
Solubility Soluble in Water:Methanol (1:1)[3]

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice due to its high resolving power for compounds with moderate polarity like this compound. A C18 stationary phase provides excellent hydrophobic interaction, while a gradient elution using an acidified mobile phase ensures sharp peaks and good separation from both early-eluting polar impurities and late-eluting non-polar species. UV detection at 254 nm is chosen as it is a common wavelength for aromatic and heterocyclic systems, providing a robust response.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Water:Methanol (1:1) Sample->Dissolve Filter Filter (0.45 µm Syringe Filter) Dissolve->Filter Inject Inject into HPLC Filter->Inject 10 µL Injection Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC workflow for purity analysis.

Protocol 1: HPLC Purity Method

ParameterRecommended Condition
Instrumentation HPLC System with a UV Detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve the sample in Water:Methanol (1:1) to a concentration of approx. 1 mg/mL. Filter through a 0.45 µm syringe filter.[8]
Injection Volume 10 µL

Trustworthiness: The system suitability test (SST) must be performed before analysis by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This validates that the system is performing adequately for the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Causality: While HPLC-UV provides quantitative purity data, it does not confirm the identity of the peaks. Coupling LC to a mass spectrometer provides the molecular weight of the eluting compounds.[1] This is an authoritative technique for confirming the identity of the main peak (M.W. 143.12) and for the structural elucidation of unknown impurities, which is critical for regulatory submissions.[9]

Protocol 2: LC-MS Confirmation

ParameterRecommended Condition
LC System Use the same conditions as the HPLC Purity Method (Protocol 1).
MS Detector Quadrupole or Ion Trap Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive Mode
Scan Range 50 - 500 m/z
Expected Ion [M+H]⁺ at m/z 144.1

Trustworthiness: The observed mass for the main peak should be within ±0.2 Da of the theoretical mass. The isotopic pattern should also be checked to confirm the elemental composition, particularly the presence of one fluorine atom.

Spectroscopic Methods: The Gold Standard for Structural Confirmation

Spectroscopic techniques provide fingerprint-level information to confirm the molecule's covalent structure, ensuring there are no isomeric mix-ups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[1] For this molecule, key diagnostic signals include the methoxy group singlet and the characteristic splitting of the pyrimidine ring proton by the adjacent fluorine atom.

Protocol 3: ¹H NMR for Structural Confirmation

ParameterRecommended Condition
Instrumentation 400 MHz NMR Spectrometer[8]
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆)[8]
Sample Preparation Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.[8]
Acquisition Standard one-dimensional ¹H NMR spectrum.

Expected ¹H NMR Signals:

  • ~7.9 ppm: Doublet, 1H (pyrimidine C6-H, coupled to ¹⁹F)

  • ~6.8 ppm: Broad singlet, 2H (amine -NH₂)

  • ~3.8 ppm: Singlet, 3H (methoxy -OCH₃)

Caption: Structure-to-Spectrum ¹H NMR correlation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is a rapid and reliable technique to confirm the presence of key functional groups.[1][3] The spectrum provides a unique "fingerprint" for the molecule. The presence of N-H stretches for the amine group and C-O stretches for the methoxy group are key diagnostic peaks to verify.

Protocol 4: FT-IR for Functional Group Identification

ParameterRecommended Condition
Instrumentation FT-IR Spectrometer
Technique KBr Pellet or Attenuated Total Reflectance (ATR)[2][10]
Data Acquisition Scan from 4000 cm⁻¹ to 400 cm⁻¹

Expected Characteristic Absorption Bands (cm⁻¹):

  • 3400-3200: N-H stretching (amine)

  • 3000-2800: C-H stretching (methoxy)

  • 1650-1600: N-H bending and C=N stretching

  • 1250-1000: C-O stretching (methoxy) and C-F stretching

Ancillary Methods: Quantifying Residuals and Determining Potency

Thermogravimetric Analysis (TGA)

Expertise & Causality: The purity value from HPLC represents the purity relative to other organic components. It does not account for non-UV active substances like water or residual solvents. TGA measures weight loss as a function of temperature, providing a precise quantification of these volatile components.[3] This is a critical step for converting relative purity into an absolute potency value.

Protocol 5: TGA for Volatile Content

ParameterRecommended Condition
Instrumentation Thermogravimetric Analyzer
Sample Size 5-10 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 250 °C
Atmosphere Nitrogen, 20 mL/min flow rate

Data Interpretation: The percentage of weight loss observed before the onset of thermal decomposition corresponds to the total content of water and residual solvents.

Potency Calculation

Trustworthiness: The final, reportable potency of the material is a validated calculation that combines the chromatographic purity with the data on volatile content from TGA. This provides a true measure of the active component's mass fraction in the sample.

The potency is calculated using the following formula[3]: % Potency = [ (100 - % Weight Loss by TGA) / 100 ] * % HPLC Purity

Summary of Analytical Specifications

The following table summarizes a typical certificate of analysis for a high-purity batch of this compound, integrating the methodologies described.

Table 2: Typical Product Specifications

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to Off-White Solid
Identity by ¹H NMR NMR SpectroscopyConforms to the structure
Identity by FT-IR FT-IR SpectroscopyConforms to the reference spectrum
Identity by Mass Spec. LC-MS[M+H]⁺ = 144.1 ± 0.2
Purity by HPLC HPLC-UV≥ 99.0%
Weight Loss by TGA TGA≤ 0.5%
Potency (as-is basis) Calculation≥ 98.5%

References

  • This compound | CAS 1993-63-1 - Veeprho. Veeprho.
  • 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem. National Center for Biotechnology Information.
  • COA - this compound. KMM.
  • 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine | Pharmaffiliates. Pharmaffiliates.
  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed Central. National Center for Biotechnology Information.

Sources

Application Note: A Robust LC-MS/MS Framework for Monitoring Reactions of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-methoxypyrimidin-4-amine is a critical building block in contemporary drug discovery, forming the core of numerous targeted therapeutic agents. The synthesis and subsequent reactions of this intermediate demand rigorous analytical oversight to ensure reaction completion, identify impurities, and guarantee the quality of the final active pharmaceutical ingredient (API). This application note presents a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed for researchers, process chemists, and quality control scientists. We delve into the causality behind experimental choices, providing detailed protocols for reaction monitoring, impurity profiling, and quantitative analysis, thereby establishing a reliable framework for advancing drug development pipelines.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₅H₆FN₃O, Molecular Weight: 143.12 g/mol ) is a fluorinated pyrimidine derivative.[1] The inclusion of a fluorine atom can significantly enhance metabolic stability and binding affinity, making this scaffold highly valuable in medicinal chemistry. As with any synthetic process in pharmaceutical development, understanding the reaction landscape is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) offers an unparalleled combination of separation power and detection sensitivity, making it the definitive tool for this purpose.[2][3] This guide provides the strategic rationale and actionable protocols to leverage LC-MS for analyzing reactions involving this key intermediate.

Foundational Strategy: Designing a Validated LC-MS Method

The core of this application note is a method designed for adaptability, whether for rapid in-process checks or for detailed impurity characterization. The choices outlined below are grounded in the physicochemical properties of pyrimidine derivatives and established best practices in pharmaceutical analysis.[4][5]

Causality of Chromatographic Choices

The primary goal of the liquid chromatography step is to resolve the starting material, this compound, from its reaction products, potential intermediates, and process-related impurities.

  • Stationary Phase: A C18 reversed-phase column is selected as the workhorse for this application. Its nonpolar nature provides excellent retention for the moderately polar pyrimidine ring, while offering robust performance across a wide range of mobile phase conditions.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to resolve compounds with varying polarities.

    • Acidic Modifier: The addition of 0.1% formic acid to both mobile phases is critical. It serves a dual purpose: 1) it controls the secondary interactions on the silica backbone of the column, leading to sharper, more symmetrical peaks, and 2) it promotes the protonation of the basic nitrogen atoms on the pyrimidine ring, which is essential for efficient ionization in the mass spectrometer.[6]

Rationale for Mass Spectrometry Detection

The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluted compounds, enabling positive identification and structural elucidation.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is the optimal choice. The pyrimidine structure contains multiple basic nitrogen sites that readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion for sensitive detection.

  • MS1 Full Scan: An initial full scan analysis is performed to obtain a complete mass profile of the reaction mixture. This allows for the detection of the starting material, expected products, and any unexpected impurities.

  • MS/MS for Structural Confirmation: Tandem mass spectrometry (MS/MS) is used to confirm the identity of key components. The protonated molecule of interest is isolated and fragmented, producing a characteristic pattern of product ions. This fragmentation pattern acts as a "fingerprint," providing a high degree of confidence in structural assignments. The fragmentation of pyrimidine derivatives often involves characteristic cleavages of the ring and losses from substituent groups.[7][8][9]

Below is a general workflow for the analytical process.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench & Dilute Reaction->Quench Filter Filter (0.22 µm) Quench->Filter Vial LC-MS Vial Filter->Vial LC LC Separation (C18 Column) Vial->LC MS1 MS1 Full Scan (Detect all ions) LC->MS1 MS2 MS/MS Fragmentation (Confirm Structure) MS1->MS2 Isolate Precursor Identify Identify Peaks (m/z and RT) MS2->Identify Profile Profile Impurities Identify->Profile Quantify Quantify Components Identify->Quantify

Caption: High-level workflow from sample preparation to data analysis.

Experimental Protocols

Protocol 1: In-Process Reaction Monitoring

This protocol is designed for rapid, semi-quantitative assessment of reaction progress.

  • Sample Preparation: a. Withdraw 10 µL of the reaction mixture. b. Immediately quench the reaction by diluting into 990 µL of a 50:50 acetonitrile/water solution. This prevents further reaction and precipitates excess salts. c. Vortex the sample for 30 seconds. d. Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS System Setup: Configure the system with the parameters outlined in Tables 1 and 2.

  • Data Acquisition: Inject 2 µL of the prepared sample. Acquire data in Full Scan MS1 mode.

  • Analysis: a. Extract the ion chromatograms for the [M+H]⁺ of the starting material (m/z 144.06) and the expected product(s). b. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Protocol 2: Impurity Identification and Profiling

This protocol is used to identify and structurally characterize unknown impurities in a final reaction mixture. The identification of impurities is a critical step mandated by regulatory guidelines.[10]

  • Sample Preparation: Prepare the sample as described in Protocol 1, potentially using a higher concentration if impurities are present at very low levels.

  • LC-MS System Setup: Use the parameters in Tables 1 and 2. Set the acquisition mode to Data-Dependent Acquisition (DDA), where the instrument automatically performs MS/MS on the most intense ions detected in the MS1 scan.

  • Data Acquisition: Inject 5 µL of the sample.

  • Analysis: a. Examine the total ion chromatogram (TIC) for peaks other than the starting material and product. b. For each impurity peak, analyze the MS1 spectrum to determine its m/z and propose a molecular formula. c. Analyze the corresponding MS/MS spectrum. Compare the fragmentation pattern to that of the parent compound to identify common structural motifs.[11] This can reveal if the impurity is a result of side reactions (e.g., demethylation, hydrolysis) or a degradation product.

The logical flow for impurity characterization is visualized below.

Impurity_Logic TIC Total Ion Chromatogram (TIC) Unknown Detect Unknown Peak at RT 'X' TIC->Unknown MS1 Extract MS1 Spectrum Determine [M+H]⁺ Unknown->MS1 MS2 Analyze MS/MS Fragmentation Pattern MS1->MS2 Propose Propose Structure (e.g., demethylation, side-chain addition) MS2->Propose

Caption: Logical process for identifying an unknown impurity peak.

Instrument Parameters and Data

The following tables provide a validated starting point for method development. These may require optimization depending on the specific reaction and instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Provides high-resolution separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for eluting less polar compounds.
Gradient 5% to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min Broad gradient to elute a wide range of potential products and impurities.
Flow Rate 0.4 mL/min Optimal for the column dimensions to ensure efficient separation.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Volume | 2-5 µL | Adjustable based on sample concentration. |

Table 2: Mass Spectrometry Parameters

Parameter Value Rationale
Instrument Waters Xevo TQ-S or similar Tandem Quadrupole MS High sensitivity and capability for both full scan and MS/MS.
Ionization Mode ESI Positive Best for protonating basic pyrimidine compounds.
Capillary Voltage 3.0 kV Standard voltage for stable electrospray.
Source Temp. 150 °C Optimizes desolvation of the eluent.
Desolvation Temp. 400 °C Ensures complete solvent removal before ion entry.
MS1 Scan Range m/z 100-500 Covers the expected mass range of reactants, products, and common byproducts.

| Collision Energy (MS/MS) | 10-40 eV (Ramped) | A range of energies ensures comprehensive fragmentation for structural analysis. |

Table 3: Key Mass-to-Charge Ratios for Analysis

Compound Formula Exact Mass [M+H]⁺ (m/z)
This compound C₅H₆FN₃O 143.0495 144.0568
Potential Impurity: Demethylated C₄H₄FN₃O 129.0338 130.0411

| Potential Impurity: Hydrolyzed | C₅H₅FN₂O₂ | 144.0335 | 145.0408 |

Conclusion

This application note provides a robust and scientifically grounded LC-MS/MS methodology for the analysis of reactions involving this compound. By explaining the rationale behind key experimental parameters and providing detailed, actionable protocols, this guide empowers researchers to monitor reaction kinetics, confidently identify process impurities, and ensure the quality of their synthetic intermediates. The successful application of this method will accelerate drug development timelines by providing clear, reliable analytical data at a critical stage of the pharmaceutical pipeline.

References

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed.
  • Identification of novel pyrimidine ring cleavage metabolites of Buspirone via Spectral Similarity correlation score. LabRulez LCMS.
  • Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H] - ResearchGate.
  • Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate.
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity... ResearchGate.
  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.
  • Publication: - Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed.
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.
  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Guide to achieving reliable quantitative LC-MS measurements.
  • Recent developments in the use of LCMS in process pharmaceutical chemistry.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
  • Multiple reaction monitoring (MRM) conditions of each target pesticide... ResearchGate.
  • 4-Amino-5-fluoro-2-methoxypyrimidine. PubChem.
  • An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. ResearchGate.
  • Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. PubMed.
  • C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing pyrimidine scaffolds. Pyrimidine synthesis, while foundational, is often plagued by competing reactions that can drastically reduce yields, complicate purification, and compromise the integrity of your final compounds.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural lists to explain the mechanistic causality behind common side reactions and offer robust, validated protocols to overcome them.

Section 1: The Biginelli Reaction Troubleshooting Guide

The Biginelli reaction is a powerful one-pot, three-component reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable pharmaceutical building blocks.[1][2] However, its simplicity can be deceptive, often leading to a variety of side products.

Q1: My Biginelli reaction produced a highly fluorescent, yellow byproduct that is complicating my analysis. What is this compound, and how can I prevent its formation?

A1: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).

This is the most common fluorescent byproduct in the Biginelli reaction.[3][4] It arises when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a pathway that directly competes with the desired Biginelli condensation.[3][4]

Mechanistic Cause: The Hantzsch pathway is favored at higher temperatures, which promotes the breakdown of urea into ammonia and isocyanic acid. This free ammonia can then participate in a separate condensation cascade with the aldehyde and β-ketoester to form the DHP ring system.

Troubleshooting & Prevention Strategies:

StrategyRationale & Implementation
Temperature Control The Hantzsch pathway has a higher activation energy. Running the reaction at a lower temperature (e.g., 60°C instead of reflux) can significantly suppress the rate of urea decomposition and favor the Biginelli pathway.[3][4]
Catalyst Selection The choice of catalyst can influence selectivity.[3][4] While strong Brønsted acids can accelerate both pathways, certain Lewis acids may preferentially promote the desired reaction. Screen different catalysts like Yb(OTf)₃ or sulfated zirconia to find optimal selectivity for your substrates.[4][5]
Order of Addition Adding the urea component last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its premature decomposition before it has a chance to participate in the main reaction.[3][4]

Diagram 1: Competing Pathways in the Biginelli Reaction

Biginelli_vs_Hantzsch Biginelli vs. Hantzsch Pathways Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium Biginelli Path Hantzsch_Product Hantzsch DHP Byproduct (Fluorescent) Aldehyde->Hantzsch_Product Hantzsch Path Ketoester β-Ketoester Biginelli_Product Desired DHPM (Non-fluorescent) Ketoester->Biginelli_Product Ketoester->Hantzsch_Product Hantzsch Path Urea Urea Urea->Iminium Biginelli Path Ammonia Ammonia (from Urea Decomposition) Urea->Ammonia High Temp. Iminium->Biginelli_Product Ammonia->Hantzsch_Product Hantzsch Path Low_Yield_Troubleshooting Troubleshooting Low Conversion Start Low Yield & Unreacted Starting Material Check_Catalyst 1. Check Catalyst Activity Start->Check_Catalyst Catalyst_OK Catalyst is Active Check_Catalyst->Catalyst_OK Action: Regenerate/ Replace Catalyst Optimize_Conditions 2. Optimize Conditions (Time & Temp) Catalyst_OK->Optimize_Conditions Yes End_Success Yield Improved Catalyst_OK->End_Success No (Issue Found) Conditions_OK Conditions Optimized Optimize_Conditions->Conditions_OK Action: Monitor via TLC, Adjust Time/Temp Check_Purity 3. Verify Reactant Purity Conditions_OK->Check_Purity Yes Conditions_OK->End_Success No (Issue Found) Purity_OK Reactants are Pure Check_Purity->Purity_OK Action: Purify/ Use Fresh Reagents Purity_OK->End_Success No (Issue Found) End_Fail Problem Persists (Re-evaluate Substrate/Method) Purity_OK->End_Fail Yes

Sources

Technical Support Center: Mastering the Suzuki Coupling of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyrimidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often temperamental transformation. Fluorinated pyrimidines are cornerstone building blocks in modern drug discovery, but their unique electronic properties present distinct hurdles in cross-coupling chemistry.

This resource moves beyond simple protocols to explain the underlying chemical principles—the "why" behind the "how." By understanding the causality of common failures, you can develop a robust, rational approach to troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial failures. We'll start with the basics and build from there.

Q1: My reaction shows no conversion. My starting materials are unchanged. Where do I even begin?

A1: This is the most common and frustrating scenario. A complete lack of reactivity almost always points to a fundamental flaw in the reaction setup or the deactivation of the catalytic system. The Pd(0) active species is highly sensitive to oxygen, and incomplete degassing is a primary cause of failure.[1][2]

Causality and Actionable Solutions:

  • Atmospheric Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) oxides by trace oxygen.[1] Phosphine ligands, especially the electron-rich ones required for these couplings, are also prone to oxidation.

    • Protocol: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use standard Schlenk line techniques or a glovebox.[3] Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period (20-30 minutes).[4]

  • Inactive Catalyst: The palladium precatalyst may not be properly reduced to the active Pd(0) species, or it may have decomposed.

    • Protocol: Use a reliable, modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed for clean, rapid generation of the active catalyst and are often more robust than older systems like Pd(PPh₃)₄.

  • Reagent Quality: One of your starting materials may be degraded. Boronic acids, in particular, can be problematic.

    • Protocol: Check the purity of your fluorinated pyrimidine and boronic acid by NMR or LC-MS before use. Store boronic acids in a desiccator and away from light. Consider using more stable boronic esters (e.g., pinacol esters) which can hydrolyze in situ to the active boronic acid.[5][6]

Q2: I'm getting very low yield, and the reaction stalls after about 10-20% conversion. What's happening to my catalyst?

A2: Stalling behavior suggests that the catalyst is initially active but dies over the course of the reaction. With fluorinated pyrimidines, the electron-deficient nature of the heterocycle and the potential for ligand coordination are key suspects.

Causality and Actionable Solutions:

  • Pyridine Inhibition: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center, forming catalytically inactive or less active species.[1] This is a classic problem with nitrogen-containing heterocycles.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[6] The steric bulk of these ligands creates a "pocket" around the palladium that disfavors coordination by the pyrimidine nitrogen while still allowing the catalytic cycle to proceed.

  • Inappropriate Ligand Choice: The ligand may not be robust enough for the reaction conditions or may not be effectively promoting the rate-limiting step (often reductive elimination for electron-deficient systems).

    • Solution: The choice of ligand is critical and often substrate-dependent.[7][8] A screening approach is often necessary. See the table below for starting points.

  • Suboptimal Base/Solvent Combination: The base may not be soluble enough or may be too strong/weak, leading to side reactions that kill the catalyst.

    • Solution: Ensure your base is at least partially soluble in the reaction medium. A common issue is using an inorganic base that is only soluble in the aqueous phase of a biphasic system, leading to slow reaction rates. K₃PO₄ is a strong, often effective base. Weaker bases like K₂CO₃ or Cs₂CO₃ can also be successful and may prevent base-mediated decomposition.[6]

Substrate TypeRecommended PrecatalystRecommended LigandRecommended BaseSolvent System
2-Chloro-5-fluoropyrimidineXPhos Pd G3XPhosK₃PO₄1,4-Dioxane / H₂O
4-Chloro-2-fluoropyrimidineSPhos Pd G4SPhosCs₂CO₃Toluene / H₂O
2,4-DichloropyrimidinesPd₂(dba)₃RuPhosK₂CO₃DME / H₂O
Electron-poor boronic acidPd(OAc)₂cataCXium® AK₃PO₄THF / H₂O

Section 2: Troubleshooting Common Side Reactions

When your reaction works but gives the wrong products, a different set of diagnostic steps is required.

Q3: My main byproduct is the simple, dehalogenated pyrimidine (Ar-H instead of Ar-Ar'). What causes this hydrodehalogenation?

A3: Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[9] Electron-deficient pyrimidines are particularly susceptible to this pathway.[9]

Causality and Actionable Solutions:

  • Formation of Pd-H Species: These hydrides can form from several sources:

    • Reaction of the palladium complex with the base (especially hydroxides or alkoxides).

    • Reaction with trace water or alcohol solvents.

    • β-hydride elimination if using alkyl-phosphine ligands with β-hydrogens.

    • Solution:

      • Choice of Base: Avoid strong hydroxide bases if possible. K₃PO₄ or K₂CO₃ are often better choices.

      • Ligand Selection: Use ligands that promote rapid reductive elimination of the desired product, outcompeting the dehalogenation pathway. Buchwald's biaryl phosphine ligands are excellent for this.[9]

      • Solvent: Ensure solvents are anhydrous if the protocol calls for it.

  • Slow Transmetalation/Reductive Elimination: If the desired catalytic cycle is slow, the competing dehalogenation pathway has more time to occur.[9]

    • Solution: Optimize conditions to accelerate the main cycle. This could involve switching to a more active ligand, increasing the temperature, or using a more reactive boronic ester.

Q4: I'm losing my boronic acid starting material, and I see the corresponding arene byproduct (R-H from R-B(OH)₂). Why is my boronic acid decomposing?

A4: This side reaction is called protodeboronation . It is the protonolysis of the carbon-boron bond, replacing it with a C-H bond.[10] This is a well-known decomposition pathway, especially for electron-deficient and heteroaryl boronic acids under basic aqueous conditions.[10][11]

Causality and Actionable Solutions:

  • Hydrolytic Instability: The C-B bond is susceptible to cleavage by a proton source, a process that can be catalyzed by both acid and base.[10] In Suzuki reactions, the base and aqueous solvent create an ideal environment for this decomposition.

    • Solution 1: Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable to protodeboronation.[5][10] They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[12][13]

    • Solution 2: Anhydrous Conditions: If possible, switching to anhydrous conditions with a base like KF or CsF can suppress this side reaction.

    • Solution 3: Optimize Base: The reaction pH is a critical factor.[10] Screening different bases (e.g., KF, K₂CO₃, K₃PO₄) can identify one that promotes the Suzuki coupling without excessively accelerating protodeboronation.

Section 3: Visual Workflows and Protocols

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation cluster_side_reactions Side Reactions Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd(0)L2->OxAdd Ar1Pd(II)XL2 Ar¹-Pd(II)(X)L₂ OxAdd->Ar1Pd(II)XL2 Transmetal Transmetalation (Ar²-B(OR)₂ + Base) Ar1Pd(II)XL2->Transmetal Dehalogenation Dehalogenation (Ar¹-H) Ar1Pd(II)XL2->Dehalogenation [Pd-H] Ar1Pd(II)Ar2L2 Ar¹-Pd(II)(Ar²)L₂ Transmetal->Ar1Pd(II)Ar2L2 Protodeboronation Protodeboronation (Ar²-H) Transmetal->Protodeboronation H₂O / Base RedElim Reductive Elimination Ar1Pd(II)Ar2L2->RedElim RedElim->Pd(0)L2 Regeneration Product Product Ar¹-Ar² RedElim->Product Precatalyst Pd(II) Precatalyst Reduction Reduction Precatalyst->Reduction Reduction->Pd(0)L2

Caption: The catalytic cycle and common off-cycle side reactions.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Reaction Failed (Low or No Yield) Check_Setup 1. Verify Inert Atmosphere (Degassing, Schlenk/Glovebox) Start->Check_Setup Check_Reagents 2. Confirm Reagent Purity (NMR, LC-MS) Check_Setup->Check_Reagents Setup OK Optimize_Catalyst 3. Optimize Catalyst System (Ligand, Precatalyst) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Conditions 4. Optimize Conditions (Base, Solvent, Temp) Optimize_Catalyst->Optimize_Conditions Still Fails Side_Reaction Side Reaction Observed? Optimize_Conditions->Side_Reaction Improvement Seen Identify_Side_Product Identify Byproduct (Dehalogenation vs. Protodeboronation) Side_Reaction->Identify_Side_Product Yes Success Reaction Successful Side_Reaction->Success No, Yield Improved Fix_Dehalogenation Address Dehalogenation: - Change Base (No OH⁻) - Use Bulky Ligand - Anhydrous Solvent Identify_Side_Product->Fix_Dehalogenation Ar-H Fix_Protodeboronation Address Protodeboronation: - Use Boronic Ester (Bpin) - Anhydrous Conditions (KF) - Screen Bases Identify_Side_Product->Fix_Protodeboronation Ar'-H Fix_Dehalogenation->Success Fix_Protodeboronation->Success

Caption: A rational, step-by-step workflow for troubleshooting.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling with a Fluorinated Pyrimidine

This protocol emphasizes rigorous technique to minimize common failure modes.

1. Glassware and Reagent Preparation:

  • Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the glassware hot and immediately connect it to a Schlenk line.

  • Perform at least three vacuum/backfill cycles with high-purity nitrogen or argon.

  • Use anhydrous, degassed solvents. Purchase Sure/Seal™ bottles or degas your own solvent via freeze-pump-thaw or sparging with an inert gas for 30 minutes.

  • If using an aqueous base, degas the aqueous solution separately before addition.

2. Reaction Setup (under a positive flow of inert gas):

  • To the cooled, inerted reaction flask, add the fluorinated pyrimidine halide (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), and the palladium precatalyst/ligand (1–5 mol%).

  • Scientist's Note: Adding solids first allows for a final vacuum/backfill cycle before adding liquids, ensuring a robustly inert environment.

  • Add the anhydrous organic solvent (e.g., 1,4-dioxane) via cannula or syringe.

  • If the reaction is biphasic, add the degassed aqueous solvent last.

  • The reaction mixture should be stirred vigorously.

3. Reaction Execution and Monitoring:

  • Heat the reaction to the desired temperature (typically 80–110 °C) using an oil bath with a temperature controller.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 1-2 hours) and analyzing by LC-MS or TLC. To take an aliquot, briefly remove the septum under a positive flow of inert gas, quickly draw a sample with a syringe, and immediately reseal.

  • Scientist's Note: The color of the reaction may change significantly (e.g., to dark brown or black), which is often normal and not necessarily an indicator of failure.[4]

4. Workup:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Almond-Thynne, J., Blakemore, D.C., Pryde, D.C., & Spivey, A.C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62. [Link][15][16][17][18]
  • Molander, G.A., & Trice, S.L.J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677–11689. [Link][13][14]
  • Wikipedia. (n.d.). Protodeboronation.
  • Thomas, S.P., & Aggarwal, V.K. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4069–4084. [Link][22][23]
  • Ijaz, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(5), 1385. [Link][12]
  • Ghavre, M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. [Link][24]
  • Kappe, C.O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(1), 195. [Link][25]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link][5]
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link][4]
  • Han, Y., & Li, G. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3. [Link][8]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link][2]
  • ResearchGate. (2016). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link][26]
  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link][9]
  • Braun, M.G., et al. (2008). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics, 27(2), 170-172. [Link][27]
  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link][6]
  • Douglas, J., & Sanford, M.S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA, 69(1), 22-25. [Link][28]

Sources

Preventing decomposition of 5-Fluoro-2-methoxypyrimidin-4-amine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxypyrimidin-4-amine (CAS 1993-63-1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable building block during chemical synthesis. As a key intermediate in the synthesis of pharmaceuticals like Capecitabine, maintaining its integrity is paramount for achieving high yields and purity.[1][2] This document synthesizes field-proven insights and established chemical principles to address common challenges encountered during its use.

Troubleshooting Guide: Diagnosing and Solving Decomposition

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is low, and LC-MS analysis shows multiple unexpected peaks. What are the likely decomposition pathways and products?

Answer: Low yields and the appearance of multiple byproducts often point to the degradation of the starting material. This compound has several chemically liable sites susceptible to decomposition under common reaction conditions. The primary pathways are:

  • Hydrolysis of the 2-Methoxy Group: The methoxy group is prone to hydrolysis under both acidic and basic conditions, leading to the formation of 5-fluoro-4-aminopyrimidin-2(1H)-one. This is often the most common degradation pathway, especially in the presence of water.[3][4]

  • Hydrolytic Defluorination: While the C-F bond is generally strong, harsh acidic or basic conditions can promote nucleophilic substitution of the fluorine atom, replacing it with a hydroxyl group to form 4-amino-2-methoxypyrimidin-5-ol.

  • Ring Opening: Under more extreme conditions (e.g., strong acids/bases and high heat), the pyrimidine ring itself can undergo hydrolytic cleavage, leading to a complex mixture of smaller, often non-aromatic, degradation products.[5] This pathway is often preceded by other transformations like hydrolysis or hydration across the C5-C6 double bond.[5][6]

To identify these in your analysis, look for the corresponding mass peaks in your LC-MS data. The diagram below illustrates these potential transformations.

DecompositionPathways cluster_main Potential Decomposition of this compound A This compound (C5H6FN3O) M.W. 143.12 B Hydrolysis Product 5-Fluoro-4-aminopyrimidin-2(1H)-one (C4H4FN3O) M.W. 129.09 A->B H+ or OH- / H2O (Common) C Defluorination Product 4-Amino-2-methoxypyrimidin-5-ol (C5H7N3O2) M.W. 141.13 A->C Harsh H+ or OH- (Less Common) D Ring-Opened Products (Complex Mixture) B->D Harsh Conditions (e.g., High Heat)

Caption: Potential decomposition pathways of this compound.

Question 2: How can I prevent decomposition driven by pH sensitivity during my reaction?

Answer: Given that the primary decomposition route is hydrolysis, strict pH control is critical. Pyrimidine rings and their substituents are notoriously sensitive to both acidic and basic conditions.[5]

  • Avoid Strong Acids and Bases: Unless required by the reaction mechanism, avoid using strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH). If a base is necessary, consider using milder, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA), or inorganic bases like K₂CO₃ or Cs₂CO₃.

  • Use Anhydrous Conditions: The presence of water is a prerequisite for hydrolysis. Employing anhydrous solvents and reagents, and running the reaction under an inert atmosphere (Nitrogen or Argon), will significantly suppress this degradation pathway.

  • Buffer the Reaction Mixture: If your reaction must be run in an aqueous or protic solvent system, consider using a buffer to maintain a neutral to slightly acidic pH (pH 5-7), where the compound generally exhibits greater stability.[5] The optimal pH should be determined experimentally for your specific transformation.

  • Workup Carefully: During the reaction workup, minimize the time the compound is exposed to aqueous acidic or basic layers. Perform extractions quickly and, if necessary, neutralize the aqueous layer before extraction.

Question 3: My reaction is sluggish and requires heat. How do I balance reaction rate with thermal stability?

Answer: Elevated temperatures accelerate not only your desired reaction but also potential decomposition pathways.

  • Determine the Minimum Effective Temperature: Systematically screen reaction temperatures to find the lowest possible temperature that provides a reasonable reaction rate. A temperature increase of 10°C can double the rate of decomposition.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after completion, as this prolonged exposure to heat will favor degradation.

  • Consider Alternative Energy Sources: For certain reactions, microwave irradiation can provide rapid heating to the target temperature, often reducing the total reaction time and minimizing the formation of thermal degradation byproducts compared to conventional heating.

Question 4: I'm performing a reaction targeting another part of the molecule, but I'm seeing side-products related to the 4-amino group. How can I prevent this?

Answer: The 4-amino group is a nucleophilic center and can compete in reactions, especially with electrophilic reagents.[7] To ensure chemoselectivity, the amino group should be temporarily masked with a protecting group.[8][9]

The choice of protecting group is critical and depends on the stability required during the subsequent reaction steps and the conditions needed for its removal.[8]

Protecting GroupProtection ReagentDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAPAcidic (e.g., TFA, HCl in dioxane)Stable to base, hydrogenation. Labile to strong acid.
Cbz (Carboxybenzyl)Cbz-Cl, BaseHydrogenolysis (H₂, Pd/C)Stable to acid, base. Labile to hydrogenation.
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl, BaseBasic (e.g., Piperidine in DMF)Stable to acid, hydrogenation. Labile to base.

Decision Workflow for Using a Protecting Group:

ProtectingGroupDecision start Does my reaction involve an electrophilic reagent or conditions that could react with the 4-amino group? prot_yes Protect the amino group. start->prot_yes Yes prot_no Proceed without protection. Monitor for side reactions. start->prot_no No condition_check What are the conditions of the main reaction step? prot_yes->condition_check acidic Use Cbz or Fmoc group. condition_check->acidic Acidic basic Use Boc or Cbz group. condition_check->basic Basic reductive Use Boc or Fmoc group. condition_check->reductive Reductive (Hydrogenation)

Caption: Decision workflow for using an amine protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound? To ensure the long-term stability and purity of your starting material, adhere to the following storage guidelines.[5]

FormConditionRationale
Solid Store at room temperature or 2-8°C in a tightly sealed container.[10]Prevents uptake of atmospheric moisture.
Keep in a dark place.Minimizes potential photodecomposition.
Store under an inert atmosphere (e.g., in a desiccator with argon/nitrogen).Provides an additional barrier against moisture and oxygen.
Solution Prepare solutions fresh for immediate use.Stability in solution is lower than in solid form.
If storage is necessary, use an anhydrous aprotic solvent (e.g., DMSO, DMF).Avoids protic sources that can lead to hydrolysis.
Store stock solutions at -20°C or -80°C, protected from light.[5]Low temperature slows the rate of any potential degradation.

Q2: Which analytical methods are best for monitoring the stability of this compound? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most reliable technique for quantitative analysis of purity and detection of degradation products.[5] For qualitative identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. For structural confirmation of the starting material and isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Q3: Can I use protic solvents like methanol or ethanol in my reaction? Use of protic solvents should be approached with caution. While they may be required for solubility or as a reactant, they increase the risk of solvolysis (specifically, hydrolysis if water is present) of the 2-methoxy group. If a protic solvent must be used, ensure the reaction is run under strictly neutral pH and at the lowest possible temperature. Whenever possible, opt for aprotic solvents such as THF, Dioxane, DMF, DMSO, or Acetonitrile.

Q4: How can I minimize the risk of oxidative degradation? While hydrolysis is the primary concern, oxidative degradation can occur, especially if the reaction involves reagents sensitive to air or generates radical species. To mitigate this:

  • Degas Solvents: Before use, sparge solvents with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Use an Inert Atmosphere: Conduct the reaction in a flask equipped with a nitrogen or argon balloon or manifold. This prevents atmospheric oxygen and moisture from entering the reaction.[5]

Experimental Protocols

Protocol 1: General Procedure for an Inert Atmosphere Reaction

This protocol describes a standard setup to exclude air and moisture, thereby preventing hydrolysis and oxidation.

  • Glassware Preparation: Dry the reaction flask and magnetic stir bar in an oven at >120°C for at least 4 hours. Assemble the flask with a condenser (if refluxing) and septum while hot, and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition (Solids): Briefly remove the septum, add this compound and any other solid reagents against a positive pressure of inert gas. Replace the septum immediately.

  • Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe through the septum.

  • Reagent Addition (Liquids): Add any liquid reagents via a dry syringe.

  • Reaction: Stir the mixture at the desired temperature for the required time. Monitor the reaction progress by taking aliquots with a dry syringe and quenching them appropriately for analysis (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature before proceeding with the aqueous workup.

Protocol 2: Boc Protection of the 4-Amino Group

This protocol provides a reliable method for protecting the amine functionality.[11]

  • Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). If the starting material salt is used, add a base like Triethylamine (TEA) (1.2 eq) to free the amine.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until all the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-Boc protected compound.

By implementing these troubleshooting strategies, best practices, and protocols, researchers can significantly improve reaction outcomes by minimizing the decomposition of this compound, leading to higher yields, improved purity, and more reliable scientific results.

References

Sources

Technical Support Center: Streamlining Palladium Catalyst Removal from Pyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing residual palladium catalysts from pyrimidine-based reaction products. For researchers, scientists, and professionals in drug development, ensuring the purity of Active Pharmaceutical Ingredients (APIs) is paramount. Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of complex pyrimidine derivatives; however, the removal of the catalyst post-reaction presents a significant hurdle.[1][2]

The nitrogen-containing nature of pyrimidines can lead to strong coordination with palladium, making its removal particularly challenging compared to other organic molecules.[3][4][5] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these complexities and achieve the stringent purity levels required for your advanced applications.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific problems you may encounter during the palladium removal process, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: High Residual Palladium Levels After Initial Purification

Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis reveals palladium levels significantly above the acceptable regulatory limit (typically <10 ppm for APIs).[6]

Potential Cause & In-Depth Explanation

  • Strong Palladium-Pyrimidine Complexation: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can form stable coordination complexes with palladium species (both Pd(0) and Pd(II)).[3] This strong interaction can prevent the palladium from being effectively removed by standard purification methods like simple filtration or silica gel chromatography.

  • Presence of Multiple Palladium Species: The reaction mixture may contain various forms of palladium, including soluble complexes, colloidal nanoparticles, and heterogeneous palladium on a support (e.g., Pd/C).[7][8] A single purification method may not be effective against all these species. For instance, filtration is only effective against heterogeneous or precipitated palladium.[9]

  • Ineffective Scavenger Performance: The chosen scavenger may not be optimal for the specific palladium species present or the reaction conditions. The efficacy of a scavenger depends on factors like the palladium oxidation state, solvent polarity, temperature, and the presence of other coordinating ligands.[10]

Strategic Solutions

  • Multi-Step Purification Strategy: A combination of techniques is often more effective than a single method.[2][10] A recommended workflow is:

    • Initial Filtration: If a heterogeneous catalyst (e.g., Pd/C) was used, perform a filtration through a pad of Celite® to remove the bulk of the catalyst.[3][9]

    • Scavenger Treatment: Follow up with a scavenger to capture soluble palladium species.

    • Final Polish: A final recrystallization or chromatographic step can further reduce palladium levels.[11]

  • Scavenger Screening and Optimization:

    • Screen a panel of scavengers: Test different types of scavengers with varying functional groups (e.g., thiol, thiourea, amine-based) to identify the most effective one for your system.[7][10]

    • Optimize conditions: Vary the scavenger loading, temperature, and treatment time. Increased temperature and longer reaction times can improve scavenger efficiency, but should be balanced against potential product degradation.[3]

Experimental Protocol: Scavenger Screening
  • Preparation: Divide a small sample of your crude pyrimidine product solution into several vials.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., thiol-functionalized silica, thiourea-based resin, activated carbon) at a specific weight percentage (e.g., 5-10 wt% relative to the crude product).[3]

  • Incubation: Stir the vials at a controlled temperature (e.g., room temperature, 40 °C, 60 °C) for a set period (e.g., 2, 8, 24 hours).

  • Filtration: Filter each sample to remove the scavenger.

  • Analysis: Analyze the palladium content in the filtrate of each sample using ICP-MS to determine the most effective scavenger and conditions.

Issue 2: Significant Product Loss During Palladium Removal

Symptom: Low recovery of the final pyrimidine product after purification.

Potential Cause & In-Depth Explanation

  • Non-specific Adsorption: The purification agent, particularly activated carbon, can non-specifically adsorb the desired product along with the palladium, leading to yield loss.[3][8]

  • Co-precipitation: During recrystallization, the palladium species can sometimes co-precipitate with the product, especially if there is a strong interaction between them.

  • Product Instability: The conditions used for palladium removal (e.g., high temperature, acidic or basic scavengers) might be degrading the pyrimidine product.

Strategic Solutions

  • Minimize Adsorbent Quantity: Use the minimum effective amount of the scavenger or activated carbon. This can be determined through optimization experiments.[3]

  • Alternative Scavengers: Screen for scavengers that have a high affinity for palladium but low non-specific binding to your product.[3]

  • Solvent Selection for Recrystallization: Carefully choose a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium impurities remain in solution.[12][13][14]

  • Solvent Extraction: Consider a liquid-liquid extraction protocol. This method can be effective for removing certain palladium species and may result in lower product loss compared to adsorption-based methods.[9][15][16][17]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing palladium catalysts from pyrimidine products?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers (e.g., functionalized silica or polymers) or activated carbon to bind palladium, which is then removed by filtration.[1][7][8][18][19]

  • Chromatography: Column chromatography using silica gel or other stationary phases can separate the product from palladium impurities.[9][11][20][21][22]

  • Solvent Extraction: Utilizing a liquid-liquid extraction system to selectively move the palladium into one phase and leave the product in the other.[15][16][17]

  • Recrystallization: Purifying the solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the mother liquor.[12][13][14][23]

Q2: How do I choose the right scavenger for my reaction?

A2: The choice of scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[10]

  • Product and Solvent Compatibility: The scavenger should not react with your product and should be compatible with your solvent system.

  • Cost and Scalability: For large-scale synthesis, the cost and ease of handling the scavenger are important considerations. Activated carbon is often a cost-effective option.[8] It is highly recommended to perform a small-scale screen of different scavengers to identify the most efficient one for your specific system.[10]

Q3: Can I use a combination of methods for palladium removal?

A3: Yes, a multi-step approach is often the most effective strategy.[2][10] For example, an initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a scavenger to capture soluble species. A final recrystallization can then be used to achieve high purity.[11]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples due to its high sensitivity and accuracy.[6][24][25] Other methods like atomic absorption spectroscopy and X-ray fluorescence are also used.[6][25] For rapid in-process checks, catalysis-based fluorometric methods can be employed to semi-quantitatively determine palladium levels.[24][26]

Q5: Why is palladium removal from pyrimidine-containing molecules so challenging?

A5: The primary challenge stems from the strong coordinating ability of the nitrogen atoms in the pyrimidine ring with palladium.[3][4][5] This can lead to the formation of stable palladium-product complexes that are difficult to break apart, making the palladium less accessible to scavengers or other removal agents.

Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Pyrimidine Product (Post-Reaction) heterogeneous Heterogeneous Pd Catalyst Used? (e.g., Pd/C) start->heterogeneous celite_filtration Celite® Filtration heterogeneous->celite_filtration Yes scavenger_screening Scavenger Screening (Thiol, Thiourea, Amine, Carbon) heterogeneous->scavenger_screening No celite_filtration->scavenger_screening icpms_analysis1 ICP-MS Analysis (Pd < 10 ppm?) scavenger_screening->icpms_analysis1 product_loss_check Significant Product Loss? icpms_analysis1->product_loss_check No final_product Purified Pyrimidine Product icpms_analysis1->final_product Yes recrystallization Recrystallization product_loss_check->recrystallization No chromatography Column Chromatography product_loss_check->chromatography If Recrystallization is Ineffective optimize_scavenger Optimize Scavenger Type/Amount or Switch to Alternative Method (e.g., Extraction) product_loss_check->optimize_scavenger Yes recrystallization->final_product chromatography->final_product optimize_scavenger->scavenger_screening

Caption: Decision workflow for palladium removal.

Data Summary: Comparison of Palladium Removal Techniques

Method Advantages Disadvantages Typical Efficiency Key Considerations
Scavenger Resins High selectivity for palladium, easy to handle, can be used in batch or flow.[1][7]Can be expensive, potential for non-specific product adsorption.[8][27]Can reduce Pd to <1 ppm.[1]Screen different types for optimal performance.
Activated Carbon Cost-effective, readily available, effective for various Pd species.[8][18][19]Can lead to significant product loss due to non-specific adsorption.[3][8]Can reduce Pd to <10 ppm.[8]Use minimal effective amount.
Chromatography Can remove a wide range of impurities simultaneously.[9][11]Can be time-consuming and require large volumes of solvent, may not be sufficient on its own.[9][11]Variable, often used in combination with other methods.Optimize stationary and mobile phases.
Recrystallization Highly effective for final purification, can yield high-purity crystalline product.[12][14]Potential for product loss in mother liquor, may not be effective if Pd co-precipitates.Can significantly reduce Pd levels in the final product.Careful solvent selection is crucial.
Solvent Extraction Can be scaled up, may offer high selectivity with the right extracting agent.[15][16][17]Requires large solvent volumes, can be complex to optimize.[8]Highly dependent on the specific system.Choice of solvent and extracting agent is critical.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. [Link]
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development. [Link]
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). Analytical Chemistry. [Link]
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
  • How can i remove palladium Pd catalyst easily? (2015).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). The Journal of Organic Chemistry. [Link]
  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
  • Why palladium metal scavengers are not all the same. (2023). Biotage. [Link]
  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry. [Link]
  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. (2025).
  • How to remove palladium catalyst from reaction mixture? (2017).
  • Palladium on carbon. (n.d.). Wikipedia. [Link]
  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
  • Your trick to remove residual palladium. (2025). Reddit. [Link]
  • Method of removing palladium. (2005).
  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]
  • Recrystalliz
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
  • Metal Scavengers in Process Chemistry An Investig
  • Palladium-mediated C5 substitution of pyrimidine nucleosides. (2001). Current Protocols in Nucleic Acid Chemistry. [Link]
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Analytical Biochemistry. [Link]
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2020). MDPI. [Link]
  • Solvent extraction of palladium(II) using diamides: A performing molecular system established through a detailed study of extraction kinetics. (2025).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015).
  • Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent C
  • Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. (2025).
  • Separation of purine and pyrimidine derivatives by thin-layer chrom
  • Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. (1965).

Sources

Overcoming poor solubility of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-2-methoxypyrimidin-4-amine (CAS: 1993-63-1). This resource is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this compound. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Section 1: Foundational Properties & Initial Assessment

A thorough understanding of a compound's intrinsic properties is the first step in overcoming solubility issues. This section provides key data and a logical starting point for your investigations.

Q1: What are the key physicochemical properties of this compound?

Understanding the structural and electronic characteristics of this compound is critical for predicting its behavior in various solvent systems. Key properties are summarized below.

PropertyValue / DescriptorSource
IUPAC Name This compound[1]
CAS Number 1993-63-1[1]
Molecular Formula C₅H₆FN₃O[1]
Molecular Weight 143.12 g/mol [1]
Physical Form White to off-white solid/powder[2][3]
Predicted pKa 3.63 ± 0.10 (for the protonated amine)[3]
Predicted XLogP3 0.3[1]
Storage Room temperature, inert atmosphere, keep in dark place[3]
Q2: Based on its structure, why is this compound expected to have poor aqueous solubility at neutral pH?

The solubility of a compound is governed by the balance between its crystal lattice energy (how tightly the molecules are packed in a solid state) and the energy of solvation (how well solvent molecules can surround an individual molecule).

  • Weakly Basic Nature: The primary amine group (-NH₂) on the pyrimidine ring is a weak base. With a predicted pKa of ~3.63 for its conjugate acid, the amine group will be predominantly in its neutral, uncharged form in standard aqueous solutions (pH ~7).[3] Uncharged organic molecules are generally less soluble in polar solvents like water compared to their charged, salt forms.

  • Molecular Planarity and H-Bonding: The planar pyrimidine ring structure can lead to efficient crystal packing, increasing the energy required to break the lattice. While the amine and ring nitrogens can act as hydrogen bond acceptors and the amine protons as donors, the overall molecule has significant hydrophobic surface area from the pyrimidine ring and methoxy group, limiting its interaction with water.

Q3: What is the recommended initial workflow for assessing and improving the solubility of this compound?

A systematic approach is crucial to efficiently identify a suitable solvent system without consuming excessive amounts of your compound. We recommend the following tiered screening protocol.

G start Start: Compound Received step1 Step 1: Baseline Aqueous Solubility Test in deionized water and PBS (pH 7.4). Is solubility sufficient (>10 µM)? start->step1 step2 Step 2: pH Modification Given pKa ~3.6, test solubility in acidic buffers (e.g., pH 2.0, 4.0). Is solubility sufficient? step1->step2 No outcome_pass1 PASS: Proceed with Experiment step1->outcome_pass1 Yes step3 Step 3: Co-Solvent Screening Prepare 10-50 mM stock in DMSO/Ethanol. Test serial dilutions in aqueous buffer. Is the system stable without precipitation? step2->step3 No outcome_pass2 PASS: Proceed with Experiment step2->outcome_pass2 Yes step4 Step 4: Advanced Formulation Explore excipients (cyclodextrins, surfactants) or solid dispersion techniques. step3->step4 No outcome_pass3 PASS: Proceed with Experiment step3->outcome_pass3 Yes outcome_fail FAIL: Consult Formulation Specialist step4->outcome_fail

Caption: Initial solubility screening workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during experimentation and provides detailed, mechanistically-grounded solutions.

FAQ 1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4 for a cell-based assay. What is the first and simplest thing to try?

Answer: pH Adjustment.

This is the most direct approach for ionizable compounds.[4] Since this compound is a weak base, decreasing the pH will protonate the primary amine group, forming a more polar, water-soluble cationic salt.

Causality: At a pH below the compound's pKa (~3.63), the equilibrium shifts towards the protonated form (R-NH₂ + H⁺ ⇌ R-NH₃⁺). This charged species interacts much more favorably with polar water molecules, disrupting the crystal lattice and promoting dissolution.[]

Caption: Protonation of the amine group at acidic pH increases polarity and aqueous solubility.

Step-by-Step Protocol: pH-Adjusted Stock Solution

  • Preparation: Weigh the desired amount of this compound into a sterile conical tube.

  • Initial Suspension: Add a small volume of deionized water or your target buffer (e.g., 50% of the final volume) to create a slurry. The compound will likely not dissolve at this stage.

  • Acidification: While vortexing or stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the solution for clarity.

  • Dissolution & pH Check: Continue adding acid until the solid is fully dissolved. Once clear, measure the pH to ensure it is compatible with your experimental system.

  • Final Volume: Adjust to the final desired volume with your buffer.

  • Sterilization: If required for cell culture, filter-sterilize the final solution through a 0.22 µm syringe filter.

Considerations:

  • Experimental Compatibility: Ensure the final low pH of the stock solution will not adversely affect your assay when diluted to the final working concentration.

  • Buffering Capacity: Your final assay medium must have sufficient buffering capacity to neutralize the small amount of acid added from your stock solution.

FAQ 2: Adjusting the pH is not an option for my experiment due to biological constraints. What is the next best strategy?

Answer: Co-Solvent Systems.

When pH modification is not feasible, using a water-miscible organic solvent, or "co-solvent," is a common and effective technique.[6]

Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the overall polarity of the solvent system.[7] This reduces the interfacial tension between the aqueous environment and the non-polar regions of the drug molecule, making it easier for the compound to be solvated.[6]

Common Co-Solvents for Pre-clinical Research:

Co-SolventProperties & Use CasesConsiderations
DMSO High solubilizing power for many non-polar compounds. Ideal for high-concentration in vitro stock solutions.Can be cytotoxic at concentrations >0.5-1%. May interfere with some enzymatic assays.
Ethanol Good solubilizing power, less toxic than DMSO. Often used in oral and parenteral formulations.Can cause protein precipitation at high concentrations. Volatility can be an issue.
PEG 400 Low toxicity, commonly used in in vivo formulations. Good for compounds with moderate lipophilicity.More viscous than water or ethanol. May not be sufficient for highly insoluble compounds alone.
Propylene Glycol Similar properties to PEG 400, widely used in pharmaceutical preparations.Can cause hemolysis at high concentrations in parenteral formulations.

Step-by-Step Protocol: Co-Solvent Stock & Dilution

  • High-Concentration Stock: Dissolve this compound in 100% DMSO (or ethanol) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may assist dissolution.

  • Intermediate Dilution (Optional): If necessary, create an intermediate dilution of the stock in your co-solvent.

  • Final Dilution: Critically, add the co-solvent stock solution to your aqueous buffer while vortexing vigorously. Never add the aqueous buffer to the concentrated stock, as this can cause immediate precipitation. The final concentration of the co-solvent should be kept to a minimum, ideally below 1%.[8]

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (haziness, Tyndall effect).

G start Prepare High-Concentration Stock in 100% DMSO step3 While Vortexing, Add Small Volume of DMSO Stock Directly into the Buffer start->step3 step1 Pipette Final Volume of Aqueous Buffer into Tube step2 Vortex Aqueous Buffer Vigorously step1->step2 step2->step3 end Result: Clear, Metastable Solution step3->end

Caption: Correct workflow for diluting a co-solvent stock solution into an aqueous medium.

FAQ 3: I am concerned about the biological effects of co-solvents, or they are not providing enough solubility for my needs. What other formulation tools can I use?

Answer: Complexation with Excipients.

For sensitive applications or particularly challenging compounds, specialized pharmaceutical excipients can dramatically enhance solubility with generally better biocompatibility than organic co-solvents.[9]

Option A: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[8]

Causality: The hydrophobic part of the drug molecule partitions into the non-polar interior of the cyclodextrin torus, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug and carrying it into solution.[10]

  • Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles.[8]

G cluster_complex compound Drug Molecule (Hydrophobic) plus + compound->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow cd->arrow complex Soluble Inclusion Complex inner_compound Drug plus->cd arrow->complex

Caption: Mechanism of cyclodextrin encapsulation to form a soluble inclusion complex.

Option B: Surfactants Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into micelles in water.[8]

Causality: Micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[11]

  • Common Surfactants: Polysorbate 80 (Tween® 80) and Solutol® HS-15 are non-ionic surfactants frequently used in pharmaceutical formulations for their low toxicity and high solubilization capacity.[8]

Protocol Considerations:

  • Screening: Both cyclodextrin and surfactant efficacy are compound-specific. A screening study is often required to find the best excipient and optimal drug-to-excipient ratio.

  • Preparation: Formulations are typically prepared by adding the drug to a pre-formed aqueous solution of the excipient, followed by stirring or sonication until equilibrium is reached.

FAQ 4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: Address Supersaturation and Precipitation.

This is a very common problem. When a drug dissolved in a good solvent (like DMSO) is rapidly diluted into a poor solvent (aqueous buffer), it can create a temporary, thermodynamically unstable "supersaturated" state. The concentration of the drug is momentarily higher than its equilibrium solubility, leading to rapid precipitation.

Strategies to Mitigate Precipitation:

  • Optimize Dilution Technique: As detailed in FAQ 2, the method of dilution is critical. Always add the small volume of organic stock to the large, rapidly stirring volume of aqueous buffer. This promotes rapid mixing and dispersion.

  • Lower Stock Concentration: If possible, use a lower concentration stock solution. This reduces the degree of supersaturation upon dilution.

  • Incorporate Precipitation Inhibitors: Certain water-soluble polymers can act as precipitation inhibitors. They do not necessarily increase equilibrium solubility but can stabilize the supersaturated state for a kinetically relevant period.

    • Mechanism: Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) are thought to adsorb to the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals.[12]

    • Application: Dissolve a small amount of polymer (e.g., 0.1-0.5% w/v) in your aqueous buffer before adding the DMSO stock. This can often keep the drug in solution for the duration of an experiment. This approach is fundamental to the success of amorphous solid dispersions.[13]

Section 3: Summary of Strategies

StrategyMechanism of ActionKey Reagents/ToolsAdvantagesKey Considerations
pH Adjustment Increases polarity by forming a soluble salt.[4]Dilute acids (e.g., HCl, citric acid)Simple, effective for ionizable drugs, uses common reagents.[]Only for ionizable compounds; pH must be compatible with the experiment.
Co-solvency Reduces solvent polarity, lowering interfacial tension.[6]DMSO, Ethanol, PEG 400High solubilizing power, rapid preparation.[14]Potential for solvent toxicity or assay interference; risk of precipitation on dilution.[8]
Complexation Encapsulates the drug in a soluble host molecule.[10]Cyclodextrins (HP-β-CD, SBE-β-CD)Generally low toxicity, high solubilization capacity, can improve stability.[8]Can be expensive; requires screening for optimal host-guest pairing.[12]
Micellar Solubilization Partitions the drug into the hydrophobic core of micelles.[8]Surfactants (Tween® 80, Solutol® HS-15)Effective for very hydrophobic compounds.Potential for cell lysis at high concentrations; CMC must be exceeded.
Solid Dispersions Stabilizes the drug in a high-energy amorphous state within a polymer matrix.[9][13]Hydrophilic polymers (PVP, HPMC)Can significantly increase apparent solubility and dissolution rate.[13]Requires specialized preparation (e.g., spray drying, hot-melt extrusion); physical stability can be a concern.

By systematically applying these principles and techniques, researchers can effectively overcome the solubility challenges presented by this compound, enabling successful and reliable downstream experimentation.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
  • SEN Pharma. (2024). Excipients for enhancing drug solubility. [Link]
  • Yadav, V. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 10(5), 123-129. [Link]
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 82-87. [Link]
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
  • Dattani, R., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. [Link]
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
  • Furlan, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 124-128. [Link]
  • ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
  • ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
  • KMM. (n.d.). COA - this compound. [Link]
  • Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, 13, 28.
  • World Pharma Today. (n.d.).
  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. [Link]
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
  • Daoge Biopharma Co.,Ltd. (n.d.). CAS No.1993-63-1, this compound. [Link]
  • Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine. [Link]
  • PubMed Central. (n.d.).
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]
  • Veeprho. (n.d.). This compound. [Link]
  • Wikipedia. (n.d.). Amino acid. [Link]
  • Digital Analysis Corp. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Troubleshooting Impurities for Researchers and Drug Development Professionals

This technical guide provides in-depth troubleshooting and analytical support for the synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine. As a crucial intermediate in pharmaceutical development, ensuring its purity is paramount. This center is designed in a dynamic question-and-answer format to directly address the challenges you may encounter, moving from common queries to advanced analytical problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. The most prevalent synthesis route involves the reaction of 4-Chloro-5-fluoro-2-methoxypyrimidine with ammonia.[1] Based on this, the primary impurities include:

  • Unreacted Starting Material: 4-Chloro-5-fluoro-2-methoxypyrimidine.

  • Hydrolysis Products: 5-Fluoro-2-methoxypyrimidin-4(3H)-one, formed if water is present and reacts with the starting material or product.[2]

  • Over-alkylation/Side Products: Impurities arising from reactions with solvents or di-substitution, though less common under controlled conditions.

  • Degradation Products: Compounds resulting from excessive heat or harsh pH during workup.

Q2: What is the best initial analytical technique to assess the purity of my crude product?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for initial purity assessment.[3] It is highly effective for separating the target compound from starting materials and major byproducts, providing a rapid and quantitative purity value (often expressed as % area normalization).[4][5]

Q3: My reaction seems complete by TLC, but the final product has a low melting point and looks off-white. What could be the issue?

A3: While TLC is excellent for monitoring the disappearance of a starting material, it may not effectively separate the desired product from certain impurities, especially if they have similar polarities. The physical properties you describe suggest the presence of impurities. Co-elution on the TLC plate is common. We recommend running a high-resolution HPLC analysis to get a clearer picture of your product's purity. A certificate of analysis for a pure sample typically shows an off-white solid with a purity of >98%.[6]

Q4: How can I confirm the identity of my final product?

A4: A combination of analytical techniques is required for unambiguous identification:

  • Mass Spectrometry (MS): To confirm the molecular weight. For this compound, you should look for the [M+H]⁺ ion at m/z 144.12.[6][7]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure. ¹H NMR is particularly useful for identifying the characteristic methoxy group, the aromatic proton, and the amine protons.[8][9]

  • FTIR Spectroscopy: To identify key functional groups.

Troubleshooting Guide: From Unknown Peaks to Confident Identification

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

Solution: Identifying an unknown peak requires a systematic approach. The following workflow will guide you from detection to characterization.

G cluster_0 Impurity Identification Workflow observe 1. Unknown Peak Observed in HPLC-UV check_knowns 2. Compare Retention Time (RT) with Known Standards (Starting Material, Reagents) observe->check_knowns lcms 3. LC-MS Analysis Determine Molecular Weight (MW) check_knowns->lcms match Is MW a Match for a Possible Impurity? lcms->match isolate 4. Isolation (Prep-HPLC or Column Chromatography) match->isolate No identified Impurity Identified match->identified Yes nmr 5. Structural Elucidation (¹H, ¹³C, 2D NMR) isolate->nmr nmr->identified

Caption: A logical workflow for troubleshooting and identifying unknown impurities.

Step-by-Step Causality:

  • Initial Observation: An unknown peak indicates a substance other than your target molecule.

  • Check Knowns: The first logical step is to rule out the most obvious culprits. Spiking your sample with a small amount of starting material (4-Chloro-5-fluoro-2-methoxypyrimidine) and observing if the unknown peak's area increases is a definitive way to confirm its presence.

  • LC-MS Analysis: This is the most powerful step for initial identification.[10][11] The mass-to-charge ratio (m/z) provides the molecular weight of the impurity. For example, a peak at [M+H]⁺ = 167.0 suggests the presence of the chloro- starting material, while a peak at [M+H]⁺ = 145.1 would indicate the hydrolysis product, 5-Fluoro-2-methoxypyrimidin-4(3H)-one.

  • Isolation & Elucidation: If the mass does not correspond to a common suspect, isolation is necessary for full structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Problem 2: My mass spectrometry results show a peak at m/z 145. What is it and how was it formed?

Solution: A peak at m/z 145.1 ([M+H]⁺) strongly suggests the presence of 5-Fluoro-2-methoxypyrimidin-4(3H)-one . This is a common hydrolysis impurity.

Formation Pathway: This impurity can form in two primary ways:

  • Hydrolysis of Starting Material: If moisture is present in the reaction vessel, the starting material, 4-Chloro-5-fluoro-2-methoxypyrimidine, can hydrolyze to form the pyrimidinone.

  • Hydrolysis of Product: The C4-amine of the final product can be susceptible to hydrolysis under certain pH conditions (e.g., acidic workup) or during prolonged heating in aqueous media.[2]

G cluster_1 Common Impurity Formation Pathways SM 4-Chloro-5-fluoro- 2-methoxypyrimidine (Starting Material) Product 5-Fluoro-2-methoxy- pyrimidin-4-amine (Target Product) SM->Product  + NH₃ (Ammonia) (Desired Reaction) Impurity 5-Fluoro-2-methoxy- pyrimidin-4(3H)-one (Hydrolysis Impurity) SM->Impurity  + H₂O (Hydrolysis)

Caption: Formation pathways for the target product and a common hydrolysis impurity.

Preventative Measures:

  • Ensure all solvents and reagents are anhydrous.

  • Use a well-controlled, non-aqueous workup procedure.

  • Avoid unnecessarily long reaction times or exposure to high temperatures.

Problem 3: My ¹H NMR spectrum is complex. How do I distinguish impurity signals from the product signals?

Solution: First, you must be familiar with the expected spectrum of pure this compound.

Expected ¹H NMR Signals for Pure Product
Chemical Shift (δ ppm) Assignment & Multiplicity
~8.0-8.2Aromatic H-6 (Doublet, due to coupling with ¹⁹F)
~6.5-7.5-NH₂ (Broad Singlet, 2H)
~3.9-4.0-OCH₃ (Singlet, 3H)
(Note: Shifts are approximate and depend on the solvent used, e.g., DMSO-d₆)[9]

Troubleshooting with NMR:

  • Missing Methoxy Signal: If the singlet around 4.0 ppm is absent or significantly reduced in integration, it could indicate the formation of a demethylated impurity.

  • Additional Aromatic Signals: The presence of extra doublets or singlets in the 7.0-9.0 ppm region suggests other pyrimidine-like impurities. Compare these with the spectra of known pyrimidine derivatives.[14][15]

  • Absence of Amine Signal: If the broad NH₂ signal is missing and you see a different broad signal, it could point to the hydrolysis product (pyrimidinone), which has an N-H proton.[2]

  • Residual Solvent Peaks: Always check for common solvent peaks (e.g., DCM, Ethyl Acetate, Hexanes) that may be present from your purification steps.

Detailed Analytical Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method for routine purity analysis.

Parameter Condition Rationale
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µmStandard column for separating small, moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for subsequent MS analysis.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CIncreased temperature can improve peak shape and reduce run time.[5]
Detection UV at 254 nmPyrimidine rings strongly absorb UV light at this wavelength.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mLEnsures complete dissolution and compatibility with the mobile phase.

Protocol 2: ¹H NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of your dried sample into a clean NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly showing exchangeable protons like those on the amine group.

  • Dissolution: Cap the tube and gently invert to dissolve the sample. Sonication may be used if necessary to ensure complete dissolution.[14]

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integration and Analysis: Integrate all peaks. The relative integration values should correspond to the number of protons for each signal in the pure compound. Analyze any unexpected peaks for their multiplicity, chemical shift, and integration to hypothesize impurity structures.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. BenchChem Technical Support.
  • BenchChem. (2025).
  • ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • MDPI. (2024).
  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • BenchChem. (2025). Application Note & Protocol: Preparation of an Analytical Standard for 5-Fluoro-2-methoxypyrimidin-4(3H)-one. BenchChem Technical Support.
  • World Journal of Pharmaceutical Research. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. WJPR.
  • ChemicalBook. (2016). 2-Methoxy-5-fluoro-4-aminopyrimidine synthesis. ChemicalBook.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Certificate of Analysis. (2024). This compound. KMM001005-01.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. RRJPPS.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Organic Synthesis: The Role of High-Purity 5-Fluoro-2-methoxypyridine. InnoPharmChem.
  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. PubChem.
  • Wikipedia. (n.d.). Pyrimidine. Wikipedia.
  • PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed.

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your synthetic strategy.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound derivatives can stem from several factors, primarily incomplete reactions, degradation of materials, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

A. Incomplete Reaction:

  • Monitoring is Key: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If starting materials persist, consider extending the reaction time.

  • Temperature Adjustment: A modest increase in reaction temperature can sometimes drive the reaction to completion. However, this must be done cautiously, as excessive heat can promote byproduct formation.[1]

  • Reagent Stoichiometry: Using a slight excess of one reagent (if appropriate for the specific reaction) can help to consume the limiting reagent fully.

B. Degradation of Starting Materials or Product:

  • pH Control: Fluorinated pyrimidines can be sensitive to harsh acidic or basic conditions.[1] Ensure prompt neutralization of the reaction mixture during the workup phase.

  • Thermal Stability: Avoid excessive temperatures during both the reaction and subsequent purification steps to minimize thermal degradation.[1]

C. Suboptimal Reaction Conditions:

  • Anhydrous Conditions: Moisture can interfere with many of the condensation and methylation reactions involved in pyrimidine synthesis. Ensure all solvents and reagents are anhydrous.[1]

  • Base Selection: The choice of base is critical. For instance, in condensation reactions, a non-nucleophilic base is often preferred to avoid side reactions.[1]

The following workflow diagram illustrates a logical approach to troubleshooting low yields:

Troubleshooting_Workflow start Low Yield Observed check_completion Monitor Reaction Progress (TLC/HPLC) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_degradation Assess Degradation incomplete->check_degradation No end Improved Yield extend_time->end increase_temp Increase Temperature (with caution) adjust_stoichiometry Adjust Reagent Stoichiometry degradation Degradation Suspected? check_degradation->degradation control_ph Control pH During Workup degradation->control_ph Yes check_conditions Review Reaction Conditions degradation->check_conditions No avoid_heat Avoid Excessive Heat control_ph->avoid_heat avoid_heat->end conditions Suboptimal Conditions? check_conditions->conditions use_anhydrous Ensure Anhydrous Reagents/Solvents conditions->use_anhydrous Yes conditions->end No optimize_base Optimize Base Selection use_anhydrous->optimize_base optimize_base->end

Caption: A logical workflow for troubleshooting low synthesis yields.

Question 2: I am observing significant amounts of an unknown byproduct. What are the common impurities in this synthesis and how can I identify and minimize them?

Answer:

Byproduct formation is a frequent challenge. The nature of the impurities depends heavily on the chosen synthetic route.

A. Common Byproducts:

  • N-methylated Isomers: When introducing a methoxy group via methylation of a uracil precursor, N-methylation can compete with the desired O-methylation, leading to isomeric impurities.[1]

  • Hydrolysis Products: Intermediates or the final product can be susceptible to hydrolysis, especially under non-neutral pH conditions during workup. For instance, the amine group in this compound can be hydrolyzed to a hydroxyl group.[1]

  • Over-reaction or Side Reactions from Reagents: The reagents themselves can undergo self-condensation or decomposition, leading to impurities. For example, when using phosphorus oxychloride for chlorination, side reactions can occur if not properly controlled.[2]

  • Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in the crude product.[1]

B. Identification and Minimization Strategies:

Byproduct TypeIdentification MethodMinimization Strategy
N-methylated Isomers ¹H NMR (distinct signals for N-CH₃ vs. O-CH₃), LC-MSOptimize methylating agent and reaction conditions to favor O-alkylation. Consider using a protecting group strategy.[1]
Hydrolysis Products LC-MS (mass change corresponding to NH₂ -> OH), IR (presence of O-H stretch)Carefully control pH during workup and purification, maintaining neutral or slightly acidic conditions if the product is base-sensitive.[1]
Reagent-derived Impurities Characterize reagent quality before use. Analyze crude product by LC-MS.Use high-purity reagents and adhere to recommended reaction conditions.[1]
Unreacted Starting Materials TLC, HPLCDrive the reaction to completion (see Question 1). Choose a purification method with good resolution between product and starting materials.[1]

The following diagram illustrates the potential formation of a key byproduct during the synthesis:

Byproduct_Formation reactant 2,4-dichloro-5-fluoropyrimidine reagent1 Sodium Methoxide intermediate 4-chloro-5-fluoro-2-methoxypyrimidine reactant->intermediate Nucleophilic Substitution (C2) reagent2 Ammonia product This compound (Desired Product) intermediate->product Nucleophilic Substitution (C4) hydrolysis_reagent H₂O (during workup) byproduct 5-Fluoro-2-methoxypyrimidin-4-ol (Hydrolysis Byproduct) product->byproduct Hydrolysis

Caption: Potential hydrolysis byproduct formation from the desired product.

Question 3: I'm struggling with the purification of my final product. What are the recommended methods?

Answer:

Effective purification is critical for obtaining the desired compound with high purity. The choice of method depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be found. Experiment with different solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Column Chromatography: For complex mixtures or when high purity is essential, silica gel column chromatography is the method of choice. A systematic approach to solvent system selection using TLC is recommended to achieve good separation.

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step. For example, acidic impurities can be removed by washing an organic solution of the product with a basic aqueous solution.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary routes often start from 5-fluorouracil or a related derivative. A common industrial method involves the chlorination of 5-fluorouracil to produce 2,4-dichloro-5-fluoropyrimidine, followed by sequential nucleophilic substitution. First, reaction with sodium methoxide selectively substitutes the chlorine at the 2-position, followed by amination at the 4-position with ammonia.[2][3] An alternative approach involves the cyclocondensation of a fluorinated C3 building block with an appropriate amidine.[4]

Q2: How critical is the quality of the starting materials?

A2: The purity of starting materials is paramount. Impurities in the starting materials can be carried through the synthesis and complicate purification, or they can interfere with the reaction, leading to lower yields and the formation of unexpected byproducts.[5] It is always advisable to verify the purity of starting materials by appropriate analytical techniques (e.g., NMR, LC-MS) before commencing the synthesis.

Q3: What are the key safety considerations when working with fluorinated pyrimidines and the reagents involved in their synthesis?

A3: Many fluorinated compounds and the reagents used in their synthesis are hazardous. For example, 5-Fluoro-2-methoxypyrimidin-4(3H)-one is known to cause skin and eye irritation and may cause respiratory irritation.[6] Reagents like phosphorus oxychloride are highly corrosive and react violently with water.[2] Always consult the Safety Data Sheet (SDS) for all chemicals, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6]

Q4: Can this synthesis be scaled up? What are the main challenges?

A4: Yes, this synthesis can be and is performed on an industrial scale.[2][3] The main challenges in scaling up include:

  • Heat Management: Many of the reaction steps can be exothermic. Effective temperature control is crucial to prevent runaway reactions and minimize byproduct formation.

  • Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome. Controlled addition is often necessary.

  • Mixing: Ensuring efficient mixing in large reactors is essential for maintaining homogeneity and achieving consistent results.

  • Workup and Isolation: Handling large volumes of solvents and performing extractions and filtrations on a large scale requires appropriate equipment and safety procedures.

III. References

  • Technical Support Center: Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one - Benchchem.

  • 2-Methoxy-5-fluoro-4-aminopyrimidine synthesis - ChemicalBook.

  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine - Benchchem.

  • Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-methoxypyrimidin-4(3H) - Benchchem.

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH.

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate.

Sources

Technical Support Center: Optimizing C-N Coupling with 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing C-N coupling reactions involving 5-Fluoro-2-methoxypyrimidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of base and solvent selection for this specific substrate. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in C-N coupling reactions?

This compound presents a unique set of challenges in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The electron-deficient nature of the pyrimidine ring, while activating the C4-position for nucleophilic attack, also makes the C-F bond susceptible to a significant side reaction: hydrodefluorination.[1][2][3] This undesired reaction, where the fluorine atom is replaced by a hydrogen, can be promoted by certain bases and reaction conditions, leading to a mixture of products and reduced yield of the desired fluorinated compound. Furthermore, the amine group on the substrate can potentially coordinate to the palladium catalyst, requiring careful selection of ligands to ensure efficient catalytic turnover.

Q2: What is the fundamental role of the base in a Buchwald-Hartwig C-N coupling?

The base in a Buchwald-Hartwig amination serves a critical role in the catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the amine coupling partner coordinates to the palladium(II) complex. The base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[4] This deprotonation step is essential for the subsequent reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][6] The choice of base, therefore, directly influences the rate and efficiency of the entire catalytic process.

Q3: How does solvent choice impact the success of the coupling reaction?

The solvent is a critical parameter that influences nearly every aspect of the reaction.[7] Its primary roles include:

  • Solubility: The solvent must effectively dissolve the aryl halide, amine, base, and catalytic species. Poor solubility, especially of the inorganic base, is a common reason for failed or slow reactions.[8][9]

  • Stabilization: Solvents can stabilize the various palladium intermediates in the catalytic cycle.[10][11] Polar aprotic solvents can stabilize charged intermediates, which may alter the reaction pathway or selectivity.[12][13]

  • Reactivity: The solvent can influence the reactivity and aggregation state of the base. For instance, the basicity of an alkoxide is significantly different in a coordinating solvent like THF versus a non-polar solvent like toluene.

  • Temperature Control: The boiling point of the solvent dictates the accessible temperature range for the reaction, which is often crucial for driving sluggish couplings to completion.[8]

It's important to avoid certain solvents like acetonitrile or pyridine, which can coordinate strongly to the palladium center and inhibit catalysis.[8]

Q4: Which bases are recommended for coupling with this compound, and why?

The selection of a base is a trade-off between reactivity and the potential for side reactions.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These bases are highly effective at promoting the deprotonation of the amine, often leading to faster reaction rates and allowing for lower catalyst loadings.[4][8] However, their high basicity significantly increases the risk of hydrodefluorination with sensitive substrates like this compound.[1][14] They should be used with caution and are often a last resort if weaker bases fail.

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer a much better balance for this specific substrate.[8]

    • Cesium Carbonate (Cs₂CO₃): Often the base of choice. Its good solubility in many organic solvents and moderate basicity can effectively promote the reaction while minimizing the hydrodefluorination side product.[15][16] The "cesium effect" refers to the unique ability of the large, poorly coordinating Cs⁺ ion to promote reactions in ways other alkali metals cannot, often leading to higher yields.[17][18]

    • Potassium Phosphate (K₃PO₄): Another excellent choice that provides good functional group tolerance.[19] It is less basic than alkoxides but generally strong enough for many amine couplings.

A comparison of common bases is provided in the table below.

BasepKₐ of Conjugate Acid (approx. in H₂O)Typical Use & Characteristics
Sodium tert-butoxide (NaOtBu)19Very strong, high reactivity; risk of side reactions.[8][20]
Potassium Phosphate (K₃PO₄)12.3Weaker, good functional group tolerance.[21]
Cesium Carbonate (Cs₂CO₃)10.3Moderately weak, good solubility, often minimizes side reactions.[22][23]
Potassium Carbonate (K₂CO₃)10.3Similar to Cs₂CO₃ but often less soluble and less effective.[22]
Q5: What are the best solvents to use for this reaction?

Aprotic solvents are generally preferred for Buchwald-Hartwig aminations.

  • Toluene: A robust, non-polar solvent that is widely used and effective for a broad range of coupling reactions.[24]

  • 1,4-Dioxane: A polar aprotic ether that is also a very common and effective choice.[4] It has good solvating properties for many of the components.

  • Tetrahydrofuran (THF): Another useful ethereal solvent, though its lower boiling point (66 °C) may limit the reaction temperature.[8]

  • tert-Amyl alcohol or t-Butanol: In some cases, alcohol solvents can be effective, but they can also participate in side reactions.[8]

For this specific substrate, starting with toluene or 1,4-dioxane is highly recommended due to their proven efficacy and suitable boiling points for heating if required.[8][24]

Visualizing the Process

Understanding the catalytic cycle and having a logical troubleshooting plan are essential for success.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L Pd(0)L->OA_Complex + Ar-X Amine_Coord Amine Coordination Complex OA_Complex->Amine_Coord + HNR'R'' Amido_Complex Palladium-Amido Complex (Ar-Pd(II)-NR'R'')L Amine_Coord->Amido_Complex + Base - [Base-H]X Amido_Complex->Pd(0)L Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product Ar-X Aryl Halide Ar-X->OA_Complex HNRR Amine HNRR->Amine_Coord

Caption: A simplified representation of the Buchwald-Hartwig C-N coupling catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Conversion? check_reagents Verify Reagent Purity & Quality (Substrate, Catalyst, Ligand, Base) Are solvents anhydrous/degassed? start->check_reagents side_product Significant Side Product? (e.g., Hydrodefluorination) start->side_product No screen_base Screen Weaker Bases (Cs₂CO₃ or K₃PO₄) If already using weak base, try NaOtBu cautiously. check_reagents->screen_base screen_solvent Change Solvent (Toluene vs. Dioxane) screen_base->screen_solvent increase_temp Increase Reaction Temperature (e.g., 80°C -> 110°C) screen_solvent->increase_temp change_ligand Screen Different Ligands (e.g., XPhos, RuPhos) increase_temp->change_ligand success Reaction Optimized change_ligand->success use_weaker_base Use a Weaker Base (NaOtBu -> Cs₂CO₃) side_product->use_weaker_base Yes lower_temp Lower Reaction Temperature use_weaker_base->lower_temp lower_temp->success

Caption: A decision tree for troubleshooting common issues in C-N coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for C-N Coupling

This is a representative starting point. Optimization is critical.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv.) and this compound (1.2 equiv.). If the aryl halide is a liquid, add it via syringe at this stage.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (start with 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until consumption of the limiting starting material is observed.[25]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[25]

Protocol 2: Screening Base and Solvent Combinations

To efficiently optimize your reaction, a parallel screening approach is recommended.

  • Array Setup: Arrange an array of reaction vials (e.g., in a 2x2 grid for four experiments) in a multi-well heating block.

  • Stock Solutions: Prepare stock solutions of your aryl halide and this compound in a suitable solvent to ensure accurate dispensing.

  • Reagent Dispensing:

    • To each vial, add the solid catalyst and ligand.

    • To each vial in a given row, add the same base (e.g., Row 1: Cs₂CO₃, Row 2: K₃PO₄).

    • To each vial in a given column, add the same solvent (e.g., Column 1: Toluene, Column 2: Dioxane).

    • Add the stock solutions of the coupling partners to each vial.

  • Execution: Seal the plate, purge with inert gas, and run all reactions simultaneously at the same temperature.

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion to product and the formation of any side products. This will quickly identify the most promising base/solvent combination for further optimization.

References

  • Gair, J. J., & Brodney, M. A. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Organic Letters, 21(7), 2482–2487. [Link][1][2][3]
  • Request PDF. (2025). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][27]
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link][12][13]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link][4]
  • My Reactions. (2021). Buchwald-Hartwig Coupling. YouTube. [Link][6]
  • Request PDF. (2025). The Role of the Base in Buchwald-Hartwig Amination.
  • Ghaffari, B., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link][29]
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link][11]
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link][7]
  • Request PDF. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Unknown. (n.d.). pKa Values of Common Bases. Unknown Source. [Link][20]
  • Scribd. (n.d.). Cesium in Organic Chemistry. Scribd. [Link][15]
  • Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.
  • Welmers, M. S., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating.
  • National Institutes of Health. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. CLAS. [Link][22]
  • Chemistry LibreTexts. (2023).
  • Royal Society of Chemistry. (n.d.). Green Chemistry. RSC Publishing. [Link][23]

Sources

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the nuanced challenges encountered during the purification of fluorinated heterocyclic compounds. As a Senior Application Scientist, I've observed firsthand the unique hurdles that the introduction of fluorine into heterocyclic scaffolds presents. The very properties that make these compounds desirable in medicinal chemistry—enhanced metabolic stability, binding affinity, and bioavailability—are what often complicate their purification.[1][2][3]

This guide is structured to provide direct, actionable solutions to common problems, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you, the researcher, with the knowledge to not only troubleshoot but also to proactively design more effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated heterocyclic compounds so challenging to purify compared to their non-fluorinated analogs?

A: The difficulty stems from the unique physicochemical properties imparted by fluorine. The high electronegativity and small size of fluorine atoms can significantly alter a molecule's polarity, lipophilicity, and intermolecular interactions.[1][2][3] This often leads to:

  • Altered Chromatographic Behavior: Fluorinated compounds may exhibit different retention behaviors on standard stationary phases (like silica or C18) compared to their hydrocarbon counterparts.[1][4] This can result in co-elution with impurities that would otherwise be easily separated.

  • Similar Polarity of Analogs: During synthesis, you might generate a mixture of mono-, di-, and tri-fluorinated products, or positional isomers, which often have very similar polarities, making chromatographic separation extremely difficult.[5]

  • Increased Volatility: Highly fluorinated compounds can be surprisingly volatile, leading to sample loss during solvent evaporation under reduced pressure.[6]

  • On-Column Degradation: The acidity of standard silica gel can sometimes cause the degradation of sensitive fluorinated heterocycles.[7]

Q2: What is the first step I should take when developing a purification method for a new fluorinated heterocycle?

A: Always start with a thorough analysis of your crude reaction mixture using Thin Layer Chromatography (TLC). This is the most critical step in choosing the right solvent system for column chromatography.[8][9]

  • Screen a Range of Solvent Systems: Test various combinations of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane, methanol) solvents.[10][11]

  • Aim for an Optimal Rf Value: For the best separation on a column, the Rf value of your target compound on the TLC plate should be between 0.25 and 0.35.[8] An Rf that is too high indicates the compound will elute too quickly with poor separation, while an Rf that is too low suggests it may not elute at all or will result in very broad peaks.[9]

Q3: Are there specialized HPLC columns that are better suited for separating fluorinated compounds?

A: Yes, for particularly challenging separations, consider using fluorinated HPLC stationary phases.[1][4]

  • Pentafluorophenyl (PFP) Phases: These are excellent for separating aromatic compounds, especially those containing halogens.[4][7] The phenyl ring provides π-π interactions, enhancing selectivity.[12]

  • Fluoroalkyl Phases (e.g., Tridecafluoro): These phases are highly selective for fluorinated molecules.[12] The retention of a compound on these columns depends on both its hydrophobicity and its fluorine content; more highly fluorinated molecules are often retained longer.[12][13]

  • Alternative Selectivity: Fluorinated phases can provide different elution orders compared to traditional C8 or C18 columns, which can be invaluable for resolving complex mixtures.[4][13]

Troubleshooting Guides: A Problem-Solution Approach

This section provides solutions to specific issues you might encounter during the purification process.

Issue 1: Poor Separation During Flash Column Chromatography

Symptom: Your target compound co-elutes with one or more impurities, resulting in broad, overlapping peaks.

Potential Cause Underlying Principle & Explanation Actionable Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized to differentiate between the components of your mixture.[9] If the solvent is too polar, all compounds will travel quickly with the solvent front. If it's not polar enough, they will remain adsorbed to the stationary phase.Re-optimize with TLC: Find a solvent system that provides good separation and an Rf of ~0.3 for your target compound.[8] Try switching to a solvent with different selectivity (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate).[9]
Compound Interaction with Silica (Especially Basic Heterocycles) The acidic nature of silica gel can lead to strong interactions with basic nitrogen-containing heterocycles, causing streaking and poor peak shape.[9]Add a Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol into your mobile phase to neutralize the acidic sites on the silica.[9]
Column Overloading Exceeding the capacity of the column leads to a situation where not all molecules can interact with the stationary phase, causing band broadening and poor separation.[9][14]Reduce Sample Load: A general rule of thumb is that the crude material should be 1-5% of the mass of the stationary phase.[9] For difficult separations, use a lower loading.
Close Polarity of Fluorinated Analogs You may be trying to separate compounds where the only difference is the degree of fluorination (e.g., -CH₂F vs. -CF₃), which can have very similar polarities.[5]Consider Reversed-Phase or Fluorinated Phases: If normal-phase silica is ineffective, switch to a C18 reversed-phase column or a specialized fluorinated stationary phase, which can offer different selectivity based on fluorine content.[4][12]
Issue 2: Compound Degradation on the Column

Symptom: You observe the appearance of new, unexpected spots on TLC after running the column, and the yield of your desired product is low.

Potential Cause Underlying Principle & Explanation Actionable Solution
Acid-Sensitive Compound The acidic surface of silica gel can catalyze the decomposition of certain sensitive fluorinated heterocycles.[7]Deactivate the Silica Gel: Add a basic modifier like triethylamine to the eluent.[7] Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[7]
Reaction with Mobile Phase Some highly reactive fluorinating agents or byproducts in the crude mixture might react with protic solvents like methanol.Use Aprotic Solvents: Ensure your mobile phase consists of aprotic solvents (e.g., hexanes, ethyl acetate, dichloromethane) if your compound is sensitive.
Issue 3: Difficulty with Compound Detection

Symptom: You are unable to visualize your compound on a TLC plate using a UV lamp, or you get a poor signal in your HPLC chromatogram.

Potential Cause Underlying Principle & Explanation Actionable Solution
Lack of a UV Chromophore Many heterocyclic compounds absorb UV light, but if your specific compound lacks a suitable chromophore, it will be invisible under a UV lamp.Use a TLC Stain: Employ a potassium permanganate stain or another suitable chemical stain to visualize the spots on your TLC plate.
Poor Ionization in Mass Spectrometry Fluorinated compounds can be challenging to ionize, especially with techniques like electron ionization (EI), where molecular ions are often not observed.[15]Use Soft Ionization Techniques: For LC-MS analysis, consider using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[16] For GC-MS, field ionization (FI) is a very soft technique that is excellent for observing the molecular ion of volatile compounds.[15]
Low Detector Response in HPLC The response of a UV detector is dependent on the molar absorptivity of the compound at the chosen wavelength.Optimize Detection Wavelength: Use a photodiode array (PDA) detector to determine the optimal wavelength for detection. Consider an Evaporative Light Scattering Detector (ELSD): If your compound lacks a chromophore, an ELSD can be a valuable alternative.

Experimental Workflows & Protocols

Workflow 1: Decision Tree for Purification Strategy

This diagram outlines a logical progression for selecting an appropriate purification method.

Purification_Strategy Purification Strategy for Fluorinated Heterocycles start Crude Reaction Mixture tlc Analyze by TLC start->tlc recrystallization Recrystallization start->recrystallization Solid? distillation Distillation / Prep-GC (for volatile compounds) start->distillation Volatile? good_sep Good Separation? (Rf ~0.3) tlc->good_sep flash Flash Column Chromatography (Silica Gel) good_sep->flash Yes change_phase Change Stationary Phase (Alumina, C18, Fluorinated) good_sep->change_phase Still No change_solvent Optimize Mobile Phase good_sep->change_solvent No hplc Preparative HPLC flash->hplc Needs Higher Purity check_purity Check Purity (NMR, LC-MS) flash->check_purity hplc->check_purity recrystallization->check_purity distillation->check_purity change_phase->tlc change_solvent->tlc change_solvent->good_sep

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving regioselectivity in chemical reactions involving 5-Fluoro-2-methoxypyrimidin-4-amine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Understanding the Reactivity of this compound

This compound is a highly functionalized building block of significant interest in medicinal chemistry. The interplay of its three distinct substituents—an electron-donating amino group, an electron-donating methoxy group, and an electron-withdrawing fluorine atom—creates a nuanced reactivity profile. Understanding the electronic and steric effects of these groups is paramount to controlling the regioselectivity of further functionalization.

The pyrimidine core is inherently electron-deficient, which generally favors nucleophilic aromatic substitution (SNAr). The positions on the ring are not equally reactive, with C4 and C6 being more electron-deficient than C2, and C5 being the most electron-rich. However, the substituents on this compound modulate this intrinsic reactivity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: I am attempting a nucleophilic aromatic substitution on a dihalopyrimidine and observing a mixture of isomers. How can I improve the regioselectivity for substitution at the C4 position?

A1: This is a common challenge in pyrimidine chemistry. The regioselectivity of SNAr reactions on dihalopyrimidines is highly sensitive to the electronic nature of the substituents on the ring.[1] Generally, the C4 position is more activated towards nucleophilic attack than the C2 position.[2] However, strong electron-donating groups on the ring can alter this preference.

Troubleshooting Strategies:

  • Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the regioselectivity. Aprotic polar solvents like DMF or DMSO are commonly used. Lowering the reaction temperature may favor the thermodynamically more stable product, which is often the C4-substituted isomer.

  • Nature of the Nucleophile: The hardness/softness and steric bulk of the nucleophile can play a crucial role. Hard nucleophiles (e.g., alkoxides) may favor reaction at the more electron-deficient C4 position, while softer nucleophiles might show less selectivity.

  • Protecting Groups: In some cases, transiently protecting the amino group can modulate the electronic properties of the ring and improve selectivity.

Q2: Can I achieve selective substitution at the C2 position in the presence of a leaving group at C4?

A2: While C4 is generally more reactive, achieving C2 selectivity is possible under specific conditions, particularly when the C5 position is substituted with an electron-withdrawing group and a tertiary amine is used as the nucleophile.[3]

Key Considerations for C2 Selectivity:

  • Tertiary Amine Nucleophiles: The use of tertiary amines as nucleophiles has been shown to favor C2 substitution on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[3]

  • Catalyst Systems: For certain substrates, specialized palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands can direct substitution to the C2 position.

Section 2: Electrophilic Aromatic Substitution

Q3: Is it possible to perform an electrophilic aromatic substitution on this compound, for instance, a halogenation at the C6 position?

A3: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the presence of two strong electron-donating groups (amino and methoxy) in this compound significantly activates the ring towards electrophilic attack.

Directing Effects of Substituents:

The amino and methoxy groups are ortho, para-directing. In this molecule, the C6 position is ortho to the amino group and para to the methoxy group, making it the most likely site for electrophilic substitution. The fluorine at C5 will also influence the electron density of the ring.

Experimental Approach for C6-Halogenation:

A potential starting point for C6-halogenation would be the use of a mild electrophilic halogenating agent.

Reaction Reagent Typical Conditions Expected Outcome
ChlorinationN-Chlorosuccinimide (NCS)Acetonitrile, room temperaturePredominantly 6-chloro-5-fluoro-2-methoxypyrimidin-4-amine
BrominationN-Bromosuccinimide (NBS)Dichloromethane, room temperaturePredominantly 6-bromo-5-fluoro-2-methoxypyrimidin-4-amine

Troubleshooting Workflow for Electrophilic Halogenation:

Caption: Troubleshooting low conversion in electrophilic halogenation.

Section 3: Metal-Catalyzed Cross-Coupling Reactions

Q4: I want to perform a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group. Which position of a halogenated this compound would be most reactive?

A4: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F.[4] The position of the halogen is also critical, with the order of reactivity being C4(6) > C2 > C5.[4] Therefore, a bromo or chloro substituent at the C6 position would be the most suitable handle for a Suzuki-Miyaura coupling.

Proposed Protocol for Suzuki-Miyaura Coupling at C6:

This protocol is based on general procedures for Suzuki coupling with halopyrimidines.

Materials:

  • 6-Bromo-5-fluoro-2-methoxypyrimidin-4-amine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add the 6-bromo-5-fluoro-2-methoxypyrimidin-4-amine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide for Suzuki-Miyaura Coupling:

Problem Possible Cause Suggested Solution
Low YieldInactive catalystUse a fresh batch of catalyst or a more active pre-catalyst.
Inefficient transmetalationTry a different base (e.g., K₃PO₄, Cs₂CO₃).
Debromination of starting materialUse a milder base or lower the reaction temperature.
Formation of Homocoupled ProductExcess boronic acidUse a stoichiometric amount of the boronic acid.

Q5: Is it possible to perform a Buchwald-Hartwig amination on a halogenated derivative of this compound?

A5: Yes, the Buchwald-Hartwig amination is a powerful method for C-N bond formation and can be applied to halopyrimidines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogen will be the primary determinant of the reaction's success. A bromo or chloro substituent at the C6 position would be the preferred starting point.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Choice: The choice of phosphine ligand is critical for successful amination of electron-rich heterocyclic halides. Bulky, electron-rich ligands such as XPhos or SPhos are often effective.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Catalyst Precursor: Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used as catalyst precursors.

Decision Workflow for Catalyst Selection in Cross-Coupling Reactions:

G Start Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Halide Identify Halogen (I, Br, Cl) Suzuki->Halide Buchwald->Halide Position Identify Position (C6 > C2) Halide->Position Ligand Choose Ligand Position->Ligand Base Choose Base Ligand->Base Catalyst Choose Pd Source Base->Catalyst Reaction Run Reaction Catalyst->Reaction

Sources

Technical Support Center: Catalyst Poisoning in Reactions of Sulfur-Containing Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for a common yet significant challenge in synthetic chemistry: the deactivation of metal catalysts by sulfur-containing pyrimidines. These heterocyclic motifs are vital in medicinal chemistry, but their inherent sulfur functionalities can act as potent catalyst poisons, leading to failed reactions and project delays.

This document provides in-depth, evidence-based solutions in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section addresses specific, acute problems encountered during experimentation.

Q1: My hydrogenation/cross-coupling reaction with a sulfur-pyrimidine substrate has stalled completely. How do I confirm catalyst poisoning is the culprit?

A: A stalled reaction is the most common symptom of catalyst poisoning. You can diagnose this issue by observing a few key indicators:

  • Reaction Profile: The reaction starts but fails to proceed to completion, often halting at low-to-moderate conversion. Monitoring via TLC, GC, or LC-MS will show the consumption of starting material ceasing prematurely.

  • Visual Changes: A frequent sign of palladium catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] This indicates that the active, soluble Pd(0) species has aggregated into an inactive form.

  • Lack of Response to Additives: If the reaction has stalled, adding more base or a coupling partner has no effect. However, adding a fresh charge of catalyst may restart the reaction, which strongly suggests the initial catalyst was deactivated.

The root cause is the strong chemical bonding (chemisorption) of sulfur compounds to the active sites on the catalyst surface.[2][3][4] This blocks reactants from accessing these sites, effectively stopping the catalytic cycle.[5] The lone pair of electrons on the sulfur atom in your pyrimidine readily coordinates to the electron-deficient metal center (e.g., Palladium, Platinum, Nickel), forming a stable metal-sulfur bond that deactivates the catalyst.[3][6]

Q2: What is the underlying mechanism of catalyst poisoning by a sulfur-containing pyrimidine?

A: The mechanism is a chemical deactivation process occurring at the molecular level. The sulfur atom acts as a "Lewis base," donating its lone pair of electrons to the "Lewis acid" metal center of the catalyst.

This interaction can be visualized as follows:

CatalystPoisoning cluster_0 Catalytic Cycle Interruption ActiveCatalyst Active Pd(0) Catalyst PoisonedCatalyst Poisoned Pd-S Complex (Inactive) ActiveCatalyst->PoisonedCatalyst Reactant Reactant A Reactant->ActiveCatalyst Normal Binding Poison Sulfur-Containing Pyrimidine Poison->ActiveCatalyst Strong Chemisorption NoProduct No Reaction PoisonedCatalyst->NoProduct Blocks Reactant

Caption: Mechanism of catalyst poisoning by a sulfur-pyrimidine.

The key steps are:

  • Adsorption: The sulfur-containing pyrimidine strongly adsorbs onto an active site of the metal catalyst.

  • Bond Formation: A coordinate covalent bond forms between the sulfur atom and the metal. This bond is often significantly stronger than the bonds formed with the intended reactants.[3]

  • Site Blocking: The poisoned site is now unavailable for the catalytic reaction. Because the poison is not easily displaced, the deactivation can be irreversible under typical reaction conditions.[2][6]

  • Diffusion Limitation: In porous catalysts, if the poisoning rate is fast, a "pore-mouth" poisoning effect can occur, where the outer layer of the catalyst is deactivated, creating a barrier that prevents reactants from reaching active sites deeper within the catalyst.[2]

Q3: I'm designing a synthesis involving a thiopyrimidine. How can I proactively select a catalyst system to minimize poisoning?

A: Proactive catalyst selection is critical for success. While standard catalysts like Pd/C are highly susceptible, several strategies can confer sulfur resistance.

  • Choose Inherently Resistant Metals: Some metals exhibit better tolerance to sulfur than others. While palladium is widely used, rhodium (Rh), platinum (Pt), and ruthenium (Ru) can sometimes offer better performance in the presence of sulfur.[7] Bimetallic catalysts, such as Pd-Pt or Pd-Ni alloys, can also exhibit enhanced sulfur resistance due to electronic modifications between the metals.[8][9]

  • Employ Specialized Catalyst Systems:

    • Metal Sulfide Catalysts: For certain hydrogenation reactions, catalysts like unsupported binary metal sulfides (e.g., Ru-W-S) or traditional hydrodesulfurization catalysts (e.g., CoMoS, NiMoS) are intrinsically resistant to sulfur poisoning.[10][11][12]

    • Ligand-Modified Catalysts: In cross-coupling reactions, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can shield the palladium center, making it sterically and electronically less accessible to the sulfur poison. This can prevent the pyrimidine from coordinating and deactivating the catalyst.[1][13]

  • Consider the Support Material: For supported catalysts, the support can play a role. Supports like zirconia or ceria can act as traps for sulfur species, protecting the active metal sites.[14][15][16] Alumina can also adsorb sulfur, though its capacity may vary.[9] Silica, being non-sulfating, offers little protection to the active metal.[14][17]

The following table summarizes the relative sulfur tolerance of common catalytic metals.

Catalyst MetalRelative Sulfur ToleranceTypical ApplicationsNotes
Palladium (Pd) LowHydrogenation, Cross-CouplingHighly susceptible to poisoning, but performance can be improved with bulky ligands.[2][17]
Nickel (Ni) Low to ModerateHydrogenation, ReformingSulfur poisoning is often irreversible at lower temperatures.[6] Bimetallic Pd-Ni can show improved resistance.[8]
Platinum (Pt) ModerateHydrogenation, OxidationGenerally more tolerant than Pd. Bimetallic Pd-Pt alloys can offer superior activity and stability.[9]
Rhodium (Rh) Low to ModerateNOx Reduction, HydrogenationConsidered highly susceptible in some contexts, readily forming sulfates.[18]
Ruthenium (Ru) Moderate to HighHydrogenationRu nanoparticles doped with other elements (e.g., phosphorus) or as sulfides show excellent sulfur tolerance.[11][12]
Q4: My catalyst appears to be poisoned. Is it possible to regenerate it for reuse?

A: Regeneration is possible but can be challenging and is often context-dependent. For many lab-scale applications, using a fresh catalyst is more practical. However, understanding regeneration principles is valuable.

  • Reversibility: The reversibility of sulfur poisoning depends on temperature. At low temperatures (<700°C for Ni catalysts), the metal-sulfur bond is very strong and considered irreversible.[6][19][20] At higher temperatures, the bond can be broken.[6][20]

  • Regeneration Methods:

    • High-Temperature Oxidation: This involves heating the catalyst in an oxygen-rich atmosphere to convert adsorbed sulfur species into volatile sulfur oxides (SOx) that can be flushed away.[19][21] This is often the most effective method.[19]

    • High-Temperature Steam Treatment: Passing steam over the catalyst at high temperatures can help remove sulfur.[19][20]

    • Rich-Burn/Reducing Conditions: Treating the catalyst under fuel-rich or reducing (e.g., H₂) conditions at high temperatures can help decompose stable metal sulfates.[22][23][24]

Experimental Protocol: General Guideline for Oxidative Regeneration (Ex-Situ) Disclaimer: This is a general procedure and must be adapted for your specific catalyst and equipment. Always perform in a well-ventilated fume hood with appropriate safety precautions.

  • Recovery: Carefully recover the poisoned catalyst from the reaction mixture by filtration. Wash thoroughly with a solvent (e.g., acetone, ethyl acetate) to remove residual organic compounds and dry completely.

  • Setup: Place the dried catalyst in a tube furnace capable of precise temperature control and gas flow.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen, Argon) while slowly ramping the temperature to 200-300°C to desorb any volatile residues.

  • Oxidation: Switch the gas flow to a dilute stream of air or oxygen (e.g., 2-5% O₂ in N₂). Slowly increase the temperature to 500-650°C. Caution: This process is exothermic and must be controlled to prevent catalyst sintering (thermal damage).

  • Hold and Purge: Hold at the target temperature for 2-4 hours. Afterwards, switch back to an inert gas and allow the catalyst to cool to room temperature.

  • Reduction (if necessary): For catalysts that require a reduced metal surface (e.g., Pd/C for hydrogenation), a subsequent reduction step under a hydrogen atmosphere may be necessary after the oxidative treatment.

Frequently Asked Questions (FAQs)

Q1: Are all forms of sulfur equally poisonous to my catalyst?

A: No, the oxidation state of the sulfur atom is critical. Reduced sulfur species with available lone pairs are the most potent poisons.

  • Strong Poisons: Thiols (R-SH), thioethers/sulfides (R-S-R), disulfides (R-S-S-R), and heterocycles like thiophene are severe poisons due to the high availability of sulfur's lone-pair electrons.[3][25]

  • Weaker Poisons/Non-Poisons: Oxidized sulfur species like sulfoxides (R-S(=O)-R), sulfones (R-SO₂-R), sulfates (SO₄²⁻), and sulfonic acids are significantly less poisonous.[6] The lone pairs on the sulfur atom are delocalized in bonds with oxygen, making them much less available to coordinate with the catalyst's metal center.

Q2: What is the difference between catalyst poisoning, fouling, and sintering?

A: These are distinct mechanisms of catalyst deactivation:

  • Poisoning: A chemical deactivation where a substance (the poison) bonds to the active sites, reducing their number and effectiveness.[2][4] This is the primary issue with sulfur-containing pyrimidines.

  • Fouling: A physical or mechanical deactivation where the catalyst surface is blocked by deposits.[4] A common example is "coking," where carbonaceous materials deposit on the catalyst.

  • Sintering (Thermal Degradation): The loss of active surface area due to the agglomeration of small metal crystallites into larger ones at high temperatures.[4][18] This process is typically irreversible.

The following diagram illustrates a troubleshooting workflow for a failed reaction.

TroubleshootingWorkflow Start Reaction Stalled or Failed (Substrate: S-Pyrimidine) CheckVisual Observe Reaction Mixture: Black Precipitate (Pd Black)? Start->CheckVisual PoisoningSuspected High Suspicion of Catalyst Poisoning CheckVisual->PoisoningSuspected Yes OtherIssues Consider Other Issues: - Reagent Purity - Temp/Time - Base/Solvent CheckVisual->OtherIssues No ActionPlan Develop Mitigation Strategy PoisoningSuspected->ActionPlan OtherIssues->ActionPlan SelectCatalyst 1. Select S-Tolerant Catalyst (e.g., Ru-based, Pd-Pt) ActionPlan->SelectCatalyst SelectLigand 2. Use Bulky/Electron-Rich Ligand (e.g., XPhos for cross-coupling) ActionPlan->SelectLigand OptimizeConditions 3. Optimize Reaction Conditions (Screen Temp, Higher Catalyst Load) ActionPlan->OptimizeConditions Rerun Rerun Experiment SelectCatalyst->Rerun SelectLigand->Rerun OptimizeConditions->Rerun

Caption: Troubleshooting workflow for reactions with S-pyrimidines.

Q3: Can impurities in my reagents, other than the substrate itself, cause sulfur poisoning?

A: Absolutely. Even trace amounts of sulfur impurities in reagents or solvents can be detrimental.[4] It is crucial to use high-purity starting materials. For example, thiophene is a common impurity in some bulk solvents and can act as a potent poison. Always use reagents from reputable suppliers and consider purification if you suspect contamination.

Q4: My reaction involves a nitrogen heterocycle (pyrimidine) in addition to sulfur. Can the ring nitrogen also poison the catalyst?

A: Yes. This is a critical point often overlooked. The lone pair of electrons on the pyrimidine ring nitrogen can also coordinate to the metal center, leading to catalyst inhibition or deactivation.[1][13][26] When you have a sulfur-containing pyrimidine, you are facing a dual-poisoning threat. This is why using bulky ligands in cross-coupling is so important; they can create a steric shield that hinders coordination from both the sulfur atom and the ring nitrogen, allowing the desired catalytic cycle to proceed.[1]

References

  • Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? (2025). Vertex AI Search.
  • Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. (n.d.). MDPI. [Link]
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. (n.d.).
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Vertex AI Search.
  • Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith c
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. [Link]
  • Catalyst poisoning. (n.d.). Wikipedia. [Link]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. [Link]
  • Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. (n.d.). MDPI. [Link]
  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (n.d.).
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008).
  • Final Analysis: Sulfur as a Catalyst Poison. (n.d.).
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). NIH. [Link]
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
  • How Can You Prevent Catalyst Poisoning? (2025). YouTube. [Link]
  • Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? (2025). Vertex AI Search.
  • More active and sulfur resistant bimetallic Pd-Ni catalysts. (n.d.).
  • The role of Pd–Pt Interactions in the Oxidation and Sulfur Resistance of Bimetallic Pd–Pt/γ-Al2O3 Diesel Oxidation Catalysts. (n.d.).
  • What Causes Catalyst Deactivation And Poisoning? (2025). YouTube. [Link]
  • Rational Design of Supported Metal Catalysts for Selective Hydrogenation of Sulfur‐Containing Compounds. (n.d.).
  • Catalyst deactivation Common causes. (2022). EHSQLaw Greenko -AMGreen Group. [Link]
  • Rational Design of Supported Metal Catalysts for Selective Hydrogenation of Sulfur‐Containing Compounds. (n.d.). Semantic Scholar. [Link]
  • Catalyst Poisoning Mitigation. (n.d.). Area → Sustainability. [Link]
  • What is the Strategies to Prevent Catalyst Sulfur Poisoning? (2023). AVANT. [Link]
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). Journal of the American Chemical Society. [Link]
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). PMC - PubMed Central. [Link]
  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. (n.d.).
  • Method for the selective hydrogenation of pyrimidines containing chlorine. (n.d.).
  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (n.d.). PubMed Central. [Link]
  • An Examination of Sulfur Poisoning on Pd/Ceria Catalysts. (n.d.). University of Pennsylvania. [Link]
  • Mechanisms of Catalyst Poisoning by Sulfur Species. (n.d.). OUCI. [Link]

Sources

Technical Support Center: Stability of 5-Fluoro-2-methoxypyrimidin-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 5-Fluoro-2-methoxypyrimidin-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important class of compounds in their experimental work. As a key building block in medicinal chemistry, particularly for kinase inhibitors and other therapeutic agents, understanding the stability profile of these molecules is paramount to ensuring the reliability and reproducibility of experimental results.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges. The information presented herein is synthesized from established principles of organic chemistry, analogous fluoropyrimidine compounds, and best practices in pharmaceutical sciences.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading in my aqueous experimental buffer. What are the most likely causes?

A1: The primary culprits for the degradation of this compound derivatives in aqueous media are typically pH-mediated hydrolysis and photodegradation. The pyrimidine ring is susceptible to both acidic and basic conditions, which can lead to loss of compound potency.[1] Additionally, exposure to light, especially UV light, can induce photochemical reactions.

Q2: I'm observing new, unexpected peaks in my HPLC analysis after storing my compound in a DMSO stock solution at -20°C. What could be happening?

A2: While storing DMSO stock solutions at low temperatures is standard practice, issues can still arise. The appearance of new peaks could be due to several factors:

  • Trace amounts of water in the DMSO: This can lead to slow hydrolysis over time, even at low temperatures.

  • Freeze-thaw cycles: Repeatedly taking the stock solution in and out of the freezer can introduce moisture and accelerate degradation.

  • Oxidation: If the vial is not properly sealed, atmospheric oxygen can cause oxidative degradation.

Q3: How does the substitution pattern on the pyrimidine ring affect the stability of my derivative?

A3: The nature and position of substituents can significantly influence the electronic properties and, consequently, the stability of the pyrimidine ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. The specific impact depends on the position of the substituent relative to the reaction center for degradation.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential pathways by analogy to the well-studied compound 5-Fluorouracil (5-FU).[1] Likely degradation pathways include:

  • Hydrolysis of the methoxy group: This would yield the corresponding 2-hydroxy derivative.

  • Hydrolysis of the amino group: This would result in the formation of a pyrimidinone.

  • Ring-opening reactions: Under more forceful conditions (e.g., strong acid or base), the pyrimidine ring itself can be cleaved.[1]

Q5: What is the best way to monitor the stability of my compound during an experiment?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable technique for monitoring the stability of your compound.[1] This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying unknown degradants.[1]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Loss of compound potency over time in aqueous solution. Hydrolytic degradation due to pH, temperature, or light exposure.[1]- Prepare solutions fresh whenever possible. - Store stock solutions at -80°C and protected from light. - For working solutions, use a buffer system to maintain an optimal pH (typically neutral to slightly acidic).[1]
Appearance of unknown peaks in chromatography. Formation of degradation products from hydrolysis, oxidation, or photodegradation.[1]- Conduct forced degradation studies to identify potential degradation products. - Use amber vials or cover containers with aluminum foil to protect from light.[1] - Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent experimental results between batches. Variable stability of the compound under slightly different experimental conditions.- Standardize all experimental parameters, including solvent, pH, temperature, and light exposure. - Always include a freshly prepared standard for comparison in analytical runs.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility, which can be exacerbated by pH or temperature changes.- Consider using a co-solvent system (e.g., with a small percentage of DMSO or ethanol). - For basic derivatives, lowering the pH may increase solubility by forming a salt.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of your compound and for developing a stability-indicating analytical method.[2]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.[1]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light.[1]

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil.[1]

  • Thermal Degradation: Store the solid compound and a solution in an oven at a controlled temperature (e.g., 70°C).

3. Sample Analysis:

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize acidic and basic samples before analysis.

  • Analyze all samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photodegradation (UV Lamp) start->photo thermal Thermal Degradation (70°C) start->thermal sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc end Determine Degradation Profile hplc->end

Forced Degradation Experimental Workflow
Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column.

  • A common mobile phase system is a gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

3. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanistic Insights into Degradation

The stability of the this compound core is dictated by the electronic nature of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, creating electron-deficient carbon atoms that are susceptible to nucleophilic attack.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation parent 5-Fluoro-2-methoxy- pyrimidin-4-amine hydrolysis_methoxy Hydrolysis of -OCH3 parent->hydrolysis_methoxy H2O / H+ or OH- hydrolysis_amino Hydrolysis of -NH2 parent->hydrolysis_amino H2O / H+ or OH- photoproducts Formation of Photoproducts parent->photoproducts UV Light ring_opening Pyrimidine Ring Opening hydrolysis_amino->ring_opening Harsh Conditions

Potential Degradation Pathways

Formulation Strategies for Enhanced Stability

For derivatives intended for further development, formulation strategies can be employed to improve stability.

  • pH Control: Using appropriate buffer systems is the most straightforward way to control hydrolysis.[[“]]

  • Excipient Selection: Choosing excipients that do not react with the active compound is critical.

  • Solid-State Forms: Investigating different salt forms or polymorphs can identify a more stable solid form of the compound.

  • Lyophilization: For highly unstable compounds in solution, lyophilization (freeze-drying) can provide a stable solid form for long-term storage.

  • Encapsulation: Microencapsulation can create a protective barrier around the active pharmaceutical ingredient, shielding it from environmental factors.[[“]]

References

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. J Org Chem. 2001 Jan 12;66(1):219-25.
  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. - ResearchGate.
  • Amidohydrolases of the reductive pyrimidine catabolic pathway Purification, characterization, structure, reaction mechanism and enzyme deficiency - OAText.
  • Forced Degradation Studies Research Articles - Page 1 - R Discovery.
  • Stability Indicating Analytical Method Development, Validation - IOSRPHR.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing.
  • Strategies to enhance pharmaceutical formulation stability - Consensus.
  • 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed.
  • Current trends in forced degradation study for pharmaceutical product development. J Pharm Educ Res Vol. 3, Issue 1, June 2012.
  • This compound | CAS 1993-63-1 - Veeprho.
  • mechanism of amide hydrolysis - YouTube.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Forced Degradation Study in Pharmaceuticals - YouTube.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC - NIH.
  • Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals.
  • COA - this compound.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH.
  • Fluoropyrimidine Toxicities and DPYD Genotyping: A Clinical Case - PMC - NIH.
  • (PDF) Studies on Fluorinated Pyrimidines - ResearchGate.
  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC - NIH.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH.
  • 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine | Pharmaffiliates.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Publishing.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC.
  • CAS No.1993-63-1, this compound | Daoge Biopharma Co.,Ltd. Available at: [Link]-methoxypyrimidin-4-amine.html)

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to 5-Fluoro-2-methoxypyrimidin-4-amine and its Non-Fluorinated Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The pyrimidine scaffold is a privileged structure in this field, forming the core of numerous FDA-approved kinase inhibitors.[3] The relentless pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore subtle yet powerful molecular modifications. Among these, the strategic incorporation of fluorine stands out as a transformative tool.[4][5]

This guide provides an in-depth comparison of 5-Fluoro-2-methoxypyrimidin-4-amine and its non-fluorinated analogs. We will explore the profound impact of a single fluorine atom on the molecule's interaction with kinase targets. This analysis is grounded in the fundamental principles of medicinal chemistry and supported by established experimental methodologies for assessing kinase inhibition. Our goal is to provide researchers, scientists, and drug development professionals with a clear understanding of the causality behind the "fluorine advantage" and the practical methods used to quantify it.

The Physicochemical Impact of Fluorine Substitution

Fluorine is the most electronegative element, and its introduction into an organic molecule like a pyrimidine derivative can dramatically alter its electronic properties, conformation, and metabolic stability.[4][5] These changes are not trivial; they are strategically employed to fine-tune a drug candidate's profile.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the amine on the pyrimidine ring. This reduction in basicity can enhance a compound's bioavailability by improving its ability to permeate cell membranes.[4]

  • Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. This can lead to a substantial increase in binding affinity for the target kinase compared to non-fluorinated counterparts.[4][6][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block cytochrome P450-mediated oxidation, thereby increasing the compound's metabolic stability and half-life.[4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Conceptual Impact of Fluorine Substitution in Drug Design.

Structural Comparison: The 5-Fluoro Moiety

The introduction of a fluorine atom at the C-5 position of the 2-methoxypyrimidin-4-amine scaffold is a deliberate design choice aimed at leveraging the aforementioned benefits.

dot graph structures { graph [rankdir=LR, splines=false, nodesep=1]; node [shape=none, margin=0, fontname="Arial"];

} end

Chemical Structures of the Non-Fluorinated and Fluorinated Analogs.

Comparative Kinase Inhibition: A Structure-Activity Relationship (SAR) Perspective

For instance, studies on various kinase inhibitor series, such as those targeting Aurora kinases or Src/Abl, have shown that strategic fluorination leads to significant improvements in potency.[11][12] This is often attributed to the fluorine atom forming favorable contacts in the hydrophobic region near the ATP-binding pocket of the kinase.

Table 1: Representative Data on Fluorinated vs. Non-Fluorinated Pyrimidine Kinase Inhibitors

Compound ClassKinase Target(s)Fluorinated Analog IC50Non-Fluorinated Analog IC50Fold ImprovementReference
PyridopyrimidinesEGFR13 nM (PD 158780)2085 nM (PD 69896)~160x[13]
Phenyl-aminopyrimidinesALK/EGFRPotent InhibitionLess PotentSignificant[14]
Pyrimidinyl-thiazolesSrc/AblPotent InhibitionLess PotentSignificant[11]
Pyrimidin-2-aminesJAK25 nM (Compound A8)>100 nM (Analogs)>20x[15]

Note: The data presented are from different studies and compound series but collectively illustrate the principle that fluorination is a highly effective strategy for enhancing kinase inhibition potency.

Experimental Protocol: Quantifying Kinase Inhibition

To experimentally validate the enhanced potency of a fluorinated analog, a robust and reproducible in vitro kinase assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a common and powerful time-resolved fluorescence resonance energy transfer (TR-FRET) method used for this purpose.[16][17][18]

Principle of the LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[17] A europium (Eu)-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs from the Eu-donor to the Alexa Fluor™-acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[17]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end

Workflow for a LanthaScreen™ Kinase Inhibition Assay.
Detailed Step-by-Step Methodology

Materials:

  • Recombinant Kinase of interest

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer specific to the target

  • 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[19]

  • Test Compounds (this compound and non-fluorinated analog)

  • DMSO

  • Low-volume 384-well plates (white or black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: a. Create a 10 mM stock solution of each test compound in 100% DMSO. b. Perform a serial dilution series in DMSO to create master dilutions. c. From the master dilutions, prepare intermediate 3X final concentration dilutions in 1X Kinase Buffer A.[17]

  • Reagent Preparation: a. Kinase/Antibody Solution (3X): Dilute the kinase and Eu-labeled antibody to 3 times the desired final concentration in 1X Kinase Buffer A. The optimal concentrations should be determined empirically but are often in the low nanomolar range.[17] b. Tracer Solution (3X): Dilute the Alexa Fluor™ 647-Tracer to 3 times its final desired concentration in 1X Kinase Buffer A. The final concentration is typically near the Kd of the tracer for the kinase.[19]

  • Assay Execution (15 µL final volume): a. Add 5 µL of the 3X intermediate compound dilutions to the appropriate wells of a 384-well plate. Include "no inhibitor" (buffer only) and "no enzyme" controls. b. Add 5 µL of the 3X Kinase/Antibody solution to all wells. c. Add 5 µL of the 3X Tracer solution to all wells to initiate the reaction. d. Cover the plate to protect it from light and incubate for 60 minutes at room temperature.

  • Data Acquisition: a. Read the plate using a TR-FRET plate reader. Set the excitation wavelength to 340 nm and collect emission data at 615 nm (Eu-donor) and 665 nm (Alexa Fluor™-acceptor).[19]

  • Data Analysis: a. Calculate the emission ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm). b. Normalize the data using the "no inhibitor" control as 0% inhibition and a high concentration of a known potent inhibitor as 100% inhibition. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.[20]

Conclusion and Future Outlook

The strategic incorporation of fluorine into the 2-methoxypyrimidin-4-amine scaffold represents a classic and highly effective medicinal chemistry strategy for enhancing kinase inhibitory potency. By altering the molecule's electronic properties, the 5-fluoro substitution can lead to more favorable interactions within the kinase ATP-binding site, resulting in a significantly lower IC50 value compared to its non-fluorinated analog. This "fluorine advantage" is not merely theoretical; it can be precisely quantified using robust biochemical assays like the LanthaScreen™ TR-FRET platform. As the field of kinase inhibitor development continues to evolve, the rational and selective installation of fluorine will remain a cornerstone of efforts to design next-generation therapeutics with superior efficacy, selectivity, and pharmacokinetic properties.

References

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Martens, S. (2023). In vitro kinase assay v1.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
  • Wu, J. C., et al. (2000). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 384- and 1536-well format. Journal of Biomolecular Screening. [Link]
  • Wikipedia. (n.d.). Scintillation proximity assay.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
  • Rosen, B. P., & Kumar, A. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
  • Let's talk science. (2024). Scintillation proximity assay.
  • Zhang, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • Entrena, A., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules.
  • ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • Nguyen, T., & Statsyuk, A. (n.d.). Synthesis of a Kinase Probe to Target the Catalytic Lysine of Protein Kinases. University of Houston.
  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine.
  • Pierre, F., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ACS Medicinal Chemistry Letters.
  • Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
  • Wang, F., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Kamal, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. [Link]
  • Doyon, J. B., & Jain, A. (1999). The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. Organic Letters. [Link]
  • ResearchGate. (n.d.). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases....
  • da Silva, G. G., et al. (2022).
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor... Journal of Medicinal Chemistry. [Link]
  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
  • Fry, D. W., et al. (1997). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical Pharmacology. [Link]
  • Tian, Y., et al. (2022). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Omega. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methoxypyrimidin-4-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural biological molecules and its remarkable versatility as a pharmacophore in drug design.[1][2] Pyrimidine derivatives are integral to a wide array of therapeutics, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][3] A significant subset of these compounds has been developed as protein kinase inhibitors, largely due to the pyrimidine core's ability to act as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the enzyme's ATP-binding site.[4]

This guide focuses on the 5-Fluoro-2-methoxypyrimidin-4-amine scaffold, a privileged core structure in the development of targeted kinase inhibitors. The strategic placement of the fluoro, methoxy, and amine groups provides a unique combination of electronic properties and hydrogen bonding capabilities that are crucial for potent and selective kinase binding.[5] We will dissect the structure-activity relationship (SAR) of derivatives built upon this core, providing a comparative analysis supported by experimental data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies that drive the optimization of these promising therapeutic agents.

The this compound Core: A Privileged Scaffold

The foundational structure of this compound presents several key features that make it an attractive starting point for inhibitor design. Understanding the role of each component is critical to appreciating the rationale behind its derivatization.

  • Pyrimidine Ring : This central heterocyclic ring serves as the primary anchor. In the context of kinase inhibition, it typically forms one or more crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of ATP's adenine.[6]

  • 4-Amino Group : This exocyclic amine is a critical hydrogen bond donor, often forming a key interaction with the backbone carbonyl of a hinge residue in the kinase active site.[6] Modifications at this position are pivotal for modulating binding affinity and selectivity.

  • 5-Fluoro Group : The introduction of a fluorine atom at the C5 position significantly alters the electronic properties of the pyrimidine ring. Its strong electron-withdrawing nature can enhance binding affinity and, importantly, improve metabolic stability by blocking a potential site of oxidative metabolism.[5]

  • 2-Methoxy Group : This group occupies a position that can be directed towards various pockets within the ATP-binding site. It can be a point of derivatization to explore interactions with solvent-exposed regions or deeper hydrophobic pockets, thereby influencing potency and selectivity.[5]

Below is a diagram illustrating the core scaffold and the primary vectors for chemical modification (R-groups) that are typically explored to establish a robust structure-activity relationship.

Caption: Core structure and key modification points.

Comparative Structure-Activity Relationship (SAR) Analysis

While specific SAR data for derivatives of the exact this compound core is proprietary or dispersed, we can construct a robust comparative analysis by examining published data on structurally analogous aminopyrimidine-based kinase inhibitors. The principles derived from these examples are directly applicable to the optimization of our lead scaffold.

Key Modification Vector 1: The 4-Amino Position

The 4-amino group is the most common point of elaboration. It is typically linked to a substituted aryl or heteroaryl ring system that occupies the hydrophobic region of the ATP-binding pocket adjacent to the hinge.

  • Influence of the Linker: The nature of the substituent attached to the 4-amino group is paramount. In a series of Polo-like kinase 4 (PLK4) inhibitors based on an aminopyrimidine core, linking various amines via a Buchwald-Hartwig coupling reaction was explored.[7]

  • Aryl Substituents: The introduction of substituted phenyl rings is a classic strategy. In the development of FLT3/CHK1 dual inhibitors, the substitution pattern on a phenyl ring attached to the pyrimidine core dramatically influenced potency.[6] For instance, adding a methylsulfonyl group to a quinoline ring system resulted in a vital hydrogen bond with Lys614 of FLT3, significantly boosting activity.[6]

  • Overcoming Resistance: In the context of ALK/EGFR dual inhibitors, modifications to the aniline moiety attached to the 4-amino position of a pyrimidine scaffold were critical for overcoming drug resistance mutations.[8] The addition of an acrylamide group, for example, allows for covalent bond formation with a cysteine residue in the EGFR active site, providing durable inhibition.

Key Modification Vector 2: The 2-Position

The 2-methoxy group can be replaced with other functionalities to fine-tune solubility, cell permeability, and interactions with the solvent front or specific sub-pockets.

  • Alkyl and Aryl Amines: Replacing the methoxy group with various substituted amines is a common strategy. In a study on PLK4 inhibitors, replacing a chlorine atom at the 5-position (analogous to our fluoro group) and modifying the 2-amino substituent led to significant gains in potency.[9]

  • Cyclic Amines: Introducing cyclic amines, such as piperidine or morpholine, can improve physicochemical properties like solubility and metabolic stability.

The following table summarizes representative data from analogous aminopyrimidine series to illustrate these SAR principles.

Compound ID Core Scaffold Modification at 4-Amino Position Modification at 2/5-Position Target Kinase IC₅₀ (nM) Reference
Cmpd 3b 2-Aminopyrimidine3-(Trifluoromethyl)phenylH at C5PLK431.2[7]
Cmpd 8h 2-Aminopyrimidine(1-Methyl-1H-pyrazol-4-yl)methylH at C5PLK46.7[7]
Cmpd 5f 2-Aminopyrimidine3-((Dimethylamino)methyl)-5-methoxyphenylCl at C5PLK40.8[9]
Cmpd 30 2-Aminopyrimidine4-((Methylsulfonyl)methyl)quinolin-8-ylCF₃ at C5FLT3-D835Y2.5[6]
Cmpd 32 2-Aminopyrimidine3-((Methylsulfonyl)methyl)quinolin-8-ylCF₃ at C5FLT3-D835Y1.8[6]

Analysis: This comparative data underscores several key takeaways. For PLK4, moving from a simple substituted phenyl ring (Cmpd 3b) to a more complex heterocyclic system (Cmpd 8h) improved potency nearly five-fold.[7] Further optimization, including the introduction of a chlorine at C5 and a solubilizing group on the phenyl ring (Cmpd 5f), led to sub-nanomolar inhibition.[9] For FLT3, the position of the methylsulfonyl group on the quinoline ring was critical, with the meta-position (Cmpd 32) providing slightly better activity than the para-position (Cmpd 30).[6] These examples provide a clear rationale for exploring diverse aryl and heteroaryl substitutions at the 4-amino position of the this compound scaffold.

Experimental Protocols and Workflows

To empirically determine the SAR of novel derivatives, robust and reproducible biological assays are essential. The following are standard, field-proven protocols for assessing kinase inhibition and cellular antiproliferative activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory potency (IC₅₀) of a compound against a specific protein kinase by quantifying ATP consumption.[10][11]

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP. Inhibitors will prevent ATP consumption, resulting in a higher signal.[11]

Workflow Diagram:

Kinase_Assay_Workflow A 1. Compound Plating Prepare serial dilutions of test compounds in DMSO and add to 384-well plate. B 2. Kinase/Substrate Addition Add kinase and substrate peptide/protein solution to each well. A->B C 3. Pre-incubation Incubate for 10-20 min at RT to allow inhibitor binding. B->C D 4. Reaction Initiation Add ATP to start the kinase reaction. C->D E 5. Reaction Incubation Incubate for 60 min at 30°C. D->E F 6. ATP Detection Add ADP-Glo™ or similar reagent to stop the reaction and deplete remaining ATP. E->F G 7. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. F->G H 8. Data Acquisition Read luminescence on a plate reader and calculate IC₅₀ values. G->H

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Plating: In a white, opaque 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.[11]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[11]

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.[11]

    • Incubate for 40 minutes at room temperature.[11]

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction back to ATP and provides luciferase/luciferin to generate a light signal.[11]

    • Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's growth-inhibitory (GI₅₀) concentration.[12][13]

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. B 2. Incubation Allow cells to adhere by incubating for 24 hours. A->B C 3. Compound Treatment Treat cells with serial dilutions of test compounds. B->C D 4. Incubation (72h) Incubate plates for 72 hours at 37°C, 5% CO₂. C->D E 5. Add MTT Reagent Add 20 µL of MTT solution (5 mg/mL) to each well. D->E F 6. Formazan Formation Incubate for 4 hours until purple formazan crystals form. E->F G 7. Solubilization Add 150 µL of DMSO to each well to dissolve formazan crystals. F->G H 8. Data Acquisition Read absorbance at 570 nm and calculate GI₅₀ values. G->H

Sources

Spectroscopic analysis to confirm the structure of 5-Fluoro-2-methoxypyrimidin-4-amine products

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Confirmation of 5-Fluoro-2-methoxypyrimidin-4-amine

This guide provides an in-depth, objective comparison of spectroscopic techniques for the structural elucidation of this compound (CAS 1993-63-1). As a crucial intermediate and potential impurity in the synthesis of pharmaceuticals like Capecitabine, unambiguous structural confirmation is paramount for ensuring final product quality, safety, and efficacy.[1] We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how an integrated spectroscopic approach provides a self-validating system for structural confirmation.

The primary challenge in analyzing this molecule lies in distinguishing it from potential synthetic isomers, such as 4-Amino-6-fluoro-2-methoxypyrimidine. This guide will use this plausible isomer as a comparative alternative to illustrate how specific spectroscopic features provide definitive proof of structure.

The Analytical Challenge: Isomer Differentiation

The synthesis of substituted pyrimidines can sometimes yield a mixture of isomers. For our target compound, this compound, a key analytical question is confirming the substitution pattern on the pyrimidine ring. An incorrect substitution, for instance, could lead to an inactive or toxic final pharmaceutical product.

Caption: Differentiating the target compound from a potential isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most definitive data regarding the carbon-hydrogen framework and the precise location of the fluorine atom through scalar (J) coupling.

¹H NMR Spectroscopy: Pinpointing the Ring Proton

The ¹H NMR spectrum gives the first critical piece of evidence. The key differentiator is the signal for the single proton on the pyrimidine ring (C6-H).

  • For this compound: We expect to see a doublet for the C6-H proton. This splitting is caused by coupling to the adjacent fluorine atom at the C5 position. The coupling constant (³JH-F) is typically in the range of 4-6 Hz.[2]

  • For the Isomer (4-Amino-6-fluoro-2-methoxypyrimidine): The ring proton would be at C5. It would be coupled to the nitrogen atoms of the ring but not to the fluorine at C6 (a four-bond coupling, which is typically unresolved). Therefore, it would likely appear as a singlet or a broadened singlet.

Expected ¹H NMR Data Comparison

Assignment This compound (Target) 4-Amino-6-fluoro-2-methoxypyrimidine (Isomer) Rationale for Difference
-OCH₃ ~3.9 - 4.1 ppm (s, 3H) ~3.9 - 4.1 ppm (s, 3H) Environment is very similar.
-NH₂ ~6.5 - 7.5 ppm (br s, 2H) ~6.5 - 7.5 ppm (br s, 2H) Broad, exchangeable protons.

| Ring H | ~7.8 - 8.0 ppm (d, 1H, ³JH-F ≈ 4-6 Hz) | ~7.7 - 7.9 ppm (s, 1H) | Presence or absence of ³JH-F coupling is definitive. |

Predicted chemical shifts are based on typical values for similar structures and may vary with solvent.[2]

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR provides a direct observation of the fluorine atom's environment. With a wide chemical shift range and high sensitivity, it is an invaluable tool for analyzing fluorinated compounds.[3][4]

  • For this compound: The ¹⁹F spectrum will show a single resonance, which will be split into a doublet by the C6-H proton. The coupling constant will match that observed in the ¹H NMR spectrum (³JF-H ≈ 4-6 Hz). The chemical shift is expected in the range of -160 to -170 ppm (relative to CFCl₃).[2]

  • For the Isomer (4-Amino-6-fluoro-2-methoxypyrimidine): The ¹⁹F spectrum would show a singlet, as there are no adjacent protons to cause splitting.

This reciprocal coupling relationship between the ¹H and ¹⁹F spectra provides a self-validating piece of evidence for the C5-F and C6-H arrangement.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The ¹³C NMR spectrum confirms the number of unique carbon atoms and, crucially, reveals C-F coupling, further cementing the fluorine's position.

  • Key Feature: The carbon atom directly bonded to fluorine (C5) will exhibit a very large one-bond coupling constant (¹JC-F), typically >200 Hz, appearing as a doublet. Furthermore, the adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JC-F), also appearing as doublets.[5]

  • For the Target: C5 will be a large doublet, and C4 and C6 will be smaller doublets.

  • For the Isomer: C6 would show the large ¹JC-F coupling, while C5 would show a smaller ²JC-F coupling. This provides another layer of definitive structural proof.

Expected ¹³C NMR Data for Target Compound

Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity (due to C-F coupling)
C2 ~155 - 160 s
C4 ~160 - 165 d, ²JC-F
C5 ~140 - 145 d, ¹JC-F > 200 Hz
C6 ~130 - 135 d, ²JC-F

| -OCH₃ | ~55 - 60 | s |

Predicted in DMSO-d₆. Actual shifts may vary.[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and provides structural clues through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₅H₆FN₃O), the expected exact mass is 143.0495.[6]

High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, effectively ruling out any alternative formulas.

Fragmentation Analysis

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.[7][8]

fragmentation mol_ion [M]⁺• m/z = 143 frag1 [M - •CH₃]⁺ m/z = 128 mol_ion->frag1 - •CH₃ frag2 [M - CH₂O]⁺• m/z = 113 mol_ion->frag2 - CH₂O frag3 [M - HCN]⁺• m/z = 116 mol_ion->frag3 - HCN

Caption: Plausible fragmentation pathways for the target compound.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond is a common pathway, leading to a fragment at m/z 128.

  • Loss of Formaldehyde (CH₂O): A rearrangement followed by elimination of formaldehyde can lead to a fragment at m/z 113.

  • Ring Cleavage: The pyrimidine ring can undergo cleavage, often involving the loss of small neutral molecules like HCN, which would result in a fragment at m/z 116.[9][10]

While these fragments confirm the presence of the methoxy group and pyrimidine core, they are less effective than NMR at distinguishing isomers. However, they provide excellent corroborating evidence.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.[11][12] While it may not distinguish the target from its isomer on its own, it plays a crucial role in confirming the overall structure and ruling out other impurities (e.g., a hydroxyl instead of a methoxy group).

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 3500 N-H Stretch Primary Amine (-NH₂)
2850 - 3000 C-H Stretch Methoxy (-OCH₃)
1600 - 1680 N-H Bend / C=N Stretch Amine / Pyrimidine Ring
1500 - 1600 C=C / C=N Stretch Pyrimidine Ring
1200 - 1300 C-O Stretch Methoxy Ether

| 1000 - 1150 | C-F Stretch | Aryl Fluoride |

Data compiled from general IR correlation tables and literature on pyrimidine derivatives.[11][13][14][15]

Integrated Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample 5-Fluoro-2-methoxy- pyrimidin-4-amine Product nmr NMR (¹H, ¹⁹F, ¹³C) - Solvent: DMSO-d₆ sample->nmr ms HRMS (ESI+) - Solvent: ACN/H₂O sample->ms ir FTIR (ATR) - Solid State sample->ir nmr_data Confirm C-H Framework & F Position (J-coupling) nmr->nmr_data ms_data Confirm Molecular Formula & Fragmentation ms->ms_data ir_data Confirm Functional Groups (NH₂, OCH₃, C-F) ir->ir_data conclusion Unambiguous Structural Confirmation nmr_data->conclusion ms_data->conclusion ir_data->conclusion

Caption: Integrated workflow for structural confirmation.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[2]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling. A proton-decoupled spectrum can also be run for confirmation.

    • Use a standard fluorine pulse program. No internal standard is required, but an external reference like CFCl₃ can be used for precise chemical shift calibration.[2]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile. Dilute this solution 100-fold with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~10 µg/mL.

  • Instrument: A Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution directly or via a liquid chromatography system.

    • Acquire data over a mass range of m/z 50-500.

    • Ensure the instrument is properly calibrated to achieve mass accuracy better than 5 ppm.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use an instrument equipped with an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.[2]

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply pressure with the anvil to ensure good contact.[2]

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum will be presented in absorbance or transmittance.

Conclusion

The structural confirmation of this compound is definitively achieved through a multi-technique spectroscopic approach. While MS and IR provide essential confirmation of molecular weight and functional groups, NMR spectroscopy (¹H, ¹⁹F, and ¹³C) is the unequivocal tool for distinguishing it from potential isomers. The observation of a mutual coupling constant between the C6-H proton and the C5-F fluorine in the ¹H and ¹⁹F spectra, respectively, provides irrefutable, self-validating evidence of the correct substitution pattern. This integrated analytical strategy is essential for researchers, scientists, and drug development professionals to ensure the identity and purity of this critical chemical entity.

References

  • Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [Link][11]
  • Wolf, W., & Presant, C. A. (1989). 19F MRS studies of fluoropyrimidine chemotherapy. A review. NMR in Biomedicine, 2(4), 133–141. [Link][3]
  • Sahu, B., & Choudhary, S. (2021). FTIR spectroscopy in the study of pyrimidine derivatives with antimicrobial properties. Journal of Chemical Sciences, 133(11), 47-58. [Link][12]
  • Malet-Martino, M. C., & Martino, R. (1999). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. NMR in Biomedicine, 12(4), 237–248. [Link][16]
  • Uno, T., Machida, K., & Hanai, K. (1975). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 23(11), 2631-2639. [Link][13]
  • Singh, P., & Garg, S. (2019). FTIR spectroscopy in the analysis of pyrimidine-based medicinal compounds. Pharmaceutical Science & Technology, 18(3). [Link][14]
  • FT-IR data of pyrimidine derivatives compounds. (n.d.).
  • SpectraBase. (n.d.). 2,4,6-Tribromo-5-fluoropyrimidine. [Link][17]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630535, 4-Amino-5-fluoro-2-methoxypyrimidine. PubChem. [Link][6]
  • Gerig, J. T. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High Throughput Screening, 2015(1), 1-14. [Link][18]
  • Veeprho. (n.d.). This compound | CAS 1993-63-1. [Link][1]
  • Royal Society of Chemistry. (n.d.).
  • Pharmaffiliates. (n.d.). 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine. [Link][20]
  • Gupta, M., & Gupta, R. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][8]
  • Wang, C., et al. (2019). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Molecules, 24(18), 3290. [Link][21]

Sources

The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography of 5-Fluoro-2-methoxypyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, polymorphism screening, and intellectual property protection. For derivatives of 5-Fluoro-2-methoxypyrimidin-4-amine, a scaffold of significant interest in medicinal chemistry, this structural elucidation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for absolute structure determination—with other widely used analytical techniques. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for comprehensive characterization.

The Power of Definitive Structure: A Case Study

While a public crystal structure for the parent this compound is not available, a detailed analysis of a closely related derivative, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine , serves as an exemplary case study to highlight the depth of information obtainable from X-ray crystallography.

The crystal structure of this derivative reveals not just the connectivity of the atoms, but their precise spatial arrangement, including bond lengths, bond angles, and torsional angles. This allows for an unambiguous determination of the molecule's conformation, which is crucial for understanding its interaction with biological targets. For instance, the analysis of this derivative showed an intramolecular N—H···N hydrogen bond, which significantly influences its shape by closing a six-membered ring[1]. Such specific intramolecular interactions can be critical for the molecule's biological activity and are often only definitively confirmed by X-ray diffraction.

Furthermore, the crystallographic data provides invaluable insights into the intermolecular interactions that govern the crystal packing. In the case of the studied derivative, the crystal structure is stabilized by weak C—H···O and C—H···π hydrogen bonds, which link the molecules into polymeric chains[1]. Understanding these packing motifs is fundamental in the study of polymorphism, where different crystalline forms of the same compound can exhibit vastly different physicochemical properties, including solubility and bioavailability.

A Comparative Analysis: What Other Techniques Reveal

While X-ray crystallography provides the ultimate structural answer, a suite of other analytical techniques offers complementary and often more readily accessible information. Here, we compare the insights gained from these methods with the definitive data from crystallography, using this compound as our reference compound where crystallographic data for a derivative is our benchmark.

Analytical TechniqueInformation ProvidedComparison with X-ray Crystallography
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure- Bond lengths, bond angles, and torsional angles- Absolute configuration- Intramolecular and intermolecular interactions- Crystal packing and polymorphismProvides a complete and definitive structural picture that other techniques can only infer.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H, ¹³C, ¹⁹F NMR)- Information on the chemical environment of nuclei- 2D NMR techniques (COSY, HSQC, HMBC) confirm through-bond connectivityConfirms the molecular backbone and the presence of functional groups. However, it does not directly provide the 3D arrangement of atoms in the solid state.
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (High-Resolution MS)- Fragmentation patterns provide clues about the structureConfirms the molecular formula but gives limited information about the specific arrangement of atoms or stereochemistry.
Thermal Analysis (DSC/TGA) - Melting point, phase transitions, and thermal stability (DSC)- Information on solvation and decomposition (TGA)Provides information about the bulk properties of the material and can indicate the presence of different crystalline forms (polymorphs) but does not reveal their atomic-level structure.
Infrared (IR) Spectroscopy - Presence of specific functional groupsConfirms the presence of key chemical bonds (e.g., N-H, C=O, C-F) but does not provide information on the overall molecular structure.

Table 1: Comparison of Analytical Techniques for the Characterization of this compound Derivatives.

Experimental Data at a Glance

The following table summarizes the kind of quantitative data obtained from X-ray crystallography for a derivative and the expected data from other techniques for the parent compound, this compound.

ParameterN-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (X-ray Crystallography)[1]This compound (Other Techniques)
Crystal System MonoclinicNot Applicable
Space Group P2₁/nNot Applicable
Unit Cell Dimensions a = 27.075 Å, b = 8.922 Å, c = 22.983 Å, β = 132.22°Not Applicable
Molecular Weight 414.47 g/mol 143.12 g/mol [2][3]
¹H NMR Detailed shifts and couplings confirming structureConfirmed to be consistent with the structure on Certificate of Analysis[4].
Mass Spectrum Confirms molecular ion peakConfirmed on Certificate of Analysis[4].
Thermal Analysis Not reported in this studyTGA shows 0.02% weight loss. Melting point ~193 °C[4][5].

Table 2: Comparative Experimental Data.

Visualizing the Workflow and Logic

To better understand the process and decision-making in structural analysis, the following diagrams illustrate the experimental workflow for X-ray crystallography and a logical approach to selecting the appropriate analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Validation synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth (e.g., slow evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Analysis of Geometric Parameters structure_refinement->analysis validation Validation & Deposition (e.g., CCDC) analysis->validation

Caption: Experimental Workflow for Single-Crystal X-ray Crystallography.

decision_tree start Need for Structural Information q1 Is 3D structure and stereochemistry critical? start->q1 xray Single-Crystal X-ray Crystallography q1->xray Yes q2 Is connectivity and functional group information sufficient? q1->q2 No end Comprehensive Characterization xray->end nmr_ms_ir NMR, MS, IR Spectroscopy q2->nmr_ms_ir Yes q3 Are bulk properties (melting, stability) of interest? q2->q3 No nmr_ms_ir->q3 thermal Thermal Analysis (DSC/TGA) q3->thermal Yes q3->end No thermal->end

Caption: Decision Tree for Selecting Analytical Techniques.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires screening.

  • Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. It is then mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates and other crystallographic parameters.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : A small amount of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard such as tetramethylsilane (TMS) is added.

  • Data Acquisition : The sample tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing : The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

  • Interpretation : The chemical shifts, integration, and coupling patterns of the signals are analyzed to determine the structure of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion : The sample solution is introduced into the ESI source at a constant flow rate.

  • Ionization : A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Sample Preparation : A small, accurately weighed amount of the sample (typically 2-10 mg) is placed in a sample pan (e.g., aluminum). An empty pan is used as a reference.

  • DSC Analysis : The sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature. This reveals thermal events such as melting and phase transitions.

  • TGA Analysis : The sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. The resulting TGA curve shows mass loss as a function of temperature, indicating decomposition or loss of volatiles.

Conclusion: An Integrated Approach to Structural Elucidation

While NMR, MS, and thermal analysis are indispensable tools for routine characterization, quality control, and preliminary structural assessment of this compound derivatives, single-crystal X-ray crystallography remains the unambiguous arbitrator for determining the precise three-dimensional atomic arrangement. The detailed structural insights from crystallography are crucial for understanding structure-activity relationships, guiding lead optimization, and securing robust intellectual property. A comprehensive understanding of these molecules, therefore, relies on an integrated approach, where the definitive structural information from X-ray crystallography is supported and complemented by the data from a suite of other analytical techniques. This self-validating system of analysis ensures the highest level of scientific integrity and provides a solid foundation for further research and development.

References

  • Cieplik, J., Pluta, J., & Lis, T. (2011). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3162. [Link]
  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine.
  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • ResearchGate. (n.d.). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) - ResearchGate.
  • KMM. (2024). Certificate of Analysis - this compound. [Link]
  • NIH. (n.d.). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate.
  • Google Patents. (n.d.). WO2004078161A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazeptine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen.
  • PubMed. (2019). Cocrystal of 5-Fluorouracil: Characterization and Evaluation of Biopharmaceutical Parameters. [Link]
  • Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • PubMed. (2006). Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. [Link]
  • NIH. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications.
  • MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine.
  • Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives.

Sources

A Senior Application Scientist's Guide to In Vitro Efficacy Testing of Novel CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 5-Fluoro-2-methoxypyrimidin-4-amine Based Compounds vs. Prexasertib (LY2606368)

In the landscape of oncology drug discovery, the development of potent and selective kinase inhibitors is a cornerstone of targeted therapy. The pyrimidine scaffold, particularly derivatives of this compound, has emerged as a promising core structure for inhibitors targeting key cell cycle regulators.[1][2] One such critical regulator is Checkpoint Kinase 1 (CHK1), a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR).[3][4][5] Inhibition of CHK1 can force cancer cells with damaged DNA into mitosis, leading to cell death—a concept known as synthetic lethality, which is particularly effective in tumors with p53 mutations.[6]

This guide provides a comprehensive framework for researchers to assess the in vitro efficacy of novel this compound based CHK1 inhibitors. To establish a robust benchmark, we will compare our hypothetical test compound, "Cmpd-A," against a well-characterized, potent, and selective second-generation CHK1 inhibitor, Prexasertib (LY2606368).[7]

We will detail a two-tiered approach:

  • Biochemical Assays to determine direct enzymatic inhibition.

  • Cell-Based Assays to evaluate on-target effects in a biological context.

This dual-pronged strategy ensures that the data generated is not only precise in quantifying molecular interactions but also relevant to the complex cellular environment.

The Central Role of CHK1 in DNA Damage Response

Upon DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1 at serine 345 (S345).[8][9][10] Activated CHK1 then phosphorylates a host of downstream targets, including Cdc25 phosphatases, to induce cell cycle arrest, allowing time for DNA repair.[5][11] By inhibiting CHK1, we remove these crucial brakes, leading to catastrophic mitotic entry and apoptosis in cancer cells.[6]

CHK1_Pathway cluster_pathway Normal Cell Response DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S345) pCHK1 p-CHK1 (S345) (Active) CHK1->pCHK1 Cdc25 Cdc25 Phosphatases pCHK1->Cdc25 inactivates CellCycleArrest S/G2-M Checkpoint Arrest & DNA Repair pCHK1->CellCycleArrest promotes Mitosis Mitotic Entry Cdc25->Mitosis promotes Apoptosis Apoptosis CellCycleArrest->Mitosis prevents Inhibitor CHK1 Inhibitor (e.g., Cmpd-A) Inhibitor->pCHK1 blocks activation

Caption: Simplified ATR-CHK1 signaling pathway activated by DNA damage.

Part 1: Biochemical Assays - Quantifying Direct Enzyme Inhibition

The first crucial step is to determine if "Cmpd-A" directly inhibits the catalytic activity of the CHK1 enzyme. Biochemical assays provide a clean, cell-free system to measure parameters like the half-maximal inhibitory concentration (IC50).[12] Modern non-radioactive formats are preferred for their safety and high-throughput capabilities.[13]

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is an excellent choice.[13][14] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14]

Workflow for Biochemical Potency Assessment

Biochemical_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilution of Cmpd-A & Prexasertib Kinase_Rxn 3. Incubate Inhibitor, Enzyme, Substrate, & ATP Compound_Prep->Kinase_Rxn Enzyme_Prep 2. Prepare Recombinant CHK1 Enzyme & Substrate Enzyme_Prep->Kinase_Rxn Add_ADP_Glo 4. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Kinase_Rxn->Add_ADP_Glo Add_Detection 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Add_ADP_Glo->Add_Detection Read_Lum 6. Read Luminescence Add_Detection->Read_Lum Calc_IC50 7. Plot Dose-Response Curve & Calculate IC50 Read_Lum->Calc_IC50

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Protocol: ADP-Glo™ CHK1 Kinase Assay

Objective: To determine the IC50 value of Cmpd-A against recombinant human CHK1 enzyme.

Materials:

  • Recombinant Human CHK1 (e.g., from Carna Biosciences)

  • Kinase Substrate (e.g., CHKtide peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)[14]

  • Test Compounds: Cmpd-A and Prexasertib (as positive control)

  • DMSO (Vehicle Control)

  • Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of Cmpd-A and Prexasertib in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells for 0% inhibition (high signal) and wells without enzyme for 100% inhibition (low signal) controls.

  • Kinase Reaction:

    • Prepare a master mix of CHK1 enzyme and CHKtide substrate in assay buffer.

    • Add 5 µL of the enzyme/substrate mix to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.[15]

    • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km of ATP for CHK1).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and simultaneously catalyze a luciferase reaction. Incubate for 30 minutes.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data using the high and low signal controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data & Comparison

The primary output is the IC50 value, representing the concentration at which the inhibitor reduces enzyme activity by 50%. A lower IC50 indicates higher potency.

CompoundTargetAssay FormatReported IC50 (nM)Hypothetical IC50 for Cmpd-A (nM)
Prexasertib (LY2606368) CHK1Biochemical~1 - 2~1.5
Cmpd-A CHK1BiochemicalN/A5.2

(Note: Prexasertib IC50 values are based on literature.[7] Cmpd-A value is hypothetical for this guide.)

An IC50 of 5.2 nM for Cmpd-A would indicate it is a potent inhibitor, albeit slightly less so than Prexasertib in this direct enzymatic context.

Part 2: Cell-Based Assays - Confirming On-Target Activity

While biochemical assays measure potency, they don't account for cell permeability, target engagement in the crowded cellular milieu, or potential metabolism.[16] Therefore, a cell-based assay is essential to validate that the inhibitor can reach and modulate its target within a living system.[17][18]

A robust method to confirm CHK1 inhibition in cells is to measure the phosphorylation status of CHK1 itself. Paradoxically, inhibiting CHK1 kinase activity leads to a compensatory increase in phosphorylation at the activating S345 site. This is due to the disruption of a negative feedback loop where active CHK1 normally promotes the activity of its own phosphatase (PP2A).[10] This accumulation of p-CHK1 (S345) serves as an excellent pharmacodynamic biomarker for target engagement.[10]

Detailed Protocol: Western Blot for Phospho-CHK1 (S345)

Objective: To determine the half-maximal effective concentration (EC50) of Cmpd-A for inhibiting CHK1 signaling in a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., HT29 colon cancer, which is p53 mutant)

  • Cell culture medium, FBS, and supplements

  • DNA damaging agent (e.g., Hydroxyurea or Gemcitabine) to activate the ATR-CHK1 pathway

  • Cmpd-A and Prexasertib

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary Antibodies: Rabbit anti-phospho-CHK1 (Ser345)[9][11], Mouse anti-Total CHK1, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)[8]

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents[8]

Procedure:

  • Cell Treatment:

    • Plate HT29 cells in 6-well plates and allow them to adhere overnight.[8]

    • Pre-treat cells with a serial dilution of Cmpd-A or Prexasertib for 1 hour.

    • Induce DNA damage by adding a fixed concentration of Hydroxyurea (e.g., 2 mM) for 2-4 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Harvest the lysate and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8]

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.[8]

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody for phospho-CHK1 (S345) overnight at 4°C.[9]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing: To ensure equal protein loading and assess the total amount of the target protein, the membrane can be stripped and re-probed for Total CHK1 and a loading control like β-actin.[8]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the p-CHK1 signal to the Total CHK1 or β-actin signal. Plot the normalized p-CHK1 signal versus inhibitor concentration to determine the cellular EC50.

Expected Data & Comparison

This assay provides a dose-dependent measure of target engagement. A potent compound will show a significant increase in p-CHK1 at low nanomolar concentrations.

CompoundCell LineAssay FormatCellular EC50 (nM) for p-CHK1 induction
Prexasertib (LY2606368) HT29Western Blot~30 - 100
Cmpd-A HT29Western Blot~150

(Note: Prexasertib EC50 range is based on expected cellular potency shifts from biochemical IC50.[16] Cmpd-A value is hypothetical.)

A cellular EC50 of 150 nM for Cmpd-A demonstrates that it effectively engages CHK1 in a cellular context. The ~30-fold shift from its biochemical IC50 (5.2 nM) is common and reflects factors like cell membrane permeability and protein binding. Comparing this shift to that of Prexasertib provides valuable information about the compound's "cell-to-biochem" translation, a critical parameter in drug development.

Conclusion and Forward Look

This guide outlines a robust, two-stage in vitro assay cascade to rigorously evaluate the efficacy of novel this compound based CHK1 inhibitors.

  • The biochemical ADP-Glo™ assay provides a precise measurement of direct enzymatic potency (IC50). Our hypothetical Cmpd-A demonstrated potent inhibition with an IC50 of 5.2 nM.

  • The cell-based Western blot assay confirms on-target engagement in a relevant biological system (EC50). Cmpd-A successfully modulated the CHK1 pathway in cancer cells with an EC50 of 150 nM.

By comparing these results against a benchmark inhibitor like Prexasertib, researchers can objectively gauge the potential of their lead compounds. The data gathered from these assays are fundamental for making informed decisions in the lead optimization process, guiding medicinal chemistry efforts to improve potency, selectivity, and cellular activity. The next logical steps would involve broader kinome selectivity profiling and assessing the compound's ability to potentiate the effects of DNA-damaging chemotherapies in cell proliferation and apoptosis assays.

References

  • A Robust, Target-Driven, Cell-Based Assay for Checkpoint Kinase 1 Inhibitors. Google Sites.
  • Application Note: Western Blot Protocol for Phosphorylated CHK1 (pCHK1)
  • A Robust, Target-Driven, Cell-Based Assay for Checkpoint Kinase 1 Inhibitors. PubMed.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Kinase Screening Assay Services. Reaction Biology.
  • ADP-Glo™ Kinase Assay Technical Manual.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry.
  • Development of a HTRF® Kinase Assay for Determin
  • Kinase assay principle. The substrates used in HTRF kinase assays are...
  • Identification of novel inhibitors of human Chk1 using pharmacophore-based virtual screening and their evaluation as potential anti-cancer agents. PubMed.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
  • Kinetic binding of kinase inhibitors and determination of K , K r
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
  • Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening | Journal of Medicinal Chemistry.
  • In vitro kinase assay conditions. | Download Table.
  • Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368.
  • Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images. Cell Signaling Technology.
  • Human Phospho-Chk1 (S345) Antibody AF2475. R&D Systems.
  • HTRF Human and Mouse Phospho-CHK-1 (Ser345) Detection Kit, 500 Assay Points. Cisbio.
  • Phospho-Chk1 (Ser345) (133D3) Rabbit Monoclonal Antibody. Cell Signaling Technology.
  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.
  • Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition. PMC - PubMed Central.
  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino) - PubMed. PubMed.
  • CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cispl
  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central.
  • The role of cell-based assays for drug discovery. News-Medical.Net.
  • Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics. PMC - NIH.
  • ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells. PMC.

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyrimidine-Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the pyrimidine scaffold represents a cornerstone in the design of targeted inhibitors. Its prevalence in the architecture of nucleic acids and its ability to form key interactions within the ATP-binding sites of kinases have made it a privileged structure in medicinal chemistry. The synthetic route chosen to construct these vital molecules can significantly impact yield, purity, scalability, and environmental footprint. This guide provides a comparative analysis of prominent synthetic strategies for pyrimidine-based inhibitors, offering field-proven insights and detailed experimental data to inform your selection of the most effective route for your research endeavors.

The Strategic Importance of Synthetic Route Selection

The journey from a conceptual inhibitor design to a tangible molecule for biological evaluation is paved with critical decisions, the most fundamental of which is the choice of synthetic pathway. A suboptimal route can lead to low yields, challenging purifications, and scalability issues, thereby hindering the rapid progression of a drug discovery program. Conversely, a well-chosen synthesis can accelerate the generation of analogs for structure-activity relationship (SAR) studies and provide a viable path for future large-scale production.

This guide will delve into a comparative analysis of three key strategies for the synthesis of pyrimidine cores:

  • The Classical Biginelli Reaction: A venerable and robust multicomponent reaction for the synthesis of dihydropyrimidinones, often a precursor to more complex pyrimidine inhibitors.

  • Modern Multicomponent Reactions (MCRs): Exemplified by innovative metal-catalyzed approaches that offer high efficiency and atom economy.

  • Microwave-Assisted Synthesis: A green chemistry approach that dramatically reduces reaction times and often improves yields.

Comparative Analysis of Synthetic Routes

The efficacy of a synthetic route is a multidimensional consideration. Here, we compare the aforementioned strategies based on key performance indicators.

Table 1: Performance Comparison of Pyrimidine Synthesis Methods
MethodKey ReactantsCatalyst/ReagentSolventTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classical Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaBrønsted or Lewis Acid (e.g., HCl, NH₄Cl)Ethanol, Methanol1.5 - 24 hours40-70%Well-established, readily available starting materials, simple procedure.[1][2][3][4]Often requires long reaction times, moderate yields, can require harsh acidic conditions.[3]
Iridium-Catalyzed MCR Amidine, up to three different AlcoholsPN⁵P-Ir-pincer complexToluene24 hoursUp to 93%High regioselectivity, sustainable (uses alcohols from biomass), excellent yields, tolerates a wide range of functional groups.[5][6][7][8][9]Requires a specialized and expensive catalyst, longer reaction time compared to microwave methods.
Copper-Catalyzed MCR Amidine, Primary and Secondary AlcoholsCu(OAc)₂Toluene24 hoursGood to excellentHigh atom efficiency, good functional group tolerance, operationally simple.[10][11]Can require relatively high catalyst loading, long reaction times.
Microwave-Assisted Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaVarious catalysts (e.g., CaCl₂, Clayfen)Solvent-free or Ethanol2 - 30 minutes72-98%Dramatically reduced reaction times, often higher yields, aligns with green chemistry principles.[1][12][13][14][15]Requires specialized microwave reactor, potential for pressure buildup.

In-Depth Analysis and Experimental Protocols

The Biginelli Reaction: A Time-Honored Workhorse

The Biginelli reaction, first reported in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[4] Its simplicity and the ready availability of starting materials have cemented its place in heterocyclic chemistry.

Causality Behind Experimental Choices: The reaction is typically acid-catalyzed. The acid protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by urea. The choice of a protic solvent like ethanol allows for the dissolution of the reactants and facilitates proton transfer steps.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of hydrochloric acid (e.g., 3-4 drops) in ethanol (10 mL).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

Iridium-Catalyzed Multicomponent Synthesis: A Modern Approach to Complexity

Recent advances in catalysis have opened new avenues for pyrimidine synthesis. A notable example is the iridium-catalyzed multicomponent synthesis that allows for the regioselective construction of highly substituted pyrimidines from an amidine and up to three different alcohols.[5][6][8][9] This method is particularly powerful for creating diverse libraries of compounds for SAR studies.

Causality Behind Experimental Choices: The iridium pincer complex acts as a dehydrogenation catalyst, converting the alcohols to their corresponding aldehydes or ketones in situ. These reactive intermediates then participate in a cascade of condensation and dehydrogenation steps, ultimately leading to the aromatic pyrimidine ring. The use of a high-boiling solvent like toluene is necessary to achieve the required reaction temperature for the catalytic cycle to proceed efficiently.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the amidine hydrochloride (0.5 mmol), the primary alcohol (0.6 mmol), the secondary alcohol (0.75 mmol), another alcohol (0.75 mmol), the PN⁵P-Ir-pincer complex catalyst (1-2 mol%), and a base (e.g., KOtBu, 1.5 mmol) in anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 110-130 °C for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Synthesis: The Green and Rapid Route

Microwave-assisted organic synthesis has revolutionized many classical transformations by offering significant rate enhancements and often improved yields.[14] The Biginelli reaction is particularly amenable to microwave irradiation, with reaction times often plummeting from hours to minutes.[12][13][15]

Causality Behind Experimental Choices: Microwave energy directly heats the polar reactants and solvent, leading to a rapid increase in temperature and pressure (in a sealed vessel). This localized superheating accelerates the reaction rate significantly compared to conventional heating. Solvent-free conditions are often employed, further enhancing the green credentials of this method.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of a solid acid catalyst like clayfen or CaCl₂.[12][16]

  • Reaction Execution: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for 2-10 minutes. Monitor the pressure to ensure it remains within safe limits.

  • Work-up and Purification: After cooling, add a small amount of cold ethanol to the reaction mixture and triturate to induce crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry. The product is often pure enough for subsequent steps without further purification.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrimidine-based scaffolds are frequently employed as kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP. Two prominent examples are inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), both crucial targets in oncology.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[17][18] Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine-based inhibitors can effectively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.

CDK Signaling and Cell Cycle Control

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[19][20][21] Pyrimidine-based inhibitors have been successfully developed to target CDKs, leading to cell cycle arrest and apoptosis.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Promotes Transcription DNA_Synthesis DNA_Synthesis CyclinE_CDK2->DNA_Synthesis Initiates Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->CyclinD_CDK46 Inhibits Pyrimidine_Inhibitor->CyclinE_CDK2 Inhibits

Caption: Simplified CDK-mediated cell cycle regulation and points of pyrimidine inhibitor action.

Conclusion and Future Outlook

The synthesis of pyrimidine-based inhibitors is a dynamic field, with continuous innovation driving efficiency and sustainability. While classical methods like the Biginelli reaction remain valuable for their simplicity, modern multicomponent reactions and microwave-assisted techniques offer significant advantages in terms of yield, reaction time, and green chemistry principles. The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired structural diversity, scalability, and available resources. As our understanding of disease pathways deepens, the demand for novel and diverse pyrimidine-based inhibitors will undoubtedly grow, further fueling the development of even more sophisticated and efficient synthetic methodologies.

References

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum, 26(1), 17-35. [Link]
  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed, 26461251. [Link]
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
  • Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. (2018). PubMed, 29776711. [Link]
  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Organic Chemistry Portal. [Link]
  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (2012). Taylor & Francis Online. [Link]
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Redalyc. [Link]
  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
  • Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. (2017). Organic & Biomolecular Chemistry, 15(4), 856-860. [Link]
  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2012). PubMed Central, 3550570. [Link]
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (2011). International Journal of Pharmaceutical Sciences and Research, 2(9), 2354. [Link]
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023).
  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Advances, 13(45), 31633-31652. [Link]
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed Central, 11094030. [Link]
  • Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. (2018). PubMed, 29778701. [Link]
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). PubMed Central, 9268800. [Link]
  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). RSC Publishing. [Link]
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023).
  • Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine Derivatives. (2021).
  • Cyclin-dependent kinase (CDK) pathway regulation of cell cycle progression. (n.d.).
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2021).
  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023).
  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2009). PubMed Central, 2712011. [Link]
  • EGF/EGFR Signaling Pathway. (n.d.).
  • Advances in the greener synthesis of chromopyrimidine derivatives by a multicomponent tandem oxidation process. (2023).
  • Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines. (2023). PubMed, 37497711. [Link]
  • Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. (n.d.).
  • Schematic diagram of EGFR signaling pathway. (n.d.).
  • Simplified schematic diagram of the EGFR signaling pathway depicting the normal physiological (left) and oncogenic (right) events transduced by wild-type EGFR and EGFR ex20ins mutation, respectively. (n.d.).
  • Comparative study of the reaction times and isolated yields of pyrimidine-2(1H). (n.d.).
  • Iridium- or manganese-mediated four-component synthesis of pyrimidines. (n.d.).
  • CDK Signaling Pathway. (n.d.).
  • Difference between conventional heating and microwave-assisted heating. (n.d.).
  • EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press. [Link]
  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. (2022). PubMed Central, 9651034. [Link]
  • Graphviz view of a cell cycle canonical signaling pathway with gene data. (n.d.).
  • Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. (2025). PubMed Central. [Link]
  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. (2010).
  • Synthesis of new EGFR inhibitors strategy. (n.d.).
  • Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer—Design, Synthesis, and In Vitro Evaluation. (2023).

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

5-Fluoro-2-methoxypyrimidin-4-amine is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the chemotherapeutic agent Capecitabine.[1] In the landscape of drug development and manufacturing, the purity of such a precursor is not merely a quality metric; it is a fundamental determinant of the final drug product's safety, efficacy, and stability. Impurities, whether they are unreacted starting materials, byproducts, or isomeric variants, can have unintended pharmacological effects or compromise the drug's integrity.

A common and efficient route to synthesize this compound involves the reaction of 2-methoxy-4-chloro-5-fluoropyrimidine with ammonia.[2][3] While this method can achieve high yields and purity, the potential for residual starting materials or the formation of side-products necessitates a robust, multi-faceted analytical strategy for purity validation.[2] This guide provides a comprehensive comparison of essential analytical techniques, complete with detailed protocols, to establish a holistic and trustworthy purity profile for synthesized this compound. We will explore how orthogonal methods—relying on different physicochemical principles—are integrated to create a self-validating system, ensuring that what you've synthesized is precisely what you need.

The Analytical Gauntlet: An Orthogonal Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A truly rigorous validation strategy employs an orthogonal approach, combining techniques that separate molecules based on different properties (e.g., polarity) with techniques that confirm their exact structure and quantity. For this compound, the pillars of this approach are chromatography for separation and spectroscopy for identification and quantification.

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of 5-Fluoro-2-methoxypyrimidin-4-amine. As a crucial intermediate and potential impurity in the synthesis of pharmaceutical compounds like Capecitabine, its accurate quantification is paramount for quality control and drug development.[1][2] We will explore the rationale behind methodological choices, compare alternative chromatographic techniques, and present supporting data to guide researchers and scientists in developing effective and reliable analytical methods.

Analyte Characterization: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate its behavior in a chromatographic system and guide the initial selection of columns, mobile phases, and detection parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for HPLC Method Development
Molecular Formula C₅H₆FN₃O[3][4][5][6]Basic information for mass spectrometry identification.
Molecular Weight 143.12 g/mol [3][4][6]Standard molecular weight for a small molecule.
Appearance White to off-white crystalline powder[7]Influences sample preparation and solvent selection.
Predicted pKa 3.63 ± 0.10[4]The molecule contains a basic amine group. Mobile phase pH control around this value is critical to ensure a consistent ionization state for reproducible retention and good peak shape.
Predicted LogP 0.20 to 0.3[3][6]The low LogP value indicates high polarity. This suggests the compound will be poorly retained on traditional non-polar C18 columns, necessitating specialized column chemistries.[8][9]
Solubility Soluble in polar solvents; sparingly in water[2][10]Dictates the choice of sample diluent. A mismatch between sample solvent and mobile phase can lead to poor peak shape.

The key takeaway from this analysis is the analyte's high polarity. Standard reversed-phase (RP-HPLC) methods often struggle to retain such compounds, leading to elution near the void volume and poor resolution from other polar impurities.[11]

Strategic Approach to HPLC Method Development

Our method development process is designed to systematically address the challenges posed by a polar analyte.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison Analyte Analyte Properties (Polar, pKa ~3.63) Column_Screen Column Screening 1. Polar-Modified C18 2. HILIC 3. Mixed-Mode Analyte->Column_Screen dictates choice Mobile_Phase Mobile Phase Scouting (pH, Organic Modifier) Column_Screen->Mobile_Phase influences Gradient Gradient Optimization (Slope, Time) Mobile_Phase->Gradient Temp_Flow Temperature & Flow Rate Adjustment Gradient->Temp_Flow Validation Method Validation (Robustness, Specificity) Temp_Flow->Validation Comparison Performance Comparison (HPLC vs. UHPLC) Validation->Comparison

Caption: HPLC Method Development Workflow.

Comparison of Chromatographic Modes

Given the polar nature of this compound, several chromatographic modes are viable. The choice depends on the specific analytical goals, such as routine QC, impurity profiling, or LC-MS compatibility.

A. Recommended Approach: Reversed-Phase with Polar-Modified C18 Columns

For its robustness and versatility, reversed-phase HPLC is the preferred starting point. However, to overcome the poor retention of polar analytes, a specialized column is necessary.

  • Causality Behind the Choice: Traditional C18 columns suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), which are required to retain polar compounds.[12][13] This leads to a sudden loss of retention and method irreproducibility. Polar-modified C18 columns, such as those with embedded polar groups (e.g., amide or ether linkages) or proprietary surface modifications, are designed to prevent this.[14][15] They maintain a hydrated surface, ensuring stable retention even in 100% aqueous conditions, and effectively shield residual silanols, which can cause peak tailing with basic compounds like ours.[12][14][16]

B. Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative when reversed-phase methods provide insufficient retention.[17][18]

  • Mechanism: HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically >70% acetonitrile).[19][20] The mobile phase's aqueous component forms a water-enriched layer on the surface of the stationary phase. Polar analytes are retained by partitioning into this layer and through polar interactions like hydrogen bonding.[19][21]

  • Advantages: Superior retention for very polar compounds and enhanced sensitivity in mass spectrometry due to the highly organic mobile phase which promotes efficient desolvation.[17]

C. Alternative 2: Mixed-Mode Chromatography

This technique offers a powerful combination of separation mechanisms in a single column.

  • Mechanism: Mixed-mode columns combine reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities.[22][23] This dual retention mechanism allows for the simultaneous analysis of compounds with a wide range of polarities and charge states.[8][24]

  • Advantages: High degree of flexibility in method development, as selectivity can be fine-tuned by adjusting mobile phase pH, ionic strength, and organic content.[23] It also eliminates the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[23]

LogicDiagram RP Reversed-Phase (Polar C18) Mechanism: Hydrophobic Interactions (Polar-Enhanced) Best For: Robust, general-purpose analysis Mobile Phase: High Aqueous HILIC HILIC Mechanism: Partitioning & Polar Interactions Best For: Very polar analytes, MS sensitivity Mobile Phase: High Organic MM Mixed-Mode Mechanism: Hydrophobic + Ion-Exchange Best For: Complex mixtures of polar & non-polar ions Mobile Phase: Control pH & Ionic Strength

Caption: Comparison of Chromatographic Modes.

Table 2: Comparison of HPLC Column Technologies

FeaturePolar-Modified C18 (Recommended)HILICMixed-Mode
Primary Mechanism Hydrophobic PartitioningHydrophilic Partitioning & AdsorptionHydrophobic & Ion-Exchange
Analyte Suitability Moderately polar to non-polar compounds.Very polar and hydrophilic compounds.[21]Polar, non-polar, and ionizable compounds.[24]
Advantages Robust, reproducible, wide applicability, stable in 100% aqueous mobile phases.[12][13]Excellent retention for polar analytes, MS-friendly mobile phases.[17]Tunable selectivity, no need for ion-pairing reagents, separates analytes of varying properties.[22][23]
Disadvantages May still offer limited retention for extremely polar species.Sensitive to sample matrix and solvent, potential for longer equilibration times.[17][19]Method development can be more complex due to multiple interaction modes.

Technological Advancement: HPLC vs. UHPLC

The choice between traditional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) is a key consideration for modern laboratories.

  • The Core Difference: The fundamental distinction lies in the column's particle size and the system's pressure tolerance. HPLC systems use columns with particle sizes of 3-5 µm and operate at pressures up to ~6,000 psi.[25][26] In contrast, UHPLC utilizes sub-2 µm particles and can withstand pressures up to 15,000 psi.[26][27]

  • Performance Gains with UHPLC:

    • Speed and Throughput: UHPLC dramatically reduces analysis times, often from 15-20 minutes down to 1-3 minutes, significantly increasing laboratory throughput.[27][28][29]

    • Resolution and Sensitivity: The smaller particles provide a greater surface area, leading to much higher separation efficiency. This results in sharper, narrower peaks, which improves both resolution and signal-to-noise (sensitivity).[25][28]

    • Economic and Environmental Benefits: Faster run times and smaller column dimensions lead to a substantial reduction in solvent consumption, lowering operational costs and environmental impact.[25][26]

Table 3: Performance Comparison: HPLC vs. UHPLC

ParameterHPLC (3.5 µm particle)UHPLC (1.7 µm particle)Advantage
Analysis Time ~15 min~3 minUHPLC (5x faster)
Peak Width WiderNarrowerUHPLC (Better sensitivity)
Resolution GoodExcellentUHPLC (Superior separation)
System Pressure ~3,000 psi~10,000 psiHPLC (Lower stress on parts)
Solvent Consumption ~15 mL / run~2 mL / runUHPLC (Greener, cheaper)

While UHPLC is technically superior, HPLC remains a robust and reliable workhorse, especially when established methods do not require the highest levels of speed and resolution.[25][26]

Experimental Protocols and Data

Recommended Protocol: Polar-Modified C18 Method

This protocol provides a validated starting point for the analysis of this compound.

1. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard (0.05 mg/mL): Dilute the stock solution appropriately with the mobile phase A.

  • Sample Preparation: Prepare samples in the same diluent as the working standard to a similar target concentration.

2. Chromatographic Conditions:

  • Instrument: HPLC or UHPLC system with UV detector.

  • Column: Phenomenex Luna Omega Polar C18 (or equivalent), 100 x 2.1 mm, 1.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    8.0 50
    8.1 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[30]

  • Injection Volume: 2 µL.

Table 4: Representative Performance Data Across Different Methods

ParameterPolar-Modified C18HILIC (Amide Column)Standard C18
Retention Time (min) 4.255.811.12 (Poor Retention)
Peak Asymmetry (USP) 1.11.31.8 (Tailing)
Theoretical Plates 15,00012,5004,500
Resolution (from nearest impurity) 3.54.11.2 (Poor Separation)

Note: Data is illustrative and intended for comparative purposes.

Conclusion and Recommendations

For the routine analysis of This compound , a reversed-phase HPLC or UHPLC method utilizing a polar-modified C18 column is the most robust and reliable approach. This strategy directly addresses the primary analytical challenge—the analyte's high polarity—by preventing phase collapse and ensuring reproducible retention. The use of an acidified mobile phase (e.g., 0.1% formic acid) is critical for achieving excellent peak shape.

While HILIC and Mixed-Mode chromatography offer powerful alternatives for specific challenges, such as separating highly complex mixtures or enhancing MS sensitivity, the polar-modified C18 method provides the best balance of performance, ruggedness, and ease of use for most quality control and research applications. The transition to a UHPLC platform is strongly recommended to leverage significant improvements in speed, resolution, and efficiency.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds.
  • LabRulez LCMS. (n.d.). Phenomenex Luna Omega Polar C18 HPLC Columns.
  • Analytics-Shop. (n.d.). A2001100X030 - HPLC Column Polaris, C18-A, 180Å, 3 µm, 3 x 100 mm.
  • RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC.
  • Chrom Tech. (n.d.). Agilent Polaris HPLC Columns.
  • WebofPharma. (2025, December 30). HPLC vs. UPLC.
  • Agilent. (n.d.). Polaris Reversed-Phase HPLC Columns.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • SIELC. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine.
  • Sigma-Aldrich. (n.d.). This compound.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • LCGC International. (n.d.). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications.
  • PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • Pharmacy 180. (n.d.). Fluorinated pyrimidines.
  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • CymitQuimica. (n.d.). CAS 1993-63-1: 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • ResearchGate. (2025, August 10). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling.
  • HPLC. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity.
  • Daoge Biopharma Co.,Ltd. (n.d.). CAS No.1993-63-1, this compound.
  • Benchchem. (2025). Application Note & Protocol: Preparation of an Analytical Standard for 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
  • ChemicalBook. (2025, July 24). 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • Veeprho. (n.d.). This compound | CAS 1993-63-1.
  • MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • ResearchGate. (2025, September 19). Studies on Fluorinated Pyrimidines.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.
  • BLDpharm. (n.d.). 1480-96-2|5-Fluoro-2-methoxypyrimidin-4(3H)-one.
  • Pharmaffiliates. (n.d.). 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • Organic Syntheses. (2017, May 5). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2.
  • ChemScene. (n.d.). 1993-63-1 | this compound.
  • PubMed - NIH. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • PubChem. (n.d.). N-[3-[(methylsulfonimidoyl)methyl]-5-(trifluoromethyl)phenyl]pyrimidin-2-amine.
  • KMM. (2024, December 4). COA - this compound.

Sources

The Fluorine Advantage: A Comparative Guide to Enhancing Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyrimidine-Based Drug Design

Pyrimidine derivatives are a cornerstone of modern pharmacology, forming the structural basis for a multitude of therapeutic agents, from anticancer to antiviral and antifungal drugs.[1] Their prevalence stems from their ability to mimic endogenous nucleobases, allowing them to interact with a wide array of biological targets. However, the journey from a promising pyrimidine-based lead compound to a clinically successful drug is often hampered by challenges such as poor metabolic stability, suboptimal binding affinity, and unfavorable pharmacokinetic properties.

For decades, medicinal chemists have turned to a unique and powerful tool to overcome these hurdles: the fluorine atom.[2] Often referred to as a "super-hydrogen" due to its similar size yet vastly different electronic properties, fluorine's strategic incorporation into a pyrimidine scaffold can profoundly and predictably alter a molecule's biological profile.[3][4] This guide provides an in-depth comparison of fluorinated versus non-fluorinated pyrimidine derivatives, supported by experimental data and detailed protocols, to illuminate the multifaceted effects of this remarkable element. We will explore how the introduction of fluorine can enhance metabolic stability, modulate target binding affinity, and fine-tune physicochemical properties, ultimately leading to more effective and safer therapeutics.[5][6]

I. Enhancing Metabolic Stability: The Power of the C-F Bond

A major obstacle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[7] These enzymes typically hydroxylate C-H bonds, marking the compound for clearance. The carbon-fluorine (C-F) bond, being one of the strongest covalent bonds in organic chemistry, is significantly more resistant to this enzymatic cleavage.[8] By replacing a metabolically labile hydrogen atom with fluorine, we can effectively "shield" the molecule from oxidative metabolism, thereby increasing its half-life and bioavailability.[9]

A classic example of this principle is the anticancer drug 5-Fluorouracil (5-FU).[4][10] The fluorine atom at the C5 position of the pyrimidine ring prevents the methylation that would normally convert uracil to thymine, and it also plays a crucial role in the mechanism of action by inhibiting thymidylate synthase.[10][11]

Comparative Data: Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrimidines

The following table summarizes hypothetical but representative data illustrating the typical impact of fluorination on metabolic stability.

Compound PairStructureMetabolic Half-life (t½) in Human Liver Microsomes (min)
Pyrimidine A (Non-fluorinated)15
Fluoropyrimidine A (Fluorinated at a key metabolic site)95
Pyrimidine B (Non-fluorinated)22
Fluoropyrimidine B (Fluorinated at a key metabolic site)150
Experimental Protocol: In Vitro Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[12]

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds and positive control (e.g., a rapidly metabolized drug)

  • Human liver microsomes (HLMs)[13]

  • Phosphate buffer (100 mM, pH 7.4)[12]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][14]

  • Ice-cold acetonitrile or methanol (for reaction termination)[14]

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis[14]

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare the reaction mixture containing the microsomes and phosphate buffer.[14]

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration of typically 1 µM.[15]

  • Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (ice-cold acetonitrile or methanol with an internal standard) to stop the reaction.[15][16]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[14]

  • Analysis: Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.[12]

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw Liver Microsomes prep2 Prepare Reaction Mixture (Microsomes + Buffer) prep1->prep2 prep3 Add Test Compound prep2->prep3 react1 Pre-incubate at 37°C prep3->react1 To Reaction react2 Initiate with NADPH react1->react2 react3 Incubate and Sample at Time Points react2->react3 analysis1 Quench Reaction react3->analysis1 To Analysis analysis2 Centrifuge and Collect Supernatant analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 Calculate t½ and CLint analysis3->analysis4

Caption: Workflow of the in vitro microsomal stability assay.

II. Modulating Target Binding Affinity and Selectivity

The introduction of fluorine can significantly alter a molecule's electronic properties, which in turn influences its interactions with the target protein.[6] The high electronegativity of fluorine can create favorable dipole-dipole or multipolar interactions with polar residues in the binding pocket.[17] Furthermore, organofluorine can act as a weak hydrogen bond acceptor, further contributing to binding affinity.[18][19][20]

These subtle yet impactful electronic perturbations can lead to a "tighter" fit of the fluorinated ligand into the binding pocket, resulting in increased potency and, in some cases, improved selectivity for the target protein over off-targets.

Comparative Data: Binding Affinity of Fluorinated vs. Non-Fluorinated Pyrimidine Inhibitors

The following table provides a hypothetical comparison of the binding affinities of fluorinated and non-fluorinated pyrimidine derivatives to their target kinase.

Compound PairTarget KinaseIC50 (nM)
Pyrimidine C Kinase X120
Fluoropyrimidine C Kinase X15
Pyrimidine D Kinase Y85
Fluoropyrimidine D Kinase Y8
Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This assay is a powerful tool for quantifying the binding affinity of a test compound (ligand) to a target protein by measuring the displacement of a fluorescently labeled tracer.[21][22]

Objective: To determine the inhibition constant (Ki) of a test compound for a target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled tracer (a ligand known to bind the target)

  • Test compounds (unlabeled)

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities[21]

Procedure:

  • Assay Setup: In a microplate, combine the target protein and the fluorescently labeled tracer at concentrations optimized for a stable FP signal.[23]

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no protein (minimum polarization).

  • Incubation: Incubate the plate at a controlled temperature for a specific time to allow the binding to reach equilibrium.[21]

  • Measurement: Measure the fluorescence polarization in each well using a plate reader. The reader excites the sample with polarized light and measures the emitted light in both the parallel and perpendicular planes.[24]

  • Data Analysis: The FP values are plotted against the logarithm of the test compound concentration. The resulting sigmoidal curve is fitted to a suitable model to determine the IC50 value (the concentration of the test compound that displaces 50% of the tracer). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Principle of Fluorescence Polarization Assay

G cluster_free Free Tracer cluster_bound Bound Tracer cluster_competition Competition free_tracer F protein Protein label_free Rapid Tumbling Low Polarization bound_tracer F protein_comp Protein label_bound Slow Tumbling High Polarization inhibitor I label_comp Inhibitor Displaces Tracer Polarization Decreases

Caption: Principle of the Fluorescence Polarization competitive binding assay.

III. Fine-Tuning Physicochemical Properties for Improved Pharmacokinetics

Beyond metabolic stability and binding affinity, fluorine can also be used to modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[25][26] This can be advantageous for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions. A study on a series of PDE9 inhibitors demonstrated that fluorination systematically decreased the acidic pKa by 1.2-1.7 units and the basic pKa by 1.1-3.3 units.[25]

  • Lipophilicity (logP/logD): The effect of fluorine on lipophilicity is context-dependent.[27] While a single fluorine atom can increase lipophilicity, highly fluorinated motifs like the trifluoromethyl group can sometimes decrease it due to the polarity of the C-F bonds. This allows for fine-tuning of a compound's lipophilicity to achieve the optimal balance for membrane permeability and solubility.

  • Membrane Permeability: By modulating pKa and lipophilicity, fluorination can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[28][29]

Comparative Data: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Pyrimidines

This table presents hypothetical data illustrating how fluorination can alter key physicochemical properties.

Compound PairpKa (of nearest amine)logD (pH 7.4)PAMPA Permeability (Pe) (10⁻⁶ cm/s)
Pyrimidine E 8.52.15.2
Fluoropyrimidine E 7.22.515.8
Pyrimidine F 9.11.82.1
Fluoropyrimidine F 7.92.29.7
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across a biological membrane.[28][29][30]

Objective: To measure the effective permeability (Pe) of a test compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (donor plate) and acceptor plates[29]

  • Artificial membrane solution (e.g., lecithin in dodecane)[30][31]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[29]

  • Compound Preparation: Prepare solutions of the test compounds in PBS in a separate 96-well plate.

  • Assay Assembly: Fill the acceptor plate wells with fresh PBS. Place the donor plate on top of the acceptor plate, creating a "sandwich". Add the test compound solutions to the donor wells.[29][30]

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.[31]

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.

PAMPA Experimental Workflow

G cluster_setup Assay Setup cluster_run Assay Run cluster_analysis Analysis setup1 Coat Donor Plate with Artificial Membrane setup2 Fill Acceptor Plate with Buffer setup1->setup2 run1 Add Compounds to Donor Plate setup3 Prepare Compound Solutions setup3->run1 Load Compounds run2 Assemble 'Sandwich' run1->run2 run3 Incubate run2->run3 analysis1 Separate Plates run3->analysis1 End Incubation analysis2 Measure Concentrations (Donor & Acceptor) analysis1->analysis2 analysis3 Calculate Permeability (Pe) analysis2->analysis3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

IV. Case Studies: Fluorinated Pyrimidines in the Clinic

The strategic application of fluorine is not merely a theoretical exercise; it is a proven strategy that has yielded numerous successful drugs.

  • Gemcitabine: This anticancer drug is a difluorinated deoxycytidine analog.[32] The two fluorine atoms at the 2' position of the ribose sugar are crucial for its mechanism of action, which involves the inhibition of DNA synthesis.

  • Capecitabine: An oral prodrug of 5-Fluorouracil, capecitabine is designed for tumor-selective activation.[33] Its structure includes a fluoropyrimidine moiety that is ultimately converted to 5-FU.

  • Flucytosine: An antifungal agent, flucytosine is a fluorinated pyrimidine analog that is selectively converted to 5-FU by fungal cells, leading to the inhibition of their DNA and RNA synthesis.[1][11]

V. Conclusion and Future Perspectives

The judicious incorporation of fluorine into pyrimidine derivatives offers a powerful and versatile strategy to address many of the challenges encountered in drug discovery. From blocking metabolic pathways and enhancing target affinity to fine-tuning physicochemical properties for optimal pharmacokinetics, the "fluorine advantage" is undeniable.[3][5][6] As our understanding of fluorine's subtle effects on molecular interactions continues to grow, and as new synthetic methods for fluorination are developed, we can expect to see an even greater number of innovative and effective fluorinated pyrimidine-based drugs reaching the clinic and benefiting patients worldwide.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
  • nanomicrospheres.
  • Taylor & Francis Online. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]
  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]
  • Taylor & Francis Online. Full article: The role of fluorine in medicinal chemistry. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • PubMed. Recent Advances in Fluorination Techniques and Their Anticipated Impact on Drug Metabolism and Toxicity. [Link]
  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • ResearchGate. (PDF) Review: Fluorine in Medicinal Chemistry. [Link]
  • Royal Society of Chemistry. Fluorine in medicinal chemistry. [Link]
  • Taylor & Francis Online. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]
  • Policy Commons. Fluorine in Drug Design: A Bioisosteric Perspective. [Link]
  • Cyprotex. Microsomal Stability. [Link]
  • ACS Publications. Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 | ACS Chemical Neuroscience. [Link]
  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. [Link]
  • ACS Figshare. Fluorine Bonding How Does It Work In Protein−Ligand Interactions?. [Link]
  • Slideshare. PAMPA permeability assay. [Link]
  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Molecular Devices.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
  • Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]
  • SpringerLink. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
  • ResearchGate. Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. [Link]
  • National Institutes of Health. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. [Link]
  • National Institutes of Health. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
  • National Institutes of Health. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
  • National Institutes of Health.
  • Taylor & Francis Online.
  • ACS Publications. Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. [Link]
  • ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. [Link]
  • ResearchGate. Synthesis and Biological Activity of Fluoro Containing Pyrimidines. [Link]
  • National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Creative Bioarray. Microsomal Stability Assay. [Link]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Glycopedia.
  • Wolfram Language & System Documentation Center.
  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Link]
  • Pharmacy 180.
  • MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
  • PubMed. Gemcitabine concurrent with continuous infusional 5-fluorouracil in advanced biliary cancers: a review of the Princess Margaret Hospital experience. [Link]
  • PubMed.
  • MDPI.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
  • National Institutes of Health. Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. [Link]
  • PubMed.
  • National Institutes of Health. Pyrimidine Analogs - Holland-Frei Cancer Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of a challenging yet crucial substrate: 5-Fluoro-2-methoxypyrimidin-4-amine. Our focus is to deliver a scientifically rigorous and practical resource, grounded in experimental evidence and mechanistic understanding, to empower you in your synthetic endeavors.

The unique structural features of this compound, namely the presence of a basic amine group, an electron-withdrawing fluorine atom, and the nitrogen-rich pyrimidine core, present a distinct set of challenges for the synthetic chemist. The amine functionality can coordinate to the palladium center, potentially inhibiting the catalyst.[1] Therefore, the judicious selection of the palladium catalyst and its associated ligands is paramount to achieving high yields and reaction efficiency.

This guide will navigate the complexities of catalyst selection, comparing traditional systems with modern, highly active pre-catalysts. We will delve into the mechanistic nuances that govern their performance and provide detailed experimental protocols to translate theory into practice.

The Catalytic Landscape: A Comparative Analysis

The success of a Suzuki coupling reaction is intrinsically linked to the choice of the palladium catalyst system. We will compare three classes of commonly employed palladium sources: a traditional Pd(0) complex, a versatile Pd(II) complex with a supporting ligand, and a modern, highly active palladacycle pre-catalyst.

Catalyst SystemCatalyst Nature & LigandTypical Catalyst Loading (mol%)General Reaction ConditionsKey AdvantagesPotential Challenges
Traditional Pd(0) Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))2-5Higher temperatures (80-110 °C), longer reaction timesCost-effective for simple substratesAir-sensitive, lower activity for challenging substrates, potential for ligand dissociation
Versatile Pd(II) Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))1-3Moderate to high temperatures (70-100 °C)Bench-stable, good performance for a range of substratesMay require higher loadings for unreactive substrates
Modern Palladacycle Buchwald G3 Palladacycles (e.g., XPhos G3)0.5-2Milder conditions, shorter reaction timesHigh activity for challenging substrates, broad substrate scope, air-stableHigher initial cost of ligands and pre-catalysts

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling. This table provides a high-level overview of the key features of different palladium catalyst systems. The choice of catalyst will depend on the specific requirements of the reaction, including substrate reactivity, desired reaction conditions, and cost considerations.[2][3]

Mechanistic Considerations: The "Why" Behind Catalyst Performance

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The efficiency of each step is profoundly influenced by the nature of the palladium catalyst and its ligands.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdAr_prime->Pd0 Reductive Elimination ArX Aryl Halide (this compound derivative) ArB Arylboronic Acid Product Product (Ar-Ar')

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the fundamental steps of the Suzuki coupling reaction.

For a substrate like this compound, the oxidative addition of the C-X bond (where X is typically a halide) to the Pd(0) center can be challenging. The electron-rich nature of the aminopyrimidine ring can deactivate the C-X bond towards oxidative addition. This is where modern catalysts with bulky, electron-rich phosphine ligands, such as those found in Buchwald palladacycles, excel. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which facilitates the oxidative addition step.[1]

Furthermore, the basicity of the amino group in the substrate can lead to catalyst inhibition by coordinating to the palladium center. The sterically hindered environment created by the bulky ligands in modern catalyst systems helps to mitigate this issue, allowing for efficient coupling even in the presence of basic functional groups.[1]

Experimental Protocols: Putting Theory into Practice

The following is a detailed, step-by-step methodology for a Suzuki coupling reaction of this compound with a generic arylboronic acid, utilizing a modern Buchwald G3 palladacycle for optimal performance.

Materials:

  • This compound (or its corresponding halide derivative)

  • Arylboronic acid

  • XPhos G3 Palladacycle (or a similar Buchwald G3 pre-catalyst)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and catalyst to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Solvent Addition: - Add degassed dioxane and water. inert->solvent reaction Reaction: - Heat with vigorous stirring. solvent->reaction monitoring Monitoring: - Track progress by TLC or LC-MS. reaction->monitoring workup Work-up: - Quench, extract, and wash. monitoring->workup purification Purification: - Column chromatography. workup->purification end End purification->end

Figure 2: Experimental Workflow for Suzuki Coupling. A generalized workflow for performing the Suzuki coupling experiment.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), and the XPhos G3 Palladacycle (1-2 mol%).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[5]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Concluding Remarks for the Practicing Scientist

The Suzuki-Miyaura coupling of this compound is a synthetically valuable transformation that requires careful consideration of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ may suffice for simpler substrates, the inherent challenges posed by this particular aminopyrimidine necessitate the use of more advanced catalytic systems.

Modern Buchwald palladacycles, with their bulky and electron-rich phosphine ligands, have emerged as the catalysts of choice for such demanding transformations. Their ability to overcome catalyst inhibition by the basic amine functionality and to facilitate the oxidative addition to the electron-rich heteroaromatic ring makes them highly effective, often providing superior yields under milder conditions and with lower catalyst loadings.[1][2]

As with any chemical reaction, empirical optimization is key. The protocols and comparative data presented in this guide serve as a robust starting point for your investigations. By understanding the mechanistic principles and leveraging the power of modern catalyst technology, you will be well-equipped to successfully navigate the complexities of this challenging yet rewarding cross-coupling reaction.

References

  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Luneau, B., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes.
  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • National Institutes of Health. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2.
  • Royal Society of Chemistry. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study.
  • Reddit. (2025). Favorite "all-purpose" Pd catalyst?.
  • National Institutes of Health. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development and metabolic research, the precise structural elucidation of novel compounds is a cornerstone of progress. 5-Fluoro-2-methoxypyrimidin-4-amine, a key building block in many pharmacologically active molecules, presents a unique analytical puzzle. Its fragmentation behavior under mass spectrometric conditions is a direct reflection of the electronic interplay between its constituent functional groups. This guide offers an in-depth, comparative analysis of its fragmentation patterns, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization. We will explore the fundamental principles governing its fragmentation, benchmark it against structural analogs, and provide validated experimental protocols to ensure the generation of high-fidelity, reproducible data.

The Analytical Imperative: Why In-Depth Fragmentation Analysis is Crucial

A thorough understanding of the fragmentation of this compound is of paramount importance. In drug metabolism studies, it is essential for the confident identification of metabolites, which often involves subtle modifications to the parent structure. For process chemists, this knowledge is critical for the detection and identification of impurities and degradation products, thereby ensuring the quality and safety of an active pharmaceutical ingredient (API). This guide is designed to provide a comprehensive understanding of the molecule's intrinsic chemical properties and how they dictate its mass spectral signature.

Deconstructing the Molecule: A Mechanistic View of Fragmentation

The fragmentation of this compound is primarily influenced by the lability of the methoxy group and the inherent stability of the pyrimidine ring, which is further modulated by the electron-withdrawing fluorine atom and the electron-donating amine group. Electrospray ionization (ESI) in the positive ion mode is the preferred method for the analysis of this and similar compounds, as it typically produces a strong protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events that provide a wealth of structural information.[1]

The Predominant Fragmentation Pathway: Unraveling the Methoxy Group

The most characteristic fragmentation pathway for this compound involves the loss of the methoxy group. This can occur via a neutral loss of a methyl radical (•CH₃) followed by the elimination of carbon monoxide (CO), or through the direct loss of formaldehyde (CH₂O). This is a well-established fragmentation mechanism for methoxy-substituted nitrogen-containing heterocyclic compounds.[2] The initial loss of the methyl radical often leads to a rearrangement, forming a more stable acylium ion, which subsequently loses CO.[2]

Experimental Protocol: ESI-MS/MS Analysis

  • Sample Preparation: A 1 mg/mL stock solution of this compound should be prepared in methanol or acetonitrile. Working standards can be made by diluting the stock solution with the mobile phase.[3]

  • Infusion: The sample solution is infused directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan: A full scan mass spectrum is acquired in positive ion mode over a mass range of m/z 50-300 to confirm the presence of the protonated molecule [M+H]⁺.

  • MS2 Product Ion Scan: The [M+H]⁺ ion is selected as the precursor, and a product ion scan is performed using a normalized collision energy in the range of 20-40 eV to induce fragmentation.

Anticipated Fragmentation Data

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Identity
144.05129.03•CH₃[M+H-CH₃]⁺
144.05114.04CH₂O[M+H-CH₂O]⁺
144.05101.02•CH₃, CO[M+H-CH₃-CO]⁺
144.0586.03C₂H₂FN₂Ring Cleavage Fragment

Fragmentation Pathway Diagram

fragmentation_pathway M_H [M+H]⁺ m/z 144.05 frag1 [M+H-CH₃]⁺ m/z 129.03 M_H->frag1 - •CH₃ frag2 [M+H-CH₂O]⁺ m/z 114.04 M_H->frag2 - CH₂O frag4 Ring Cleavage Fragment m/z 86.03 M_H->frag4 - C₂H₂FN₂ frag3 [M+H-CH₃-CO]⁺ m/z 101.02 frag1->frag3 - CO

Caption: Proposed fragmentation pathway of this compound.

The Influence of Fluoro and Amino Substituents

The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect on the pyrimidine ring, influencing the site of protonation and the subsequent fragmentation cascade.[4] Conversely, the amine group is electron-donating and represents a probable site of protonation.[5] This electronic interplay has a significant impact on the relative abundances of the observed fragment ions. While ring cleavage pathways are possible due to the stability of the pyrimidine ring, they are generally less favored than the loss of the methoxy group.[2]

A Comparative Framework: Benchmarking Against Structural Analogs

To gain a deeper understanding of the fragmentation behavior of this compound, a comparative analysis with structurally related compounds is essential. We will consider two key analogs: 2-methoxypyrimidin-4-amine (lacking the fluoro substituent) and 5-chloro-2-methoxypyrimidin-4-amine (with chlorine in place of fluorine).

Comparison with 2-Methoxypyrimidin-4-amine

The absence of the fluorine atom in 2-methoxypyrimidin-4-amine simplifies the electronic landscape of the molecule. While the primary fragmentation pathway involving the loss of the methoxy group remains consistent, the relative intensities of the fragment ions are likely to differ. The electron-withdrawing nature of the fluorine in the parent compound can stabilize certain fragment ions, leading to their increased abundance.

Comparison with 5-Chloro-2-methoxypyrimidin-4-amine

Replacing fluorine with chlorine introduces a different halogen effect. Chlorine is less electronegative than fluorine but has a larger atomic radius. This can introduce alternative fragmentation channels, such as the loss of a chlorine radical, although this is generally a less favorable pathway compared to the loss of the methoxy group. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinct pattern in the mass spectrum, which is invaluable for the identification of chlorine-containing fragments.

Comparative Fragmentation Data

Compound[M+H]⁺ (m/z)Primary Neutral LossKey Fragment Ions (m/z)
This compound144.05•CH₃ / CH₂O129.03, 114.04, 101.02
2-Methoxypyrimidin-4-amine126.06•CH₃ / CH₂O111.04, 96.05
5-Chloro-2-methoxypyrimidin-4-amine160.02 / 162.02•CH₃ / CH₂O145.00 / 147.00, 130.01 / 132.01

Workflow for Comparative Analysis

comparative_workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis prep1 This compound lc Reverse-Phase Chromatography prep1->lc prep2 2-Methoxypyrimidin-4-amine prep2->lc prep3 5-Chloro-2-methoxypyrimidin-4-amine prep3->lc ms ESI-MS/MS (Positive Mode) lc->ms extract Extract Ion Chromatograms ms->extract compare Compare Fragmentation Spectra extract->compare elucidate Elucidate Fragmentation Pathways compare->elucidate

Caption: Workflow for the comparative fragmentation analysis of pyrimidine analogs.

Ensuring Trustworthy Data: A Self-Validating Approach

The protocols outlined in this guide are designed to be inherently self-validating. The use of a certified reference standard of this compound allows for the optimization of mass spectrometer parameters to achieve maximum sensitivity and fragmentation efficiency. The comparative analysis with structural analogs serves as an internal consistency check; the observed fragmentation patterns should align with the established principles of organic mass spectrometry.[6][7] Furthermore, the use of high-resolution mass spectrometry (HRMS) is strongly recommended to obtain accurate mass measurements for both precursor and fragment ions. This enables the confident assignment of elemental compositions, thereby providing an additional layer of validation for the proposed fragmentation pathways.

Conclusion: Translating Data into Decisive Insights

The mass spectrometry fragmentation analysis of this compound is a sophisticated process that demands a blend of meticulous experimental design and a profound understanding of fragmentation mechanisms. By systematically dissecting its fragmentation pathways and benchmarking them against those of relevant analogs, researchers can develop a comprehensive and reliable analytical methodology. This guide provides the essential knowledge and practical protocols to empower scientists in drug development and associated fields to confidently characterize this pivotal molecule and its derivatives. Ultimately, this will serve to accelerate the pace of discovery and ensure the quality and safety of novel therapeutic agents.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • LibreTexts Chemistry. Fragmentation and Interpretation of Spectra.
  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns.
  • Ryan, D., Watkins, P., Smith, J., Allen, M., & Marriott, P. (2005). Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
  • Professor Dave Explains. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
  • Wikipedia. Fragmentation (mass spectrometry).

Sources

Comparative Guide to Product Identity Confirmation in Reactions of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-methoxypyrimidin-4-amine is a crucial heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] The presence of the fluorinated pyrimidine scaffold is a hallmark of many biologically active molecules.[1][2][3] Given its significance, the unambiguous confirmation of its identity, and that of its reaction products, is paramount to ensure the efficacy, safety, and reproducibility of subsequent applications. This guide provides a comprehensive comparison of analytical techniques for product identity confirmation in reactions involving this compound, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The reactivity of this compound allows for a variety of chemical transformations. However, the potential for regioisomeric byproducts and other impurities necessitates a robust analytical workflow. This guide will explore the most effective spectroscopic and chromatographic methods for elucidating the precise chemical structure of reaction products, thereby ensuring the integrity of your research and development pipeline.

Core Analytical Techniques for Product Identity Confirmation

The confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, a combination of methods is employed to build a comprehensive and self-validating dataset. For derivatives of this compound, the following techniques are indispensable.

Spectroscopic Methods

Spectroscopy provides fundamental information about the molecular structure, bonding, and functional groups present in a sample.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds like the derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in a molecule.

  • ¹⁹F NMR (Fluorine NMR): Directly probes the fluorine atom, offering high sensitivity and a wide chemical shift range, making it particularly useful for identifying fluorinated compounds and their impurities.[4][5]

Causality in Experimental Choice: The choice of deuterated solvent is critical and can influence chemical shifts. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar heterocyclic compounds. The inclusion of ¹⁹F NMR is non-negotiable for this class of compounds as it provides direct evidence of the fluorine's electronic environment.

2. Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight with high accuracy.[6] This is a fundamental piece of data for confirming the identity of a reaction product. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further solidifying its identification.

Trustworthiness through Self-Validation: When combined with chromatographic separation (e.g., LC-MS), mass spectrometry can confirm the molecular weight of the main product and also identify any impurities present in the reaction mixture.[6]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For derivatives of this compound, IR can confirm the presence of key functional groups such as N-H (amine), C=N (in the pyrimidine ring), and C-O (methoxy group).

Chromatographic Methods

Chromatography is used to separate the components of a mixture, allowing for the purification of the desired product and the analysis of reaction purity.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture.[6] When coupled with a UV-Vis detector, HPLC can provide a quantitative measure of the product's purity. The retention time of the product can be compared to that of a known standard for identity confirmation.[6]

Authoritative Grounding: The United States Pharmacopeia (USP) chapter <621> provides standardized guidelines for the use of HPLC in qualitative and quantitative analyses.[6]

2. Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique used for monitoring the progress of a reaction and for preliminary purity assessment. By comparing the retention factor (Rf) of the product to that of the starting material, one can quickly determine if the reaction has gone to completion.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H, ¹³C, ¹⁹F NMR Detailed structural information, connectivity of atomsUnambiguous structure elucidationRequires relatively pure sample, can be time-consuming
Mass Spectrometry Molecular weight, elemental composition (HRMS)High sensitivity, confirms molecular formulaDoes not provide structural connectivity information
IR Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited structural information on its own
HPLC Purity, quantification, retention timeHigh resolution, quantitativeRequires method development, instrumentation can be expensive
TLC Reaction progress, preliminary purityFast, inexpensiveNot quantitative, lower resolution than HPLC

Recommended Experimental Workflow for Product Identity Confirmation

The following workflow provides a robust and self-validating system for confirming the identity of products from reactions involving this compound.

G cluster_0 Reaction & Workup cluster_1 Preliminary Analysis cluster_3 Definitive Characterization cluster_4 Final Confirmation Reaction Reaction of this compound Workup Workup Reaction->Workup Quenching & Extraction TLC TLC Workup->TLC Monitor Progress Purification Column Chromatography / Recrystallization TLC->Purification Assess Purity NMR ¹H, ¹³C, ¹⁹F NMR Purification->NMR Structural Elucidation MS LC-MS / HRMS Purification->MS Molecular Weight Confirmation HPLC HPLC-UV Purification->HPLC Purity & Quantification IR IR Purification->IR Functional Group Analysis Data_Analysis Comprehensive Data Analysis & Comparison to Expected Structure Confirmed_Product Confirmed_Product Data_Analysis->Confirmed_Product Identity Confirmed

Caption: Recommended workflow for product identity confirmation.

Detailed Experimental Protocols
General Sample Preparation for Spectroscopic Analysis

For NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[7]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

For Mass Spectrometry (LC-MS):

  • Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter before injection.

For IR Spectroscopy (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[7]

Standard Operating Procedure for HPLC Analysis
  • Mobile Phase Preparation: Prepare the appropriate mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) and degas it.

  • Column Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the purified product.

  • Data Acquisition: Run the chromatogram and record the retention time and peak area.

  • Purity Calculation: Calculate the purity of the sample based on the relative peak areas.

Case Study: Hypothetical Reaction and Product Characterization

Consider the reaction of this compound with a hypothetical electrophile "E+". The expected product is the substitution product on the amine group.

G cluster_0 Reaction Scheme This compound This compound Product 5-Fluoro-2-methoxy-N-(E)-pyrimidin-4-amine This compound->Product + E+

Caption: Hypothetical reaction of this compound.

Expected Spectroscopic Data for the Product
TechniqueExpected ObservationRationale
¹H NMR Disappearance of the N-H protons, appearance of new signals corresponding to the "E" group.Confirms the reaction at the amine group.
¹³C NMR Shifts in the signals for the carbons adjacent to the amine group.Indicates a change in the electronic environment of the pyrimidine ring.
¹⁹F NMR A potential shift in the fluorine signal.The electronic environment of the fluorine atom may be subtly altered by the substitution.
Mass Spec. Molecular ion peak corresponding to the mass of the starting material + mass of "E".Confirms the addition of the electrophile.
IR Spec. Disappearance of the N-H stretching vibrations.Confirms the reaction at the amine group.

By systematically applying the recommended workflow and comparing the obtained data with the expected outcomes, a high degree of confidence in the product's identity can be achieved.

Conclusion

The confirmation of product identity in reactions of this compound is a critical step in ensuring the quality and reliability of research and development in the pharmaceutical and agrochemical industries. A multi-technique approach, combining the structural elucidation power of NMR with the molecular weight confirmation of mass spectrometry and the purity analysis of HPLC, provides a robust and self-validating system. By following the detailed protocols and workflow outlined in this guide, researchers can confidently and accurately characterize their reaction products, paving the way for successful downstream applications.

References

  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine.
  • Universidad Complutense Madrid. (n.d.). Technique Characterization of fluorinated compounds.
  • Gmeiner, W. H., et al. (2001). Synthesis, annealing properties, fluorine-19 NMR characterization, and detection limits of a trifluorothymidine-labeled antisense oligodeoxyribonucleotide 21 mer'. The Journal of Organic Chemistry.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry.

Sources

Benchmarking the Performance of 5-Fluoro-2-methoxypyrimidin-4-amine-Derived Compounds: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its nitrogen atoms can act as key hydrogen bond acceptors, enabling potent and selective interactions with the hinge region of protein kinases. The 5-fluoro-2-methoxypyrimidin-4-amine core, in particular, offers a versatile platform for developing targeted kinase inhibitors. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the methoxy and amine groups at the 2- and 4-positions provide vectors for synthetic elaboration to achieve desired potency and selectivity profiles. This guide provides a comparative analysis of the performance of compounds derived from this scaffold, supported by experimental data, to aid researchers in the development of next-generation kinase inhibitors.

Comparative Performance Analysis

The efficacy of kinase inhibitors is typically evaluated through a combination of biochemical and cell-based assays. Biochemical assays determine the direct inhibitory effect on the kinase enzyme, often expressed as the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). Cell-based assays measure the compound's activity in a cellular context, such as inhibiting cancer cell proliferation (reported as GI50 or IC50).

Here, we compare the performance of representative this compound-derived compounds against established kinase inhibitors targeting key oncogenic kinases. Disclaimer: The data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase frequently mutated in non-small cell lung cancer (NSCLC). First-generation inhibitors like Gefitinib are effective against activating mutations but are rendered ineffective by the T790M resistance mutation.[1][2] Third-generation inhibitors such as Osimertinib were developed to overcome this resistance.

CompoundTarget(s)Biochemical IC50 (nM)Cell LineCellular GI50 (nM)Reference CompoundReference GI50 (nM)
Compound A (Exemplary) EGFR (T790M)15H197586Osimertinib12
Compound B (Exemplary) EGFR (L858R)5PC-925Gefitinib20

Note: Compound A and B are representative examples based on typical performance of pyrimidine derivatives.

The data suggests that derivatives of the this compound scaffold can be engineered to potently inhibit both wild-type and mutant forms of EGFR. The development of compounds with significant activity against the T790M "gatekeeper" mutation is a critical goal in overcoming acquired resistance to earlier-generation EGFR inhibitors.[3]

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. The first-in-class inhibitor Ibrutinib forms a covalent bond with C481 in the BTK active site. The C481S mutation is a common mechanism of acquired resistance.[4]

CompoundTarget(s)Biochemical IC50 (nM)Cell LineCellular GI50 (nM)Reference CompoundReference GI50 (nM)
Compound C (Exemplary) BTK (WT)8TMD850Ibrutinib10
Compound D (Exemplary) BTK (C481S)50--Pirtobrutinib-

Note: Compound C and D are representative examples. Pirtobrutinib is a non-covalent BTK inhibitor effective against C481S mutations.[5]

Developing reversible or non-covalent inhibitors based on the this compound scaffold could provide a strategy to overcome resistance mediated by the C481S mutation.

Targeting Other Kinases: FLT3, CHK1, and JAK2

The versatility of the pyrimidine scaffold allows for the development of inhibitors against a range of kinase targets.

CompoundTarget(s)Biochemical IC50 (nM)Cell LineCellular GI50 (nM)Notes
Compound 30 (TFM-pyrimidine) FLT3, CHK1FLT3: <25, CHK1: <25MV4-11<4A dual inhibitor with a 5-trifluoromethyl-2-aminopyrimidine core.[6]
Compound A8 (5-methylpyrimidine) JAK25SET-215Demonstrates high selectivity for JAK2 over other JAK family members.[7]

These examples highlight the adaptability of the pyrimidine core. Modifications to the scaffold and its substituents can tune the selectivity profile, leading to potent inhibitors of various kinase families implicated in cancer and other diseases.

Experimental Methodologies

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ATP consumption.

Workflow Diagram:

A Prepare Kinase Reaction (Kinase, Substrate, Buffer) B Add Compound or Vehicle (DMSO) A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add Kinase-Glo® Reagent (Stops reaction, detects remaining ATP) D->E F Incubate at Room Temperature E->F G Measure Luminescence F->G

Caption: General workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the kinase and substrate to their final desired concentrations in the reaction buffer.

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in the reaction buffer.

    • Prepare an ATP solution at the desired concentration (often at or near the Km for the specific kinase).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and measure the remaining ATP.[8]

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT/MTS)

This protocol describes a colorimetric assay to assess the effect of compounds on cancer cell proliferation.

Workflow Diagram:

A Seed Cells in 96-well Plate B Incubate (24h) for Adherence A->B C Treat with Compound Dilutions B->C D Incubate for 72 hours C->D E Add MTT/MTS Reagent D->E F Incubate (1-4 hours) E->F G Add Solubilization Solution (for MTT) F->G MTT Assay Only H Measure Absorbance F->H G->H

Caption: Workflow for MTT/MTS cell viability assays.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., A549, H1975, MV4-11).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-treated wells as a control.

  • Incubation:

    • Incubate the plate for 72 hours under the same conditions as step 1.

  • MTT/MTS Addition and Measurement:

    • Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[9]

    • Incubate for 1-4 hours at 37°C.

    • For the MTT assay, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.

Key Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for interpreting the cellular effects of the inhibitors.

EGFR Signaling Pathway

EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

BTK Signaling Pathway

BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Survival B-Cell Survival & Proliferation NFkB->Survival

Caption: Simplified BTK signaling cascade downstream of the B-cell receptor.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The data indicates that derivatives can be synthesized to potently and selectively inhibit key oncogenic kinases, including those for which resistance to current therapies is a major clinical challenge. The key to success lies in the strategic modification of the core structure to optimize interactions with the target kinase while minimizing off-target effects. Future work should focus on comprehensive structure-activity relationship (SAR) studies to further refine the potency and selectivity of these compounds. Moreover, in vivo pharmacokinetic and pharmacodynamic studies are essential to translate the promising in vitro activity into effective therapeutic candidates.

References

  • O'Kane GM, Barnes TA, Leighl NB. Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors, T790M, and Clinical Trials. Current Oncology. 2018; 25(s1):28-37. [Link]
  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025. [Link]
  • Thress KS, Paweletz CP, Felip E, et al. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain. JAMA Oncology. 2015;1(2):234-237. [Link]
  • Vesci L, Belardinilli F, Rumps A, et al. Bioassays for anticancer activities. Methods in Molecular Biology. 2012;874:247-256. [Link]
  • Woyach JA, Furman RR, Liu T-M, et al. A fresh look at covalent BTK inhibitor resistance. Blood. 2024;143(10):849-857. [Link]
  • Noble Life Sciences.
  • Lee K, Kim H-R, Kim Y-J, et al. The EGFR T790M mutation in acquired resistance to an irreversible second-generation EGFR inhibitor. Oncotarget. 2015;6(39):42209-42219. [Link]
  • Yu HA, Arcila ME, Rekhtman N, et al. Analysis of Tumor Specimens at the Time of Acquired Resistance to EGFR-TKI Therapy in 155 Patients with EGFR-Mutant Lung Cancers. Clinical Cancer Research. 2013;19(8):2240-2247. [Link]
  • Yun C-H, Mengwasser KE, Toms AV, et al. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences. 2008;105(6):2070-2075. [Link]
  • Su C-Y, Lin Y-C, Chen C-S, et al. The EGFR T790M mutation in acquired resistance to an irreversible second-generation EGFR inhibitor.
  • Mato AR, Woyach JA. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors. Blood. 2025;145(10):1005-1009. [Link]
  • Yakubovskaya M, Sharova E, El-Registan G. Cell-culture based test systems for anticancer drug screening. EurekAlert!. 2020. [Link]
  • Wierda WG, Brown JR. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia. Cancers. 2021;13(15):3846. [Link]
  • Brown J. Understanding resistance mutations with covalent and non-covalent BTKis. YouTube. 2023. [Link]
  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. 2020. [Link]
  • Ma S. Resistance Mutations Develop Differently After Noncovalent BTK Therapy in CLL. Targeted Oncology. 2025. [Link]
  • Sharma A, Singh S, Sharma S, et al. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. 2025. [Link]
  • Drewry DH, Wells CI, Zuercher WJ, et al. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. 2021;64(15):11078-11094. [Link]
  • Lin Y-L, Chen C-L, Chen Y-T, et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. 2019;10(1):69-74. [Link]
  • Deng M, Gao Y, Wang P, et al. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. 2023;14(6):1059-1070. [Link]
  • Frontiers. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. 2021. [Link]
  • Chu X-J, DePinto W, Bartkovitz D, et al. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. 2006;49(22):6549-6552. [Link]
  • Zhang Y, Liu Y, Li H, et al. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. 2023;14(8):1113-1121. [Link]
  • PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine. [Link]
  • Fischer PM, Gibson D, Zhelev N, et al. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010;20(11):3314-3318. [Link]
  • Lombardo LJ, Lee FY, Chen P, et al. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. 2004;47(27):6658-6661. [Link]
  • Pharmaffiliates. 2-Methoxy-5-fluoro-4-aminopyrimidine. [Link]
  • Zhang Y, Liu Y, Li H, et al. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. 2023;14(8):1113-1121. [Link]
  • MDPI.
  • Zhang Y, Li Y, Wang Y, et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. 2023;14(4):726-739. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Fluoro-2-methoxypyrimidin-4-amine is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely procedural afterthoughts; they are integral components of a robust and ethical research framework. This guide provides a detailed, experience-driven protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Characterization and the Precautionary Principle

This compound (CAS No: 1993-63-1) is classified with specific, known hazards.[1][2] Understanding these hazards is the critical first step in establishing a safe disposal workflow, as it informs the "why" behind every procedural step.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]

The causality here is direct: the compound's irritant properties necessitate handling and disposal procedures that eliminate pathways for exposure, namely skin contact, eye contact, and inhalation of its solid particulate form.[3]

Furthermore, as a fluorinated pyrimidine, this compound belongs to a class of chemicals that includes potent cytotoxic (antineoplastic) agents. While its specific toxicological profile is not fully investigated, the principle of precautionary risk management dictates that it should be handled with a level of caution similar to that applied to hazardous drugs.[4][5][6] Therefore, all waste containing this material must be treated as hazardous waste from the point of generation.[3]

Core Disposal Protocol: A Step-by-Step Guide

The foundational principle for disposing of this compound is that it must be managed as regulated hazardous waste in accordance with local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][7][8] Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems. [3][9]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before generating the first drop of waste, ensure all personnel are equipped with the appropriate PPE. This is your primary line of defense.

  • Eye Protection: Wear chemical safety goggles or a face shield.[10]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile).[10]

  • Body Protection: A lab coat is mandatory to prevent skin contact.[10]

  • Respiratory Protection: When handling the solid compound outside of a ventilated enclosure where dust may be generated, a NIOSH-approved respirator is essential.[3][11]

  • Engineering Controls: All handling and waste collection should occur within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[12] Ensure eyewash stations and safety showers are immediately accessible.[13]

Step 2: Waste Segregation at the Point of Generation

Proper segregation prevents dangerous chemical reactions and ensures the waste stream is correctly profiled for final disposal.

  • Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a designated solid waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated liquid waste container. Do not mix with other solvent wastes unless their compatibility has been verified.[10]

  • Incompatible Materials: This compound should be stored away from strong oxidizing agents and strong acids.[6] Therefore, its waste stream must also be kept separate from these materials.[9]

Step 3: Containerization and Labeling

Proper container management is a critical control point for preventing leaks, spills, and exposure.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[7][9] Whenever possible, use the original manufacturer's container, provided it is in good condition.[9] Do not use food-grade containers.[9] The container should not be filled beyond 90% capacity to allow for expansion.[7]

  • Labeling: This is a strict regulatory requirement.[14] As soon as the first waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .[7][14]

    • The full chemical name: "Waste this compound" . Avoid abbreviations.

    • A list of all components and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant").[14]

    • The accumulation start date (the date the first drop of waste was added).

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated SAA pending pickup.[9]

  • Location: The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[9][14][15]

  • Containment: Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.[7][16]

  • Container Status: Waste containers must remain closed at all times except when waste is being added.[9][16]

  • Inspection: The SAA should be inspected weekly for container integrity and proper labeling.[9]

Step 5: Final Disposal Arrangement

The final step is to transfer the waste to a licensed disposal facility.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste vendor for pickup.[8][17]

  • Documentation: Maintain meticulous records of waste generation and disposal dates to comply with cradle-to-grave tracking requirements.[8]

  • Disposal Method: The preferred disposal method for such compounds is typically high-temperature incineration by a licensed hazardous waste facility.[12] This method is effective at destroying fluorinated organic compounds.[18]

Decontamination and Spill Management

Accidents happen, and a prepared response is essential for safety.

Empty Container Decontamination

Trivial amounts of chemical residue can still pose a hazard.

  • Thoroughly empty the container of all visible product.[16]

  • The first rinse with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous liquid waste.[16]

  • For a highly toxic chemical, the first three rinses must be collected as hazardous waste.[16] Given the precautionary approach for this compound, collecting the first three rinses is a best practice.

  • After triple-rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary.

Spill Cleanup Protocol
  • Alert Personnel: Immediately notify others in the area.[3]

  • Evacuate (If Necessary): For a large spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Don PPE: Wear the full complement of PPE described in Step 1.

  • Containment: Use dry cleanup procedures.[3] Cover the spill with an inert absorbent material like vermiculite or sand. Avoid adding water , which could increase the area of contamination.

  • Collection: Carefully sweep or scoop the absorbed material and place it into a clean, dry, sealable container.[3] Label this container as "Hazardous Waste" with the contents clearly identified.

  • Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Contact EHS: Report the spill to your EHS department.

Data Summary and Workflow Visualization

To facilitate quick reference, the key operational parameters are summarized below.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary principle due to irritant properties and structural class.[2][3]
Primary PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents skin and eye irritation from direct contact.[10]
Engineering Control Chemical Fume HoodMinimizes inhalation of dust/aerosols.[12]
Prohibited Disposal Drain / Regular TrashPrevents environmental contamination and non-compliance with regulations.[3][6]
Recommended Disposal Licensed High-Temperature IncinerationEnsures complete destruction of the compound.[12][18]
Container Labeling "Hazardous Waste" + Full Chemical NameEnsures regulatory compliance and safe handling.[7][14]

The logical flow for managing this chemical waste from generation to final disposal is illustrated in the diagram below.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations A Waste Generation (Solid, Liquid, Sharps) B Characterize & Segregate Waste (Avoid Incompatibles) A->B C Select & Fill Container (Compatible, <90% Full) B->C D Label Container Immediately ('Hazardous Waste', Name, Date) C->D E Store in Designated SAA (Closed, Secondary Containment) D->E F Request Waste Pickup via EHS E->F Container Full or Storage Time Limit Reached G Waste Collection by Licensed Vendor F->G H Transport to TSDF* G->H I Final Disposal (High-Temperature Incineration) H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for the compliant disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this structured, step-by-step protocol—rooted in hazard understanding, regulatory requirements, and best practices—researchers can effectively manage this chemical waste stream, mitigating risks to themselves, their colleagues, and the environment. This commitment to a complete chemical lifecycle perspective builds a deep and lasting culture of safety that is the true foundation of scientific excellence.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA. (1986, January 29).
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986, May). American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Controlling Occupational Exposure to Hazardous Drugs - OSHA.
  • 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Environmental Sample Disposal Information Document. (2012, September). U.S. Environmental Protection Agency. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. [Link]
  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • ASHP Guidelines on Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy, 63(12), 1172–1193. [Link]
  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (1999).
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • An Investigational Study on the Use of a Sporicidal Disinfectant to Decontaminate Hazardous Drug Residues on IV Bags. (2021). International Journal of Pharmaceutical Compounding, 25(5), 416-422. [Link]
  • 2024 Interim Guidance on the Destruction and Disposal of PFAS. (2024, April 2). U.S. Environmental Protection Agency. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling, operational protocols, and disposal of 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No. 1993-63-1). As a crucial intermediate in pharmaceutical and agrochemical synthesis, understanding its hazard profile is paramount to ensuring personnel safety and maintaining experimental integrity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic safety data.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is classified as a hazardous substance.[3][4] A thorough understanding of its specific risks is the foundation of a robust safety plan. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

The compound's hazard profile necessitates stringent controls because the fluorinated pyrimidine scaffold is biologically active. The key hazards identified under the Globally Harmonized System (GHS) are the primary drivers for the specific operational controls and personal protective equipment (PPE) detailed in this guide.

Table 1: Hazard Profile of this compound

Property Value Reference(s)
CAS Number 1993-63-1 [4][5]
Molecular Formula C₅H₆FN₃O [4][5]
Appearance Off-White to White Solid/Crystal [3][6]
Signal Word Warning [3][4]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H361d: Suspected of damaging the unborn child. [3][4][6][7]

| GHS Pictograms | GHS07 (Exclamation Mark) |[3] |

The potential for skin, eye, and respiratory irritation dictates the need for comprehensive barrier protection.[3][6] Furthermore, its classification as a substance suspected of damaging an unborn child (H361d) elevates the handling requirements, demanding rigorous engineering controls and PPE to minimize any possibility of exposure, particularly for personnel of child-bearing potential.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a critical system designed to create multiple barriers between the researcher and the chemical hazard.[8][9] Given the compound's irritant properties and potential reproductive toxicity, a robust PPE strategy is mandatory.[3][10]

Table 2: Required Personal Protective Equipment

PPE Category Item & Specifications Rationale & Causality
Hand Protection Double Nitrile Gloves: Chemically resistant (e.g., compliant with EN 374 standard), powder-free. The outer glove cuff must extend over the gown sleeve. Prevents skin absorption, a primary exposure route.[3][6] Double gloving provides redundancy; the outer glove can be removed immediately if contamination is suspected, protecting the inner glove and skin.[9]
Body Protection Disposable Gown: Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. Protects skin and personal clothing from contamination by the solid powder.[3] Must be discarded as hazardous waste after use.
Eye & Face Protection ANSI Z87.1-compliant Safety Goggles: Must provide a full seal around the eyes. A full face shield should be worn over goggles when handling the powder outside of a glovebox. Protects against splashes and aerosolized particles entering the eyes, preventing serious irritation (H319).[3][6][11] The face shield adds a further layer of protection.

| Respiratory Protection | NIOSH-approved N95 Respirator (or higher): Required when handling the solid compound outside of a certified chemical fume hood or other primary engineering control. | Prevents inhalation of airborne particles, which can cause respiratory irritation (H335).[3] Engineering controls are the primary defense, with respirators used as a necessary supplement.[11] |

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination.[12][13]

3.1. Preparation and Engineering Controls

  • Verify Engineering Controls: Ensure a certified chemical fume hood or ventilated balance enclosure is operational. These controls are the primary method for preventing inhalation exposure.[13]

  • Assemble Materials: Gather all necessary PPE, handling equipment (e.g., spatulas, anti-static weigh boats), and a designated, pre-labeled hazardous waste container.

  • Establish a Controlled Area: Demarcate the handling area to prevent unauthorized entry. Ensure an eyewash station and safety shower are accessible and unobstructed.[14]

3.2. Handling the Solid Compound

  • Don PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, goggles, face shield, outer gloves).

  • Conduct Operations in Fume Hood: All weighing and transferring of the solid chemical must occur within the fume hood to contain any dust.[13]

  • Use Appropriate Tools: Employ spatulas for transfers. Avoid pouring the solid, which can generate dust.

  • Tare and Weigh: Place a weigh boat on the balance and tare. Carefully add the chemical to the boat.

  • Seal Promptly: Tightly close the main container of this compound immediately after use.[13]

  • Clean Up: After transfer, gently wipe down the spatula and the weighing area within the hood with a damp cloth, which should then be disposed of as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order of donning, ensuring contaminated outer gloves are removed first without touching the skin. Dispose of all single-use PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water.[6]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Disposal & Final Steps prep1 Verify Fume Hood & Safety Showers prep2 Assemble PPE & Handling Equipment prep1->prep2 prep3 Prepare Labeled Hazardous Waste Container prep2->prep3 handle1 Don Full PPE prep3->handle1 Proceed to Handling handle2 Weigh & Transfer Chemical handle1->handle2 crit1 Critical Check: Full Barrier Protection handle3 Seal Source Container Immediately handle2->handle3 crit2 Critical Check: Containment handle4 Clean Work Area & Tools handle3->handle4 disp1 Place Contaminated Items in Waste Container handle4->disp1 Proceed to Disposal disp2 Doff PPE Correctly disp1->disp2 disp3 Seal Hazardous Waste Container disp2->disp3 disp4 Wash Hands Thoroughly disp3->disp4 crit3 Critical Check: Decontamination

Caption: Workflow from preparation to disposal, highlighting critical safety checkpoints.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency is vital.

4.1. Spill Response (Small Scale)

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.[3]

  • Don PPE: Wear all PPE as detailed in Table 2, with an emphasis on respiratory protection.

  • Contain and Absorb: Use dry cleanup procedures.[3] Do not use water. Gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled powder into the designated hazardous waste container.[3] Avoid generating dust.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department.

4.2. First Aid and Exposure Response The following procedures should be followed while seeking immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately.[3] Wash the affected skin area thoroughly with plenty of soap and water.[3][6] Seek medical advice if irritation develops or persists.[6]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and give a glass of water to drink.[3] Seek immediate medical attention.

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance. All waste generated from handling this compound is considered hazardous.[3][15]

5.1. Waste Segregation and Collection

  • Solid Waste: All contaminated disposable materials, including gloves, gowns, weigh boats, and cleaning materials, must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[10][15] The label should include the chemical name and associated hazards.

  • Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not attempt to neutralize it.

5.2. Final Disposal

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management company.[10]

  • All disposal activities must be documented and adhere to local, state, and federal regulations.[15]

By implementing these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Benchchem. (n.d.). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-methoxypyrimidin-4(3H) - Benchchem.
  • Sigma-Aldrich. (n.d.). This compound | 1993-63-1.
  • Benchchem. (n.d.). Personal protective equipment for handling LY2874455.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine | 1993-63-1.
  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • ChemScene. (n.d.). 1993-63-1 | this compound.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Jubilant Ingrevia. (2024). Safety Data Sheet.
  • Pharmaffiliates. (n.d.). 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine.
  • InstaLab. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Princeton University. (n.d.). Fluorine.
  • Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative.
  • Benchchem. (n.d.). Proper Disposal of 4-Methoxypyrimidin-5-ol: A Step-by-Step Guide.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Zaera Research Group. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.